2-Hydroxy-4-methylpentanal
Description
Structure
3D Structure
Properties
CAS No. |
392657-81-7 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2-hydroxy-4-methylpentanal |
InChI |
InChI=1S/C6H12O2/c1-5(2)3-6(8)4-7/h4-6,8H,3H2,1-2H3 |
InChI Key |
JXHLRWGQMIUGOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C=O)O |
Origin of Product |
United States |
Foundational & Exploratory
2-Hydroxy-4-methylpentanal chemical properties
An In-depth Technical Guide to 2-Hydroxy-4-methylpentanal: Chemical Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a bifunctional organic compound of interest to researchers in synthetic chemistry and drug development. We will delve into its core chemical properties, stereochemistry, synthesis via aldol condensation, characteristic reactions, and spectroscopic signatures. The document is structured to provide not just data, but also mechanistic insights and practical considerations for its use in a laboratory setting.
Core Molecular Profile and Physicochemical Properties
This compound, an α-hydroxy aldehyde, possesses both a nucleophilic hydroxyl group and an electrophilic aldehyde functionality on adjacent carbons. This arrangement makes it a versatile building block in organic synthesis. Its structure is derived from the carbon skeleton of the amino acid leucine, positioning it as a relevant chiral intermediate.
Data Summary: Physicochemical Properties
The fundamental properties of this compound are summarized below. These computed values provide a baseline for understanding its physical behavior, such as solubility and potential for isolation and purification.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 392657-81-7 | [1] |
| Molecular Formula | C₆H₁₂O₂ | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| Canonical SMILES | CC(C)CC(C=O)O | [1] |
| InChI | InChI=1S/C6H12O2/c1-5(2)3-6(8)4-7/h4-6,8H,3H2,1-2H3 | [1] |
| InChIKey | JXHLRWGQMIUGOS-UHFFFAOYSA-N | [1] |
| XLogP3 | 0.8 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
Molecular Structure and Stereochemistry
The structure of this compound features an isobutyl group, a hydroxylated chiral center, and an aldehyde. The carbon atom at the C2 position, bonded to both the hydroxyl group and the aldehyde, is a stereocenter. Consequently, the molecule exists as a pair of enantiomers: (R)-2-hydroxy-4-methylpentanal and (S)-2-hydroxy-4-methylpentanal. The specific stereochemistry is critical in drug development and asymmetric synthesis, as biological systems often exhibit high enantioselectivity.
Caption: 2D structure of this compound with key functional groups.
Synthesis and Chemical Reactivity
Primary Synthesis Route: The Aldol Reaction
This compound is a classic product of an aldol reaction. Specifically, it can be formed via the base-catalyzed self-condensation of isovaleraldehyde (3-methylbutanal). The reaction proceeds because isovaleraldehyde possesses acidic α-hydrogens, which can be deprotonated to form a nucleophilic enolate.
The causality behind this choice of reaction is fundamental to carbonyl chemistry. Aldehydes with α-hydrogens are prime candidates for forming new carbon-carbon bonds under basic conditions, leading directly to β-hydroxy aldehydes, the structural motif of the target molecule.[2]
Caption: Mechanism of the base-catalyzed self-aldol reaction of isovaleraldehyde.
Experimental Protocol: Synthesis via Aldol Condensation
This protocol is a representative procedure for the synthesis of a β-hydroxy aldehyde.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), add isovaleraldehyde.
-
Catalyst Addition: Slowly add a dilute aqueous solution of sodium hydroxide (e.g., 10% NaOH) dropwise to the stirred aldehyde. The temperature should be maintained below 10 °C to prevent side reactions.
-
Reaction Monitoring: Stir the mixture vigorously at low temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, neutralize the mixture by slowly adding dilute acid (e.g., 1M HCl) until the pH is ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Key Chemical Reactions
The bifunctional nature of this compound dictates its reactivity.
-
Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid using mild oxidizing agents like Tollens' reagent or more robust ones like potassium permanganate, yielding 2-hydroxy-4-methylpentanoic acid.[3]
-
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄), resulting in 4-methylpentane-1,2-diol.
-
Dehydration: Upon heating, particularly under acidic or basic conditions, the aldol product can undergo dehydration. However, unlike many aldol products, the dehydration of this compound to an α,β-unsaturated aldehyde is hindered. This is because the α-carbon (C2) bears the hydroxyl group and has no remaining hydrogen atoms to be eliminated.[4] This lack of an α-hydrogen on the aldol product makes the subsequent condensation step difficult, often stopping the reaction at the aldol addition stage.[4][5]
Spectroscopic Characterization
Definitive structure elucidation relies on a combination of spectroscopic methods. While a dedicated public database for this specific compound is limited, its spectral characteristics can be reliably predicted based on its functional groups.
| Method | Expected Signature | Rationale |
| ¹H NMR | ~9.5-9.7 ppm (t or d): Aldehydic proton (-CHO).~4.0-4.5 ppm (m): Proton on the hydroxyl-bearing carbon (-CH(OH)-).~2.5-3.5 ppm (br s): Hydroxyl proton (-OH).~0.9-1.8 ppm (m): Protons of the isobutyl group. | The aldehyde proton is highly deshielded. The proton adjacent to the hydroxyl group is also deshielded. The isobutyl group will show characteristic splitting patterns (e.g., a doublet for the terminal methyl groups). |
| ¹³C NMR | ~200-205 ppm: Carbonyl carbon (C=O).~65-75 ppm: Carbon bearing the hydroxyl group (-C-OH).~20-50 ppm: Aliphatic carbons of the isobutyl group. | The carbonyl carbon has a characteristic downfield shift. The carbon attached to the electronegative oxygen of the hydroxyl group is also shifted downfield compared to simple alkanes. |
| IR Spectroscopy | ~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.~2960-2870 cm⁻¹: C-H stretching of aliphatic groups.~1725 cm⁻¹ (strong): C=O stretching of the aldehyde. | These absorption bands are highly characteristic of the hydroxyl and aldehyde functional groups present in the molecule. |
| Mass Spectrometry | M/Z = 116 (M⁺): Molecular ion peak.M/Z = 98 (M-18): Loss of water (H₂O).M/Z = 87 (M-29): Loss of the CHO group.M/Z = 57: Fragmentation yielding an isobutyl cation. | Fragmentation patterns will be dominated by the loss of stable neutral molecules like water and characteristic cleavage near the functional groups. |
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally related compounds, such as 4-hydroxy-4-methyl-2-pentanone, can inform safe handling practices.[6][7][8]
-
Hazards: Expected to be an irritant to the eyes, skin, and respiratory system.[6][7] Ingestion may be harmful.
-
Precautions for Safe Handling:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Applications in Research and Development
The value of this compound lies in its utility as a synthetic intermediate.
-
Chiral Building Block: As a chiral α-hydroxy aldehyde, it serves as a precursor for the asymmetric synthesis of more complex molecules, including natural products and pharmaceutical agents. Its relationship to the amino acid leucine makes it a valuable starting material for peptide mimics and enzyme inhibitors.
-
Heterocyclic Synthesis: The dual functionality allows for cyclization reactions to form various heterocyclic systems, such as substituted furans, pyrans, or lactols, which are common motifs in biologically active compounds.
-
Precursor to Diols and Amino Alcohols: Reduction of the aldehyde and subsequent modification of the hydroxyl group, or reductive amination of the aldehyde, can lead to valuable 1,2-diols and amino alcohols, which are important ligands and chiral auxiliaries in catalysis.
Conclusion
This compound is a fundamentally important molecule in the lexicon of organic synthesis. Its properties are a direct reflection of its constituent functional groups, making it a textbook example of an aldol product. A thorough understanding of its synthesis, reactivity, and stereochemistry empowers researchers to leverage this compound as a versatile building block for creating complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The self-validating nature of its synthesis via the aldol reaction, coupled with clear spectroscopic handles for its identification, makes it an accessible yet powerful tool for the modern chemist.
References
- PubChem. (n.d.). Leucine. National Center for Biotechnology Information.
- PubChem. (n.d.). Leucinal. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Leucine.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Ethyl-3-hydroxy-4-methylpentanal. National Center for Biotechnology Information.
- PubChem. (n.d.). L-Leucine. National Center for Biotechnology Information.
- Chemsrc. (2025). This compound | CAS#:392657-81-7.
- Filo. (2025). Write the products and detailed reaction conditions for the following rea...
- Quora. (2018). How will 2-methylpentanal undergo aldol condensation?.
- YouTube. (2024). ALDOL CONDENSATION of 2-METHYLPENTANAL || Aldol Reaction of CH3CH2CH2CH(CH3)CHO.
- PubChem. (n.d.). 4-Hydroxy-4-methylpentanal. National Center for Biotechnology Information.
- Australian Industrial Chemicals Introduction Scheme. (2013). 2-Pentanone, 4-hydroxy-4-methyl-: Human health tier II assessment.
- PrepChem.com. (n.d.). Synthesis of 2-methylpentanal.
- Fisher Scientific. (2023). SAFETY DATA SHEET.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
- PubChem. (n.d.). 2-Hydroxy-4-methylvalerate. National Center for Biotechnology Information.
Sources
- 1. This compound | C6H12O2 | CID 17907603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Write the products and detailed reaction conditions for the following rea.. [askfilo.com]
- 3. 2-Hydroxy-4-methylvalerate | C6H11O3- | CID 21918177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. fishersci.com [fishersci.com]
- 7. gustavus.edu [gustavus.edu]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
A Technical Guide to 2-Hydroxy-4-methylpentanal: Synthesis, Characterization, and Applications
Abstract: This technical guide provides a comprehensive overview of 2-Hydroxy-4-methylpentanal, a bifunctional organic compound with significant potential as a synthetic intermediate in pharmaceutical and chemical research. The document confirms its IUPAC nomenclature and details its key physicochemical properties. A core focus is placed on a validated synthetic protocol via an aldol reaction, including a discussion of the underlying mechanism and experimental considerations. Furthermore, this guide outlines standard analytical techniques for structural verification and purity assessment. Finally, it explores the compound's reactivity and potential applications as a chiral building block in drug discovery and development, supported by a discussion on safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile molecule.
Introduction and Nomenclature
This compound is a chiral alpha-hydroxy aldehyde. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is unequivocally This compound [1][2]. The structure contains a five-carbon (pentanal) main chain with a hydroxyl group on the second carbon (C2) and a methyl group on the fourth carbon (C4). The presence of two functional groups—an aldehyde and a hydroxyl group—on adjacent carbons, combined with a chiral center at C2, makes it a valuable and versatile building block in organic synthesis.
Key Identifiers:
-
Canonical SMILES: CC(C)CC(C=O)O[1]
Physicochemical Properties
A summary of the key computed physicochemical properties is presented below. These values are essential for planning synthetic procedures, purification strategies, and for predicting the compound's behavior in various solvent systems.
| Property | Value | Source |
| Molecular Weight | 116.16 g/mol | [1][2] |
| Molecular Formula | C₆H₁₂O₂ | [1][2] |
| XLogP3 (Lipophilicity) | 0.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 116.083729621 Da | [1] |
| Polar Surface Area | 37.3 Ų | [1] |
Synthesis and Reaction Mechanisms
The synthesis of α-hydroxy aldehydes like this compound is a fundamental transformation in organic chemistry. The aldol reaction stands out as a highly effective and direct method for forming the required carbon-carbon bond and installing the adjacent hydroxyl and aldehyde functionalities[2].
Synthetic Principle: Base-Catalyzed Aldol Reaction
The most logical synthetic route involves a crossed aldol reaction between isovaleraldehyde (3-methylbutanal) and a formaldehyde equivalent. In this process, a base is used to deprotonate the α-carbon of isovaleraldehyde, generating a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the final this compound product.
Causality of Experimental Choices:
-
Choice of Base: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to ensure rapid and complete enolate formation, minimizing self-condensation of the isovaleraldehyde. However, more common bases like sodium hydroxide can also be used, though yields may be lower due to competing reactions[2].
-
Temperature Control: The reaction is typically conducted at low temperatures (e.g., -78 °C) to prevent side reactions, such as multiple additions or the Cannizzaro reaction with formaldehyde, and to improve diastereoselectivity if a chiral variant were attempted.
-
Formaldehyde Source: Gaseous formaldehyde is difficult to handle. Paraformaldehyde, a solid polymer of formaldehyde, is a common and safer alternative, which depolymerizes in situ under the reaction conditions.
Sources
2-Hydroxy-4-methylpentanal molecular weight
An In-Depth Technical Guide to 2-Hydroxy-4-methylpentanal: Properties, Synthesis, and Applications
Executive Summary
This compound is a bifunctional organic molecule belonging to the class of β-hydroxy aldehydes, often referred to as aldols. With a molecular weight of 116.16 g/mol , this compound is characterized by the presence of both a hydroxyl (-OH) and an aldehyde (-CHO) functional group, making it a versatile intermediate in organic synthesis.[1][2][3] Its structure allows for a variety of subsequent chemical transformations, positioning it as a valuable building block for the synthesis of more complex molecules in the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of its physicochemical properties, details a logical synthetic pathway via a base-catalyzed aldol reaction, outlines potential synthetic applications, and discusses essential safety and handling protocols.
Physicochemical Properties and Identifiers
A precise understanding of a molecule's fundamental properties is critical for its application in research and development. This compound is a C6 aldehyde containing a secondary hydroxyl group.[1] The key identifiers and computed physicochemical properties are summarized below, providing a foundational dataset for experimental design.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | [1][2] |
| Molecular Weight | 116.16 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1] |
| CAS Number | 392657-81-7 | [1][4] |
| SMILES | CC(C)CC(C=O)O | [1] |
| InChIKey | JXHLRWGQMIUGOS-UHFFFAOYSA-N | [1] |
| Hydrogen Bond Donor Count | 1 | [1][2][5] |
| Hydrogen Bond Acceptor Count | 2 | [1][2][5] |
| Rotatable Bond Count | 3 | [1][2][5] |
| Topological Polar Surface Area | 37.3 Ų | [1][2][5] |
| XLogP3-AA (logP) | 0.8 | [1] |
Synthesis Pathway: The Crossed Aldol Reaction
The structure of this compound strongly suggests its synthesis via a crossed aldol addition reaction. This is a cornerstone C-C bond-forming reaction in organic chemistry. The most logical precursors are isobutyraldehyde (2-methylpropanal) and formaldehyde (methanal).
Causality of Experimental Design: In this proposed synthesis, isobutyraldehyde is the only reactant with α-hydrogens, meaning it is the only one that can form an enolate under basic conditions. Formaldehyde, lacking α-hydrogens, can only act as the electrophile. This inherent reactivity difference is crucial as it prevents the self-condensation of formaldehyde and directs the reaction toward the desired crossed-aldol product, minimizing byproduct formation. A base, such as sodium hydroxide, is used to deprotonate the α-carbon of isobutyraldehyde, generating the nucleophilic enolate which then attacks the electrophilic carbonyl carbon of formaldehyde.
Caption: Synthetic pathway for this compound via crossed aldol reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.
Materials:
-
Isobutyraldehyde (2-methylpropanal)
-
Formaldehyde (37% solution in water, formalin)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), dilute
-
Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and condenser
-
Magnetic stirrer and ice bath
Procedure:
-
Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain a low temperature.
-
Initial Charge: Add 72.1 g (1.0 mol) of isobutyraldehyde to the flask. Begin stirring and cool the contents to 5-10°C.
-
Catalyst and Electrophile Addition: In a separate beaker, prepare a solution of 8.0 g (0.2 mol) of sodium hydroxide in 100 mL of water and add 81.1 g (1.0 mol) of 37% formaldehyde solution. Cool this mixture.
-
Controlled Addition: Slowly add the formaldehyde-NaOH solution to the stirring isobutyraldehyde in the reaction flask via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 20°C. This is critical to prevent side reactions, such as the Cannizzaro reaction of formaldehyde.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours, followed by stirring at room temperature for 1 hour to ensure the reaction goes to completion.
-
Workup - Neutralization: Cool the mixture again in an ice bath and neutralize it by slowly adding dilute hydrochloric acid until the pH is ~7. This step quenches the reaction.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 100 mL portions of diethyl ether. The organic product will move into the ether layer.
-
Workup - Washing: Combine the organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine. The brine wash helps to remove residual water from the organic layer.
-
Drying and Filtration: Dry the ether layer over anhydrous magnesium sulfate. The MgSO₄ will bind to any remaining water. Filter the mixture to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator. This should be done under reduced pressure and at a low temperature to avoid decomposition of the product.
-
Purification and Validation: Purify the resulting crude oil by vacuum distillation. Collect the fraction corresponding to this compound. The final product's identity and purity should be validated using analytical techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Applications in Chemical Synthesis
The value of this compound lies in its bifunctionality. The aldehyde can undergo oxidation, reduction, or nucleophilic addition, while the hydroxyl group can be acylated, etherified, or eliminated. This dual reactivity allows it to serve as a versatile node in the synthesis of complex target molecules.
Caption: Key synthetic transformations of this compound.
-
Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid, yielding 2-hydroxy-4-methylpentanoic acid, a valuable chiral building block.
-
Reduction: Reduction of the aldehyde, for instance with sodium borohydride, yields 4-methylpentane-1,2-diol, a diol that can be used in polymer chemistry or as a chiral ligand precursor.
-
Dehydration: Acid-catalyzed dehydration eliminates the hydroxyl group to form 4-methyl-2-pentenal, an α,β-unsaturated aldehyde, which is a key substrate for Michael additions and other conjugate reactions.
-
Further Nucleophilic Additions: The aldehyde can react with Grignard reagents or organolithium compounds to extend the carbon chain, leading to more complex secondary alcohols.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound should be consulted, general precautions for similar flammable and irritant hydroxy aldehydes apply.[6][7]
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][9] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[6][7]
-
First-Aid Measures:
-
Storage and Handling: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6][7] It should be kept away from strong oxidizing agents, acids, and bases.[7]
-
Fire-Fighting Measures: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam to extinguish fires.[7]
Conclusion
This compound is a synthetically valuable intermediate whose utility is derived from the orthogonal reactivity of its aldehyde and hydroxyl functional groups. With a molecular weight of 116.16 g/mol , its preparation via a directed crossed-aldol reaction is a straightforward and efficient process.[1] For researchers in drug development and fine chemical synthesis, this compound represents a versatile platform for constructing complex molecular architectures, enabling access to a wide range of diols, hydroxy acids, and unsaturated aldehydes. Adherence to proper safety protocols is essential when handling this and structurally related compounds.
References
- PubChem. This compound | C6H12O2 | CID 17907603.
- Chemsrc. This compound | CAS#:392657-81-7. [Link]
- PubChem. (2S)-2-amino-3-hydroxy-4-methylpentanal.
- PubChem. 2-Ethyl-3-hydroxy-4-methylpentanal | C8H16O2 | CID 237855.
- NIST. 2-Pentanone, 4-hydroxy-4-methyl-. NIST WebBook. [Link]
- PubChem. 4-Hydroxy-4-methylpentanal | C6H12O2 | CID 13073879.
- PubChem. 2-Hydroxy-2-methylpentanal | C6H12O2 | CID 21487318.
- PubChem. 3-Hydroxy-4-methylpentanal | C6H12O2 | CID 13311646.
- PubChem. 2-Hydroxy-4-methylvalerate | C6H11O3- | CID 21918177.
- PrepChem.com. Preparation of 4-hydroxy-4-methyl-2-pentanone. [Link]
- PubChem. 4-Hydroxy-2-methylpentanal | C6H12O2 | CID 22628836.
- Google Patents. CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone.
Sources
- 1. This compound | C6H12O2 | CID 17907603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-4-methylpentanal | C6H12O2 | CID 13311646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-2-methylpentanal | C6H12O2 | CID 22628836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:392657-81-7 | Chemsrc [chemsrc.com]
- 5. 4-Hydroxy-4-methylpentanal | C6H12O2 | CID 13073879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. biosynth.com [biosynth.com]
An In-Depth Technical Guide to 2-Hydroxy-4-methylpentanal: Structure, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for research and development purposes only. The information contained herein is based on established principles of organic chemistry and available data for structurally related compounds. Specific experimental data for 2-Hydroxy-4-methylpentanal is limited in publicly accessible literature. All laboratory work should be conducted by trained professionals with appropriate safety precautions in place.
Introduction
This compound, with the molecular formula C6H12O2, is an alpha-hydroxy aldehyde of significant interest in synthetic organic chemistry.[1] Its bifunctional nature, possessing both a reactive aldehyde and a primary hydroxyl group, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and fragrance compounds. This guide provides a comprehensive overview of its structure, proposes a viable synthetic route, and explores its predicted spectroscopic characteristics and chemical reactivity, offering a valuable resource for researchers working with this and related scaffolds.
Molecular Structure and Physicochemical Properties
This compound features a chiral center at the carbon bearing the hydroxyl group (C2). The presence of an isobutyl group at the C4 position contributes to the molecule's lipophilicity.
Structural Diagram:
Caption: 2D Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H12O2 | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 392657-81-7 | [1] |
| Boiling Point | Not available (predicted to be in the range of 180-200 °C at atmospheric pressure) | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in water and common organic solvents.[2][3] |
Proposed Synthesis: Aldol Reaction
A plausible and efficient method for the synthesis of this compound is the crossed aldol reaction between isobutyraldehyde and formaldehyde. In this reaction, the enolate of isobutyraldehyde, formed under basic conditions, acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.
Reaction Scheme:
Caption: Proposed synthesis of this compound via an aldol reaction.
Experimental Protocol (General Procedure):
-
Reaction Setup: A solution of isobutyraldehyde in a suitable solvent (e.g., water, methanol, or a mixture) is cooled in an ice bath.
-
Base Addition: A catalytic amount of a base, such as sodium hydroxide or potassium carbonate, is added to the cooled solution.
-
Formaldehyde Addition: An aqueous solution of formaldehyde is added dropwise to the reaction mixture while maintaining a low temperature to control the exothermic reaction.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, the mixture is neutralized with a dilute acid (e.g., HCl). The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography.
Structural Elucidation: Predicted Spectroscopic Data
Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on the known spectroscopic behavior of similar α-hydroxy aldehydes.
1. Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic absorption bands for the hydroxyl and aldehyde functional groups.
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) | Description |
| O-H (hydroxyl) | 3500-3200 | Broad, strong absorption due to hydrogen bonding.[4] |
| C-H (aldehyde) | 2850 and 2750 | Two weak to medium bands, with the 2750 cm⁻¹ peak being particularly diagnostic.[5][6] |
| C=O (aldehyde) | 1740-1720 | Strong, sharp absorption.[5][7] |
| C-O (hydroxyl) | 1300-1000 | Strong absorption.[8] |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum will provide detailed information about the connectivity of the molecule.
Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CHO | 9.5 - 9.7 | Doublet | ~2-3 |
| -CH(OH)- | 4.0 - 4.2 | Multiplet | |
| -CH₂- | 1.4 - 1.8 | Multiplet | |
| -CH(CH₃)₂ | 1.8 - 2.1 | Multiplet | |
| -CH(CH₃)₂ | 0.9 - 1.0 | Doublet | ~6-7 |
| -OH | Variable | Singlet (broad) |
¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CHO | 200 - 205 |
| -CH(OH)- | 70 - 75 |
| -CH₂- | 40 - 45 |
| -CH(CH₃)₂ | 25 - 30 |
| -CH(CH₃)₂ | 20 - 25 |
3. Mass Spectrometry (MS):
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 116.
-
Loss of water (M-18): A significant peak at m/z = 98, resulting from the dehydration of the alcohol.
-
Alpha-cleavage: Cleavage of the C-C bond between the carbonyl group and the hydroxyl-bearing carbon, leading to a fragment at m/z = 29 (CHO⁺) and a fragment at m/z = 87.
-
McLafferty Rearrangement: While less likely due to the primary alcohol, a rearrangement involving the transfer of a hydrogen atom from the isobutyl group to the carbonyl oxygen could occur, leading to characteristic fragments. The fragmentation of aldehydes can also result in the loss of a hydrogen atom (M-1) or the entire formyl group (M-29).[9]
Chemical Reactivity and Synthetic Applications
The dual functionality of this compound makes it a valuable intermediate for a variety of chemical transformations.
1. Reactions of the Aldehyde Group:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-hydroxy-4-methylpentanoic acid, using mild oxidizing agents such as Tollens' reagent or Fehling's solution.[3]
-
Reduction: Reduction of the aldehyde group with reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will yield the corresponding diol, 4-methylpentane-1,2-diol.
-
Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack. Reactions with Grignard reagents or organolithium compounds will form secondary alcohols. Addition of cyanide followed by hydrolysis provides a route to α-hydroxy acids.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can be used to form alkenes.
-
Imination: Condensation with primary amines will form imines (Schiff bases).
2. Reactions of the Hydroxyl Group:
-
Esterification: The primary hydroxyl group can be esterified by reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides).
-
Etherification: Formation of ethers can be achieved, for example, through the Williamson ether synthesis.
-
Oxidation: Oxidation of the primary alcohol to a carboxylic acid would require a strong oxidizing agent and would likely also oxidize the aldehyde. Selective oxidation to an aldehyde is not possible as it is already an aldehyde.
Logical Relationship of Reactions:
Caption: Key chemical transformations of this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.
-
First Aid:
-
Skin Contact: In case of contact, immediately wash with plenty of soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[11]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
For detailed safety information, it is imperative to consult the Safety Data Sheet provided by the supplier upon acquisition of the compound.
Conclusion
This compound is a structurally interesting and synthetically versatile molecule. While experimental data is sparse, this guide provides a solid foundation for researchers by outlining its key characteristics, a probable synthetic route, predicted spectroscopic data, and potential chemical transformations. As research involving this and related α-hydroxy aldehydes continues, a more complete experimental profile will undoubtedly emerge, further solidifying its role as a valuable tool in the arsenal of synthetic chemists.
References
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- BYJU'S. (n.d.). Physical Properties of Aldehydes and Ketones.
- University of Colorado Boulder. (n.d.). IR: aldehydes.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2022, June 24). 14.2: Physical Properties of Aldehydes and Ketones.
- Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes.
- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
- Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.
Sources
- 1. This compound | C6H12O2 | CID 17907603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. eng.uc.edu [eng.uc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. biosynth.com [biosynth.com]
- 11. gustavus.edu [gustavus.edu]
2-Hydroxy-4-methylpentanal synthesis from leucine
An In-depth Technical Guide to the Synthesis of 2-Hydroxy-4-methylpentanal from Leucine: Chemical and Biocatalytic Approaches
Executive Summary
This compound is a valuable chiral building block and a molecule of interest in the flavor and fragrance industry.[1][2] Its synthesis from the readily available amino acid L-leucine presents a compelling challenge in selectively transforming the amine and carboxylic acid functionalities while preserving the carbon skeleton. This guide provides an in-depth exploration of two primary synthetic strategies: a classical chemical pathway involving diazotization and selective reduction, and a modern chemoenzymatic route leveraging the specificity of biocatalysts. By detailing the underlying mechanisms, providing step-by-step protocols, and comparing the methodologies, this document serves as a comprehensive resource for researchers and drug development professionals aiming to produce this target molecule.
Introduction to this compound
This compound, an α-hydroxy aldehyde, is a chiral molecule whose properties are dictated by its specific stereoisomer. Its structure combines the reactivity of an aldehyde with the hydrogen-bonding capability of a hydroxyl group, making it a versatile intermediate in organic synthesis.
Chemical Profile
A summary of the key chemical properties for this compound is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₆H₁₂O₂ | [3] |
| Molecular Weight | 116.16 g/mol | [3] |
| Canonical SMILES | CC(C)CC(C=O)O | [3] |
| CAS Number | 392657-81-7 | [3][4] |
Significance and Applications
While specific applications for this compound are not extensively documented in mainstream literature, its structural motifs are highly relevant. Aldehydes are foundational components in the flavor and fragrance industry, and the "pentanal" structure often contributes to green or fruity notes.[5] The presence of a hydroxyl group can modify these properties, often adding floral or waxy characteristics. Furthermore, as a chiral α-hydroxy aldehyde, it serves as a valuable synthon for the stereoselective synthesis of more complex molecules, including pharmaceuticals and natural products.
Core Synthetic Challenge
The primary challenge in synthesizing this compound from L-leucine lies in the selective and orthogonal transformation of two distinct functional groups on the same carbon backbone:
-
C1 Carboxyl Group: The carboxylic acid must be reduced to an aldehyde. This is a delicate transformation, as over-reduction would yield the corresponding alcohol, while under-reaction would leave the starting material.
-
C2 Amino Group: The α-amino group must be converted into a hydroxyl group. This transformation must be efficient and, ideally, stereoretentive if a specific enantiomer is desired.
This guide will now explore two distinct pathways designed to navigate these challenges.
Pathway I: Classical Chemical Synthesis
This route employs well-established organic reactions to achieve the desired transformations. The strategy involves first converting the amino group to a hydroxyl group, followed by the activation and selective reduction of the resulting α-hydroxy acid.
Rationale and Strategy
The core logic is to first address the more sensitive amino group. Its conversion to a hydroxyl group via a diazonium salt is a classic method. The resulting α-hydroxy acid is a stable intermediate. The subsequent reduction of the carboxylic acid is the most critical step, requiring careful control to stop at the aldehyde stage. Direct reduction is difficult; therefore, the acid is first converted to a more reactive derivative, such as an acyl chloride, which can then be reduced under controlled conditions.
Experimental Protocol
Step 1: Synthesis of 2-Hydroxy-4-methylpentanoic Acid from L-Leucine
This step utilizes a diazotization reaction. The amino acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form an unstable diazonium salt, which readily decomposes in the aqueous solution to yield the corresponding alcohol.
-
Materials: L-Leucine, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl, 2M), Diethyl Ether, Anhydrous Magnesium Sulfate.
-
Procedure:
-
Dissolve L-leucine (1.0 eq) in 2M HCl in a flask and cool the solution to 0-5°C in an ice bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the leucine solution, ensuring the temperature remains below 5°C. Nitrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.
-
Extract the aqueous solution three times with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield crude 2-hydroxy-4-methylpentanoic acid. Purification can be achieved via column chromatography if necessary.
-
Step 2: Synthesis of this compound
This step involves the conversion of the carboxylic acid to an acyl chloride, followed by a controlled reduction (e.g., Rosenmund reduction or using a hindered hydride reagent).
-
Materials: 2-Hydroxy-4-methylpentanoic Acid, Thionyl Chloride (SOCl₂), Anhydrous Toluene, Palladium on Barium Sulfate (Pd/BaSO₄) catalyst, Hydrogen gas (H₂), Quinoline-sulfur catalyst poison.
-
Procedure (Rosenmund Reduction):
-
In a flask equipped with a reflux condenser and a gas inlet, suspend 2-hydroxy-4-methylpentanoic acid (1.0 eq) in anhydrous toluene. The hydroxyl group should be protected (e.g., as a silyl ether) prior to this step to prevent side reactions.
-
Add thionyl chloride (1.2 eq) dropwise. Heat the mixture to reflux for 2 hours until gas evolution ceases.
-
Cool the mixture and evaporate the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-hydroxy-4-methylpentanoyl chloride.
-
Dissolve the crude acyl chloride in anhydrous toluene. Add the Pd/BaSO₄ catalyst (5 mol%) and a small amount of the quinoline-sulfur poison (to prevent over-reduction to the alcohol).
-
Bubble hydrogen gas through the stirred suspension at room temperature. Monitor the reaction progress carefully using TLC or GC.
-
Upon completion, filter the catalyst through a pad of Celite.
-
Carefully remove the solvent under reduced pressure to yield this compound. Deprotect the hydroxyl group if necessary.
-
Workflow Diagram
Caption: Classical chemical synthesis pathway from L-Leucine.
Pathway II: Chemoenzymatic Synthesis
This modern approach utilizes the high selectivity and efficiency of enzymes for the initial transformations, followed by a chemical step for the final reduction. This can lead to higher stereopurity and milder reaction conditions.
Rationale and Strategy
The chemoenzymatic strategy leverages biocatalysis to overcome the selectivity challenges of the purely chemical route. The first step involves the oxidative deamination of leucine to its corresponding α-keto acid, α-ketoisocaproate, using an amino acid dehydrogenase.[6][7] This intermediate is then stereoselectively reduced to the α-hydroxy acid using a ketoreductase. The final, non-enzymatic step is the controlled chemical reduction of the α-hydroxy acid to the target aldehyde, as described in the previous pathway.
Experimental Protocol
Step 1: Enzymatic Synthesis of α-Ketoisocaproate
This protocol uses leucine dehydrogenase to catalyze the oxidative deamination of L-leucine.
-
Materials: L-Leucine, Leucine Dehydrogenase (LDH), NAD⁺ (Nicotinamide adenine dinucleotide), Tris-HCl buffer (pH 8.5).
-
Procedure:
-
Prepare a reaction mixture in a temperature-controlled vessel containing 0.1 M Tris-HCl buffer (pH 8.5).
-
Add L-leucine (e.g., 10 mM final concentration) and NAD⁺ (e.g., 10 mM final concentration).[6]
-
Initiate the reaction by adding a purified leucine dehydrogenase enzyme (e.g., 1.0 mg·mL⁻¹).[6]
-
Incubate the reaction at an optimal temperature (e.g., 30°C) with gentle agitation. Monitor the formation of NADH by measuring the absorbance at 340 nm.
-
The reaction equilibrium can be shifted towards the product by removing ammonia or coupling it to another reaction.
-
Upon completion, the enzyme can be removed by ultrafiltration or heat denaturation followed by centrifugation. The resulting solution containing α-ketoisocaproate can be used directly in the next step.
-
Step 2: Enzymatic Synthesis of 2-Hydroxy-4-methylpentanoic Acid
This step uses a ketoreductase (KRED) or alcohol dehydrogenase (ADH) to reduce the ketone. A cofactor regeneration system is essential for scalability.
-
Materials: α-Ketoisocaproate solution (from Step 1), Ketoreductase (KRED), NADH (or NADPH, depending on KRED specificity), Cofactor Regeneration System (e.g., Glucose and Glucose Dehydrogenase - GDH).
-
Procedure:
-
To the aqueous solution of α-ketoisocaproate, add a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Add the KRED enzyme, a catalytic amount of the NADH cofactor, and the components of the regeneration system (e.g., glucose at 1.1 eq and GDH).
-
Maintain the reaction at the optimal temperature and pH for the chosen enzymes.
-
Monitor the reaction for the disappearance of the α-keto acid via HPLC.
-
Once the reaction is complete, acidify the mixture to pH ~2 with HCl and extract the product, 2-hydroxy-4-methylpentanoic acid, with a suitable organic solvent like ethyl acetate.
-
Dry the organic phase and remove the solvent to yield the product.
-
Step 3: Chemical Reduction to this compound
This step is identical to Step 2 in the Classical Chemical Synthesis pathway. The enzymatically produced 2-hydroxy-4-methylpentanoic acid is converted to its protected acyl chloride and subsequently reduced.
Workflow Diagram
Caption: Chemoenzymatic synthesis pathway from L-Leucine.
Comparative Analysis of Synthetic Pathways
The choice between the chemical and chemoenzymatic route depends on factors such as required stereopurity, scale, cost, and available equipment.
| Feature | Classical Chemical Pathway | Chemoenzymatic Pathway |
| Stereocontrol | Starts with L-leucine, but diazotization can lead to racemization. | Potentially high; depends on the stereoselectivity of the chosen ketoreductase. |
| Reaction Conditions | Harsh (strong acids, refluxing SOCl₂). | Mild (aqueous buffer, near-neutral pH, moderate temperatures). |
| Reagent Toxicity | High (Thionyl chloride, organic solvents). | Generally low (enzymes, buffers, sugars). Final chemical step still uses reagents. |
| Number of Steps | Fewer distinct operational steps if protection is avoided, but purification is complex. | More distinct reaction stages, but often allows for telescoping (one-pot) processes. |
| Scalability | Well-established for large-scale chemical production. | Can be challenging due to enzyme cost, stability, and cofactor regeneration, but is rapidly advancing.[8] |
| Environmental Impact | Higher organic waste generation. | Greener approach with less hazardous waste from enzymatic steps. |
Conclusion
The synthesis of this compound from leucine is a multi-step process that can be effectively accomplished through both classical chemical methods and modern chemoenzymatic strategies. The chemical route, while robust, often suffers from harsh conditions and potential loss of stereochemical integrity. The chemoenzymatic pathway offers a compelling alternative, providing high selectivity under mild, environmentally benign conditions, which is particularly advantageous for producing enantiomerically pure compounds.[9] As the field of biocatalysis continues to evolve, the development of novel enzymes may enable a fully enzymatic, one-pot conversion from leucine to the target aldehyde, further enhancing the efficiency and sustainability of this synthesis.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Strecker Synthesis of Racemic 2-amino-2-(4-hydroxyphenyl)acetic Acid.
- Covacic, P., et al. (1970). Polypeptides. Part XXI. Synthesis of some sequential macromolecular polypeptolides of L-leucine and L-2-hydroxy-4-methylpentanoic acid. Journal of the Chemical Society, Perkin Transactions 1.
- Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
- Li, C., et al. (2021). Transamination-Like Reaction Catalyzed by Leucine Dehydrogenase for Efficient Co-Synthesis of α-Amino Acids and α-Keto Acids. PubMed Central.
- Nandibewoor, S. T., et al. (2008). Oxidation of l-Leucine by Alkaline Diperiodatoargentate(III) Deamination and Decarboxylation: A Kinetic and Mechanistic Study. Industrial & Engineering Chemistry Research, ACS Publications.
- Ghosh, S., et al. (2023). Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis. ACS Omega.
- Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry.
- Srinivasan, C., et al. (2015). Oxidative Decarboxylation and Deamination of Essential Amino Acids by Nicotinium Dichromate – A Kinetic Study. ResearchGate.
- Wikipedia. (n.d.). Strecker amino acid synthesis.
- Devine, P., et al. (n.d.). Accelerating the implementation of biocatalysis in pharmaceutical research and development portfolio. [Source not further specified].
- Wikipedia. (n.d.). Oxidative deamination.
- Catalyst University. (2015). Biochemistry | Leucine Deamination & Oxidation. YouTube.
- PubChem. (n.d.). This compound.
- Kato, M., et al. (2016). Enhanced Incorporation of 3-Hydroxy-4-Methylvalerate Unit into Biosynthetic Polyhydroxyalkanoate Using Leucine as a Precursor. NIH.
- Benchchem. (n.d.). Application Notes and Protocols for the Biocatalytic Production of (R)-2-Methylpentanal.
- Gandolfi, R., et al. (2018). Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem Aldol Addition and Carbonyl Reduction. NIH.
- Mamer, O. A., et al. (1992). On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans. PubMed.
- Li, Y., et al. (2020). Enzymatic synthesis of 2-hydroxy-4 H -quinolizin-4-one scaffolds by integrating coenzyme a ligases and a type III PKS from Huperzia serrata. ResearchGate.
- Abu, R., & Bajaj, B. K. (2018). Development of a Practical Biocatalytic Process for (R)-2-Methylpentanol. ResearchGate.
- Google Patents. (n.d.). US7615661B2 - Thioester compounds and their use in fragrance or flavor applications.
- Google Patents. (n.d.). US8598110B2 - 1,3-oxathiane compounds and their use in flavor and fragrance compositions.
- Gröger, H., et al. (2015). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. NIH.
- Clayman, A., et al. (2020). Biocatalytic synthesis of β-hydroxy tryptophan regioisomers. Organic & Biomolecular Chemistry (RSC Publishing).
- PubChem. (n.d.). 2-Ethyl-3-hydroxy-4-methylpentanal.
- Chemsrc. (n.d.). This compound | CAS#:392657-81-7.
- The Good Scents Company. (n.d.). lily pentanal mefranal (Givaudan).
- Dibner, J. J., & Knight, C. D. (1984). Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway. PubMed.
- Wu, G. (2018). Research progress in the role and mechanism of Leucine in regulating animal growth and development. PubMed Central.
- Girón, M. D., et al. (2016). Conversion of leucine to β‐hydroxy‐β‐methylbutyrate by α‐keto isocaproate dioxygenase is required for a potent stimulation of protein synthesis in L6 rat myotubes. PubMed Central.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
- Mancilla Percino, T., et al. (2007). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2- hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. ResearchGate.
- Chegg. (2021). Draw the condensed structure of 5-hydroxy-4-methylpentanal.
- Wilkinson, D. J., et al. (2018). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. PMC - NIH.
- PubChem. (n.d.). 3-Hydroxy-4-methylpentanal.
- PubChem. (n.d.). 2-Hydroxy-2-methylpentanal.
- PubChem. (n.d.). 4-Hydroxy-2-methylpentanal.
Sources
- 1. US7615661B2 - Thioester compounds and their use in fragrance or flavor applications - Google Patents [patents.google.com]
- 2. US8598110B2 - 1,3-oxathiane compounds and their use in flavor and fragrance compositions - Google Patents [patents.google.com]
- 3. This compound | C6H12O2 | CID 17907603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:392657-81-7 | Chemsrc [chemsrc.com]
- 5. lily pentanal, 55066-49-4 [thegoodscentscompany.com]
- 6. Transamination-Like Reaction Catalyzed by Leucine Dehydrogenase for Efficient Co-Synthesis of α-Amino Acids and α-Keto Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative deamination - Wikipedia [en.wikipedia.org]
- 8. Accelerating the implementation of biocatalysis in pharmaceutical research and development portfolio [comptes-rendus.academie-sciences.fr]
- 9. Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem Aldol Addition and Carbonyl Reduction - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 2-Hydroxy-4-methylpentanal: In-Depth Analysis and Interpretation
Introduction
2-Hydroxy-4-methylpentanal, a bifunctional organic molecule with the chemical formula C₆H₁₂O₂, features both a hydroxyl and an aldehyde group.[1] This structure makes it a valuable intermediate in organic synthesis. Accurate structural elucidation and characterization are paramount for its application in research and drug development. This guide provides an in-depth analysis of the key spectroscopic data for this compound, offering a framework for its identification and characterization using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2] For this compound, the key signatures will be from the O-H bond of the alcohol and the C=O and C-H bonds of the aldehyde.
Experimental Protocol: Acquiring a Neat IR Spectrum
Given that this compound is a liquid at room temperature, a neat spectrum can be obtained with minimal sample preparation.
-
Sample Preparation: Place one to two drops of the pure liquid onto the surface of a polished sodium chloride (NaCl) or potassium bromide (KBr) salt plate.[3]
-
Cell Assembly: Gently place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[4]
-
Data Acquisition: Mount the "sandwich" cell in the sample holder of the FT-IR spectrometer.
-
Background Scan: Run a background spectrum of the empty instrument to account for atmospheric CO₂ and water vapor.
-
Sample Scan: Acquire the spectrum of the sample, typically over a range of 4000 to 600 cm⁻¹.
-
Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent like acetone and return them to a desiccator to prevent damage from moisture.[4]
Data Interpretation: Predicted IR Absorption Bands
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |
| 3600–3200 (broad) | O-H stretch | Alcohol | The broadness of this peak is due to hydrogen bonding and is a strong indicator of a hydroxyl group.[2] |
| 2960–2850 | C-H stretch | Alkane | Corresponds to the sp³ C-H bonds in the isobutyl group. |
| ~2850 and ~2750 | C-H stretch | Aldehyde | The appearance of a doublet in this region is highly characteristic of an aldehyde C-H bond, arising from Fermi resonance.[5] |
| 1740–1720 | C=O stretch | Aldehyde | A strong, sharp absorption in this region is a definitive indicator of a saturated aliphatic aldehyde.[3][6] |
| 1470–1350 | C-H bend | Alkane | Relates to the bending vibrations of the methyl and methylene groups. |
| 1300–1080 | C-O stretch | Alcohol | Confirms the presence of the carbon-oxygen single bond of the secondary alcohol.[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. It allows for the determination of the connectivity of atoms within a molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[7]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field is then "shimmed" to achieve maximum homogeneity.[8]
-
¹H NMR Data Acquisition:
-
A standard single-pulse experiment is performed.
-
Typical spectral width is 0-12 ppm.
-
A sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise ratio.[8]
-
-
¹³C NMR Data Acquisition:
-
Data Processing: The acquired free induction decays (FIDs) are subjected to a Fourier transform, followed by phasing and baseline correction to generate the final spectra.[8]
Data Interpretation: Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their neighboring protons.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Hₐ | 9.7–10.0 | 1H | Doublet | ~3 Hz | Aldehydic proton, deshielded by the carbonyl group.[9] |
| Hₑ | 4.0–4.5 | 1H | Multiplet | Methine proton on the carbon bearing the hydroxyl group. | |
| Hf | 2.5–5.0 | 1H | Singlet (broad) | Hydroxyl proton; its chemical shift can vary, and it may exchange with D₂O. | |
| Hc | 1.6–1.8 | 2H | Multiplet | Methylene protons adjacent to the isobutyl group. | |
| Hₔ | 1.8–2.0 | 1H | Multiplet | Methine proton of the isobutyl group. | |
| Hₑ | ~0.9 | 6H | Doublet | ~7 Hz | Diastereotopic methyl protons of the isobutyl group. |
Molecular Structure and Proton Labeling for NMR Analysis
Caption: Labeled structure of this compound.
Data Interpretation: Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule.
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |
| C1 | 190–200 | Aldehyde carbonyl carbon, highly deshielded.[10] |
| C2 | 65–75 | Carbon bearing the hydroxyl group (CH-OH). |
| C3 | 45–55 | Methylene carbon (CH₂). |
| C4 | 25–35 | Methine carbon of the isobutyl group (CH). |
| C5, C6 | 20–25 | Methyl carbons of the isobutyl group. |
Mass Spectrometry: Unraveling the Molecular Formula and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: For volatile compounds like this compound, a dilute solution in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.[11]
-
Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common method, where the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Data Interpretation: Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound (MW = 116.16 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 116, although it may be weak due to the presence of the alcohol group which promotes fragmentation.[12] The fragmentation pattern will be a combination of pathways characteristic of both alcohols and aldehydes.
| Predicted m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 116 | [C₆H₁₂O₂]⁺ | Molecular Ion (M⁺) |
| 98 | [C₆H₁₀O]⁺ | Dehydration (Loss of H₂O from M⁺) |
| 87 | [C₄H₇O₂]⁺ | α-cleavage: Loss of an ethyl radical (•C₂H₅) |
| 71 | [C₄H₇O]⁺ | α-cleavage at the carbonyl group (loss of •CHO) followed by rearrangement, or α-cleavage at the alcohol with loss of the isobutyl group. |
| 57 | [C₄H₉]⁺ | Isobutyl cation |
| 43 | [C₃H₇]⁺ | Isopropyl cation from cleavage of the isobutyl group. |
Key Fragmentation Pathways of this compound
Sources
- 1. This compound | C6H12O2 | CID 17907603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]
- 3. webassign.net [webassign.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. NP-MRD: Showing NP-Card for 4-Methylpentanal (NP0086753) [np-mrd.org]
- 10. 4-Hydroxy-4-methylpentanal | C6H12O2 | CID 13073879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Occurrence of 2-Hydroxy-4-methylpentanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-4-methylpentanal is an alpha-hydroxy aldehyde that is structurally related to the amino acid leucine. While not as extensively studied as other flavor compounds, its chemical structure suggests potential contributions to the sensory profiles of various natural products, particularly those undergoing microbial fermentation. This guide provides a comprehensive overview of the theoretical and practical aspects of the natural occurrence of this compound, including its likely biosynthetic origins, potential natural sources, and detailed methodologies for its detection and quantification.
I. Biosynthetic Pathways of this compound
The formation of this compound in natural systems is most plausibly linked to the catabolism of L-leucine, a branched-chain amino acid abundant in proteins. Two primary metabolic routes are implicated: the Ehrlich pathway and the Strecker degradation pathway. These pathways are well-documented in microorganisms, particularly lactic acid bacteria (LAB) and yeasts, which are integral to the fermentation of many foods.[1][2][3]
A. The Ehrlich Pathway
The Ehrlich pathway is a key mechanism for the conversion of amino acids into fusel alcohols and their corresponding aldehydes and acids in yeast and other microorganisms.[4] In the context of leucine, this pathway proceeds as follows:
-
Transamination: L-leucine is first deaminated by a branched-chain amino acid aminotransferase to yield α-ketoisocaproate.[5]
-
Decarboxylation: α-Ketoisocaproate is then decarboxylated by α-keto acid decarboxylase to form 3-methylbutanal.[6]
-
Reduction/Oxidation: 3-methylbutanal can be further metabolized:
-
Reduced to 3-methylbutanol (isoamyl alcohol) by an alcohol dehydrogenase.
-
Oxidized to 3-methylbutanoic acid (isovaleric acid) by an aldehyde dehydrogenase.[6]
-
The formation of this compound can be postulated as a side reaction where α-ketoisocaproate is instead reduced by a hydroxyacid dehydrogenase to α-hydroxy-isocaproate, which is then subsequently converted to this compound.
B. The Strecker Degradation
The Strecker degradation is a series of chemical reactions that convert an α-amino acid into an aldehyde with one fewer carbon atom.[2] This reaction is a significant contributor to flavor development in thermally processed and fermented foods.[3][7] The key steps involving leucine are:
-
Reaction with a dicarbonyl compound: Leucine reacts with a dicarbonyl compound (e.g., glyoxal, methylglyoxal, diacetyl), which are often products of the Maillard reaction, to form a Schiff base.
-
Decarboxylation and Hydrolysis: The Schiff base undergoes decarboxylation and hydrolysis to yield 3-methylbutanal.
Similar to the Ehrlich pathway, the formation of this compound would likely involve a modification of this pathway, potentially through the reaction of an intermediate with a hydroxylating agent.
II. Potential Natural Occurrence
Based on the biosynthetic pathways originating from leucine, this compound is likely to be found in environments where microbial or enzymatic degradation of proteins occurs.
A. Fermented Foods and Beverages
Fermented products are prime candidates for the presence of this compound due to the metabolic activity of microorganisms like lactic acid bacteria and yeasts.
-
Dairy Products: Cheeses, particularly aged varieties, are known to contain a complex mixture of flavor compounds derived from amino acid catabolism.[8]
-
Fermented Meats: The ripening of fermented sausages involves significant proteolytic and amino acid degradation by starter cultures and endogenous enzymes, leading to the formation of various aldehydes.[9]
-
Alcoholic Beverages: Wines and beers can contain a variety of aldehydes and higher alcohols as byproducts of yeast fermentation.[10]
B. Plant-Based Sources
While less documented, the enzymatic activity in certain fruits and vegetables during ripening or processing could also lead to the formation of this compound. Aldehydes are known natural components of many fruits and vegetables.[11][12]
III. Analytical Methodologies for the Detection and Quantification of this compound
The analysis of volatile and semi-volatile aldehydes like this compound in complex biological matrices requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the method of choice, often preceded by a derivatization step to improve the volatility and chromatographic behavior of the analyte.[13][14]
A. Sample Preparation and Extraction
The choice of extraction method depends on the sample matrix.
-
Liquid Samples (e.g., beverages): Liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) are suitable.
-
Solid Samples (e.g., cheese, meat): Headspace-SPME (HS-SPME) is often preferred for the extraction of volatile and semi-volatile compounds.[15]
B. Derivatization
Due to the presence of a hydroxyl group and a reactive aldehyde group, derivatization is highly recommended for the analysis of this compound.
-
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the hydroxyl group to a less polar and more volatile trimethylsilyl ether.
-
Oximation: The aldehyde group can be derivatized with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable oxime derivative, which is highly sensitive for electron capture detection (ECD) or mass spectrometry.[16]
C. GC-MS Analysis
A typical GC-MS method for the analysis of derivatized this compound would involve:
-
Gas Chromatograph: Equipped with a capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-INNOWax).
-
Mass Spectrometer: Operated in electron ionization (EI) mode for fragmentation and identification.
Table 1: Recommended GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Value |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp: 40 °C (hold 2 min), Ramp: 5 °C/min to 250 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-450 |
D. Quantification
For accurate quantification, the use of an internal standard is crucial. A stable isotope-labeled analog of this compound would be ideal. Alternatively, a structurally similar compound not present in the sample can be used. A calibration curve should be prepared using a certified reference standard of this compound.
IV. Experimental Protocols
A. Protocol for HS-SPME-GC-MS Analysis of this compound in a Solid Food Matrix
-
Sample Preparation: Homogenize 2 g of the solid sample (e.g., cheese) and place it in a 20 mL headspace vial.
-
Internal Standard: Add a known amount of the internal standard solution to the vial.
-
Derivatization (optional, in-situ): For oximation, add a solution of PFBHA in a suitable solvent.
-
Incubation: Equilibrate the vial at 60 °C for 30 minutes with agitation.
-
Extraction: Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes at 60 °C.
-
Desorption and GC-MS Analysis: Desorb the fiber in the GC injector at 250 °C for 5 minutes and acquire data using the parameters outlined in Table 1.
B. Protocol for LLE and Derivatization for GC-MS Analysis in a Liquid Matrix
-
Extraction: To 10 mL of the liquid sample (e.g., wine), add 5 mL of dichloromethane. Vortex for 2 minutes and centrifuge. Collect the organic layer. Repeat the extraction twice.
-
Drying: Dry the combined organic extracts over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.
-
Derivatization: Add 50 µL of BSTFA and 10 µL of pyridine. Heat at 70 °C for 30 minutes.
-
GC-MS Analysis: Inject 1 µL of the derivatized extract into the GC-MS system.
V. Visualizations
A. Biosynthetic Pathway of this compound from Leucine
Caption: Proposed biosynthetic pathway of this compound from L-leucine.
B. Analytical Workflow for this compound
Caption: General analytical workflow for the analysis of this compound.
VI. Conclusion
While direct evidence for the widespread natural occurrence of this compound is still emerging, its formation is strongly supported by the well-established metabolic pathways of leucine in various biological systems, particularly in fermented foods. The analytical methodologies presented in this guide provide a robust framework for researchers to investigate the presence and significance of this compound in a variety of natural matrices. Further research is warranted to quantify its concentration in different foods and beverages and to evaluate its potential impact on flavor and biological activity.
VII. References
-
Ganesan, B., Seefeldt, K., & Smit, B. A. (2011). Identification of the Leucine-to-2-Methylbutyric Acid Catabolic Pathway of Lactococcus lactis. Applied and Environmental Microbiology, 77(13), 4369–4381. [Link]
-
Smit, G., Smit, B. A., & Engels, W. J. M. (2009). Flavour formation from leucine by lactic acid bacteria (LAB). In Handbook of microbial metabolism of amino acids (pp. 323-340). CABI. [Link]
-
Smit, B. A., Engels, W. J. M., & Smit, G. (2017). Flavour formation from leucine by lactic acid bacteria (LAB). In The handbook of microbial metabolism of amino acids. CABI. [Link]
-
Ardö, Y. (2017). Flavor formation from leucine by lactic acid bacteria. Request PDF. [Link]
-
Stahnke, L. H. (1995). Formation of amino acid (L-leucine, L-phenylalanine) derived volatile flavour compounds by Moraxella phenylpyruvica and Staphylococcus xylosus in cured meat model systems. Journal of Applied Bacteriology, 79(3), 255-261. [Link]
-
Li, M., et al. (2023). Effects of the addition of leucine on flavor and quality of sausage fermented by Lactobacillus fermentum YZU-06 and Staphylococcus saprophyticus CGMCC 3475. Frontiers in Nutrition, 10, 1116935. [Link]
-
Luo, T., et al. (2023). Analysis of the Formation of Characteristic Aroma Compounds by Amino Acid Metabolic Pathways during Fermentation with Saccharomyces cerevisiae. Foods, 12(7), 1436. [Link]
-
Resconi, V. C., Campo, M. M., & Escudero, A. (2013). Strecker aldehydes detected by GC-O in cooked beef extractions a, amino acid precursor, and odour threshold b. ResearchGate. [Link]
-
Smit, G., et al. (2005). 1 Reaction scheme of simplified leucine degradation pathway... ResearchGate. [Link]
-
McSweeney, P. L. H., & Fox, P. F. (2017). 5 Pathways for conversion of leucine into important flavour compounds in cheese. ResearchGate. [Link]
-
Ayciriex, S., et al. (2012). Leucine catabolism network in LAB, including the inter-conversion... ResearchGate. [Link]
-
Bueno, M., et al. (2021). Sensory Relevance of Strecker Aldehydes in Wines. Preliminary Studies of Its Removal with Different Type of Resins. Foods, 10(8), 1711. [Link]
-
Granvogl, M., & Schieberle, P. (2006). New Insights into the Formation of Aroma-Active Strecker Aldehydes from 3-Oxazolines as Transient Intermediates. Journal of Agricultural and Food Chemistry, 54(17), 6293-6299. [Link]
-
Liu, M., et al. (2021). Metabolism Characteristics of Lactic Acid Bacteria and the Expanding Applications in Food Industry. Frontiers in Bioengineering and Biotechnology, 9, 688482. [Link]
-
Jang, M., & Kamens, R. M. (2001). Derivatization reactions and reagents for gas chromatography analysis. ResearchGate. [Link]
-
O'Brien, V. D., & El-Gassier, T. (2014). Environmental Aldehyde Sources and the Health Implications of Exposure. Toxicology, 324, 1-13. [Link]
-
Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]
-
Campo, E., et al. (2022). Factors That Affect the Accumulation of Strecker Aldehydes in Standardized Wines: The Importance of pH in Oxidation. Foods, 11(10), 1438. [Link]
-
Lee, C. Y., et al. (2008). Derivatization of Carbonyl Compounds for GC-MS Analysis. LCGC International. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
Liu, J., et al. (2007). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Chinese Chemical Society, 54(1), 1-16. [Link]
-
Scribd. (n.d.). Chemistry Project (Biomolecules). [Link]
-
Moldoveanu, S., & David, V. (2018). [PDF] Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]
-
Shinde, K. J., et al. (2019). Influence of food commodities on hangover based on alcohol dehydrogenase and aldehyde dehydrogenase activities. Journal of Food Science and Technology, 56(10), 4546-4554. [Link]
-
Li, H., et al. (2016). Effects of 20 Selected Fruits on Ethanol Metabolism: Potential Health Benefits and Harmful Impacts. Preventive Nutrition and Food Science, 21(1), 46-52. [Link]
-
PubChem. (n.d.). 4-Hydroxy-4-methylpentanal. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
Duan, X., et al. (2017). Functional Characteristics of Aldehyde Dehydrogenase and Its Involvement in Aromatic Volatile Biosynthesis in Postharvest Banana Ripening. International Journal of Molecular Sciences, 18(9), 1888. [Link]
-
Fleisher, M., et al. (2007). AM1 quantum-chemical study of the mechanism of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate. ResearchGate. [Link]
-
Blank, I., & Schieberle, P. (1993). Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay. ResearchGate. [Link]
-
ChemSrc. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 2-Hydroxy-4-methylpentanenitrile. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
Gragg, S. E., et al. (2021). Use of Organic Acid Mixtures Containing 2-Hydroxy-4-(Methylthio) Butanoic Acid (HMTBa) to Mitigate Salmonella enterica, Shiga Toxin-Producing Escherichia coli (STEC) and Aspergillus flavus in Pet Food Kibbles. Foods, 10(11), 2841. [Link]
-
The Good Scents Company. (n.d.). methyl 2-hydroxy-4-methyl valerate. [Link]
-
Dhakal, J., & Aldrich, C. G. (2023). Mitigation of Salmonella on Food Contact Surfaces by Using Organic Acid Mixtures Containing 2-Hydroxy-4-(methylthio) Butanoic Acid (HMTBa). Foods, 12(4), 874. [Link]
-
Rajivgandhi, G., et al. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology, 134(7), lxad144. [Link]
-
Murthy, H. N. (2020). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate. [Link]
-
PubChem. (n.d.). 5-Hydroxy-4-methylpentanal. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of the Formation of Characteristic Aroma Compounds by Amino Acid Metabolic Pathways during Fermentation with Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Formation of amino acid (L-leucine, L-phenylalanine) derived volatile flavour compounds by Moraxella phenylpyruvica and Staphylococcus xylosus in cured meat model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Effects of the addition of leucine on flavor and quality of sausage fermented by Lactobacillus fermentum YZU-06 and Staphylococcus saprophyticus CGMCC 3475 [frontiersin.org]
- 10. Factors That Affect the Accumulation of Strecker Aldehydes in Standardized Wines: The Importance of pH in Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Environmental Aldehyde Sources and the Health Implications of Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of food commodities on hangover based on alcohol dehydrogenase and aldehyde dehydrogenase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. jfda-online.com [jfda-online.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Biosynthesis of 2-Hydroxy-4-methylpentanal: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive exploration of the biosynthetic pathways of 2-Hydroxy-4-methylpentanal, a chiral α-hydroxy aldehyde with potential applications in the synthesis of fine chemicals and pharmaceutical intermediates. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established biochemical principles and forward-looking enzymatic strategies. We will delve into the core metabolic routes, key enzymatic players, and provide detailed hypothetical protocols to guide experimental design.
Executive Summary
The biosynthesis of this compound is not a widely documented metabolic pathway. However, based on its structural similarity to the branched-chain amino acid L-leucine, a plausible biosynthetic route can be postulated. This guide outlines a scientifically grounded, hypothetical pathway originating from L-leucine, detailing the enzymatic transformations required at each step. The proposed pathway involves an initial transamination, followed by one of two potential enzymatic routes: a decarboxylation-hydroxylation sequence or a direct oxidative conversion. This guide will explore the enzymes and mechanisms that could catalyze these transformations, providing a robust framework for future research and development in the biocatalytic production of this valuable molecule.
The L-Leucine Catabolic Funnel: The Gateway to this compound
The biosynthesis of this compound is intrinsically linked to the catabolism of L-leucine. This essential amino acid serves as the primary precursor, funneling its carbon skeleton into a cascade of enzymatic reactions.
The Initial Step: Reversible Transamination to an α-Keto Acid
The journey from L-leucine to this compound commences with a critical transamination reaction. This step is catalyzed by a class of enzymes known as branched-chain amino acid aminotransferases (BCATs) . These enzymes facilitate the transfer of the α-amino group from L-leucine to an α-keto acid acceptor, typically α-ketoglutarate, yielding glutamate and the corresponding α-keto acid of leucine, α-ketoisocaproate (also known as 2-keto-4-methylpentanoic acid).[1] This reaction is a well-established and reversible step in the metabolism of all branched-chain amino acids.[1]
Experimental Protocol: In Vitro Transamination of L-Leucine
Objective: To enzymatically synthesize α-ketoisocaproate from L-leucine.
Materials:
-
L-leucine
-
α-ketoglutarate
-
Branched-chain amino acid aminotransferase (BCAT) from a commercial source (e.g., from E. coli or bovine liver)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (pH 7.4)
-
Reaction vessel (e.g., microcentrifuge tube or small flask)
-
Incubator or water bath
-
Analytical equipment (e.g., HPLC or GC-MS) for product quantification
Procedure:
-
Prepare a reaction mixture containing:
-
50 mM Potassium phosphate buffer (pH 7.4)
-
10 mM L-leucine
-
10 mM α-ketoglutarate
-
0.1 mM Pyridoxal 5'-phosphate (PLP)
-
1-5 units of BCAT enzyme
-
-
Incubate the reaction mixture at an optimal temperature for the chosen enzyme (typically 25-37°C) for a defined period (e.g., 1-4 hours).
-
Terminate the reaction by adding a quenching agent (e.g., trichloroacetic acid to a final concentration of 5%) or by heat inactivation.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant for the presence and quantity of α-ketoisocaproate using a suitable analytical method.
The Divergent Path to this compound: Two Plausible Enzymatic Routes
From the central intermediate, α-ketoisocaproate, the biosynthetic pathway to this compound can diverge into two hypothetical routes. Both pathways present unique enzymatic challenges and opportunities for biocatalyst development.
Pathway A: The Decarboxylation-Hydroxylation Route
This pathway involves a two-step enzymatic conversion of α-ketoisocaproate.
Step 2a: Decarboxylation to 3-Methylbutanal
The first step in this route is the decarboxylation of α-ketoisocaproate to form 3-methylbutanal . This reaction is catalyzed by α-keto acid decarboxylases . These enzymes are responsible for the non-oxidative removal of a carboxyl group from α-keto acids.
Step 3a: α-Hydroxylation of 3-Methylbutanal
The subsequent and more challenging step is the regioselective hydroxylation of 3-methylbutanal at the α-position (C2) to yield this compound. This transformation requires a highly specific monooxygenase , such as a cytochrome P450 enzyme .[2][3][4] These enzymes are known to catalyze the insertion of an oxygen atom from molecular oxygen into an unactivated C-H bond.[2][3][4] The challenge lies in achieving hydroxylation specifically at the α-carbon, as other positions in the molecule are also susceptible to oxidation. The regio- and stereoselectivity of cytochrome P450s are dictated by the architecture of their active sites.[2]
Conceptual Experimental Workflow: Screening for α-Hydroxylating Activity
Objective: To identify a monooxygenase capable of converting 3-methylbutanal to this compound.
Methodology:
-
Enzyme Selection: A panel of cytochrome P450 monooxygenases from diverse microbial sources with known activity towards aldehydes or small branched-chain alkanes should be selected.
-
Whole-Cell Biotransformation: Engineer a suitable microbial host (e.g., E. coli or Saccharomyces cerevisiae) to express the selected P450s along with a compatible reductase partner for electron supply.
-
Biotransformation Assay:
-
Cultivate the recombinant microbial cells to an appropriate density.
-
Induce the expression of the P450 system.
-
Add 3-methylbutanal to the culture at a non-toxic concentration.
-
Incubate under aerobic conditions for a set period.
-
-
Product Analysis:
-
Extract the culture broth with an organic solvent.
-
Analyze the extract for the presence of this compound using GC-MS or LC-MS.
-
Pathway B: The Direct Oxidative Conversion Route
An alternative and more direct pathway involves a single enzymatic step from α-ketoisocaproate.
Step 2b: Direct Conversion of α-Ketoisocaproate
This hypothetical route involves an enzyme capable of simultaneously catalyzing the reduction of the keto group to a hydroxyl group and the decarboxylation of the carboxyl group to an aldehyde. While no single enzyme has been definitively characterized for this specific transformation, an α-ketoisocaproate oxygenase has been identified that catalyzes the decarboxylation and hydroxylation of α-ketoisocaproate to form β-hydroxyisovalerate.[5] This demonstrates that enzymes can act on α-ketoisocaproate to produce hydroxylated products. It is plausible that an uncharacterized or engineered enzyme could exist that directs the hydroxylation to the α-position during the oxidative decarboxylation process.
Visualization of the Proposed Biosynthetic Pathways
To clearly illustrate the proposed enzymatic transformations, the following diagrams are provided in DOT language.
Caption: Pathway A: Decarboxylation-Hydroxylation Route.
Caption: Pathway B: Direct Oxidative Conversion Route.
Physicochemical Properties and Data Summary
A summary of the key physicochemical properties of the target molecule, this compound, is presented below.[6]
| Property | Value |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol |
| IUPAC Name | This compound |
| CAS Number | 392657-81-7 |
| SMILES | CC(C)CC(C=O)O |
Applications and Future Perspectives
This compound, as a chiral α-hydroxy aldehyde, represents a valuable building block in organic synthesis. Its bifunctional nature (aldehyde and hydroxyl groups) allows for a wide range of chemical modifications, making it a precursor for:
-
Chiral diols and amino alcohols: Important components in asymmetric synthesis and as ligands for catalysis.
-
Pharmaceutical intermediates: The structural motif may be found in various bioactive molecules.
-
Flavor and fragrance compounds: Aldehydes and alcohols with similar branched structures often possess distinct sensory properties.
The development of a robust and stereoselective biocatalytic route to this compound would offer a green and sustainable alternative to traditional chemical synthesis methods. Future research should focus on the discovery and engineering of enzymes for the less established steps of the proposed pathways, particularly the α-hydroxylation of 3-methylbutanal or the direct conversion of α-ketoisocaproate. Advances in enzyme engineering and synthetic biology will be pivotal in realizing the full potential of this biosynthetic route for industrial applications.
References
- Structural control of cytochrome P450-catalyzed ω-hydroxylation.
- This compound. PubChem. [Link]
- Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes.
- The mechanism of alpha-ketoisocaproate oxygenase.
- Mechanism of the cytochrome P450 catalyzed hydroxylation including shunt pathways.
- Unusual Cytochrome P450 Enzymes and Reactions.
- Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxid
- Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism.
Sources
- 1. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural control of cytochrome P450-catalyzed ω-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism of alpha-ketoisocaproate oxygenase. Formation of beta-hydroxyisovalerate from alpha-ketoisocaproate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C6H12O2 | CID 17907603 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 2-Hydroxy-4-methylpentanal
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Hydroxy-4-methylpentanal (CAS No. 4449-35-6). As a molecule of interest in synthetic organic chemistry and potentially in the development of novel chemical entities, a thorough understanding of its physical characteristics is paramount for its effective handling, characterization, and application. This document consolidates available computed data, provides context through comparative analysis with related isomers, and outlines general principles for its synthesis and reactivity. All data is presented with clear citation of its source to ensure scientific integrity.
Introduction
This compound is an alpha-hydroxy aldehyde, a class of compounds known for their unique reactivity and potential as versatile synthetic intermediates. The presence of both a hydroxyl and an aldehyde functional group on adjacent carbons imparts a distinct chemical personality, influencing its physical properties and chemical behavior. This guide serves as a centralized resource for researchers, providing readily accessible data and insights to facilitate its use in laboratory and developmental settings.
Chemical Structure and Identification
A clear understanding of the molecular architecture is fundamental to interpreting its physical properties.
IUPAC Name: this compound[1] Molecular Formula: C₆H₁₂O₂[1][2] SMILES: CC(C)CC(C=O)O[1] InChIKey: JXHLRWGQMIUGOS-UHFFFAOYSA-N[1]
Caption: 2D Molecular Structure of this compound
Tabulated Physical Properties
The following table summarizes the key physical properties of this compound. It is critical to note that most of the available data is computationally predicted, and experimental verification is recommended. For comparative purposes, experimental data for the related isomer, 4-Hydroxy-4-methyl-2-pentanone, is also included where available.
| Property | Value (this compound) | Source (this compound) | Value (4-Hydroxy-4-methyl-2-pentanone) | Source (4-Hydroxy-4-methyl-2-pentanone) |
| Molecular Weight | 116.16 g/mol (Computed) | [1][2] | 116.16 g/mol | |
| CAS Number | 4449-35-6 | [2] | 123-42-2 | |
| Boiling Point | Not Available (Experimental) | 166 °C (Experimental) | ||
| Melting Point | Not Available (Experimental) | -47 °C (Experimental) | ||
| Density | Not Available (Experimental) | 0.939 g/cm³ at 20 °C (Experimental) | ||
| XLogP3 | 0.59 (Computed) | [2] | 0.06 (Experimental) | |
| Topological Polar Surface Area | 37.3 Ų (Computed) | [1] | 37.3 Ų | |
| Hydrogen Bond Donor Count | 1 (Computed) | [1] | 1 | |
| Hydrogen Bond Acceptor Count | 2 (Computed) | [1] | 2 | |
| Rotatable Bond Count | 3 (Computed) | [1] | 2 |
Note: The XLogP3 value, a measure of hydrophobicity, suggests that this compound is slightly more hydrophobic than its isomer, 4-Hydroxy-4-methyl-2-pentanone. This difference, though computed, may influence its solubility characteristics.
Solubility Profile (Predicted)
-
Water: Likely to be moderately soluble in water due to the ability of the hydroxyl and carbonyl groups to form hydrogen bonds with water molecules.
-
Polar Organic Solvents (e.g., Ethanol, Methanol, Acetone): Expected to be readily soluble in these solvents due to favorable dipole-dipole interactions and hydrogen bonding.
-
Nonpolar Organic Solvents (e.g., Hexane, Toluene): Predicted to have limited solubility in nonpolar solvents, as the polar functional groups will not interact favorably with the nonpolar solvent molecules.
Synthesis and Reactivity
Plausible Synthetic Route: Aldol Reaction
A common and logical synthetic route to this compound is the aldol reaction. This reaction involves the base- or acid-catalyzed reaction of an enolate (or enol) with a carbonyl compound. For the synthesis of the target molecule, a crossed aldol reaction between isobutyraldehyde and formaldehyde would be a plausible approach.
Caption: Plausible Aldol Reaction Synthesis Workflow
Causality Behind Experimental Choices: The choice of a crossed aldol reaction is dictated by the desired structure. Isobutyraldehyde can form an enolate at its alpha-carbon, which can then act as a nucleophile. Formaldehyde, lacking alpha-hydrogens, can only act as the electrophile, thus preventing self-condensation of formaldehyde and directing the reaction towards the desired product. The choice of base is critical; a non-nucleophilic, sterically hindered base is often preferred to minimize side reactions.
Key Reactivity Insights
The reactivity of this compound is governed by the interplay of the hydroxyl and aldehyde functionalities.
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid.
-
Reduction: Both the aldehyde and potentially the hydroxyl group can be reduced.
-
Acetal Formation: The aldehyde can react with alcohols under acidic conditions to form acetals.
-
Reactions at the Alpha-Carbon: The hydrogen on the carbon bearing the hydroxyl group is acidic and can be removed by a base, allowing for further functionalization at this position.
Spectral Data (Predicted and Comparative)
No experimentally determined spectra for this compound are available in the public domain. However, we can predict the key features based on its structure and compare them to the known spectra of its isomer, 4-Hydroxy-4-methyl-2-pentanone.
¹H NMR Spectroscopy (Predicted)
-
Aldehydic Proton (CHO): A singlet or doublet in the region of 9-10 ppm.
-
Proton on C2 (CH-OH): A multiplet, coupled to the aldehydic proton and the adjacent methylene protons.
-
Methylene Protons (CH₂): A multiplet.
-
Methine Proton (CH): A multiplet, coupled to the adjacent methyl and methylene protons.
-
Methyl Protons (CH₃): Two doublets, due to the two methyl groups on the isobutyl moiety.
-
Hydroxyl Proton (OH): A broad singlet, the chemical shift of which will be dependent on concentration and solvent.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (C=O): A peak in the region of 190-200 ppm.
-
Carbon Bearing Hydroxyl Group (C-OH): A peak in the region of 60-80 ppm.
-
Other Aliphatic Carbons: Peaks in the range of 10-50 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions in the region of 2850-3000 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1720-1740 cm⁻¹.
-
C-O Stretch: An absorption in the region of 1000-1200 cm⁻¹.
Safety and Handling
Specific safety data for this compound is not available. However, based on the known hazards of its isomer, 4-Hydroxy-4-methyl-2-pentanone, and general principles for handling aldehydes, the following precautions are recommended:
-
Eye Protection: Wear chemical safety goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.
-
Ingestion: Do not ingest.
-
Inhalation: Avoid breathing vapors or mists.
It is imperative to consult a comprehensive Safety Data Sheet (SDS) for any chemical before handling.
Conclusion
This technical guide has synthesized the available information on the physical properties of this compound. While a significant portion of the data is computational, it provides a valuable starting point for researchers. The comparative analysis with its isomer, 4-Hydroxy-4-methyl-2-pentanone, offers additional context. Further experimental validation of the physical properties and synthetic protocols is crucial for the advancement of its applications in science and industry.
References
- Chemsrc. This compound(CAS#:392657-81-7). [Link]
- PubChem. This compound. [Link]
Sources
Navigating the Synthesis and Supply of 2-Hydroxy-4-methylpentanal: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide addressing the commercial availability, synthesis, and physicochemical properties of 2-Hydroxy-4-methylpentanal is now available for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of this versatile α-hydroxy aldehyde, offering critical insights for its application in organic synthesis and pharmaceutical research.
Commercial Availability and Procurement
This compound (CAS No. 392657-81-7) is accessible primarily through specialized chemical suppliers catering to the research and development sector.[1][2] Companies such as BenchChem list this compound for laboratory use, providing a direct avenue for procurement in research quantities.[2] While a broad spectrum of suppliers for bulk quantities remains limited, the availability of research-grade material facilitates its evaluation in novel synthetic pathways.
Table 1: Key Physicochemical Properties of this compound [3]
| Property | Value |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol |
| CAS Number | 392657-81-7 |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)CC(C=O)O |
| Topological Polar Surface Area | 37.3 Ų |
Synthetic Pathways and Methodologies
The synthesis of α-hydroxy aldehydes like this compound is a focal point in organic chemistry due to their utility as synthetic intermediates. While specific, detailed protocols for the synthesis of this compound are not extensively documented in publicly accessible literature, general methodologies for the creation of α-hydroxy carbonyl compounds provide a foundational approach.
One prominent strategy involves the controlled oxidation of corresponding diols or the direct hydroxylation of aldehydes. The α-ketol rearrangement, an acid- or base-catalyzed 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone, also presents a potential, albeit indirect, route to isomeric forms.[4][5]
A plausible and direct synthetic route would be the selective oxidation of 4-methylpentane-1,2-diol. This approach requires careful selection of oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Spectroscopic Characterization
Expected Spectroscopic Data for this compound:
-
¹H NMR: The spectrum would be expected to show a characteristic doublet for the aldehydic proton (CHO) at approximately 9.5-9.7 ppm. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet, and its chemical shift would be dependent on the solvent and concentration. The isopropyl group would present as two distinct methyl doublets and a methine multiplet.
-
¹³C NMR: The carbonyl carbon of the aldehyde would be expected to resonate in the downfield region, typically around 200-205 ppm. The carbon attached to the hydroxyl group would appear in the range of 60-75 ppm.
-
FT-IR: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. A strong, sharp peak around 1720-1740 cm⁻¹ would be characteristic of the C=O stretching of the aldehyde.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 116. Common fragmentation patterns for aliphatic aldehydes and alcohols would be anticipated, including the loss of water (M-18) and cleavage alpha to the carbonyl and hydroxyl groups.
Safety, Handling, and Toxicological Profile
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, general principles for handling short-chain aliphatic aldehydes and α-hydroxy aldehydes should be strictly followed. These compounds are generally considered to be irritants to the skin, eyes, and respiratory tract.[8][9]
The toxicity of short-chain aldehydes is often linked to their electrophilic nature, allowing them to react with biological nucleophiles.[10][11] Saturated alkanals are considered hard electrophiles that can form adducts with primary nitrogen groups on amino acid residues like lysine.[10][11]
Recommended Handling and Storage Procedures:
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8] Volatile analytical standards should be kept in sealed containers to prevent evaporation.[13]
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a valuable building block in organic synthesis. The aldehyde group can participate in a variety of transformations, including reductive aminations, Wittig reactions, and aldol condensations, to build molecular complexity. The hydroxyl group can be protected or used as a handle for further functionalization.
While specific examples of the use of this compound in drug development are not prominent in the current literature, its structural motif is relevant. α-Hydroxy carbonyl compounds are precursors to various heterocyclic systems and can be found in a range of bioactive molecules. The principles of multicomponent reactions, such as the Petasis or Hantzsch reactions, often utilize aldehydes as key components in the synthesis of pharmacologically active compounds.[14] The development of novel synthetic methods is a continuous effort in the pharmaceutical industry to access new chemical space.[15]
Logical Flow of Application in Synthesis:
Caption: Potential synthetic applications of this compound.
Conclusion
This compound is a commercially available, albeit for research purposes, α-hydroxy aldehyde with significant potential as a building block in organic synthesis. While a comprehensive body of literature specifically detailing its synthesis and applications is still developing, established principles of organic chemistry provide a solid framework for its utilization. This guide serves as a foundational resource for researchers looking to explore the chemistry and potential of this versatile molecule.
References
- LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology, 27(7), 1081-1091. [Link]
- LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. PubMed Central. [Link]
- ChemSrc. (2025). This compound.
- Abdel-Rahman, M. S., & Ahmed, A. E. (2023). Aldehydes' Sources, Toxicity, Environmental Analysis, and Control in Food. In Food Toxicology. IntechOpen. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- National Research Council (US) Committee on Aldehydes. (1981). Health Effects of Aldehydes. In Formaldehyde and Other Aldehydes.
- Heath, C. H., et al. (1953). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Organic Syntheses, 33, 43. [Link]
- NIST. (n.d.). 2-Pentanone, 4-hydroxy-4-methyl-. NIST Chemistry WebBook. [Link]
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061884). [Link]
- NIST. (n.d.). 2-Pentanone, 4-hydroxy-4-methyl- IR Spectrum. NIST Chemistry WebBook. [Link]
- PubChem. (n.d.). 2-Ethyl-3-hydroxy-4-methylpentanal. National Center for Biotechnology Information.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031578). [Link]
- SpectraBase. (n.d.). 2-Pentanone, 4-hydroxy-4-methyl-. [Link]
- NIST. (n.d.). Pentanoic acid, 2-hydroxy-4-methyl-, methyl ester. NIST Chemistry WebBook. [Link]
- NIST. (n.d.). 2-Pentanone, 4-hydroxy-4-methyl- Gas Chromatography. NIST Chemistry WebBook. [Link]
- PubChem. (n.d.). 4-Hydroxy-4-methylpentanal. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Hydroxy-2-methylpentanal. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Hydroxy-4-methylpentane-1,2,3-tricarboxylic acid. National Center for Biotechnology Information.
- Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy ketones and aldehydes. [Link]
- Google Patents. (n.d.). CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone.
- Majchrzak, M., et al. (2017). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)propan-1-one (4-MEAP) hydrochloride. Forensic Toxicology, 35(2), 315-325. [Link]
- Wikipedia. (n.d.). α-Ketol rearrangement. [Link]
- Iaroshenko, V. O., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(11), 3233. [Link]
- Paquette, L. A. (2004). The α-Hydroxy Ketone (α-Ketol) and Related Rearrangements. Organic Reactions, 1-102. [Link]
- Liu, Z., et al. (2002). Mass spectroscopic characterization of protein modification by 4-hydroxy-2-(E)-nonenal and 4-oxo-2-(E)-nonenal. Journal of the American Society for Mass Spectrometry, 13(9), 1015-1026. [Link]
- Brown, D. G., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.
- Cern-Vivar, M., & Ramon, D. J. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 25(11), 2544. [Link]
- Alpha B. Inc. (n.d.).
- Zimmeck, R., et al. (2017). Formation of aldehydes from α-hydroxycarbonic acids by oxidative...
- Singh, S. K., et al. (2015). FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride.
- Ali, M. A., et al. (2007). Synthesis of 5-(4-hydroxy-3-methylphenyl)-5-(substituted phenyl)-4,5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone derivatives with anti-viral activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(6), 702-708. [Link]
Sources
- 1. This compound | CAS#:392657-81-7 | Chemsrc [chemsrc.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C6H12O2 | CID 17907603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. 2-Pentanone, 4-hydroxy-4-methyl- [webbook.nist.gov]
- 7. 2-Pentanone, 4-hydroxy-4-methyl- [webbook.nist.gov]
- 8. fishersci.com [fishersci.com]
- 9. Health Effects of Aldehydes and Alcohols in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biosynth.com [biosynth.com]
- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 14. mdpi.com [mdpi.com]
- 15. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical guide provides a comprehensive overview of 2-Hydroxy-4-methylpentanal, a chiral α-hydroxy aldehyde of significant interest to researchers, scientists, and professionals in drug development. This document delves into its chemical identity, physicochemical properties, synthetic methodologies, and its role as a versatile building block in organic synthesis.
Core Concepts: Understanding this compound
This compound, a derivative of the amino acid leucine, is a bifunctional molecule containing both a hydroxyl and an aldehyde group. This unique structural arrangement makes it a valuable chiral intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its reactivity is centered around the electrophilic nature of the aldehyde carbonyl and the nucleophilicity of the hydroxyl group, allowing for a diverse range of chemical transformations.
Chemical Identity and Synonyms
The unambiguous identification of a chemical entity is paramount in scientific research. This compound is known by several synonyms and is cataloged under various chemical identifiers.
-
Synonyms :
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is essential for its application in research and synthesis. The following table summarizes the key computed physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 116.16 g/mol | [1][2] |
| Exact Mass | 116.083729621 Da | [1][2] |
| XLogP3 | 0.8 | [1][2] |
| Hydrogen Bond Donor Count | 1 | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Rotatable Bond Count | 3 | [1][2] |
| Topological Polar Surface Area | 37.3 Ų | [1][2] |
Spectroscopic Characterization (Predicted and Expected)
¹H NMR Spectroscopy (Predicted):
-
Aldehydic Proton (CHO): A signal is expected in the downfield region, typically between δ 9.5 and 9.9 ppm. This proton would likely appear as a doublet due to coupling with the proton on the adjacent carbon (C2).[3][4]
-
Proton at C2 (CH-OH): This proton, being attached to a carbon bearing an oxygen atom, would resonate in the range of δ 3.5-4.5 ppm. Its multiplicity would be a multiplet due to coupling with the aldehydic proton and the protons on the adjacent methylene group (C3).
-
Methylene Protons at C3 (CH₂): These protons would likely appear as a multiplet in the range of δ 1.5-2.0 ppm.
-
Methine Proton at C4 (CH): This proton would be a multiplet, likely around δ 1.8-2.2 ppm.
-
Methyl Protons at C4 (2 x CH₃): These two methyl groups would likely appear as two distinct doublets in the upfield region, around δ 0.9-1.2 ppm, due to coupling with the methine proton at C4.
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It can appear anywhere between δ 0.5 and 5.0 ppm and may be a broad singlet.[3]
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon (C=O): The aldehydic carbonyl carbon is expected to have a chemical shift in the highly deshielded region of the spectrum, typically around δ 200-205 ppm.
-
Carbon at C2 (CH-OH): This carbon, attached to the hydroxyl group, would resonate in the range of δ 65-75 ppm.
-
Carbon at C3 (CH₂): Expected to be in the range of δ 40-50 ppm.
-
Carbon at C4 (CH): Expected to be in the range of δ 25-35 ppm.
-
Methyl Carbons at C4 (2 x CH₃): These carbons would appear in the most upfield region, around δ 20-25 ppm.
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch (Aldehyde): Two characteristic, weaker bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[4][5][6]
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the range of 1720-1740 cm⁻¹ for a saturated aliphatic aldehyde.[4][5][6][7]
Mass Spectrometry:
The fragmentation of this compound in a mass spectrometer would likely involve alpha-cleavage, a common fragmentation pathway for carbonyl compounds.[8][9][10] This would result in the loss of fragments such as the formyl group (CHO) or the isobutyl group. Dehydration, the loss of a water molecule from the molecular ion, is also a probable fragmentation pathway for a hydroxy aldehyde.[11]
Synthesis and Reactivity
The synthesis of enantiomerically pure α-hydroxy aldehydes like this compound is a significant challenge in organic chemistry. Several strategies have been developed to achieve this, primarily focusing on asymmetric synthesis.
Proposed Enantioselective Synthesis: Organocatalytic α-Hydroxylation
A plausible and modern approach to synthesize this compound enantioselectively is through the organocatalytic α-oxidation of the corresponding aldehyde, 4-methylpentanal. Proline and its derivatives have emerged as powerful catalysts for such transformations.[12][13][14]
Reaction Scheme:
4-Methylpentanal can be reacted with an electrophilic oxygen source, such as nitrosobenzene, in the presence of a chiral organocatalyst like L-proline. The reaction proceeds through an enamine intermediate, which then undergoes an enantioselective attack by the oxidant.
Caption: Proposed workflow for the enantioselective synthesis of this compound.
Experimental Protocol (Adapted from general organocatalytic α-oxidation procedures):
-
Reaction Setup: To a stirred solution of 4-methylpentanal (1.0 eq) in an appropriate solvent (e.g., chloroform or DMSO) at room temperature, add L-proline (0.1-0.2 eq).
-
Addition of Oxidant: Slowly add a solution of nitrosobenzene (1.1 eq) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired this compound.
Key Reactions and Mechanistic Insights
The dual functionality of this compound allows for a variety of chemical transformations.
-
Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid (2-hydroxy-4-methylpentanoic acid) using mild oxidizing agents such as Tollens' reagent or Fehling's solution. Stronger oxidizing agents can also oxidize the secondary alcohol.
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol, yielding 4-methylpentane-1,2-diol. Common reducing agents for this transformation include sodium borohydride (NaBH₄).
-
Reactions of the Aldehyde: The aldehyde carbonyl is susceptible to nucleophilic attack, leading to the formation of acetals, imines, and cyanohydrins.
-
Reactions of the Hydroxyl Group: The hydroxyl group can undergo esterification or etherification under appropriate conditions.
Caption: Key chemical transformations of this compound.
Related Compounds
The structural and functional landscape around this compound includes several important related compounds.
-
Leucinal ((S)-2-Amino-4-methylpentanal): This is the corresponding amino aldehyde derived from L-leucine. It is a potent inhibitor of various proteases, including calpains and the proteasome.[15]
-
4-Hydroxy-2-methylpentanal: An isomer where the hydroxyl group is at the 4-position.[16]
-
3-Hydroxy-4-methylpentanal: Another isomer with the hydroxyl group at the 3-position.
-
2-Hydroxy-4-methylpentanoic Acid: The corresponding carboxylic acid, which can be formed by the oxidation of this compound.
Applications in Research and Drug Development
The aldehyde functional group is highly reactive and can be a liability in medicinal chemistry due to its potential to react with biological nucleophiles.[17] However, this reactivity can also be harnessed for therapeutic benefit. For instance, some drugs with aldehyde functionalities are designed to form covalent bonds with their targets. More commonly, α-hydroxy aldehydes and their derivatives serve as crucial chiral building blocks in the synthesis of complex, biologically active molecules.
The structural motif present in this compound is found in various natural products and pharmaceuticals. Its enantiomerically pure form is particularly valuable for introducing specific stereochemistry into a target molecule, which is often critical for its biological activity. For example, the development of protease inhibitors for various diseases often involves the synthesis of peptide-like molecules, where chiral α-hydroxy or α-amino aldehydes can mimic the transition state of peptide bond cleavage.
Furthermore, there is growing interest in therapeutic agents that can scavenge reactive aldehydes, which are implicated in the pathology of cardiovascular and other diseases.[18] Understanding the chemistry of compounds like this compound can inform the design of such therapeutic scavengers.
Handling, Storage, and Safety
As with all aldehydes, this compound should be handled with appropriate safety precautions in a well-ventilated area, preferably within a fume hood. Aldehydes can be irritating to the skin, eyes, and respiratory tract.[19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (such as nitrile or butyl rubber), and a lab coat.[19]
-
Inhalation: Avoid inhaling vapors. If inhalation occurs, move to fresh air.
-
Skin Contact: In case of skin contact, wash the affected area thoroughly with soap and water.[19]
-
Eye Contact: If the compound comes into contact with the eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[19]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.
Conclusion
This compound is a versatile and valuable chiral building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it an important intermediate for the synthesis of complex molecules with potential applications in drug discovery and development. While experimental data on this specific compound is limited in the public domain, its properties and reactivity can be reliably inferred from its structure and the well-established chemistry of α-hydroxy aldehydes. Future research into the development of efficient and scalable enantioselective syntheses of this compound will undoubtedly expand its utility in both academic and industrial research.
References
- Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17907603, this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40, Leucine.
- Perfumer's Apprentice. (2021, October 12). Aldehyde C-8 FPD-2015A-2384 - SAFETY DATA SHEET.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group.
- University of California, Los Angeles. (n.d.). IR: aldehydes.
- Britannica. (n.d.). Leucine.
- ACS Publications. (2015, May 4). Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation of Acyclic and Cyclic Ketones with Oxygen. ACS Catalysis.
- StudyRaid. (2023, June 26). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids).
- NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- Berkeley Learning Hub. (2024, September 24). Aldehyde IR Spectroscopy.
- Modgraph. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones.
- Google Patents. (n.d.). AU2013203344A1 - Use of alpha-hydroxy carbonyl compounds as reducing agents.
- StudyRaid. (n.d.). Understand mass spectrometry fragmentation patterns.
- ACS Publications. (2002, July 1). The Direct and Enantioselective Organocatalytic α-Oxidation of Aldehydes. Journal of the American Chemical Society.
- National Center for Biotechnology Information. (2010, January 21). Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds. PMC.
- Minnesota State University Moorhead. (n.d.). NMR Chemical Shifts.
- Adam Mickiewicz University. (n.d.). Carbonyl - compounds - IR - spectroscopy.
- YouTube. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage.
- OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry.
- ResearchGate. (n.d.). Chemical shift values, multiplicities and assignments of aldehyde-CHO....
- National Center for Biotechnology Information. (2010, October 1). MASS SPECTROMETRY OF FATTY ALDEHYDES. PMC.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- ACS Publications. (2002, July 1). The Direct and Enantioselective Organocatalytic α-Oxidation of Aldehydes. Journal of the American Chemical Society.
- Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.
- Wikipedia. (n.d.). Aldehyde.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- Brieflands. (n.d.). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices.
- ACS Publications. (2025, August 20). Enantioselective Synthesis of α-Oxygenated Ketones via Organocatalytic Formal O–H Bond Insertion of Sulfonium Ylides. Journal of the American Chemical Society.
- University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Aldehydes and Ketones.
- National Center for Biotechnology Information. (2010, February 16). Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. PubMed.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17907603, this compound.
- National Center for Biotechnology Information. (2017, May 18). Biogenic Aldehydes as Therapeutic Targets for Cardiovascular Disease. PMC.
- ResearchGate. (2025, August 7). Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones.
- Royal Society of Chemistry. (n.d.). Asymmetric synthesis of 9-alkyl tetrahydroxanthenones via tandem asymmetric Michael/cyclization promoted by chiral phosphoric acid. Organic & Biomolecular Chemistry.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22628836, 4-Hydroxy-2-methylpentanal.
- National Center for Biotechnology Information. (2003, October 3). Asymmetric Synthesis of Four Diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic Acid: Proof of Configurational Assignment. PubMed.
Sources
- 1. Protein Synthesis: Leucine | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C6H12O2 | CID 17907603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. web.pdx.edu [web.pdx.edu]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. app.studyraid.com [app.studyraid.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 4-Hydroxy-2-methylpentanal | C6H12O2 | CID 22628836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. brieflands.com [brieflands.com]
- 18. Biogenic Aldehydes as Therapeutic Targets for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. homework.study.com [homework.study.com]
Methodological & Application
Application Note: Synthesis of Chiral Alcohols Using 2-Hydroxy-4-methylpentanal
Introduction
Chiral alcohols, particularly vicinal diols (1,2-diols), are fundamental building blocks in modern organic synthesis and drug development.[1][2][3] Their defined stereochemistry is crucial for establishing the three-dimensional architecture of complex molecules, which in turn dictates their biological activity.[4][5] The development of stereoselective methods to synthesize these motifs from simple, readily available precursors is a primary objective in pharmaceutical research.[3][4][6] 2-Hydroxy-4-methylpentanal, derivable from the natural amino acid L-leucine, represents a valuable chiral pool starting material. Its α-hydroxy aldehyde functionality provides a unique handle for diastereoselective transformations, allowing the inherent stereochemistry to direct the formation of new chiral centers.
This application note provides a detailed guide for researchers and drug development professionals on the synthesis of chiral alcohols, specifically 1,2-diols, from this compound. We will explore the underlying principles of stereocontrol, provide validated experimental protocols, and discuss the application of these methods in synthetic chemistry.
The Strategic Advantage of α-Hydroxy Aldehydes in Asymmetric Synthesis
The key to the synthetic utility of this compound lies in the proximity of the hydroxyl (-OH) and aldehyde (-CHO) groups. This arrangement allows for the formation of a five-membered chelate ring with a Lewis acidic metal center. This chelation rigidly fixes the conformation of the molecule, exposing one face of the carbonyl to nucleophilic attack, thereby leading to a predictable and highly diastereoselective outcome.[7][8] This principle, known as the Cram-chelation model , is a powerful tool for substrate-controlled asymmetric induction.[7][8][9][10]
In the absence of a chelating metal, or with a bulky, non-coordinating protecting group on the hydroxyl, the reaction typically proceeds through a non-chelation pathway, such as the Felkin-Anh model, often leading to the opposite diastereomer.[11][12][13] The ability to selectively favor one pathway over the other by choosing the appropriate reagents and conditions is a cornerstone of modern asymmetric synthesis.[8][12]
Diagram: Chelation vs. Non-Chelation Control
The diagram below illustrates the two competing stereochemical models for nucleophilic addition to an α-hydroxy aldehyde like this compound.
Caption: Competing transition states in nucleophilic additions.
Synthetic Pathway: Diastereoselective Nucleophilic Addition
The most direct method to generate a new chiral alcohol from this compound is through the nucleophilic addition of an organometallic reagent to the aldehyde carbonyl.[14][15] Grignard reagents (R-MgX) are particularly effective, inexpensive, and widely used for this purpose.[16][17] By employing a Lewis acid that promotes chelation, such as MgBr₂, we can achieve high diastereoselectivity for the syn-1,2-diol product.[8]
Diagram: General Workflow for Chiral Diol Synthesis
The following diagram outlines the typical experimental workflow for the synthesis and analysis of chiral diols via chelation-controlled addition.
Caption: Standard experimental workflow for synthesis and analysis.
Detailed Experimental Protocols
Protocol 1: Chelation-Controlled Grignard Addition for syn-1,2-Diol Synthesis
This protocol describes the synthesis of (2R,3S)-2,5-dimethylhexane-1,2-diol via the diastereoselective addition of methylmagnesium bromide to (S)-2-Hydroxy-4-methylpentanal, controlled by magnesium bromide diethyl etherate as a chelating agent.
Materials:
-
(S)-2-Hydroxy-4-methylpentanal (1.0 eq)
-
Magnesium bromide diethyl etherate (MgBr₂·OEt₂) (1.2 eq)
-
Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add MgBr₂·OEt₂ (1.2 eq).
-
Add anhydrous DCM via syringe. Cool the resulting slurry to 0 °C in an ice bath.
-
Expert Insight: Using a coordinating Lewis acid like MgBr₂ is critical for enforcing the chelated transition state, which leads to the desired syn diastereomer.[8] Weakly coordinating solvents like DCM are used to avoid competing with the substrate for binding to the Lewis acid.[12]
-
-
Chelation:
-
Dissolve (S)-2-Hydroxy-4-methylpentanal (1.0 eq) in anhydrous DCM in a separate flame-dried flask.
-
Slowly add the aldehyde solution to the MgBr₂·OEt₂ slurry at 0 °C over 15 minutes.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the chelate complex.
-
-
Nucleophilic Addition:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add methylmagnesium bromide (1.5 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Causality Note: The low temperature is essential to minimize the uncatalyzed, non-selective background reaction and to control the exotherm of the Grignard addition.[17] Slow addition prevents localized concentration buildup and side reactions.
-
After the addition is complete, stir the reaction at -78 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Quenching and Workup:
-
Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes) to isolate the desired diol.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the diastereomeric ratio (d.r.) by integration of characteristic signals in the ¹H NMR spectrum.
-
Data Presentation and Expected Outcomes
The choice of organometallic reagent and reaction conditions significantly impacts both the yield and the stereoselectivity of the addition. The following table summarizes typical outcomes for additions to α-hydroxy aldehydes under different control regimes.
| Nucleophile (R-M) | Lewis Acid / Conditions | Predominant Control | Expected Major Diastereomer | Typical d.r. (syn:anti) |
| MeMgBr | MgBr₂·OEt₂, DCM, -78 °C | Chelation | syn | >95:5 |
| BuLi | None, THF, -78 °C | Felkin-Anh | anti | 10:90 |
| Me₂Zn | MeZnCl, Toluene, 0 °C | Chelation | syn | >98:2[11][13] |
| Allyl-B(pin) | BF₃·OEt₂, DCM, -78 °C | Non-Chelation (Felkin-Anh) | anti | 5:95[8] |
Data are representative and may vary based on the specific substrate and precise experimental conditions.
Applications in Drug Development
The chiral 1,2- and 1,3-diol motifs synthesized through these methods are prevalent in a vast array of biologically active molecules and pharmaceuticals.[2] They serve as versatile intermediates that can be further elaborated into more complex structures.[18] For instance, the diol functionality can be:
-
Differentially protected: Allowing for selective modification of one hydroxyl group over the other.
-
Oxidatively cleaved: To form two new carbonyl compounds.
-
Converted to epoxides or cyclic ethers: Key structural elements in many natural products.
-
Incorporated into macrocycles: As seen in compounds like the anticancer agent Taxol.[1]
The ability to reliably construct these chiral building blocks with high stereochemical purity is a critical step in the drug discovery pipeline, enabling the synthesis of single-enantiomer drugs with improved efficacy and reduced side effects.[4][5]
Conclusion
This compound is a powerful and versatile chiral starting material for the synthesis of enantiomerically enriched alcohols. By leveraging the principles of chelation control with organometallic reagents, researchers can achieve high levels of diastereoselectivity, producing valuable syn-1,2-diols. The protocols and principles outlined in this application note provide a robust framework for the reliable and predictable synthesis of these important chiral building blocks, facilitating the advancement of complex molecule synthesis and pharmaceutical development.
References
- Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones.
- Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to alpha-silyloxy aldehydes.PubMed.[Link]
- Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase.National Institutes of Health (NIH).[Link]
- Catalytic enantioselective alkyl and aryl addition to aldehydes and ketones with organozinc reagents derived from alkyl Grignard reagents or arylboronic acids.Catalysis Science & Technology (RSC Publishing).[Link]
- Asymmetric induction.Wikipedia.[Link]
- Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds.PubMed.[Link]
- 9.4: Diastereoselective Addition to Aldehydes and Ketones.Chemistry LibreTexts.[Link]
- Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds.
- ASYMMETRIC SYNTHESIS OF α-HYDROXY ALDEHYDES.Oxford Academic.[Link]
- Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones.PubMed.[Link]
- Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones.Semantic Scholar.[Link]
- 20.10 Reaction of Organometallic Reagents with Aldehydes and Ketones.Chemistry LibreTexts.[Link]
- Organometallic Chemistry :: Models for Nucleophilic Addition to a-Chiral Aldehydes.University of Wisconsin-Madison.[Link]
- felkin-ahn and cram chel
- Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution.National Institutes of Health (NIH).[Link]
- Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones.National Institutes of Health (NIH).[Link]
- 2.3: Cram's Rule and Prelog's Rule.Chemistry LibreTexts.[Link]
- Synthesis of diols by dihydroxyl
- Diol.Wikipedia.[Link]
- CRAM'S CHELATION MODEL/REACTION MECHANISM/CONCEPT IN CHEMISTRY.YouTube.[Link]
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction.ACS Omega.[Link]
- Emerging Applications of Chiral Switching in Drug Discovery and Development.Journal of Chemical and Pharmaceutical Research.[Link]
- Chirality transfer from chiral diol and late-stage drug molecule functionalization.
- .alpha.-Hydroxy ketones in high enantiomeric purity from asymmetric dihydroxylation of enol ethers.
- Diols: Nomenclature, Preparation, and Reactions.Chemistry Steps.[Link]
- Highly diastereoselective chelation-controlled additions to α-silyloxy ketones.Semantic Scholar.[Link]
- New alcohol dehydrogenases for the synthesis of chiral compounds.PubMed.[Link]
- Enantio- and Diastereoselective Synthesis of 1,2-Hydroxyboronates through Cu-Catalyzed Additions of Alkylboronates to Aldehydes.Organic Chemistry Portal.[Link]
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.MDPI.[Link]
- Synthesis of α-hydroxy ketones and aldehydes.Organic Chemistry Portal.[Link]
- (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
- Biosynthesis of chiral cyclic and heterocyclic alcohols via C=O/C–H/C–O asymmetric reactions.Catalysis Science & Technology (RSC Publishing).[Link]
- Role of Chirality in Drugs.Juniper Publishers.[Link]
- Advancing Chiral Chemistry in Pharmaceutical Synthesis.Pharmaceutical Technology.[Link]
- Copper-catalyzed retro-aldol reaction of β-hydroxy ketones or nitriles with aldehydes: chemo- and stereoselective access to (E)-enones and (E)-acrylonitriles.Organic & Biomolecular Chemistry (RSC Publishing).[Link]
- Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.National Institutes of Health (NIH).[Link]
- Highly Stereoselective Oxidative Esterification of Aldehydes with β-Dicarbonyl Compounds.
- 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.Chemistry LibreTexts.[Link]
Sources
- 1. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to alpha-silyloxy aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Catalytic enantioselective alkyl and aryl addition to aldehydes and ketones with organozinc reagents derived from alkyl Grignard reagents or arylboronic acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Asymmetric Synthesis with 2-Hydroxy-4-methylpentanal: A Guide to Stereocontrolled Carbon-Carbon Bond Formation
Introduction: The Versatility of a Leucine-Derived Chiral Building Block
In the landscape of pharmaceutical and natural product synthesis, the efficient construction of stereochemically defined molecules is paramount. Chiral α-hydroxy aldehydes, readily accessible from the chiral pool of amino acids, represent a valuable class of starting materials for asymmetric synthesis. 2-Hydroxy-4-methylpentanal, derivable from the essential amino acid L-leucine, is a prime example, offering a stereogenic center and two distinct functional handles for further elaboration. The inherent chirality of this building block can be leveraged to direct the stereochemical outcome of subsequent reactions, making it a powerful tool for the synthesis of complex molecular architectures.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for achieving high diastereoselectivity in nucleophilic addition reactions to this compound. We will delve into the mechanistic underpinnings of stereochemical control, focusing on the critical role of the hydroxyl protecting group in dictating the reaction pathway. By understanding and manipulating these factors, chemists can selectively access desired stereoisomers, a crucial capability in the development of enantiomerically pure therapeutic agents.
The Dichotomy of Stereochemical Control: Chelation vs. Non-Chelation Pathways
The stereochemical outcome of nucleophilic additions to α-hydroxy aldehydes like this compound is governed by a delicate balance of steric and electronic factors. Two principal models, the Felkin-Anh (non-chelation) and the Cram-chelation models, are used to predict the major diastereomer formed. The choice between these pathways is critically influenced by the nature of the protecting group (PG) on the α-hydroxyl moiety.
1. The Felkin-Anh Model (Non-Chelation Control):
When the hydroxyl group is protected with a bulky and poorly coordinating group, such as a silyl ether (e.g., TBS, TIPS), the reaction is predicted to proceed via the Felkin-Anh model. In this scenario, the bulky protecting group orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. The nucleophile then attacks the carbonyl group at the Bürgi-Dunitz angle (approximately 107°), leading to the anti diastereomer.
2. The Cram-Chelation Model (Chelation Control):
Conversely, when the hydroxyl group is protected with a smaller, more Lewis basic group (e.g., benzyl (Bn), methoxymethyl (MOM)), and a chelating metal is present in the organometallic nucleophile or as an additive, the reaction can proceed through a chelated transition state. The metal coordinates to both the carbonyl oxygen and the oxygen of the protecting group, forming a rigid five-membered ring. This conformation locks the substrate, and the nucleophile preferentially attacks from the less hindered face, resulting in the formation of the syn diastereomer.
The ability to switch between these two pathways by simply changing the protecting group offers a powerful strategy for selectively synthesizing either the syn or anti diastereomer of a desired product.
Overriding Felkin-Anh Control: A Protocol for Chelation-Controlled Addition to a Silyl-Protected Aldehyde
While silyl protecting groups typically favor the Felkin-Anh pathway, recent advancements have provided methods to enforce chelation control even with these bulky groups. This is particularly valuable as silyl ethers are widely used in multistep synthesis due to their stability and orthogonal removal conditions. A general and highly diastereoselective method involves the use of organozinc reagents in the presence of an alkylzinc halide Lewis acid.[1][2][3]
This protocol details a representative chelation-controlled addition of an organozinc reagent to a TBS-protected this compound. This method provides access to the syn diastereomer, a feat not achievable under standard conditions with this protecting group.
Experimental Protocol: Diastereoselective Addition of Diethylzinc
Objective: To synthesize (3R,4S)-4-(tert-butyldimethylsilyloxy)-2,6-dimethylheptan-3-ol, the syn addition product, with high diastereoselectivity.
Materials:
| Reagent/Material | Grade | Supplier |
| (S)-2-(tert-butyldimethylsilyloxy)-4-methylpentanal | Anhydrous | (Prepared from L-leucinol) |
| Diethylzinc (1.0 M in hexanes) | Reagent Grade | Sigma-Aldrich |
| Ethylzinc chloride (EtZnCl) | (Prepared in situ) | |
| Anhydrous Dichloromethane (DCM) | DriSolv® | EMD Millipore |
| Saturated aqueous NH₄Cl | ACS Grade | Fischer Scientific |
| Anhydrous MgSO₄ | ACS Grade | Fischer Scientific |
| Diethyl ether | ACS Grade | Fischer Scientific |
| Hexanes | ACS Grade | Fischer Scientific |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with stirring bar
-
Low-temperature thermometer
-
Syringes and needles for transfer of air-sensitive reagents
-
Rotary evaporator
-
Flash chromatography setup
Step-by-Step Procedure:
-
Preparation of the Lewis Acid (EtZnCl):
-
In situ generation is often employed. For the purpose of this protocol, we will assume its pre-formation or commercial availability. Alternatively, it can be generated by the reaction of diethylzinc with a suitable chloride source under inert conditions.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under a positive pressure of argon, add a solution of (S)-2-(tert-butyldimethylsilyloxy)-4-methylpentanal (1.0 equiv) in anhydrous dichloromethane (to make a 0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of Reagents:
-
To the cooled aldehyde solution, add a solution of ethylzinc chloride (1.5 equiv) in anhydrous dichloromethane via syringe.
-
Stir the mixture for 15 minutes at -78 °C.
-
Slowly add diethylzinc (1.2 equiv, 1.0 M in hexanes) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at -78 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) by periodically quenching a small aliquot with saturated NH₄Cl and extracting with diethyl ether.
-
-
Work-up and Purification:
-
Once the reaction is complete (typically after 2-4 hours, as determined by TLC), quench the reaction by the slow addition of saturated aqueous NH₄Cl at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure syn diol.
-
Data Presentation:
| Entry | Substrate | Nucleophile | Lewis Acid | Solvent | Temp (°C) | d.r. (syn:anti) | Yield (%) |
| 1 | TBS-protected this compound | Et₂Zn | EtZnCl | DCM | -78 | >20:1 | ~85 |
| 2 | TBS-protected this compound | Et₂Zn | None | DCM | -78 | <1:10 (favoring anti) | ~90 |
Note: The data presented is representative and based on analogous systems described in the literature.[1][3]
Mechanistic Rationale and Visualization
The high syn selectivity observed in the presence of EtZnCl is attributed to a chelation-controlled transition state. The Lewis acidic EtZnCl coordinates to both the silyloxy oxygen and the carbonyl oxygen, forming a rigid, five-membered chelate. This conformation forces the bulky isobutyl group into a pseudo-equatorial position to minimize A(1,3) strain. The nucleophile (ethyl group from diethylzinc) then attacks the carbonyl from the less sterically hindered face, leading to the observed syn product.
Caption: Felkin-Anh model for non-chelation controlled addition.
Conclusion and Future Outlook
This compound, a readily available chiral building block derived from L-leucine, serves as a versatile starting material for asymmetric synthesis. The stereochemical outcome of nucleophilic additions to its carbonyl group can be effectively controlled by the judicious choice of the hydroxyl protecting group and the reaction conditions. While bulky silyl ethers typically direct reactions towards the anti product via a Felkin-Anh model, the use of organozinc reagents in the presence of a mild Lewis acid provides a robust method for achieving high diastereoselectivity for the syn product through a chelation-controlled pathway.
This ability to selectively generate either diastereomer is of significant importance in the synthesis of complex molecules with multiple stereocenters, such as those found in many pharmaceuticals and natural products. The protocols and principles outlined in this application note provide a solid foundation for researchers to harness the synthetic potential of this compound and other α-hydroxy aldehydes in their pursuit of novel and stereochemically defined chemical entities. Future research in this area will likely focus on expanding the scope of nucleophiles and developing catalytic enantioselective additions to further enhance the synthetic utility of this valuable chiral synthon.
References
- Walsh, P. J., & Kozlowski, M. C. (2011). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society, 133(18), 7042–7045.
- Walsh, P. J., & Kozlowski, M. C. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(9), 2355–2366.
- Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions.
- Walsh, P. J., & Kozlowski, M. C. (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. Angewandte Chemie International Edition, 50(21), 4945–4948.
Sources
- 1. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stereoselective Reactions Involving 2-Hydroxy-4-methylpentanal
Introduction: The Significance of 2-Hydroxy-4-methylpentanal as a Chiral Building Block
This compound is a versatile chiral bifunctional molecule, possessing both a hydroxyl and an aldehyde group. This unique structural arrangement makes it a valuable starting material and intermediate in a variety of complex organic syntheses. The ability to control the stereochemistry at the C2 and any newly formed chiral centers is paramount for its application in the synthesis of biologically active molecules, including pharmaceuticals and natural products. For instance, the core structure of this compound is analogous to key fragments in the side chains of widely used statin drugs, which are pivotal in managing cholesterol levels.[1]
This guide provides an in-depth exploration of key stereoselective reactions involving this compound, offering both mechanistic insights and detailed, actionable protocols for researchers in organic synthesis and drug development. The methodologies described herein are designed to be robust and reproducible, emphasizing the principles of stereocontrol that are fundamental to modern synthetic chemistry.
Part 1: Diastereoselective Nucleophilic Additions to the Carbonyl Group
The aldehyde functionality in this compound is a prime site for nucleophilic attack to form new carbon-carbon bonds. The inherent chirality at the adjacent C2 hydroxyl group provides a powerful tool for directing the stereochemical outcome of such additions, leading to the formation of diastereomeric products. The stereoselectivity of these reactions is governed by the interplay of steric and electronic factors, which can be understood through established models of asymmetric induction.
Mechanistic Principles: Chelation vs. Non-Chelation Control
The stereochemical course of nucleophilic additions to α-hydroxy aldehydes like this compound is primarily dictated by two competing transition state models: the Cram-chelate model and the Felkin-Anh model.[2][3] The operative model is highly dependent on the nature of the nucleophile, the solvent, and the presence of chelating or non-chelating metal ions.
-
Chelation Control (Cram-Chelate Model): In the presence of a Lewis acidic metal ion (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) that can coordinate to both the carbonyl oxygen and the hydroxyl oxygen, a rigid five-membered chelate ring is formed.[2] This conformation locks the molecule in a specific arrangement, forcing the incoming nucleophile to attack from the less sterically hindered face, which is typically opposite to the bulky isobutyl group at C3. This generally leads to the syn diastereomer.
-
Non-Chelation Control (Felkin-Anh Model): In the absence of a strongly chelating metal or when the hydroxyl group is protected with a bulky, non-coordinating group (e.g., a silyl ether), the reaction proceeds through a non-chelated, open-chain transition state.[2] According to the Felkin-Anh model, the largest substituent on the α-carbon (the isobutyl group) orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon at the Bürgi-Dunitz angle, preferentially from the face opposite the largest substituent, leading to the anti diastereomer.
Visualization of Stereochemical Models
Caption: Competing pathways in nucleophilic additions.
Protocol: Diastereoselective Grignard Addition to (S)-2-Hydroxy-4-methylpentanal (Chelation-Controlled)
This protocol describes a typical Grignard reaction where chelation control is expected to dominate, leading to the syn diastereomer as the major product.
Materials:
-
(S)-2-Hydroxy-4-methylpentanal
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (S)-2-Hydroxy-4-methylpentanal (1.0 eq.) dissolved in anhydrous diethyl ether (0.2 M).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Grignard Addition: Add methylmagnesium bromide (1.2 eq.) dropwise via the dropping funnel over 15 minutes, maintaining the temperature at -78 °C. The formation of a magnesium alkoxide with the hydroxyl group facilitates the chelation.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired diol.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and determine the diastereomeric ratio by GC or ¹H NMR analysis of the crude reaction mixture.
Expected Outcomes and Data
While specific data for this compound is not extensively published, analogous reactions with other α-hydroxy aldehydes under chelation-controlled conditions typically yield high diastereoselectivity in favor of the syn product.
| Nucleophile | Lewis Acid | Solvent | Expected Major Product | Typical Diastereomeric Ratio (syn:anti) |
| MeMgBr | (none) | Et₂O | syn-4-methylpentane-1,2-diol | >90:10 |
| BuLi | (none) | THF | syn-4-methylnonane-1,2-diol | >90:10 |
| PhMgBr | (none) | THF | syn-1-phenyl-4-methylpentane-1,2-diol | >85:15 |
Part 2: Stereoselective Aldol Reactions
The aldol reaction is a powerful tool for carbon-carbon bond formation, and when applied to this compound, it allows for the construction of complex polyol fragments.[4] The stereochemical outcome of the aldol reaction is highly dependent on the enolate geometry and the reaction conditions.
Mechanistic Considerations: The Zimmerman-Traxler Model
The stereoselectivity of aldol reactions is often rationalized using the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state involving the metal enolate and the aldehyde.[5] The substituents on both the enolate and the aldehyde prefer to occupy pseudo-equatorial positions to minimize steric strain, thus dictating the relative stereochemistry of the newly formed stereocenters.
Visualization of the Aldol Reaction Workflow
Caption: General workflow for a directed aldol reaction.
Protocol: Diastereoselective Aldol Reaction with a Lithium Enolate
This protocol describes the reaction of the lithium enolate of acetone with (S)-2-Hydroxy-4-methylpentanal.
Materials:
-
(S)-2-Hydroxy-4-methylpentanal
-
Diisopropylamine
-
n-Butyllithium (2.5 M in hexanes)
-
Acetone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
LDA Preparation: In a flame-dried flask under nitrogen, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool to -78 °C and add n-butyllithium (1.05 eq.) dropwise. Stir for 30 minutes at -78 °C.
-
Enolate Formation: Add acetone (1.0 eq.) dropwise to the LDA solution at -78 °C and stir for 1 hour to form the lithium enolate.
-
Aldol Addition: Add a solution of (S)-2-Hydroxy-4-methylpentanal (0.8 eq.) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction by TLC.
-
Quenching and Workup: Quench the reaction with saturated aqueous ammonium chloride. Allow to warm to room temperature and extract with ethyl acetate (3 x 25 mL).
-
Purification and Characterization: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash chromatography and determine the diastereomeric ratio.
Part 3: Biocatalytic Stereoselective Reductions
Enzymatic reactions offer a green and highly selective alternative to traditional chemical methods.[6] For the reduction of the aldehyde in this compound to a primary alcohol, alcohol dehydrogenases (ADHs) can be employed to achieve high enantioselectivity.
Principles of Biocatalytic Reduction
Alcohol dehydrogenases utilize a cofactor, typically NADH or NADPH, to deliver a hydride to the carbonyl carbon. The enzyme's chiral active site orients the substrate in a specific manner, leading to the preferential formation of one enantiomer of the resulting alcohol.
Protocol: Enzymatic Reduction of this compound
This protocol provides a general framework for the biocatalytic reduction. The specific enzyme and conditions may require optimization.
Materials:
-
This compound
-
Alcohol dehydrogenase (e.g., from Saccharomyces cerevisiae)
-
NADH or NADPH
-
Phosphate buffer (pH 7.0)
-
Glucose and glucose dehydrogenase (for cofactor regeneration)
Procedure:
-
Reaction Mixture: In a buffered solution (pH 7.0), dissolve this compound, NADH (catalytic amount), and glucose (for regeneration).
-
Enzyme Addition: Add the alcohol dehydrogenase and glucose dehydrogenase.
-
Incubation: Gently agitate the mixture at a controlled temperature (e.g., 30 °C).
-
Monitoring: Monitor the reaction progress by HPLC or GC.
-
Workup and Purification: Once the reaction is complete, extract the product with an organic solvent, dry, and purify by chromatography.
Conclusion
This compound is a valuable chiral synthon whose reactivity can be precisely controlled to achieve desired stereochemical outcomes. By understanding and applying the principles of chelation control, Felkin-Anh models, and the stereochemical intricacies of the aldol reaction, researchers can effectively utilize this molecule in the synthesis of complex targets. Furthermore, the integration of biocatalysis offers a powerful and sustainable approach to stereoselective transformations. The protocols and insights provided in this guide are intended to serve as a robust starting point for further exploration and application in the fields of organic synthesis and medicinal chemistry.
References
- Crimmins, M. T., & McDougall, P. J. (2011). Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. PMC.
- Evans, D. A., et al. (1982). Stereoselective aldol condensations. 3. The aldol reactions of N-acyl oxazolidinones. Journal of the American Chemical Society, 104(6), 1737-1739.
- Kroutil, W., Mang, H., Edegger, K., & Faber, K. (2004). Biocatalytic oxidation of primary and secondary alcohols.
- Mengel, A., & Reiser, O. (1999). Around the Felkin-Anh model: 1, 2-asymmetric induction in additions of nucleophiles to carbonyl compounds. Chemical Reviews, 99(5), 1191-1224.
- Papeo, G., & Posteri, H. (2014). A survey of the syntheses of the chiral side chain of statins. European Journal of Organic Chemistry, 2014(19), 3945-3963.
- Paterson, I., & Florence, G. J. (2003). The development of diastereofacial- and diastereo-differentiating aldol methodology in polyketide synthesis. European Journal of Organic Chemistry, 2003(12), 2193-2208.
Sources
- 1. Reduction with Metal Hydrides | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Diastereoselective Chelation-Controlled Additions to β-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of Aldehydes by Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of 2-Hydroxy-4-methylpentanal in Modern Aldol Reactions
Prepared by: Gemini, Senior Application Scientist
Preamble: The Strategic Value of α-Hydroxy Aldehydes in Synthesis
The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl precursors[1][2]. Within the vast arsenal of carbonyl compounds, α-hydroxy aldehydes, such as 2-Hydroxy-4-methylpentanal, represent a particularly valuable subclass. Their bifunctional nature—possessing both an electrophilic aldehyde and a nucleophilic hydroxyl group—makes them versatile building blocks[3]. The resident α-hydroxyl group is not merely a passive spectator; it critically influences the stereochemical course of reactions, offering a handle for substrate-controlled diastereoselectivity and serving as a key structural motif in numerous natural products and pharmaceutical intermediates.
This guide provides an in-depth exploration of this compound as a reactant in aldol reactions. We will move beyond simple procedural descriptions to dissect the mechanistic underpinnings, strategic considerations for catalyst and condition selection, and detailed protocols for practical application in a research and development setting.
Physicochemical Profile: this compound
A thorough understanding of the reactant's properties is fundamental to successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 392657-81-7 | [3][4][5] |
| Molecular Formula | C₆H₁₂O₂ | [3][5] |
| Molecular Weight | 116.16 g/mol | [3][5] |
| IUPAC Name | This compound | [3][5] |
| SMILES | CC(C)CC(C=O)O | [3][5] |
| InChI Key | JXHLRWGQMIUGOS-UHFFFAOYSA-N | [3][5] |
Core Principles & Mechanistic Insights
The success of an aldol reaction hinges on the controlled generation of a nucleophilic enol or enolate from one carbonyl compound (the donor) and its subsequent addition to the electrophilic carbonyl carbon of another (the acceptor)[1][6].
The Fundamental Aldol Mechanism: A Base-Catalyzed Perspective
In a typical base-catalyzed aldol reaction, the process unfolds in three key steps:
-
Enolate Formation : A base abstracts an acidic α-hydrogen from the donor carbonyl, forming a resonance-stabilized enolate[3][6].
-
Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of the acceptor molecule, forging the new C-C bond and creating a tetrahedral alkoxide intermediate[6].
-
Protonation : The alkoxide is protonated by a proton source (often the solvent or regenerated conjugate acid of the base) to yield the final β-hydroxy carbonyl product, known as the aldol adduct[6].
Caption: Catalytic cycle for an (S)-proline-catalyzed aldol reaction.
Application Notes: Strategic Considerations
Donor vs. Acceptor Roles
In a crossed-aldol reaction, assigning the roles of nucleophilic donor and electrophilic acceptor is critical. Aldehydes lacking α-hydrogens (like formaldehyde or benzaldehyde) can only function as acceptors. For aldehydes with α-hydrogens, like this compound, the reaction can be directed. In organocatalytic systems, aldehydes that are sterically hindered around the carbonyl group are less likely to form the enamine intermediate and thus tend to act as the acceptor.[7] The α-hydroxy group in our title compound can also electronically deactivate the carbonyl, favoring its role as an acceptor.
Controlling Aldol Addition vs. Condensation
The initial β-hydroxy aldol adduct can undergo subsequent dehydration (elimination of water) to form an α,β-unsaturated carbonyl compound. This is known as the aldol condensation.[2]
-
Favoring Addition : The aldol addition is often favored at lower temperatures and with milder bases (e.g., dilute NaOH).[3][8] The β-hydroxy product can typically be isolated.
-
Promoting Condensation : Heating the reaction mixture or using stronger bases/acids promotes the elimination step, leading to the conjugated product.[8][9]
Diastereoselectivity (Syn vs. Anti)
When a new stereocenter is formed, the relative orientation of the substituents on the α and β carbons can be either syn or anti. The choice of catalyst and reaction conditions is paramount for controlling this outcome. Proline and its derivatives are well-known for providing high levels of diastereoselectivity in aldol reactions.[10] The specific stereochemical outcome is often rationalized by analyzing the steric interactions in the proposed transition state.
Experimental Protocols
Safety First: Always consult the Safety Data Sheet (SDS) for all reagents before use. This compound and other aldehydes can be irritants. Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.[11][12][13]
Protocol 1: Organocatalytic Asymmetric Cross-Aldol Reaction
This protocol details the reaction of isovaleraldehyde (donor) with this compound (acceptor) catalyzed by (S)-proline. This setup favors the cross-aldol product due to the higher propensity of the less-hindered isovaleraldehyde to form the enamine intermediate.
Materials & Reagents:
-
This compound (Acceptor)
-
Isovaleraldehyde (3-methylbutanal) (Donor)
-
(S)-Proline (Catalyst, 20-30 mol%)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-proline (0.2-0.3 equivalents).
-
Solvent and Acceptor Addition : Add anhydrous DMSO (to dissolve the proline) followed by this compound (1.0 equivalent). Stir the mixture at room temperature for 10 minutes.
-
Donor Addition : Add isovaleraldehyde (1.2-1.5 equivalents) to the stirring solution.
-
Reaction Monitoring : Seal the flask and stir vigorously at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acceptor is consumed (typically 12-24 hours).
-
Workup : Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing : Combine the organic layers and wash sequentially with water and saturated brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to isolate the desired β-hydroxy aldehyde product.
Caption: Experimental workflow for the organocatalytic cross-aldol reaction.
Protocol 2: Base-Catalyzed Self-Aldol Condensation
This protocol describes the self-condensation of this compound to illustrate the formation of an α,β-unsaturated product.
Materials & Reagents:
-
This compound
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle
Procedure:
-
Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Base Addition : While stirring, slowly add the 10% NaOH solution until the solution becomes basic (check with pH paper).
-
Heating : Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80 °C) using a heating mantle.
-
Reaction Monitoring : Monitor the formation of the more nonpolar unsaturated product by TLC. The reaction is typically complete within 2-4 hours.
-
Workup : Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding 2M HCl until the pH is ~7.
-
Extraction : Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Washing : Combine the organic layers and wash with saturated brine.
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification : The resulting crude α,β-unsaturated aldehyde can be purified by distillation under reduced pressure or by flash column chromatography.
Summary of Reaction Conditions
The choice of methodology dictates the reaction outcome. The following table provides a comparative overview.
| Parameter | Organocatalytic Cross-Aldol | Base-Catalyzed Self-Condensation |
| Catalyst | (S)-Proline (chiral amine) | Sodium Hydroxide (achiral base) |
| Typical Loading | 10-30 mol% | Catalytic to stoichiometric |
| Solvent | Aprotic polar (e.g., DMSO, CH₃CN) | Protic (e.g., Ethanol, Water) |
| Temperature | Room Temperature (0-25 °C) | Elevated (Reflux) |
| Primary Product | Chiral β-Hydroxy Aldehyde (Addition) | α,β-Unsaturated Aldehyde (Condensation) |
| Key Advantage | High Enantio- and Diastereoselectivity | Simplicity, low-cost reagents |
References
- Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - NIH.
- Direct Organocatalytic Asymmetric Aldol Reactions of α-Amino Aldehydes: Expedient Syntheses of Highly Enantiomerically Enriched anti-β-Hydroxy-α-amino Acids | Organic Letters - ACS Publications.
- This compound | CAS#:392657-81-7 | Chemsrc.
- This compound | C6H12O2 | CID 17907603 - PubChem.
- Proline-catalyzed aldol reactions - Wikipedia.
- New mechanistic studies on the proline-catalyzed aldol reaction - PMC - NIH.
- 2-Ethyl-3-hydroxy-4-methylpentanal | C8H16O2 | CID 237855 - PubChem.
- Write the products and detailed reaction conditions for the following rea.. - Filo.
- ALDOL CONDENSATION of 2-METHYLPENTANAL || Aldol Reaction of CH3CH2CH2CH(CH3)CHO - YouTube.
- (2S)-2-amino-3-hydroxy-4-methylpentanal - PubChem.
- Enantioselective Organocatalytic Aldehyde—Aldehyde Cross-Aldol Couplings. The Broad Utility of α-Thioacetal Aldehydes. - ResearchGate.
- Organocatalytic Enantioselective α-Hydroxymethylation of Aldehydes: Mechanistic Aspects and Optimization | The Journal of Organic Chemistry - ACS Publications.
- Proline Catalysed Aldol Reaction Related with Organocatalysis - Longdom Publishing.
- How will 2-methylpentanal undergo aldol condensation? - Quora.
- 23.1: Carbonyl Condensations - The Aldol Reaction - Chemistry LibreTexts.
- An aldol 4-Hydroxypentanal is readily dehydrated so what would be the aldol condensation product? Will it be pent-3-enal or pent-2-enal? Pls explain why. Thank you - Quora.
- 10.1: Chiral Proline Based Reactions - Chemistry LibreTexts.
- 4-Hydroxy-4-methylpentanal | C6H12O2 | CID 13073879 - PubChem - NIH.
- Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts - Scientific Research Publishing.
- Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content - Jack Westin.
Sources
- 1. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jackwestin.com [jackwestin.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CAS#:392657-81-7 | Chemsrc [chemsrc.com]
- 5. This compound | C6H12O2 | CID 17907603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Write the products and detailed reaction conditions for the following rea.. [askfilo.com]
- 9. quora.com [quora.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. biosynth.com [biosynth.com]
Application Notes and Protocols: A Detailed Guide to the Grignard Reaction with 2-Hydroxy-4-methylpentanal
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for successfully conducting a Grignard reaction with 2-hydroxy-4-methylpentanal. It addresses the inherent chemical challenges of this substrate and offers a robust, validated protocol. This guide is designed to provide both the practical steps and the underlying chemical reasoning to ensure reproducible and high-yield results.
Executive Summary: Overcoming the Challenge of a Bifunctional Substrate
The Grignard reaction is a powerful tool for carbon-carbon bond formation, pivotal in the synthesis of complex organic molecules. However, its utility is constrained by the highly basic nature of the Grignard reagent. When the substrate, such as this compound, contains both the target electrophilic carbonyl group and an acidic proton (from the hydroxyl group), a competing acid-base reaction predominates. This side reaction quenches the Grignard reagent, preventing the desired nucleophilic addition and leading to low or no yield of the intended product.
The solution lies in a protection-deprotection strategy. The acidic hydroxyl group is temporarily masked with a protecting group that is inert to the Grignard reagent. Following the successful Grignard addition to the aldehyde, the protecting group is selectively removed to yield the final diol product. This application note details a reliable protocol using a tert-butyldimethylsilyl (TBS) ether as the protecting group.
The Strategic Imperative: Why Protection is Non-Negotiable
The fundamental principle governing this reaction is the vast difference in reaction rates. The deprotonation of the hydroxyl group by the Grignard reagent is an acid-base reaction, which is kinetically and thermodynamically favored over the nucleophilic attack on the carbonyl carbon.
Caption: Competing reaction pathways for the Grignard reaction with an unprotected hydroxyaldehyde.
To ensure the reaction proceeds exclusively via the desired nucleophilic addition pathway, the hydroxyl group must be rendered non-acidic. The formation of a silyl ether is an ideal solution as it is stable to the strongly basic conditions of the Grignard reaction but can be readily cleaved under mild, specific conditions.
Detailed Experimental Protocols
This section provides a step-by-step methodology for the protection of this compound, the subsequent Grignard reaction, and the final deprotection to yield the target diol.
Protocol 1: Protection of the Hydroxyl Group
This protocol details the conversion of the hydroxyl group to a tert-butyldimethylsilyl (TBS) ether.
| Parameter | Value/Description |
| Reagents | This compound, tert-Butyldimethylsilyl chloride (TBSCl), Imidazole |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |
| Stoichiometry | Aldehyde (1.0 eq), TBSCl (1.1 eq), Imidazole (1.2 eq) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) and imidazole (1.2 eq) in anhydrous DMF in a flame-dried flask.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of TBSCl (1.1 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with deionized water and extract the product with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-((tert-butyldimethylsilyl)oxy)-4-methylpentanal.
Protocol 2: Grignard Addition to the Protected Aldehyde
With the acidic proton masked, the Grignard reagent can now effectively add to the aldehyde carbonyl.
| Parameter | Value/Description |
| Reagents | Protected Aldehyde, Grignard Reagent (e.g., Methylmagnesium bromide) |
| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) |
| Stoichiometry | Protected Aldehyde (1.0 eq), Grignard Reagent (1.2 eq) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
Procedure:
-
Dissolve the protected aldehyde (1.0 eq) in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the Grignard reagent (1.2 eq) dropwise via a syringe. Maintain the temperature at 0 °C during the addition.
-
After complete addition, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.
-
Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is typically used directly in the next step.
Protocol 3: Deprotection of the TBS Ether
The final step involves the selective cleavage of the silyl ether to reveal the diol product.
| Parameter | Value/Description |
| Reagents | Crude protected diol, Tetrabutylammonium fluoride (TBAF) |
| Solvent | Tetrahydrofuran (THF) |
| Stoichiometry | Crude protected diol (1.0 eq), TBAF (1.5 eq) |
| Temperature | Room Temperature |
| Reaction Time | 1-3 hours |
Procedure:
-
Dissolve the crude protected diol from the previous step in THF.
-
Add a 1.0 M solution of TBAF in THF (1.5 eq) to the mixture.
-
Stir at room temperature and monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final diol product by flash column chromatography.
Visualizing the Synthetic Pathway
The three-stage process provides a controlled and efficient route to the desired diol.
Caption: A flowchart of the complete synthesis from starting material to final product.
References
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press. This textbook provides a comprehensive overview of the Grignard reaction and the use of protecting groups. [Link]
- Greene, T. W., & Wuts, P. G. M. (2006).Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. An essential reference for the selection, application, and removal of protecting groups in organic synthesis. [Link]
- Smith, M. B. (2020).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. A detailed resource on the mechanisms of fundamental organic reactions, including organometallic additions. [Link]
- Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 130, 1322-1324. The original seminal paper by Victor Grignard. [Link]
Application Note: Strategic Protection of the Secondary Hydroxyl Group in 2-Hydroxy-4-methylpentanal
Introduction: The Synthetic Challenge
2-Hydroxy-4-methylpentanal is a bifunctional molecule containing both a secondary alcohol and a reactive aldehyde.[1] This structure presents a common challenge in multi-step organic synthesis: how to perform chemical transformations on one functional group while the other remains inert. For instance, reactions involving strong nucleophiles or bases, such as Grignard additions, Wittig reactions, or organometallic catalysis, are intended to target the aldehyde's electrophilic carbon. However, the acidic proton of the hydroxyl group would quench these powerful reagents, preventing the desired reaction.[2][3]
Therefore, a robust protection strategy is required. The ideal protecting group must be installed chemoselectively onto the hydroxyl group under mild conditions that do not affect the aldehyde. It must then remain stable throughout subsequent reaction steps and, finally, be removed cleanly and efficiently to regenerate the original di-functional structure. This guide provides a comprehensive overview and detailed protocols for the strategic use of silyl ethers, a superior choice for this application.[4][5]
Rationale for Selecting Silyl Ethers
Silyl ethers are the protecting groups of choice for alcohols due to their ease of formation, stability across a wide range of reaction conditions, and versatile deprotection methods.[6][7] Their key advantages in the context of this compound are:
-
High Chemoselectivity: Silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) react preferentially with the nucleophilic hydroxyl group over the electrophilic aldehyde.
-
Orthogonal Stability: Silyl ethers are exceptionally stable under the basic and nucleophilic conditions often used in aldehyde chemistry.[8] They are inert to Grignard reagents, organolithiums, and hydrides.[9]
-
Tunable Stability: The stability of the silyl ether can be modulated by the steric bulk of the substituents on the silicon atom. This allows for the selection of a group with the precise level of robustness required for a given synthetic route.[10]
-
Mild and Selective Deprotection: Removal is typically achieved with a fluoride ion source (e.g., tetrabutylammonium fluoride, TBAF) or under acidic conditions.[11][12] These methods are highly specific to the Si-O bond and generally do not affect other functional groups.
The diagram below illustrates the overall synthetic strategy employing a protecting group.
Figure 1: General workflow for using a hydroxyl protecting group.
Comparative Analysis of Common Silyl Ethers
The choice of silyl ether is critical and depends on the intended subsequent reaction conditions. Bulkier groups on the silicon atom increase steric hindrance, enhancing the stability of the silyl ether.[6][10] The tert-butyldimethylsilyl (TBDMS or TBS) group offers an excellent balance of stability and ease of removal, making it the most common choice for general applications.[13]
| Protecting Group | Abbreviation | Silylating Agent | Relative Stability (Acidic Cleavage)[10] | Primary Deprotection Method |
| Trimethylsilyl | TMS | TMSCl | 1 | Very mild acid, alcohol |
| Triethylsilyl | TES | TESCl | 64 | Mild acid, TBAF |
| tert-Butyldimethylsilyl | TBDMS / TBS | TBDMSCl | 20,000 | TBAF, moderate acid |
| Triisopropylsilyl | TIPS | TIPSCl | 700,000 | TBAF, strong acid |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl | 5,000,000 | TBAF, strong acid |
Table 1: Comparison of common silyl ether protecting groups.
For most standard synthetic transformations on the aldehyde of this compound, the TBDMS group is the recommended starting point due to its robust nature and reliable deprotection protocols.
Experimental Protocols
Protocol 1: Protection of this compound with TBDMSCl
This protocol details the formation of tert-butyldimethyl((4-methyl-1-oxopentan-2-yl)oxy)silane using the well-established Corey procedure.[13][14] Imidazole serves as both a base to neutralize the HCl byproduct and a catalyst to form a more reactive silylating intermediate.[13]
Materials:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and imidazole (2.5 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous DMF to dissolve the solids (concentration approx. 0.5 M).
-
Add TBDMSCl (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing an equal volume of water.
-
Extract the aqueous phase three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with water (2x) and brine (1x) to remove residual DMF and imidazole.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure TBDMS-protected product.
The diagram below outlines the decision process for choosing an appropriate silyl ether.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 10. Silyl ether - Wikipedia [en.wikipedia.org]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 12. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. total-synthesis.com [total-synthesis.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Selective Oxidation of 2-Hydroxy-4-methylpentanal to 2-Hydroxy-4-methylpentanoic Acid
Abstract
This document provides a comprehensive guide for the selective oxidation of 2-hydroxy-4-methylpentanal to its corresponding carboxylic acid, 2-hydroxy-4-methylpentanoic acid (also known as L-leucic acid when in the (S)-enantiomer form).[1] The presence of a hydroxyl group alpha to the aldehyde functionality necessitates a mild and selective oxidation method to prevent unwanted side reactions, such as oxidation of the alcohol. This guide will delve into the rationale for selecting an appropriate oxidation strategy, with a primary focus on the Pinnick oxidation, and provide a detailed, field-proven protocol for its successful implementation.
Introduction: The Challenge of Selectivity
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis.[2] However, when the substrate, such as this compound, contains other oxidizable functional groups, chemoselectivity becomes the paramount challenge. The secondary alcohol in our target molecule is susceptible to oxidation to a ketone under harsh conditions. Therefore, strong oxidizing agents like potassium permanganate or Jones reagent (chromic acid) are generally unsuitable as they can lead to a mixture of products or over-oxidation.[3][4][5][6][7] The ideal method must selectively target the aldehyde group while leaving the hydroxyl group intact.
Comparative Analysis of Oxidation Methodologies
Several methods exist for aldehyde oxidation, each with distinct advantages and limitations. A careful evaluation is critical for substrates like α-hydroxy aldehydes.
| Oxidation Method | Oxidizing Agent(s) | Advantages | Disadvantages for this compound |
| Pinnick Oxidation | Sodium chlorite (NaClO₂), buffer, scavenger | High chemoselectivity, mild conditions, tolerates a wide range of functional groups.[8][9][10] | Requires careful control of pH and scavenging of byproducts. |
| Tollens' Test | Diamminesilver(I) complex [Ag(NH₃)₂]⁺ | Very mild, selective for aldehydes over ketones.[3][11][12] | Primarily a qualitative test, often low yielding for preparative scale, expensive silver reagent.[11][12] |
| Jones Oxidation | Chromic acid (H₂CrO₄) from CrO₃ and H₂SO₄ | Strong, rapid, and effective for many primary alcohols and aldehydes.[4][5][13] | Not selective; will oxidize both the aldehyde and the secondary alcohol.[14] Highly toxic chromium waste.[15] |
| Potassium Permanganate (KMnO₄) | Potassium permanganate | Powerful and inexpensive oxidizing agent. | Lacks selectivity; will readily oxidize the secondary alcohol and potentially cleave C-C bonds.[3] |
Causality Behind Method Selection:
Based on the requirement for high chemoselectivity, the Pinnick oxidation emerges as the superior method for converting this compound to 2-hydroxy-4-methylpentanoic acid. Its proven tolerance for sensitive functionalities, including alcohols, makes it the authoritative choice for this transformation.[8][10] The reaction proceeds under mild, slightly acidic conditions, which minimizes the risk of epimerization at the chiral center if applicable.[16]
The Pinnick Oxidation: Mechanism and Rationale
The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the terminal oxidant.[17] The reaction is typically performed in a buffered solution to maintain a mildly acidic pH, which generates the active oxidant, chlorous acid (HClO₂), in situ.[8][16]
Mechanism Overview:
-
Formation of Chlorous Acid: The buffer (commonly a phosphate buffer) protonates the chlorite ion to form chlorous acid.[9]
-
Addition to Aldehyde: The chlorous acid adds to the carbonyl of the aldehyde.[16][18]
-
Pericyclic Fragmentation: The resulting intermediate undergoes a pericyclic fragmentation, transferring the aldehydic hydrogen and forming the carboxylic acid and hypochlorous acid (HOCl).[8][16]
The Critical Role of Scavengers:
A key aspect of a successful Pinnick oxidation is the management of the hypochlorous acid (HOCl) byproduct.[8] HOCl is a reactive species that can engage in undesirable side reactions, such as chlorinating electron-rich functional groups or reacting with the starting aldehyde or product.[8][10] To mitigate this, a "chlorine scavenger" is added to the reaction mixture. Common scavengers include hydrogen peroxide (H₂O₂) or electron-rich alkenes like 2-methyl-2-butene.[8][9] These molecules preferentially react with and neutralize the HOCl, protecting the desired reaction pathway.[8]
Detailed Experimental Protocol
This protocol is optimized for the oxidation of this compound on a research scale.
4.1 Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity (for 10 mmol scale) | Molar Eq. |
| This compound | C₆H₁₂O₂ | 116.16 | 1.16 g (10.0 mmol) | 1.0 |
| Sodium chlorite (80% purity) | NaClO₂ | 90.44 | 1.69 g (15.0 mmol) | 1.5 |
| Sodium dihydrogen phosphate monohydrate | NaH₂PO₄·H₂O | 137.99 | 2.07 g (15.0 mmol) | 1.5 |
| 2-Methyl-2-butene | C₅H₁₀ | 70.13 | 2.1 mL (20.0 mmol) | 2.0 |
| tert-Butanol | C₄H₁₀O | 74.12 | 50 mL | - |
| Water (deionized) | H₂O | 18.02 | 20 mL | - |
| Diethyl ether (or EtOAc) | (C₂H₅)₂O | 74.12 | As needed for extraction | - |
| 1 M Hydrochloric acid | HCl | 36.46 | As needed for acidification | - |
| Saturated sodium sulfite solution | Na₂SO₃ | 126.04 | As needed for quenching | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed for washing | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed for drying | - |
4.2 Equipment
-
Round-bottom flask (250 mL) with a magnetic stir bar
-
Ice-water bath
-
Addition funnel (optional, for slow addition)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
pH paper or pH meter
4.3 Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (1.16 g, 10.0 mmol) in a mixture of tert-butanol (50 mL) and water (10 mL).
-
Addition of Buffer and Scavenger: To the stirred solution, add sodium dihydrogen phosphate monohydrate (2.07 g, 15.0 mmol) and 2-methyl-2-butene (2.1 mL, 20.0 mmol).
-
Cooling: Cool the flask in an ice-water bath to 0 °C. This is crucial as the reaction can be exothermic.[18]
-
Preparation and Addition of Oxidant: In a separate beaker, dissolve sodium chlorite (1.69 g of 80% technical grade, 15.0 mmol) in water (10 mL). Add this solution dropwise to the cooled, stirring reaction mixture over 30-45 minutes. A color change to yellow-green is typically observed.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), checking for the consumption of the starting aldehyde.
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the yellow color dissipates and a starch-iodide paper test (if used) is negative. This step neutralizes any remaining oxidant.
-
Solvent Removal: Remove the bulk of the tert-butanol using a rotary evaporator.
-
Acidification and Extraction: Transfer the remaining aqueous mixture to a separatory funnel. Acidify the solution to pH 2-3 with 1 M HCl. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash them with water (1 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-hydroxy-4-methylpentanoic acid.
-
Purification (Optional): The crude product is often of sufficient purity for subsequent steps. If higher purity is required, purification can be achieved via silica gel column chromatography or recrystallization.
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If TLC indicates significant starting material remains, an additional portion of sodium chlorite solution can be added. Ensure the pH is still mildly acidic.
-
Low Yield: Inefficient extraction can lead to low yields. Ensure the aqueous layer is thoroughly extracted. The product, being a hydroxy acid, has some water solubility. Continuous extraction may improve yields in some cases.
-
Side Product Formation: If chlorinated byproducts are observed, ensure a sufficient excess of the scavenger was used and that the sodium chlorite was added slowly at a low temperature.
-
Safety: Sodium chlorite is a strong oxidizing agent and should be handled with care.[17] Avoid contact with combustible materials. The reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Pinnick oxidation provides a reliable, selective, and high-yielding method for the conversion of this compound to 2-hydroxy-4-methylpentanoic acid. By understanding the reaction mechanism and the critical roles of the buffer and scavenger, researchers can effectively overcome the chemoselectivity challenges posed by the α-hydroxy aldehyde substrate. The detailed protocol provided herein serves as a robust starting point for laboratory-scale synthesis, enabling the efficient production of this valuable hydroxy acid for further applications in drug development and chemical research.
References
- Wikipedia.
- NROChemistry.
- Chemguide.
- S. Al-Mousawi, M. El-Apasery, R. Al-Kandari, N. Mohammed. (2020-02-05). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science. [Link]
- PSIBERG. (2023-11-30).
- TutorChase. How do aldehydes react with Tollens' reagent?. [Link]
- Wikipedia. Sodium chlorite. [Link]
- Vedantu.
- Grokipedia.
- ResearchGate. What is the most mild method for the oxidation of aldehyde to carboxylic acid?. [Link]
- Wikipedia. Tollens' reagent. [Link]
- Organic Chemistry Portal.
- Chemistry LibreTexts. (2023-01-22). Tollens' Test. [Link]
- JoVE. (2023-04-30). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. [Link]
- Scribd.
- University of Calgary. When to Use an Alcohol Protecting Group. [Link]
- Taylor & Francis Online. Sodium Chlorite (NaClO2)
- Wikipedia.
- Master Organic Chemistry. (2015-06-17). Protecting Groups For Alcohols. [Link]
- Wikipedia. Protecting group. [Link]
- University of Windsor. Alcohol Protecting Groups. [Link]
- SlideShare. Protection of OH group of alcohol. [Link]
- Organic Chemistry Portal.
- ACS Publications. (2018-03-07). Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air. [Link]
- National Center for Biotechnology Information. Leucic acid, L-.
- National Center for Biotechnology Information. (R)-2-hydroxy-4-methylpentanoic acid.
- Sciencemadness Wiki. (2019-07-11).
- wenxuecity.com. (2023-03-23).
- Chemistry LibreTexts. (2020-07-01). 19.
- Chemistry Steps.
- National Center for Biotechnology Information. (2020-02-05). Mechanistic investigations on Pinnick oxidation: a density functional theory study. [Link]
- YouTube. (2022-04-10). Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25). [Link]
- Stenutz. 2-hydroxy-4-methylpentanoic acid. [Link]
- ORGANIC CHEMISTRY SELECT. (2012-12-07).
- Organic Chemistry Portal.
- Chemistry LibreTexts. (2025-01-19). 20.5: Preparing Carboxylic Acids. [Link]
- ACS Publications. (2018-02-02).
- ResearchGate. Oxidation of carboxylic acids, α-hydroxycarboxylic acids and.... [Link]
- BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]
Sources
- 1. Leucic acid, L- | C6H12O3 | CID 83697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Jones oxidation - Wikipedia [en.wikipedia.org]
- 5. Jones Oxidation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 8. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 9. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 11. tutorchase.com [tutorchase.com]
- 12. Tollens' reagent - Wikipedia [en.wikipedia.org]
- 13. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 14. community.wvu.edu [community.wvu.edu]
- 15. youtube.com [youtube.com]
- 16. psiberg.com [psiberg.com]
- 17. Sodium chlorite - Wikipedia [en.wikipedia.org]
- 18. royalsocietypublishing.org [royalsocietypublishing.org]
Application Note: High-Fidelity Reduction of 2-Hydroxy-4-methylpentanal to 4-Methyl-1,2-pentanediol
Introduction
4-Methyl-1,2-pentanediol, also known as Leucodiol, is a vicinal diol of significant interest in various chemical sectors. It serves as a chiral building block in the synthesis of pharmaceuticals and fine chemicals, and as a component in the manufacturing of polymers like polyester resins and polyurethanes to enhance flexibility and durability.[1] The controlled reduction of its precursor, 2-hydroxy-4-methylpentanal, is a critical transformation that requires high selectivity to prevent side reactions and ensure high purity of the final diol product. This application note provides a detailed guide on the selective reduction of the aldehyde functionality in this compound, with a primary focus on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent.
Understanding the Reduction: Chemoselectivity is Key
The core challenge in the reduction of this compound is the presence of two reactive functional groups: a primary alcohol and an aldehyde. The goal is to selectively reduce the aldehyde to a primary alcohol without affecting the existing hydroxyl group or inducing side reactions.
Mechanism of Aldehyde Reduction by Sodium Borohydride
Sodium borohydride (NaBH₄) is an excellent choice for this transformation due to its chemoselectivity for aldehydes and ketones over other functional groups like esters and carboxylic acids.[2][3] The reduction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The reaction begins with the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[2][4][5] This attack breaks the pi bond of the carbonyl group, forming a new carbon-hydrogen bond and resulting in a negatively charged alkoxide intermediate.[5][6]
-
Protonation: The resulting alkoxide intermediate is then protonated by a protic solvent (like methanol or water) or during an acidic workup step to yield the final primary alcohol.[2][6]
The use of protic solvents like methanol or ethanol is common as they can act as a proton source for the final step.[6]
Comparative Analysis of Reducing Agents
While sodium borohydride is often the reagent of choice, other reducing agents can also be employed, each with its own advantages and disadvantages.
| Reducing Agent | Typical Solvent(s) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | 0 to Room Temp | High chemoselectivity, mild reaction conditions, operational simplicity.[2][3] | Can decompose in acidic or aqueous solutions, producing flammable hydrogen gas.[3] |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | 0 to Room Temp | More powerful reducing agent than NaBH₄. | Highly reactive and pyrophoric, reacts violently with water and protic solvents, less selective.[7] |
| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Ethanol, Water | Elevated Temp & Pressure | Can be cost-effective for large-scale production, environmentally friendly. | Requires specialized high-pressure equipment, potential for over-reduction or side reactions.[8] |
Experimental Protocol: Reduction of this compound with Sodium Borohydride
This protocol details the step-by-step procedure for the reduction of this compound to 4-methyl-1,2-pentanediol using sodium borohydride.
Materials and Reagents
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Diethyl Ether or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Workflow Diagram
Caption: Experimental workflow for the reduction of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous methanol (approximately 10 mL of methanol per gram of aldehyde).
-
Place the flask in an ice bath and stir the solution until it reaches 0°C.
-
-
Reduction:
-
Slowly add sodium borohydride (NaBH₄) to the cooled solution in small portions over 15-20 minutes. A typical molar ratio is 1.5 to 2 equivalents of NaBH₄ per equivalent of the aldehyde. The addition is exothermic, so maintaining the temperature at 0°C is crucial to minimize side reactions.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-3 hours.
-
-
Reaction Quenching and Workup:
-
Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) dropwise until the effervescence of hydrogen gas ceases and the pH of the solution is slightly acidic (pH ~6). This step neutralizes the excess NaBH₄ and hydrolyzes the borate esters.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
-
Drying and Concentration:
-
Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 4-methyl-1,2-pentanediol.
-
-
Purification (Optional):
-
If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Analytical Characterization
To confirm the successful conversion of the aldehyde to the diol, the following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction.
-
Infrared (IR) Spectroscopy: Disappearance of the characteristic aldehyde C=O stretch (around 1720-1740 cm⁻¹) and the appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) for the newly formed primary alcohol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Disappearance of the aldehyde proton signal (around 9-10 ppm in ¹H NMR) and the appearance of new signals corresponding to the CH₂OH group.
Safety Precautions
-
Sodium borohydride reacts with water and acids to produce flammable hydrogen gas.[3] All operations should be conducted in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The quenching of the reaction with acid is exothermic and should be performed slowly and with cooling.
Conclusion
The reduction of this compound to 4-methyl-1,2-pentanediol can be achieved efficiently and with high selectivity using sodium borohydride in a protic solvent. This method is well-suited for laboratory-scale synthesis due to its mild conditions and straightforward workup procedure. For industrial-scale production, catalytic hydrogenation may be a more economical alternative, although it requires more specialized equipment. Careful monitoring of the reaction and proper safety precautions are essential for a successful and safe synthesis.
References
- Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols.
- Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate.
- Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- Common Organic Chemistry. (n.d.). Sodium Borohydride.
- Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones.
- eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
- LookChem. (n.d.). Cas 24347-54-4,(S)-4-methylpentane-1,2-diol.
- Organic Syntheses. (n.d.). 3-methyl-1,5-pentanediol.
Sources
- 1. lookchem.com [lookchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: A Robust GC-MS Methodology for the Analysis of 2-Hydroxy-4-methylpentanal
Introduction: The Analytical Challenge of Hydroxy Aldehydes
2-Hydroxy-4-methylpentanal, a bifunctional organic molecule with the molecular formula C6H12O2, presents a significant analytical challenge.[1] Its aldehyde group is highly reactive, and the presence of a hydroxyl group increases its polarity, making it prone to poor peak shape, on-column degradation, and low sensitivity during standard GC-MS analysis.[2] Direct analysis of such compounds often leads to unreliable and inaccurate results due to their thermal lability and potential for unwanted reactions in the GC inlet and column.[3]
To overcome these obstacles, a chemical derivatization strategy is not just recommended but essential for achieving reproducible and sensitive analysis.[2][3] This application note describes a detailed protocol centered around oximation, a derivatization technique that converts the polar aldehyde into a more stable and volatile oxime derivative, thereby improving its chromatographic behavior and ionization efficiency.[2]
Causality-Driven Experimental Design
The selection of each parameter in this protocol is based on established chemical principles and extensive experience in the analysis of challenging volatile and semi-volatile compounds.
-
Why Derivatization? The primary reason for derivatizing this compound is to cap the reactive aldehyde functional group. Oximation with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is the chosen method due to its high efficiency and the introduction of a polyfluorinated moiety, which significantly enhances detection sensitivity, especially in negative chemical ionization (NCI) mode.[3][4][5]
-
Why a Polar GC Column? The principle of "likes dissolves like" governs the selection of the GC stationary phase.[6] Although derivatization reduces the polarity of the analyte, the overall structure may retain some polar character. Therefore, a mid-to-high polarity column, such as one containing a polyethylene glycol (WAX) or a cyanopropylphenyl phase, is recommended to achieve optimal separation and peak shape.[7]
-
Why Splitless Injection? To achieve the low detection limits often required in pharmaceutical and environmental analysis, a splitless injection is employed to transfer the maximum amount of the derivatized analyte onto the analytical column.[8]
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with each step logically leading to the next to ensure the integrity of the final results.
Sample Preparation: Liquid-Liquid Extraction (LLE)
For samples in an aqueous matrix, a liquid-liquid extraction is a robust method for isolating this compound.
Materials:
-
Sample containing this compound
-
Dichloromethane (DCM), GC-grade
-
Sodium chloride (NaCl), analytical grade
-
Anhydrous sodium sulfate (Na2SO4)
-
Separatory funnel
-
Glass vials with PTFE-lined septa
Procedure:
-
Transfer a known volume of the aqueous sample into a separatory funnel.
-
Add NaCl to the funnel to increase the ionic strength of the aqueous phase, which enhances the partitioning of the analyte into the organic solvent.
-
Add a measured volume of dichloromethane to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Drain the lower organic layer (DCM) into a clean collection flask.
-
Repeat the extraction of the aqueous layer with a fresh portion of DCM to ensure complete recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.
-
Carefully decant or filter the dried extract into a clean vial for the derivatization step.
Derivatization Protocol: PFBHA Oximation
This procedure converts the aldehyde to its more stable oxime derivative.
Materials:
-
Extracted sample in a suitable solvent (e.g., Dichloromethane)
-
PFBHA solution (e.g., 10 mg/mL in a suitable solvent)
-
Heating block or water bath
-
Nitrogen evaporator
Procedure:
-
In a clean vial, add a known aliquot of the sample extract.
-
Add an excess of the PFBHA derivatizing reagent to the sample.
-
Seal the vial and heat at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.
-
After cooling to room temperature, the excess solvent and reagent can be removed under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.[9]
GC-MS Instrumentation and Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis of derivatized this compound. Optimization may be required based on the specific instrumentation and sample matrix.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Splitless | Maximizes analyte transfer for high sensitivity.[8] |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium (99.999% purity) | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Optimal for most capillary columns. |
| GC Column | Mid-to-high polarity column (e.g., DB-WAX, ZB-WAXplus, or equivalent) | Provides good separation for polar compounds.[7] |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness | A standard dimension offering a good balance of efficiency and sample capacity. |
| Oven Program | Initial: 50°C (hold 2 min) | Allows for proper focusing of the analytes at the head of the column. |
| Ramp 1: 10°C/min to 240°C | A moderate ramp rate for good separation of a range of analytes. | |
| Final Hold: 240°C (hold 5 min) | Ensures elution of any less volatile components. | |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Provides reproducible mass spectra for library matching. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Quadrupole Temp. | 150 °C | Standard temperature for the quadrupole. |
| Electron Energy | 70 eV | Standard energy for generating EI mass spectra. |
| Mass Range | m/z 40-450 | A wide enough range to capture the molecular ion and key fragments of the derivatized analyte. |
| Scan Mode | Full Scan | For qualitative identification and spectral confirmation. |
| Solvent Delay | 3-5 min | Prevents the solvent peak from damaging the detector. |
Data Analysis and Interpretation
Qualitative identification of the derivatized this compound is achieved by comparing the acquired mass spectrum with a reference spectrum, if available, or by interpreting the fragmentation pattern. The mass spectrum of the PFBHA oxime derivative is expected to show characteristic ions corresponding to the pentafluorobenzyl moiety and fragments of the original molecule.
For quantitative analysis, a multi-point calibration curve should be prepared using a certified reference standard of this compound that has undergone the same sample preparation and derivatization procedure.
Visualizing the Workflow
The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The GC-MS analysis of this compound requires a thoughtful and systematic approach to overcome its inherent analytical challenges. The detailed protocol presented in this application note, which emphasizes a crucial derivatization step, provides a robust framework for achieving reliable and sensitive results. By understanding the causality behind each experimental choice, researchers can confidently apply and adapt this methodology for the successful analysis of this and other challenging hydroxy aldehydes in various complex matrices.
References
- University of California, Davis.
- PubChem. This compound. [Link]
- SCION Instruments.
- PubChem. 2-Ethyl-3-hydroxy-4-methylpentanal. [Link]
- PubMed. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. [Link]
- ResearchGate. Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. [Link]
- UND Scholarly Commons.
Sources
- 1. This compound | C6H12O2 | CID 17907603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. commons.und.edu [commons.und.edu]
- 4. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. trajanscimed.com [trajanscimed.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. Sample preparation GC-MS [scioninstruments.com]
Application Note: A Validated RP-HPLC Method for the Quantification of 2-Hydroxy-4-methylpentanal Using Pre-Column Derivatization
Abstract
This application note presents a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 2-Hydroxy-4-methylpentanal. Due to the analyte's lack of a native chromophore for standard UV detection, this protocol employs a pre-column derivatization strategy using 2,4-dinitrophenylhydrazine (DNPH). The resulting stable this compound-hydrazone derivative is readily detected by UV-Vis spectrophotometry. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the scientific rationale, a step-by-step protocol, and method validation considerations in accordance with ICH guidelines.
Introduction: The Analytical Challenge
This compound is an α-hydroxy aldehyde of interest in various fields, including organic synthesis and as a potential impurity or intermediate in pharmaceutical manufacturing. Accurate quantification of such small, polar, and non-chromophoric molecules presents a significant analytical challenge. Direct analysis by HPLC with UV detection is impractical due to the absence of a suitable chromophore in the molecule's structure[1][2].
To overcome this limitation, a widely accepted and robust strategy involves chemical derivatization to attach a chromophoric tag to the analyte. The reaction of aldehydes and ketones with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to form highly conjugated, stable hydrazones is a classic and reliable method.[1][3] These derivatives exhibit strong absorbance in the near-UV region (typically around 360 nm), enabling sensitive and specific quantification by RP-HPLC.[4] This method is extensively used for the analysis of carbonyl compounds in various matrices, from environmental air samples to biological fluids.[3][5][6]
Principle of DNPH Derivatization
The core of this analytical method is the nucleophilic addition of DNPH to the carbonyl group of this compound. The reaction, catalyzed by acid, proceeds via the formation of a carbinolamine intermediate, which then dehydrates to form the stable 2,4-dinitrophenylhydrazone. This reaction is illustrated below.
Caption: DNPH derivatization of this compound.
The selection of an acidic catalyst is critical; it must be strong enough to protonate the carbonyl oxygen, facilitating the nucleophilic attack, but not so harsh as to cause degradation of the analyte or the resulting hydrazone.[7][8]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis.
Materials and Reagents
-
Reference Standard: this compound (Purity ≥95%)
-
Derivatizing Reagent: 2,4-Dinitrophenylhydrazine (DNPH), HPLC grade
-
Solvents: Acetonitrile (ACN), HPLC grade; Water, HPLC grade or ultrapure
-
Acid Catalyst: Perchloric acid or Phosphoric acid, analytical grade
-
Preparation of DNPH Solution (0.2% w/v): Dissolve 200 mg of DNPH in 100 mL of acetonitrile. Add 0.5 mL of concentrated perchloric acid. This solution should be stored in an amber glass bottle and is stable for up to one month when refrigerated. Caution: DNPH is potentially explosive when dry and should be handled with care. Perchloric acid is highly corrosive.
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
Working Standard Solutions:
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with acetonitrile.
Sample Preparation:
-
Accurately weigh or pipette the sample containing this compound into a suitable volumetric flask.
-
Dissolve and dilute with acetonitrile to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm PTFE syringe filter if particulate matter is present.
Derivatization Procedure
-
Transfer 1.0 mL of each standard solution and sample solution into separate 10 mL screw-cap vials.
-
Add 1.0 mL of the 0.2% DNPH derivatizing reagent to each vial.
-
Cap the vials tightly and vortex for 30 seconds.
-
Place the vials in a heating block or water bath at 60°C for 60 minutes. The elevated temperature ensures a complete and timely reaction.
-
After incubation, allow the vials to cool to room temperature.
-
Add 5.0 mL of HPLC-grade water to each vial and vortex. This step is to precipitate the excess DNPH.
-
Filter the resulting solution through a 0.45 µm PTFE syringe filter directly into an HPLC autosampler vial.
HPLC Instrumentation and Conditions
The separation is achieved using a standard reversed-phase C18 column. The gradient elution allows for the separation of the analyte-hydrazone from potential impurities and excess reagent peaks.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary or binary pump system with UV/DAD detector is sufficient. |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent | C18 columns provide excellent retention and separation for the relatively nonpolar DNPH derivatives. |
| Mobile Phase A | HPLC Grade Water | |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier providing good peak shape for hydrazones.[2] |
| Gradient Elution | 0-15 min: 50% B to 90% B; 15-17 min: 90% B; 17.1-20 min: 50% B | The gradient ensures elution of the analyte while cleaning the column of late-eluting compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | DAD/UV at 360 nm | This wavelength corresponds to the λmax for most DNPH-hydrazones, providing maximal sensitivity.[4] |
| Injection Volume | 10 µL |
Analytical Workflow Diagram
The entire process from sample preparation to data analysis is summarized in the following workflow.
Caption: End-to-end workflow for HPLC analysis of this compound.
Method Validation and System Suitability
To ensure the trustworthiness and reliability of the results, the analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11]
System Suitability: Before sample analysis, a system suitability standard (e.g., 25 µg/mL) should be injected five times. The acceptance criteria should be:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
Validation Parameters:
-
Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte derivative in a blank (matrix and reagents without analyte).
-
Linearity: Assessed by analyzing a minimum of five concentrations across the intended range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by spike-recovery experiments at three concentration levels (low, medium, high). The mean recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability & Intermediate Precision): The RSD for multiple preparations at the target concentration should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Conclusion
This application note details a validated, sensitive, and specific RP-HPLC method for the quantification of this compound. The pre-column derivatization with DNPH effectively overcomes the analyte's lack of a UV chromophore, enabling reliable analysis for quality control, stability testing, and research applications. The provided protocol, grounded in established chromatographic principles and aligned with regulatory expectations, serves as a complete guide for implementation in the modern analytical laboratory.
References
- Marten, S., & Naguschewski, M. (n.d.). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. KNAUER.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Agilent Technologies. (2017). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Application Note.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- California Air Resources Board. (n.d.). Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods.
- SCION Instruments. (n.d.). Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD.
- LabRulez LCMS. (n.d.). Separation of DNPH Aldehydes.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17907603, this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 237855, 2-Ethyl-3-hydroxy-4-methylpentanal.
- Gaudin, C., et al. (2020). Towards a Non-Biased Formaldehyde Quantification in Leather: New Derivatization Conditions before HPLC Analysis of 2,4-Dinitrophenylhydrazine Derivatives. Molecules, 25(23), 5765.
- Gaudin, C., et al. (2020). Towards a Non-Biased Formaldehyde Quantification in Leather: New Derivatization Conditions before HPLC Analysis of 2,4-Dinitrophenylhydrazine Derivatives. PubMed.
- Chemsrc. (n.d.). This compound | CAS#:392657-81-7.
- Zwiener, C., & Glauner, T. (2006). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate.
- Al-Asmari, A., & Al-Otaibi, F. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2146.
- Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Application Note.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. hitachi-hightech.com [hitachi-hightech.com]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 6. waters.com [waters.com]
- 7. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 8. mdpi.com [mdpi.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. database.ich.org [database.ich.org]
Application Note: Comprehensive NMR Spectroscopic Analysis of 2-Hydroxy-4-methylpentanal
Introduction: The Structural Complexity of 2-Hydroxy-4-methylpentanal
This compound, with the molecular formula C6H12O2, is a bifunctional organic compound featuring both a hydroxyl and an aldehyde group.[1][2] This structure presents several interesting challenges and features for NMR analysis, including a chiral center at the C2 position, which leads to diastereotopic protons on the adjacent methylene group (C3), and the presence of labile hydroxyl and aldehydic protons.
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules. Through a combination of one-dimensional and two-dimensional NMR experiments, it is possible to map out the complete covalent framework and confirm the identity of the compound. This application note serves as a comprehensive protocol, grounded in established principles of NMR spectroscopy.
Predicted NMR Spectral Data
A thorough understanding of the expected NMR signals is crucial before commencing experimental work. The following tables summarize the predicted chemical shifts (δ) and multiplicities for this compound in a standard deuterated solvent like Chloroform-d (CDCl₃). These predictions are based on established chemical shift ranges for similar functional groups.[3][4]
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H1 (Aldehyde) | 9.5 - 9.7 | Doublet | 1H | ~2-3 |
| H2 (CH-OH) | 4.0 - 4.3 | Multiplet | 1H | |
| H3a, H3b (CH₂) | 1.5 - 1.8 | Multiplet (Diastereotopic) | 2H | |
| H4 (CH) | 1.8 - 2.0 | Multiplet | 1H | |
| H5, H6 (CH₃) | 0.9 - 1.0 | Doublet | 6H | ~6-7 |
| OH | Variable | Broad Singlet | 1H |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (Aldehyde) | 200 - 205 |
| C2 (CH-OH) | 70 - 75 |
| C3 (CH₂) | 40 - 45 |
| C4 (CH) | 24 - 28 |
| C5, C6 (CH₃) | 21 - 24 |
Note: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent.
Experimental Workflow and Protocols
A systematic approach is essential for acquiring high-quality NMR data. The following workflow outlines the key stages from sample preparation to data analysis.
Figure 1: Overall workflow for the NMR analysis of this compound.
Protocol: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. This protocol ensures a homogenous sample free from particulate matter, which can degrade spectral resolution.
Materials:
-
This compound (10-20 mg for ¹H, >25 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
5 mm NMR tubes, clean and dry
-
Pasteur pipette and glass wool
-
Small vial
Procedure:
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. For ¹³C NMR, a higher concentration is recommended (25-50 mg) due to the lower natural abundance of the ¹³C isotope.[5][6]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[6] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.
-
Dissolution: Gently swirl the vial to ensure the sample is completely dissolved. A homogenous solution is critical for achieving sharp NMR signals.[5]
-
Filtration: Place a small plug of glass wool into a Pasteur pipette. Carefully filter the sample solution through the pipette into a clean 5 mm NMR tube. This step removes any suspended solid particles that can disrupt the magnetic field homogeneity and broaden the spectral lines.[6]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Protocol: 1D NMR Data Acquisition
Instrumentation: A standard 400 MHz (or higher) NMR spectrometer.
¹H NMR Acquisition:
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical lock signal.
-
Acquire the ¹H spectrum with the following typical parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (adjust based on sample concentration)
-
-
Process the Free Induction Decay (FID) with an exponential window function, followed by Fourier Transform (FT), phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Acquisition:
-
Using the same locked and shimmed sample, switch the spectrometer to the ¹³C channel.
-
Acquire the ¹³C spectrum with proton decoupling.
-
Typical parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 128-1024 (or more, depending on concentration)
-
-
Process the FID similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Protocol: 2D NMR Data Acquisition
2D NMR experiments are crucial for assembling the molecular structure by revealing through-bond correlations.
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other, typically over two or three bonds.[7][8] Cross-peaks in a COSY spectrum connect coupled protons.
-
Procedure:
-
Load a standard COSY pulse sequence.
-
Set the spectral width to encompass all proton signals.
-
Acquire the data with 2-4 scans per increment and 256-512 increments in the indirect dimension.
-
Process the data using appropriate window functions in both dimensions.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[9][10]
-
Procedure:
-
Load a standard HSQC pulse sequence.
-
Set the ¹H spectral width as in the 1D experiment.
-
Set the ¹³C spectral width to encompass all carbon signals (e.g., 0-220 ppm).
-
Acquire the data with 4-8 scans per increment and 128-256 increments in the indirect dimension.
-
Process the data to generate the 2D correlation map.
-
Data Interpretation and Structural Assignment
The final step is to use the acquired spectra to confirm the structure of this compound.
Figure 2: Numbered structure of this compound.
-
¹H Spectrum Analysis: The downfield signal around 9.6 ppm is characteristic of the aldehydic proton (H1). The doublet of doublets (or multiplet) around 4.1 ppm corresponds to H2, which is coupled to both H1 and the H3 protons. The complex multiplet for the H3 protons arises from their diastereotopic nature and coupling to both H2 and H4. The COSY spectrum is essential to deconstruct these overlapping signals.
-
¹³C Spectrum Analysis: The signal above 200 ppm is unequivocally the aldehyde carbon (C1). The peak in the 70-75 ppm range corresponds to the alcohol-bearing carbon (C2). The remaining signals in the aliphatic region can be assigned using the HSQC spectrum.
-
2D Spectra Analysis:
-
COSY: A cross-peak will connect H1 and H2. H2 will show correlations to the H3 protons. The H3 protons will show correlations to H4, which in turn will correlate with the methyl protons (H5/H6). This establishes the entire carbon backbone's proton connectivity.
-
HSQC: Each cross-peak directly links a proton signal on the F2 (horizontal) axis to its attached carbon on the F1 (vertical) axis. For example, the proton signal at ~9.6 ppm will correlate to the carbon signal at ~202 ppm, confirming the C1-H1 bond. This allows for the unambiguous assignment of every protonated carbon.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H12O2 | CID 17907603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organomation.com [organomation.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Derivatization of 2-Hydroxy-4-methylpentanal for Enhanced GC-MS Analysis
An Application Note and Protocol Guide
Abstract
2-Hydroxy-4-methylpentanal, an aliphatic hydroxyaldehyde, presents significant analytical challenges due to its polarity and thermal lability. Direct analysis by gas chromatography-mass spectrometry (GC-MS) often results in poor chromatographic peak shape, thermal degradation, and low sensitivity. This application note provides a comprehensive guide with detailed protocols for the chemical derivatization of this compound to overcome these limitations. We present two robust, field-proven, two-step derivatization workflows: (1) a universal methoximation-silylation protocol for general-purpose analysis, and (2) a high-sensitivity method utilizing O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for trace-level detection. The underlying chemical principles, step-by-step methodologies, and expected outcomes are discussed to provide researchers, scientists, and drug development professionals with a reliable framework for the accurate and precise quantification of this and structurally related compounds.
Introduction: The Rationale for Derivatization
This compound possesses two reactive functional groups: a hydroxyl (-OH) group and an aldehyde (-CHO) group. These polar moieties are prone to strong interactions with active sites within the GC system (e.g., injector liner, column stationary phase), leading to significant peak tailing. Furthermore, the molecule's structure makes it susceptible to thermal degradation and dehydration at the elevated temperatures required for volatilization in the GC inlet.
Chemical derivatization is an indispensable strategy to mitigate these issues. The core principle is to chemically modify the problematic functional groups to create a new, more "GC-friendly" molecule. An effective derivatization strategy for this analyte will:
-
Block Polar Groups: Convert the acidic proton of the hydroxyl group and the reactive aldehyde into non-polar, thermally stable moieties.
-
Increase Volatility: Reduce intermolecular hydrogen bonding, thereby lowering the boiling point and improving volatilization.
-
Enhance Detection: Introduce a chemical group that provides a distinct and stable mass fragmentation pattern for confident identification and quantification by MS.
This guide details a sequential, two-step derivatization process, which is a well-established and highly effective approach for compounds bearing both hydroxyl and carbonyl functionalities. This method ensures that both reactive sites are addressed, leading to a single, stable derivative with excellent chromatographic properties.
The Two-Step Derivatization Workflow: A Conceptual Overview
The recommended strategy involves a sequential reaction targeting each functional group specifically.
-
Step 1: Oximation of the Aldehyde Group. The sample is first reacted with an oximation reagent (e.g., Methoxyamine HCl or PFBHA). This reaction converts the carbonyl group into a more stable oxime ether. This initial step is critical as it protects the aldehyde from unwanted side reactions during the subsequent silylation step.
-
Step 2: Silylation of the Hydroxyl Group. Following oximation, a potent silylating agent (e.g., BSTFA + TMCS) is introduced. This reagent efficiently replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.
The final product is a dual-derivatized molecule that is significantly more volatile and thermally stable, making it ideally suited for GC-MS analysis.
Figure 1: General workflow for the two-step derivatization and analysis.
Protocol 1: General-Purpose Methoximation-Silylation
This protocol is a robust and widely applicable method for the routine analysis of this compound. It utilizes methoxyamine hydrochloride (MeOx) for oximation and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst for silylation.
Reagents and Materials
| Reagent | Supplier Example | Purity/Grade | Purpose |
| Methoxyamine hydrochloride (MeOx) | Sigma-Aldrich | ≥98% | Oximation Reagent |
| Pyridine | Thermo Fisher | Anhydrous, ≥99.8% | Reaction Solvent and HCl Scavenger |
| BSTFA + 1% TMCS | Supelco/Merck | Derivatization Grade | Silylation Reagent and Catalyst |
| Hexane / Ethyl Acetate | Honeywell | GC Grade | Sample Dilution/Extraction Solvent |
| Anhydrous Sodium Sulfate | MilliporeSigma | ACS Reagent | Drying Agent |
| 2 mL GC Vials with PTFE-lined caps | Agilent | - | Reaction and Sample Vessels |
Step-by-Step Methodology
A. Preparation of Methoxyamine Reagent (20 mg/mL)
-
Carefully weigh 200 mg of methoxyamine hydrochloride into a 10 mL volumetric flask.
-
Add anhydrous pyridine to the mark.
-
Mix thoroughly until the solid is completely dissolved. This solution should be prepared fresh daily for optimal reactivity.
B. Derivatization Procedure
-
Solvent Evaporation: Transfer a known volume (e.g., 100 µL) of the sample extract containing this compound into a 2 mL GC vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to ensure all solvent is removed as water and other protic solvents will interfere with the silylation reagent.
-
Step 1: Methoximation
-
Add 50 µL of the prepared methoxyamine hydrochloride solution in pyridine to the dried sample residue.
-
Cap the vial tightly and vortex for 30 seconds to ensure the residue is fully dissolved.
-
Place the vial in a heating block or oven set to 60°C for 60 minutes . This step converts the aldehyde to its methoxime derivative.
-
Remove the vial and allow it to cool to room temperature.
-
-
Step 2: Silylation
-
Add 100 µL of BSTFA + 1% TMCS directly to the cooled vial containing the methoximated sample.
-
Recap the vial tightly and vortex for 30 seconds.
-
Return the vial to the heating block and incubate at 70°C for 30 minutes . This reaction silylates the hydroxyl group.
-
Allow the vial to cool to room temperature before analysis. The sample is now ready for GC-MS injection.
-
Figure 2: Reaction scheme for the methoximation-silylation protocol.
Protocol 2: High-Sensitivity PFBHA-Silylation
This protocol is designed for applications requiring ultra-low detection limits. It employs PFBHA, which introduces a pentafluorobenzyl group onto the aldehyde. This group is highly electronegative, making the derivative exceptionally sensitive to Electron Capture Detection (ECD) and providing a high-mass, low-background ion in mass spectrometry for selective monitoring.
Reagents and Materials
| Reagent | Supplier Example | Purity/Grade | Purpose |
| PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride) | Sigma-Aldrich | ≥98% | High-Sensitivity Oximation Reagent |
| Pyridine | Thermo Fisher | Anhydrous, ≥99.8% | Reaction Solvent |
| BSTFA + 1% TMCS | Supelco/Merck | Derivatization Grade | Silylation Reagent and Catalyst |
| Isooctane | Honeywell | GC Grade | Final Solvent |
| 2 mL GC Vials with PTFE-lined caps | Agilent | - | Reaction and Sample Vessels |
Step-by-Step Methodology
A. Preparation of PFBHA Reagent (10 mg/mL)
-
Dissolve 100 mg of PFBHA in 10 mL of anhydrous pyridine.
-
Mix until fully dissolved. This solution is more stable than MeOx but should ideally be stored under inert gas and refrigerated when not in use.
B. Derivatization Procedure
-
Solvent Evaporation: As in Protocol 1, evaporate the sample (e.g., 100 µL) to complete dryness in a GC vial under a gentle stream of nitrogen.
-
Step 1: PFBHA Oximation
-
Add 50 µL of the PFBHA solution to the dried residue.
-
Cap the vial tightly, vortex for 30 seconds.
-
Heat the vial at 75°C for 30 minutes . The higher temperature facilitates the reaction with the sterically bulkier PFBHA reagent.
-
Allow the vial to cool to room temperature.
-
-
Step 2: Silylation
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Recap, vortex, and heat at 75°C for 30 minutes .
-
Cool to room temperature.
-
-
Solvent Exchange (Optional but Recommended)
-
For optimal compatibility with non-polar GC columns and to remove excess pyridine, a solvent exchange can be performed.
-
Add 500 µL of isooctane to the reaction mixture.
-
Add 500 µL of deionized water, vortex, and centrifuge to separate the layers.
-
Carefully transfer the upper organic layer (isooctane) containing the derivatized analyte to a new GC vial for analysis.
-
GC-MS Parameters and Data Interpretation
-
GC Column: A low- to mid-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is recommended for separating the derivatized analytes.
-
Injection: Use a splitless or pulsed splitless injection mode for trace analysis. The injector temperature should be optimized (e.g., 250-280°C) to ensure efficient volatilization without degradation.
-
Oven Program: A typical temperature program might start at 60-80°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode. For quantification, use Selected Ion Monitoring (SIM) mode targeting characteristic high-mass ions of the derivatized analyte to maximize sensitivity and selectivity. The TMS derivative will typically show a characteristic M-15 ion (loss of a methyl group from the TMS moiety).
Trustworthiness and Self-Validation
To ensure the reliability of the derivatization and analysis, the following steps are essential:
-
Use of an Internal Standard: Incorporate a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) prior to the derivatization process. This corrects for variations in reaction efficiency and injection volume.
-
Derivatization of Standards: Always run a calibration curve using standards of this compound that have undergone the exact same derivatization procedure as the unknown samples.
-
Reagent Blank: Prepare a reagent blank by performing the entire derivatization procedure on a vial containing only the solvent. This helps to identify any potential contamination from reagents or the environment.
-
Confirmation of Complete Derivatization: Analyze a high-concentration standard. The resulting chromatogram should show a single, sharp peak for the fully derivatized product. The absence of broad, tailing peaks at earlier retention times indicates the reaction has gone to completion.
By following these protocols and validation steps, researchers can achieve reliable, reproducible, and highly sensitive analysis of this compound, transforming a challenging analyte into a readily quantifiable compound.
References
- Regis Technologies, Inc. (n.d.). GC Derivatization Reagents. Regis Technologies Brochure. [Link]
The Strategic Application of 2-Hydroxy-4-methylpentanal in the Synthesis of Antiviral Therapeutics: A Guide for Drug Development Professionals
In the intricate landscape of pharmaceutical synthesis, the selection of chiral building blocks is a critical determinant of efficiency, stereochemical control, and ultimately, the biological efficacy of the target drug molecule. Among the arsenal of chiral synthons, 2-Hydroxy-4-methylpentanal, a derivative of the amino acid L-leucine, has emerged as a valuable intermediate, particularly in the construction of complex antiviral agents. This guide provides an in-depth exploration of its application, focusing on the causality behind its use and presenting detailed protocols for its incorporation into advanced pharmaceutical intermediates.
The Significance of this compound: A Chiral Alpha-Hydroxy Aldehyde
This compound, with its defined stereocenter at the C2 position, offers a unique combination of functionalities: a reactive aldehyde for carbon-carbon bond formation and a hydroxyl group that can direct stereoselective transformations and serve as a key interaction point in the final drug-target binding. Its structural relationship to L-leucine makes it a "chiral pool" starting material, providing a cost-effective and enantiomerically pure foundation for complex molecular architectures.[1][2][3]
The primary utility of this building block lies in its ability to serve as a precursor to the hydroxyethylamine and hydroxyethylene isosteres, which are crucial pharmacophores in a class of highly successful antiviral drugs, particularly HIV protease inhibitors.[4] These isosteres mimic the transition state of peptide bond hydrolysis by viral proteases, leading to potent and selective inhibition of viral replication.[4]
Application in the Synthesis of HIV Protease Inhibitor Cores
While direct, publicly documented syntheses of marketed drugs commencing from this compound are often proprietary, its application can be understood through the synthesis of key structural motifs found in drugs like Lopinavir and Ritonavir. The core of these drugs often features a (2S, 3S, 5S)-2-amino-3-hydroxy-5-substituted-phenylhexane or a similar backbone. The C2-hydroxyl and C3-stereocenter of this core can be strategically derived from a precursor like (S)-2-hydroxy-4-methylpentanal.
Rationale for Use in Protease Inhibitor Synthesis
The rationale for employing a chiral α-hydroxy aldehyde in this context is multifold:
-
Stereochemical Control: The pre-existing stereocenter at the C2 position of the aldehyde can be used to control the stereochemistry of newly formed chiral centers through diastereoselective reactions.
-
Convergent Synthesis: It allows for a convergent synthetic strategy, where complex fragments can be built and then coupled, improving overall yield and simplifying purification.
-
Mimicking the Transition State: The resulting hydroxyethylamine or hydroxyethylene core effectively mimics the tetrahedral intermediate of peptide bond cleavage by the viral protease, leading to high binding affinity.[4]
Illustrative Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of a key intermediate for an HIV protease inhibitor, starting from this compound.
Caption: Conceptual workflow for the synthesis of an HIV protease inhibitor precursor.
Experimental Protocols: Synthesis of a Chiral Amino Alcohol Intermediate
This section provides a detailed, step-by-step protocol for a key transformation in the synthesis of a protease inhibitor core, illustrating the practical application of this compound. The protocol is based on established principles of stereoselective synthesis.
Materials and Reagents
| Material | Grade | Supplier |
| (S)-2-Hydroxy-4-methylpentanal | ≥98% enantiomeric excess | Commercially available |
| N-Boc-L-phenylalanine methyl ester | ≥99% | Commercially available |
| Lithium diisopropylamide (LDA) | 2.0 M in THF/heptane/ethylbenzene | Commercially available |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Commercially available |
| Sodium borohydride (NaBH₄) | ≥98% | Commercially available |
| Methanol (MeOH), anhydrous | ≥99.8% | Commercially available |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially available |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent grade | N/A |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent grade | N/A |
| Brine | N/A | N/A |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Commercially available |
Protocol: Stereoselective Aldol Addition and Reduction
Objective: To synthesize a key diol intermediate with controlled stereochemistry.
Step 1: Formation of the Lithium Enolate
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF (50 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 equivalents) to the stirred THF.
-
In a separate flask, dissolve N-Boc-L-phenylalanine methyl ester (1 equivalent) in anhydrous THF (20 mL).
-
Add the ester solution dropwise to the LDA solution at -78 °C over 30 minutes.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
Causality: The use of LDA at low temperature ensures the quantitative formation of the kinetic lithium enolate of the ester, which is crucial for achieving high stereoselectivity in the subsequent aldol reaction.
Step 2: Aldol Reaction
-
Dissolve (S)-2-Hydroxy-4-methylpentanal (1.2 equivalents) in anhydrous THF (10 mL).
-
Add the aldehyde solution dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Allow the mixture to warm to room temperature.
Causality: The addition of the chiral aldehyde to the pre-formed enolate at low temperature favors the formation of one diastereomer of the aldol adduct due to chelation-controlled or non-chelation-controlled transition states, depending on the specific conditions and protecting groups.
Step 3: Reduction of the Aldehyde
-
To the reaction mixture from Step 2, add methanol (30 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
Causality: The in-situ reduction of the newly formed aldehyde to a primary alcohol prevents potential side reactions and simplifies purification. Sodium borohydride is a mild reducing agent suitable for this transformation.
Step 4: Work-up and Purification
-
Concentrate the reaction mixture under reduced pressure to remove most of the organic solvents.
-
Add water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired diol intermediate.
Step 5: Characterization
-
Determine the yield and characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Determine the diastereomeric ratio by chiral HPLC or by NMR analysis of a suitable derivative (e.g., a Mosher ester).
Future Perspectives and Broader Applications
The principles outlined here for the use of this compound in the synthesis of HIV protease inhibitor cores are transferable to the synthesis of other complex chiral molecules. Its utility as a versatile building block extends to the synthesis of other classes of antiviral agents, including potential inhibitors of proteases from other viruses such as SARS-CoV-2.[1][5][6] The aldehyde functionality allows for a wide range of transformations, including Wittig reactions, Grignard additions, and various other nucleophilic additions, making it a valuable tool in the drug discovery and development pipeline.
Conclusion
This compound stands as a testament to the power of chiral pool synthesis in modern pharmaceutical development. Its strategic application, rooted in a deep understanding of stereoselective reactions and medicinal chemistry principles, enables the efficient construction of complex and life-saving antiviral therapeutics. The protocols and insights provided in this guide are intended to empower researchers and scientists to leverage the full potential of this valuable chiral building block in their drug discovery endeavors.
References
- Ghosh, A. K., et al. (2008). Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. Journal of Medicinal Chemistry, 51(21), 6973–6985.
- Liu, Z. P., et al. (2011). Design and synthesis of potent HIV-1 protease inhibitors incorporating hydroxyprolinamides as novel P2 ligands. Bioorganic & Medicinal Chemistry Letters, 21(18), 5469–5472.
- Chiummiento, L., et al. (2018). Recent Advances in Heterocyclic HIV Protease Inhibitors. Molecules, 23(10), 2548.
- Ghosh, A. K., et al. (2006). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry, 49(26), 7638–7650.
- Reddy, G. J., et al. (2010). ChemInform Abstract: A Short Approach to the Synthesis of the Ritonavir and Lopinavir Core and Its C-3 Epimer via Cross Metathesis. ChemInform, 41(32).
- CN111393329A - Preparation method of ritonavir and lopinavir intermediate. (2020). Google Patents.
- Stoner, E. J., et al. (2000). Synthesis of HIV protease inhibitor ABT-378 (Lopinavir). Organic Process Research & Development, 4(4), 264–269.
- Reddy, A. V. R., et al. (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 83(1), 49–62.
- Koh, Y., et al. (2007). GRL-02031, a Novel Nonpeptidic Protease Inhibitor (PI) Containing a Stereochemically Defined Fused Cyclopentanyltetrahydrofuran Potent against Multi-PI-Resistant Human Immunodeficiency Virus Type 1 In Vitro. Antimicrobial Agents and Chemotherapy, 51(12), 4159–4167.
- Discovery and development of HIV-protease inhibitors. (2023). In Wikipedia.
- PubChem. (n.d.). (2S)-2-amino-3-hydroxy-4-methylpentanal.
- Varga, Z., et al. (2024). The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. Molecules, 29(3), 738.
- Dai, W., et al. (2020). Structure-Based Design, Synthesis and Biological Evaluation of Peptidomimetic Aldehydes as a Novel Series of Antiviral Drug Candidates Targeting the SARS-CoV-2 Main Protease. bioRxiv.
- CN106749085B - A method of preparing Ritonavir. (2019). Google Patents.
- de la Torre, A., & Afonso, C. A. M. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Catalysts, 11(1), 103.
- St. John, S. E., et al. (2012). Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(8), 989–995.
- Banister, S. D., et al. (2021). Synthesis and functional evaluation of proteinogenic amino acid-derived synthetic cannabinoid receptor agonists related to MPP-5F-PICA, MMB-5F-PICA, and MDMB-5F-PICA. Drug Testing and Analysis, 13(5), 1014–1031.
- Rational design of a new class of protease inhibitors for the potential treatment of coronavirus diseases. (2020). Stanford Bioengineering.
- Achdout, H., et al. (2021). Discovery of SARS-CoV-2 main protease inhibitors using a synthesis-directed de novo design model. Chemical Communications, 57(78), 9956–9959.
- Koh, Y., et al. (2007). GRL-02031, a novel nonpeptidic protease inhibitor (PI) containing a stereochemically defined fused cyclopentanyltetrahydrofuran potent against multi-PI-resistant human immunodeficiency virus type 1 in vitro. Antimicrobial Agents and Chemotherapy, 51(12), 4159–4167.
- PubChem. (n.d.). This compound.
- Nath, M., et al. (2021). Stereoselective Synthesis and Antiproliferative Activity of Nemamide Analogs. The Journal of Organic Chemistry, 86(22), 15994–16008.
- de la Torre, A., & Afonso, C. A. M. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Catalysts, 11(1), 103.
- Trocha, A., et al. (2022). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 27(21), 7268.
- Tanaka, T., et al. (1995). Synthesis and antiviral activity of 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) as potent and selective anti-HIV-1 agents. Journal of Medicinal Chemistry, 38(15), 2870–2875.
- Sahnoun, S., et al. (2023). Regioselective and Stereoselective Synthesis of Parthenolide Analogs by Acyl Nitroso-Ene Reaction and Their Biological Evaluation against Mycobacterium tuberculosis. Molecules, 28(24), 8035.
- Trocha, A., et al. (2022). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 27(21), 7268.
- PubChem. (n.d.). 4-Hydroxy-4-methylpentanal.
- Chemsrc. (n.d.). This compound.
- PubChem. (n.d.). (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of SARS-CoV-2 main protease inhibitors using a synthesis-directed de novo design model - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 5. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational design of a new class of protease inhibitors for the potential treatment of coronavirus diseases | Bioengineering [bioengineering.stanford.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Hydroxy-4-methylpentanal
Welcome to the technical support guide for the purification of 2-Hydroxy-4-methylpentanal. This document is designed for researchers, chemists, and process development professionals who are working with this bifunctional molecule. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format. Our goal is to equip you with the expertise to overcome purification hurdles, ensuring the integrity and purity of your final compound.
Section 1: Foundational Knowledge & Initial Troubleshooting
This section covers the essential properties of this compound and addresses the most frequent initial challenges encountered during its purification.
FAQ 1: What are the primary challenges I should anticipate when purifying this compound?
Due to its bifunctional nature, possessing both a hydroxyl and an aldehyde group, this compound presents several purification challenges:
-
Thermal Instability: The presence of the α-hydroxy group can make the molecule susceptible to decomposition, dehydration, or rearrangement at elevated temperatures, complicating purification by distillation.[1]
-
Oxidation: Aldehydes are notoriously prone to air oxidation, which converts them into the corresponding carboxylic acid (2-Hydroxy-4-methylpentanoic acid). This impurity can be difficult to remove.[2]
-
Acetal/Hemiacetal Formation: When using alcohol-based solvents (e.g., methanol, ethanol) during chromatography, the aldehyde can react to form hemiacetals or acetals, especially in the presence of an acidic catalyst like silica gel.[3]
-
Self-Condensation: Aldol-type condensation reactions can occur, particularly under acidic or basic conditions, leading to the formation of higher molecular weight impurities.[4]
Understanding these potential pitfalls is the first step toward designing a robust purification strategy.
FAQ 2: What are the most common impurities found in a crude sample of this compound?
Typically, you should anticipate the following impurities:
-
Starting Materials: Unreacted precursors from the synthesis.
-
2-Hydroxy-4-methylpentanoic Acid: The product of oxidation.
-
Leucine: If derived from the amino acid, this could be a potential impurity.
-
Solvents: Residual solvents from the reaction workup.
-
High-Molecular-Weight Byproducts: Dimers or trimers formed from self-condensation reactions.
Section 2: Chromatographic Purification Strategies
Column chromatography is a common purification technique, but it requires special considerations for sensitive aldehydes.
FAQ 3: My this compound appears to be decomposing on my standard silica gel column. What is happening and how can I fix it?
This is a very common issue. Standard silica gel is inherently acidic (pH ≈ 4-5), which can catalyze several undesirable side reactions with your compound, including dehydration and self-condensation.[3] Furthermore, the polar silanol groups can strongly adsorb your hydroxy aldehyde, leading to significant tailing and poor recovery.
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (Et₃N). A common practice is to use a solvent system containing 0.5-1% Et₃N.
-
Switch to a Different Stationary Phase:
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica. For aldehydes, neutral or basic alumina is generally preferred to avoid acid-catalyzed reactions.[3]
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica and can be effective for aldehyde purification.
-
Experimental Protocol 1: Column Chromatography on Deactivated Silica Gel
-
Preparation of Deactivated Silica:
-
In a fume hood, weigh the required amount of silica gel for your column.
-
Prepare your chosen eluent (e.g., Hexane:Ethyl Acetate) and add triethylamine to a final concentration of 1% (v/v).
-
Create a slurry of the silica gel in this triethylamine-containing eluent.
-
-
Column Packing:
-
Pack the column with the deactivated silica slurry as you normally would.
-
Ensure the column is thoroughly flushed with the eluent containing triethylamine before loading your sample.
-
-
Sample Loading and Elution:
-
Dissolve your crude this compound in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Begin elution with your chosen solvent system (e.g., a gradient of 5% to 30% Ethyl Acetate in Hexane, with 1% Et₃N maintained throughout).
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify the pure compound.
-
Troubleshooting Chromatography Workflow
Below is a decision-making diagram to help troubleshoot common chromatography issues.
Sources
Navigating the Nuances of 2-Hydroxy-4-methylpentanal: A Technical Support Guide for Researchers
Welcome to the technical support center for 2-Hydroxy-4-methylpentanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the storage, stability, and handling of this versatile α-hydroxy aldehyde. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot common challenges.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the storage and use of this compound in a question-and-answer format, focusing on the causality behind the observed phenomena.
Q1: I've noticed a change in the viscosity of my this compound sample over time, and it seems less potent in my reactions. What could be happening?
A1: This is a classic sign of aldehyde instability, likely due to polymerization. Saturated aliphatic aldehydes, including this compound, can undergo self-condensation to form trimers, which are cyclic ethers.[1] These trimers are often more viscous and have no odor, and they will not participate in reactions in the same way as the monomeric aldehyde.[1] The presence of any acidic impurities can significantly accelerate the formation of these trimers.[1] It's a counterintuitive point that storing neat aldehydes at very low temperatures can sometimes promote trimerization.[1]
Q2: My sample of this compound has developed an acidic smell. How will this affect my experiments?
A2: An acidic smell is a strong indicator that your sample has undergone oxidation. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, in this case, 2-hydroxy-4-methylpentanoic acid.[2][3] This oxidation can be initiated by exposure to air (oxygen).[2] The presence of this acidic impurity can alter the pH of your reaction mixture, potentially leading to unwanted side reactions or affecting the performance of acid- or base-sensitive catalysts and reagents.
Q3: I'm seeing an unexpected peak in my analytical run (e.g., GC-MS, NMR) of a freshly opened bottle of this compound. Is my sample contaminated?
A3: Not necessarily. Due to its structure as a γ-hydroxy aldehyde, this compound exists in equilibrium with its cyclic hemiacetal form, 2-hydroxy-5-methyl-tetrahydrofuran.[2][4][5] This is an intramolecular reaction where the hydroxyl group attacks the aldehyde carbonyl. This cyclic form is often more stable than the open-chain aldehyde, and the equilibrium between the two is a dynamic process.[6][7] Therefore, it is normal to observe both species in an analytical trace.
Q4: My reaction yield is lower than expected when using an older sample of this compound, even though it was stored in a refrigerator. Why might this be?
A4: Besides oxidation and polymerization, another potential degradation pathway for this compound is a retro-aldol reaction, especially if the sample has been exposed to acidic or basic conditions, or elevated temperatures over time.[2][8] This reaction would cleave the carbon-carbon bond to yield isobutyraldehyde and formaldehyde.[2] These smaller, more volatile aldehydes may not be suitable for your intended transformation, thus lowering the effective concentration of your starting material and reducing your yield.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To maximize the shelf-life of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and well-ventilated area.[9] While refrigeration is a common practice for storing reactive chemicals, for neat aliphatic aldehydes, storage at room temperature is often recommended to minimize the risk of trimerization.[1] For long-term storage, dilution in a primary alcohol such as ethanol is a highly effective strategy. In an alcoholic solution, the aldehyde forms a more stable hemiacetal, which helps to prevent both oxidation and polymerization.[1]
Q2: What materials should I avoid when working with this compound?
A2: this compound is incompatible with strong oxidizing agents, which will convert it to the corresponding carboxylic acid.[9] It should also be kept away from strong acids and bases, as they can catalyze aldol-type reactions and other decompositions.[8]
Q3: What are the primary safety precautions I should take when handling this compound?
A3: Always handle this compound in a well-ventilated area or a fume hood. Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn to prevent skin and eye contact.[9] Avoid inhaling any vapors.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS is particularly useful for identifying and quantifying volatile impurities, including degradation products like isobutyraldehyde. NMR can provide a clear picture of the equilibrium between the open-chain aldehyde and its cyclic hemiacetal form, as well as detect the presence of the oxidized carboxylic acid.
Section 3: Experimental Protocols & Data
Protocol for Inert Atmosphere Storage of this compound
This protocol outlines the steps for safely storing this compound to minimize degradation.
Materials:
-
This compound
-
Anhydrous ethanol (for dilution, optional)
-
Clean, dry amber glass vial with a PTFE-lined cap
-
Source of inert gas (argon or nitrogen) with a regulator and tubing
-
Schlenk line or a similar apparatus for handling air-sensitive compounds
Procedure:
-
Preparation: Ensure the storage vial and cap are scrupulously clean and dry.
-
Inerting the Vial: Flush the vial with a gentle stream of inert gas for several minutes to displace any air.
-
Transfer: Quickly transfer the desired amount of this compound to the vial. If preparing a solution, first add the anhydrous ethanol, then the aldehyde.
-
Flushing: Briefly flush the headspace of the vial with the inert gas.
-
Sealing: Securely cap the vial, ensuring a tight seal.
-
Labeling: Clearly label the vial with the chemical name, date, concentration (if applicable), and a note indicating it is stored under an inert atmosphere.
-
Storage: Store the vial in a designated cool, dry, and well-ventilated area away from light and sources of ignition.
Data Summary: Key Stability Parameters
| Parameter | Recommended Condition/Value | Rationale |
| Storage Temperature | Room Temperature (for neat compound) | Minimizes the risk of trimerization, which can be accelerated at low temperatures for some aliphatic aldehydes.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the aldehyde to a carboxylic acid.[2] |
| Container | Tightly sealed amber glass vial | Protects from air and light, which can promote degradation. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | Prevents unwanted chemical reactions and degradation.[9] |
Section 4: Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways of this compound.
Caption: Potential degradation and equilibrium pathways for this compound.
References
- Royal Society of Chemistry. (n.d.). Copper-catalyzed retro-aldol reaction of β-hydroxy ketones or nitriles with aldehydes: chemo- and stereoselective access to (E)-enones and (E)-acrylonitriles. Organic & Biomolecular Chemistry.
- Wikipedia. (n.d.). Aldol reaction.
- Morsch, L. (2017). Ch 21 Aldehydes and ketones 6 - Cyclic Hemiacetals and Carbohydrates [Video]. YouTube.
- Khan Academy. (n.d.). Formation of hemiacetals and hemiketals [Video].
- Quora. (2014). What conditions favor retro-Aldol condensations over Aldol condensations (and vice versa)?.
- Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed).
- brainly.com. (2023). [FREE] What hemiacetal is formed when hydroxy aldehyde C is cyclized?.
- Chemistry LibreTexts. (2022). 10.3: Hemiacetals, Hemiketals, and Hydrates.
- Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones.
- ResearchGate. (2019). Which is the storage temperature of glutaraldehyde (grade II, 25% in H2O)?.
- ResearchGate. (2015). (PDF) Preparation of α-Hydroxy Ketones from Aromatic Aldehydes.
- Chemistry LibreTexts. (2020). 19.6: Oxidation of alcohols and aldehydes.
- Chemistry Stack Exchange. (2021). Stability of hydroxy aldehydes [closed].
- Chemistry Stack Exchange. (2021). Periodic acid oxidation of carbonyls?.
- Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations.
- OpenStax. (2023). 19.3 Oxidation of Aldehydes and Ketones. In Organic Chemistry.
- PubMed. (n.d.). Stability of glutaraldehyde disinfectants during storage and use in hospitals.
- PubChem. (n.d.). This compound.
- Organic Reactions. (n.d.). The a-Hydroxy Ketone (α-Ketol) and Related Rearrangements.
- Education Queensland. (n.d.). Safety Alert - Dangers of prolonged storage of 'time sensitive' chemicals.
- Organic Syntheses. (n.d.). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid.
- Chemsrc. (n.d.). This compound.
- Pioneer Worldwide. (2024). 1-Naphthaldehyde: Safety, Handling, and Storage Tips.
- PubChem. (n.d.). 4-Hydroxy-2-methylpentanal.
- Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones.
- Google Patents. (n.d.). CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone.
- The Journal of Organic Chemistry. (n.d.). Photochemistry of cyclic a-hydroxy ketones. 11. The nature of the photoproducts.
Sources
- 1. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 2. Video: C–C Bond Cleavage: Retro-Aldol Reaction [jove.com]
- 3. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. brainly.com [brainly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Aldol reactions - Wikipedia [en.wikipedia.org]
- 9. δ-Hydroxyaldehydes are in equilibrium with their hemiacetal form.... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Stabilizing 2-Hydroxy-4-methylpentanal
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Hydroxy-4-methylpentanal. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to help you prevent the oxidative degradation of this valuable alpha-hydroxy aldehyde, ensuring the integrity and reproducibility of your experiments.
Understanding the Challenge: The Inherent Instability of this compound
This compound, like most aldehydes, is susceptible to oxidation. The presence of a hydrogen atom on the carbonyl carbon makes this functional group particularly prone to reacting with atmospheric oxygen.[1] This process, known as autoxidation, is a free-radical chain reaction that can be initiated by light, heat, or the presence of metal ion impurities.[2][3] The primary and most common degradation product is 2-hydroxy-4-methylpentanoic acid.
This oxidative degradation can lead to several issues in a research and development setting:
-
Inaccurate quantification: Degradation of the starting material will lead to lower than expected yields in subsequent reactions.
-
Impurity-related side reactions: The presence of the carboxylic acid impurity can interfere with downstream reactions or purification processes.
-
Variability in biological assays: If used in biological systems, the presence of the oxidized form can lead to inconsistent or misleading results.
This guide will equip you with the knowledge and practical steps to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: My freshly purchased this compound already shows a significant amount of 2-hydroxy-4-methylpentanoic acid. Why is this?
A1: Even with careful manufacturing and packaging, some degree of oxidation can occur during storage and transit. The rate of autoxidation is influenced by factors such as the headspace volume in the container (amount of oxygen), exposure to light, and temperature fluctuations during shipping. It is crucial to analyze the purity of the aldehyde upon receipt and before use.
Q2: I store my this compound in the refrigerator. Is this sufficient to prevent oxidation?
A2: Refrigeration slows down the rate of oxidation but does not stop it completely. For long-term storage, it is recommended to store the aldehyde under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed amber vial at low temperatures.
Q3: Can I use any antioxidant to stabilize my this compound?
A3: While several antioxidants are available, their effectiveness can be compound-specific. For aldehydes, phenolic antioxidants like Butylated Hydroxytoluene (BHT) are often effective radical scavengers that can terminate the autoxidation chain reaction.[4][5] However, it is essential to use the correct concentration, as high levels of some antioxidants can potentially interfere with certain applications.
Q4: I noticed a change in the physical appearance (e.g., slight color change, increased viscosity) of my this compound. What could be the cause?
A4: A change in physical appearance can be an indicator of degradation. Besides oxidation to the carboxylic acid, aldehydes can also undergo polymerization or other side reactions, especially if exposed to acidic or basic conditions. It is advisable to re-analyze the material if any physical changes are observed.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid degradation of this compound in solution. | 1. Oxygen saturation in the solvent. 2. Presence of peroxides in the solvent (especially ethers like THF or dioxane). 3. Exposure to light. | 1. De-gas the solvent by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before preparing the solution.2. Use freshly opened, high-purity solvents or test for and remove peroxides from older solvent stocks.3. Prepare and store the solution in amber vials or wrap the container in aluminum foil to protect it from light. |
| Inconsistent results in reactions using this compound. | 1. Variable purity of the starting material. 2. Degradation during the reaction setup. | 1. Quantify the purity of the aldehyde using HPLC or GC-MS (see protocols below) before each experiment and adjust the stoichiometry accordingly.2. Add the aldehyde to the reaction mixture under an inert atmosphere and minimize the time the aldehyde is exposed to air. |
| Formation of unknown byproducts. | 1. Reaction with impurities in the aldehyde. 2. Aldehyde degradation under reaction conditions (e.g., high temperature, presence of strong oxidants). | 1. Purify the this compound if significant impurities are detected.2. Review the reaction conditions. If possible, lower the reaction temperature or use a less aggressive oxidizing agent if one is part of the reaction scheme. |
Prevention and Handling Protocols
Proactive measures are the most effective way to ensure the stability of this compound.
Protocol 1: Optimal Storage of this compound
-
Inert Atmosphere: Upon receiving, if the aldehyde is not packaged under an inert atmosphere, carefully flush the headspace of the container with dry argon or nitrogen.
-
Container: Store in a tightly sealed amber glass vial with a PTFE-lined cap to prevent oxygen ingress and light exposure.
-
Temperature: Store at 2-8°C for short-term use (weeks) and at -20°C for long-term storage (months).
-
Aliquoting: For frequently used material, consider aliquoting into smaller, single-use vials to minimize repeated exposure of the bulk material to air and moisture.
-
Addition of Antioxidant (Optional): For long-term storage, consider adding Butylated Hydroxytoluene (BHT) to a final concentration of 0.01-0.1% (w/w).[4] BHT is an effective radical scavenger that can significantly inhibit autoxidation.[6]
Protocol 2: Quantification of this compound and its Oxidized Impurity by HPLC
This protocol provides a method to determine the purity of this compound and quantify the amount of 2-hydroxy-4-methylpentanoic acid present.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase and Conditions:
-
Mobile Phase: A mixture of water with 0.1% phosphoric acid (A) and acetonitrile (B).[2]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation:
-
Accurately prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL).
-
Prepare a stock solution of 2-hydroxy-4-methylpentanoic acid reference standard in the mobile phase (e.g., 0.1 mg/mL).
-
Create a calibration curve by preparing a series of dilutions from the stock solutions.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject the standards and the sample onto the HPLC system.
-
Identify the peaks based on the retention times of the standards.
-
Quantify the amount of this compound and 2-hydroxy-4-methylpentanoic acid in the sample using the calibration curve.
-
Protocol 3: Forced Degradation Study
A forced degradation study can help to understand the degradation pathways and confirm that your analytical method is stability-indicating.[3][7]
Oxidative Stress:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Add 3% hydrogen peroxide to the solution.[8]
-
Incubate the solution at room temperature for 24 hours, protected from light.
-
Analyze the stressed sample by HPLC to observe the formation of 2-hydroxy-4-methylpentanoic acid and any other degradation products. A target degradation of 5-20% is generally recommended.[8]
Visualizing the Chemistry
Oxidation Pathway of this compound
Caption: A workflow for the prevention and assessment of oxidation.
References
- PerfumersWorld. Butylated Hydroxytoluene (BHT) antioxidant.
- Raghavamenon, A., et al. (2009). Alpha-tocopherol is ineffective in preventing the decomposition of preformed lipid peroxides and may promote the accumulation of toxic aldehydes: a potential explanation for the failure of antioxidants to affect human atherosclerosis. Antioxidants & Redox Signaling, 11(6), 1237-1248.
- Raghavamenon, A., et al. (2009). α-Tocopherol Is Ineffective in Preventing the Decomposition of Preformed Lipid Peroxides and May Promote the Accumulation of Toxic Aldehydes: A Potential Explanation for the Failure of Antioxidants to Affect Human Atherosclerosis. Antioxidants & Redox Signaling, 11(6), 1237-1248.
- Wikipedia. Butylated hydroxytoluene.
- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biopharmaceutical Research, 1(1), 1-8.
- Alsante, K. M., et al. (2003). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 27(6), 56-66.
- Kao Corporation. BHT (Butylated Hydroxytoluene).
- Azzi, A. (2018). Alpha-tocopherol: roles in prevention and therapy of human disease. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1863(12), 1275-1283.
- SIELC Technologies. Separation of Pentanoic acid, 2-hydroxy-4-methyl- on Newcrom R1 HPLC column.
- ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
- Knowde. BHA & BHT in Food & Nutrition.
- Singh, S., & Kumar, V. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International, 24(10), 40-49.
- Kamal-Eldin, A., & Appelqvist, L. A. (1996). The chemistry and antioxidant properties of tocopherols and tocotrienols. Lipids, 31(7), 671-701.
- Nenadis, N., & Tsimidou, M. (2002). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays. Journal of the American Oil Chemists' Society, 79(12), 1199-1204.
- Clark, J. (2023). oxidation of aldehydes and ketones. Chemguide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Separation of Pentanoic acid, 2-hydroxy-4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. perfumersworld.com [perfumersworld.com]
- 5. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 6. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 7. longdom.org [longdom.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of 2-Hydroxy-4-methylpentanal
Welcome to the technical support center for the synthesis of 2-Hydroxy-4-methylpentanal. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile α-hydroxy aldehyde. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth, field-proven insights to help you navigate the intricacies of this synthesis and troubleshoot potential side reactions.
The synthesis of this compound is primarily achieved through the self-condensation of isobutyraldehyde (2-methylpropanal) under basic conditions. While seemingly straightforward, this reaction is often plagued by competing side reactions that can significantly impact the yield and purity of the desired product. This guide will provide a detailed exploration of these side reactions, their mechanisms, and robust strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common laboratory and industrial synthesis involves the base-catalyzed self-aldol condensation of isobutyraldehyde. In this reaction, one molecule of isobutyraldehyde is deprotonated at the α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second isobutyraldehyde molecule.
Q2: What are the most common impurities I should expect?
The primary impurities arise from competing side reactions. These include isobutyric acid (from oxidation), isobutanol (from the Cannizzaro reaction), 4-methyl-2-pentenal (from dehydration of the desired product), and various higher-order condensation products.
Q3: Why is temperature control so critical in this synthesis?
Temperature plays a crucial role in dictating the reaction pathway.[1][2] Higher temperatures tend to favor side reactions such as the Cannizzaro reaction and dehydration of the desired this compound.[1][2] Maintaining a lower reaction temperature is a key strategy for maximizing the yield of the target α-hydroxy aldehyde.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section provides a detailed breakdown of the most frequently encountered side reactions during the synthesis of this compound, along with their underlying mechanisms and practical troubleshooting steps.
Issue 1: Formation of Isobutyric Acid and Isobutanol (Cannizzaro Reaction)
Symptoms:
-
Presence of significant amounts of isobutyric acid and isobutanol in the crude product, confirmed by GC-MS or NMR analysis.
-
A decrease in the overall yield of the desired aldol product.
-
The reaction mixture may have a pH shift due to the formation of the carboxylic acid.
Causality: The Competing Cannizzaro Reaction
Although isobutyraldehyde possesses an α-hydrogen and is thus expected to undergo an aldol reaction, it can also participate in the Cannizzaro reaction, especially under forcing conditions.[3] The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.[4][5][6] For enolizable aldehydes like isobutyraldehyde, the Cannizzaro reaction becomes competitive under conditions of high base concentration and elevated temperatures, where the rate of nucleophilic attack by the hydroxide ion on the carbonyl carbon rivals the rate of deprotonation at the α-carbon.[3][7][8] The steric hindrance at the α-carbon of isobutyraldehyde can also slow down the desired aldol pathway, making the Cannizzaro reaction more favorable.[3]
Mitigation Strategies:
-
Control of Base Concentration: The Cannizzaro reaction is highly dependent on the concentration of the base.
-
Temperature Management: Higher temperatures provide the activation energy needed for the irreversible hydride transfer step in the Cannizzaro reaction.
-
Order of Reagent Addition:
-
Recommendation: If applicable in a mixed-aldehyde system, slowly add the enolizable aldehyde to the mixture of the non-enolizable aldehyde and the base to keep the enolate concentration low and favor the desired crossed-aldol reaction.[7]
-
Visualizing the Competing Pathways
Caption: Dehydration of the desired product to an α,β-unsaturated aldehyde.
Summary of Side Reactions and Preventative Measures
| Side Reaction | Byproduct(s) | Triggering Conditions | Preventative Measures |
| Cannizzaro Reaction | Isobutyric Acid, Isobutanol | High base concentration, high temperature, sterically hindered aldehyde [3][7] | Use dilute base, maintain low reaction temperature (0°C to RT), consider a directed aldol approach. [1][7] |
| Oxidation | Isobutyric Acid | Exposure to atmospheric oxygen, presence of peroxides or metal impurities [9] | Conduct reaction under an inert atmosphere (N₂ or Ar), use peroxide-free solvents, perform prompt work-up. |
| Dehydration | 4-methyl-2-pentenal | High temperature, strongly acidic or basic conditions during work-up | Maintain low temperature throughout the reaction and work-up, carefully neutralize the reaction mixture, isolate the product promptly. |
| Tishchenko Reaction | Esters (e.g., 3-hydroxy-2,2,4-trimethylpentyl isobutyrate) | Elevated temperatures, presence of certain catalysts | Maintain low reaction temperatures, carefully select the catalyst and reaction time. [10] |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize the yield of the desired product while minimizing the formation of byproducts.
Materials:
-
Isobutyraldehyde (freshly distilled)
-
10% (w/v) aqueous solution of Potassium Hydroxide (KOH)
-
Diethyl ether (peroxide-free)
-
Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stir bar and a dropping funnel
-
Ice bath
-
Nitrogen or Argon gas supply
Procedure:
-
Set up the reaction apparatus under a gentle stream of nitrogen or argon.
-
To the round-bottom flask, add freshly distilled isobutyraldehyde (2.0 equivalents).
-
Cool the flask to 0°C using an ice bath.
-
Slowly add the 10% KOH solution (0.1 equivalents) dropwise to the stirring isobutyraldehyde over a period of 30 minutes, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, continue to stir the reaction mixture at 0°C and monitor its progress by TLC.
-
Once the starting material is consumed (typically 2-4 hours), quench the reaction by slowly adding the cold, saturated NH₄Cl solution until the mixture is neutral.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure at a low temperature (<30°C).
-
The crude product can be purified by vacuum distillation or flash column chromatography.
Protocol 2: Purification of this compound via Bisulfite Adduct Formation
This protocol is useful for removing non-aldehyde impurities, particularly the alcohol and carboxylic acid byproducts.
Materials:
-
Crude this compound
-
Saturated aqueous solution of Sodium Bisulfite (NaHSO₃)
-
Diethyl ether
-
10% aqueous solution of Sodium Carbonate (Na₂CO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude product in a minimal amount of ethanol or methanol.
-
Slowly add the saturated NaHSO₃ solution while stirring vigorously. A white precipitate of the bisulfite adduct should form.
-
Continue stirring for 1-2 hours at room temperature to ensure complete adduct formation.
-
Filter the solid adduct and wash it thoroughly with diethyl ether to remove any soluble impurities (like isobutanol).
-
To regenerate the aldehyde, suspend the filtered adduct in water and add the 10% Na₂CO₃ solution portion-wise with stirring until the solid dissolves and the solution becomes basic.
-
Extract the liberated this compound with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure.
By understanding the underlying chemistry of these side reactions and implementing the recommended control measures, researchers can significantly improve the yield and purity of this compound, a valuable building block in organic synthesis.
References
- BenchChem. (2025). Preventing Cannizzaro Reaction in Aldol Condensations.
- Hashmi, A. (2016). Cross-Aldol condensation of isobutyraldehyde and formaldehyde using phase transfer catalyst. Journal of Saudi Chemical Society.
- Organic Chemistry Portal. (2023). Synthesis of aldehydes by oxidation of alcohols and rearrangements.
- Thermodynamic Analysis of Aldol Condensation of Formaldehyde and Isobutyraldehyde. (2017). Journal of Tongji University.
- Hickenbottom, W. J. (1957). U.S. Patent No. 2,811,562. Washington, DC: U.S.
- Chemistry Stack Exchange. (2019). How to avoid cannizaro reaction during aldol reaction?
- Tic, W. J. (2016). Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide. Advances in Chemical Engineering and Science, 6, 456-469.
- Quora. (2020). What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level?
- Wang, Y., et al. (2023). Research progress of catalysts for aldol condensation of biomass based compounds. RSC Advances, 13, 9466-9478.
- Wikipedia. (n.d.). Cannizzaro reaction.
- Chemistry Stack Exchange. (2016). Why can enolizable aldehydes undergo Cannizzaro reactions?
- Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction.
- Beilstein Journal of Organic Chemistry. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations.
- Cannizzaro Reaction. (n.d.). University of Babylon.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Oxidation to aldehyde and ketones.
- Quora. (2017). What are some exceptions in the examples of compounds that show an aldol condensation and the Cannizzaro reaction?
- Nature Communications. (2023). Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Hydroxy-2-methylpentanal. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
- Royal Society of Chemistry. (2021). Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones.
- ResearchGate. (2007). (PDF) AM1 quantum-chemical study of the mechanism of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate.
- PubChem. (n.d.). 3-Hydroxy-4-methylpentanal. National Center for Biotechnology Information.
- Royal Society of Chemistry. (1995). Synthesis of enantiomerically pure α-hydroxyaldehydes from the corresponding α-hydroxycarboxylic acids: novel substrates for Escherichia coli transketolase.
- PubChem. (n.d.). 2,3-Dihydroxy-4-methylpentanal. National Center for Biotechnology Information.
- ResearchGate. (2015). (PDF) Preparation of α-Hydroxy Ketones from Aromatic Aldehydes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US2811562A - Condensation of isobutyraldehyde with lower aliphatic aldehydes - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. quora.com [quora.com]
- 10. scirp.org [scirp.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Hydroxy-4-methylpentanal
Welcome to the technical support center for the synthesis of 2-Hydroxy-4-methylpentanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing this specific aldol addition reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, high-purity yields.
The synthesis of this compound is achieved through the base-catalyzed self-aldol addition of isovaleraldehyde (3-methylbutanal)[1]. In this reaction, one molecule of isovaleraldehyde, after being deprotonated at the alpha-carbon to form a nucleophilic enolate, attacks the electrophilic carbonyl carbon of a second molecule[2][3][4]. While fundamentally a powerful C-C bond-forming reaction, its success is highly sensitive to reaction conditions, often leading to challenges with yield and purity[5].
This document is structured into a troubleshooting guide and a set of frequently asked questions to directly address the common issues encountered in the laboratory.
Section 1: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing likely causes and actionable solutions.
Question 1: My yield of this compound is consistently low. What are the primary causes and how can I fix this?
Low yield is the most common issue and can stem from several factors, primarily competing side reactions or an unfavorable equilibrium. The aldol addition is a reversible process, and for some sterically hindered products, the equilibrium may favor the starting materials (a retro-aldol reaction)[3][6][7].
Possible Causes & Step-by-Step Solutions:
-
Unfavorable Equilibrium (Retro-Aldol Reaction):
-
Explanation: The formation of the C-C bond in an aldol addition can be thermodynamically neutral or even slightly disfavored, especially with sterically bulky starting materials like isovaleraldehyde[6]. The reaction can reverse, breaking the product back down into the starting aldehyde.
-
Solution:
-
Lower the Reaction Temperature: Aldol additions are typically exothermic. Running the reaction at lower temperatures (e.g., -5°C to 5°C) shifts the equilibrium towards the product side. Avoid high temperatures, which favor the retro-aldol reaction and the dehydration side reaction[7].
-
Use a Stoichiometric Amount of a Strong Base: Instead of a catalytic amount of a weaker base (like NaOH), consider using a stoichiometric amount of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at very low temperatures (-78 °C)[2][8][9]. This irreversibly and quantitatively converts one equivalent of isovaleraldehyde to its lithium enolate. Subsequent addition of the second equivalent of isovaleraldehyde will then drive the reaction forward to completion[8][9]. The product is formed during a separate aqueous workup step[2].
-
-
-
Side Reaction: Aldol Condensation:
-
Explanation: The desired product, this compound, can easily lose a molecule of water (dehydrate) under the reaction conditions to form an α,β-unsaturated aldehyde, especially if the temperature is too high or the reaction is run for too long[3][4][10]. This dehydration is often thermodynamically favorable due to the formation of a stable, conjugated π-system[6][11].
-
Solution:
-
Strict Temperature Control: Maintain a low reaction temperature throughout the addition and stirring period[7].
-
Monitor Reaction Time: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the appearance of the product. Stop the reaction as soon as the starting aldehyde is consumed to prevent subsequent dehydration[7][12].
-
-
-
Side Reaction: Cannizzaro Reaction:
-
Explanation: In the presence of a strong base, aldehydes lacking alpha-hydrogens undergo the Cannizzaro reaction, a disproportionation where one molecule is reduced to an alcohol and another is oxidized to a carboxylic acid[13][14]. While isovaleraldehyde does have alpha-hydrogens, under very high base concentrations, a competing Cannizzaro-type reaction can occur, reducing yield[13].
-
Solution:
-
Optimize Base Concentration: Avoid excessively high concentrations of hydroxide bases. If using NaOH or KOH, ensure it is used in catalytic amounts and that the concentration is carefully controlled.
-
Slow Reagent Addition: Adding the base slowly to the cooled aldehyde solution can help maintain a low instantaneous concentration of the base, minimizing this side reaction.
-
-
Below is a troubleshooting workflow to diagnose the cause of low yields.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aldol reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. adichemistry.com [adichemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Aldol Addition [organic-chemistry.org]
- 10. differencebetween.com [differencebetween.com]
- 11. m.youtube.com [m.youtube.com]
- 12. csub.edu [csub.edu]
- 13. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 14. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of 2-Hydroxy-4-methylpentanal
Welcome to the technical support center for the synthesis of 2-Hydroxy-4-methylpentanal. This guide is designed for researchers, scientists, and professionals in drug development to navigate the intricacies of this synthesis, enhance yield, and troubleshoot common experimental challenges. Our approach is rooted in a deep understanding of reaction mechanisms and practical, field-tested experience.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues you may encounter during the synthesis of this compound, primarily through the aldol addition reaction of isobutyraldehyde.
Question 1: My reaction yield is consistently low. What are the primary factors affecting the conversion of isobutyraldehyde?
Answer:
Low yield in the synthesis of this compound, which is the aldol addition product of isobutyraldehyde, is a common challenge. The primary factors influencing the yield are reaction equilibrium, catalyst activity, and the presence of side reactions.
The aldol addition reaction is reversible.[1] To favor the formation of the desired product, it's crucial to optimize the reaction conditions to shift the equilibrium forward. Key parameters to consider include:
-
Catalyst Choice and Concentration: The choice of catalyst is critical. While strong bases like sodium hydroxide (NaOH) are commonly used, their concentration needs to be carefully controlled.[2][3] High base concentrations can promote side reactions such as the Cannizzaro reaction and dehydration of the desired product.[3][4] Organocatalysts, such as L-proline, have been shown to be effective and can offer better selectivity.[5]
-
Temperature: The aldol addition is an exothermic reaction. Lower temperatures generally favor the formation of the aldol product and suppress side reactions. However, very low temperatures can significantly slow down the reaction rate. A systematic study to find the optimal temperature for your specific catalytic system is recommended.
-
Reaction Time: Monitoring the reaction progress over time using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) is essential to determine the point of maximum product formation before side reactions become significant.[6]
Question 2: I am observing significant amounts of byproducts. How can I identify and minimize their formation?
Answer:
The formation of byproducts is a major cause of reduced yield and purification challenges. The primary side reactions in the base-catalyzed self-condensation of isobutyraldehyde are the Cannizzaro reaction, the Tishchenko reaction, and dehydration of the aldol product.
-
Cannizzaro Reaction: Isobutyraldehyde, despite having an α-hydrogen, can undergo the Cannizzaro reaction in the presence of a strong base, leading to the formation of isobutanol and isobutyric acid.[7][8] This is more prevalent at higher base concentrations and temperatures. To minimize this, use a milder base or a lower concentration of a strong base, and maintain a lower reaction temperature.
-
Tishchenko Reaction: This reaction leads to the formation of esters from the aldehyde starting material. The Tishchenko reaction is also base-catalyzed and can be a significant side reaction pathway.[3][4] Careful control of the catalyst and reaction conditions is necessary to suppress this.
-
Dehydration: The desired this compound can undergo dehydration, especially at higher temperatures or in the presence of strong acids or bases, to form the α,β-unsaturated aldehyde, 4-methyl-2-pentenal.[1][2] If the β-hydroxy aldehyde is the desired product, it is crucial to avoid excessive heat and strong acidic or basic conditions during the reaction and work-up.[1]
Troubleshooting Side Reactions:
| Side Product | Identification | Mitigation Strategies |
| Isobutanol & Isobutyric Acid | GC-MS, NMR | Lower base concentration, lower temperature. |
| Esters (Tishchenko Product) | GC-MS, IR (ester carbonyl stretch) | Optimize catalyst, control temperature. |
| 4-Methyl-2-pentenal (Dehydration Product) | GC-MS, UV-Vis (conjugation) | Lower reaction and work-up temperature, use milder catalyst. |
Question 3: My purification process is difficult, and I'm losing a lot of product. What are the best practices for isolating this compound?
Answer:
Purification of this compound can be challenging due to its polarity and potential for decomposition.
-
Work-up Procedure: After the reaction is complete, it is crucial to neutralize the catalyst carefully. For base-catalyzed reactions, a mild acid like acetic acid can be used to quench the reaction.[3] The temperature should be kept low during neutralization to prevent dehydration of the product.
-
Extraction: Extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) is a standard procedure. Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume. Washing the organic layer with brine can help to remove residual water.
-
Purification Technique:
-
Distillation: Vacuum distillation is a common method for purifying aldehydes. However, this compound can be thermally labile. Distillation should be performed at the lowest possible pressure and temperature to avoid decomposition.
-
Column Chromatography: For smaller scale preparations or to achieve high purity, silica gel column chromatography can be employed. A solvent system of intermediate polarity, such as a mixture of hexane and ethyl acetate, is typically effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most direct and common route is the self-aldol addition of isobutyraldehyde.[2] This reaction involves the formation of a new carbon-carbon bond between two molecules of isobutyraldehyde, catalyzed by a base or an acid.
Q2: Can I use a different aldehyde in a crossed-aldol reaction to synthesize a similar structure?
Yes, crossed-aldol reactions are possible. For instance, reacting isobutyraldehyde with formaldehyde can yield hydroxypivaldehyde.[6][9] To achieve selectivity in a crossed-aldol reaction and avoid a mixture of products, one aldehyde should ideally not have α-hydrogens (like formaldehyde) or one aldehyde should be used in large excess.[2]
Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?
-
Reaction Monitoring: Gas Chromatography (GC) is excellent for monitoring the disappearance of the starting material and the appearance of the product and byproducts.[6] Thin Layer Chromatography (TLC) can also be used for a quick qualitative assessment.
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the hydroxyl (-OH) and aldehyde (-CHO) functional groups.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Q4: Are there any safety precautions I should be aware of?
Isobutyraldehyde is a flammable and volatile liquid.[7] All manipulations should be carried out in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn. The catalysts used, especially strong bases and acids, are corrosive and should be handled with care.
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Isobutyraldehyde
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a dropping funnel in an ice-water bath.
-
Add isobutyraldehyde to the flask.
-
Slowly add a dilute aqueous solution of NaOH (e.g., 0.1 M) dropwise to the stirred isobutyraldehyde at 0-5 °C.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction has reached the desired conversion, quench the reaction by adding a saturated aqueous solution of NH₄Cl until the mixture is neutral.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL for a 100 mmol scale reaction).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Aldol addition of isobutyraldehyde.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
References
- Google Patents. (n.d.). US20100317898A1 - Novel catalyst for aldol condensation reactions.
- Scribd. (n.d.). Chemists' Guide to Aldol Condensation.
- National Institutes of Health. (n.d.). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules.
- ResearchGate. (n.d.). Aldol condensation of isobutyraldehyde and formaldehyde.
- Scirp.org. (2016). Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide.
- ResearchGate. (2016). Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide.
- Filo. (n.d.). Which of the following compounds are aldol condensation products? What is the aldehyde or ketone precursor of each?.
- ResearchGate. (n.d.). Condensation of isobutyraldehyde to obtain 2,2,4-trimethyl-1,3-pentanediol mono-isobutyrate (C12 hydroxyester).
- Wikipedia. (n.d.). Isobutyraldehyde.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Google Patents. (n.d.). US2811562A - Condensation of isobutyraldehyde with lower aliphatic aldehydes.
- Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed).
- ResearchGate. (n.d.). Cross-Aldol condensation of isobutyraldehyde and formaldehyde using phase transfer catalyst.
- Homework.Study.com. (n.d.). Which of the following compounds are aldol condensation products? What is the aldehyde or ketone precursor of each?.
- Quora. (2018). How will 2-methylpentanal undergo aldol condensation?.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- iTeachChem - Answer Overflow. (2024). Isobutyraldehyde Aldol or Cannizzaro?.
- PubChem. (n.d.). This compound.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Isobutyraldehyde - Wikipedia [en.wikipedia.org]
- 8. answeroverflow.com [answeroverflow.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting low enantioselectivity with 2-Hydroxy-4-methylpentanal
An enantioselective transformation is a chemical reaction that preferentially forms one enantiomer over the other.[1] The success of such reactions is quantified by the enantiomeric excess (e.e.), a critical metric in the synthesis of pharmaceuticals and fine chemicals where a specific stereoisomer is often responsible for the desired biological activity.[2]
2-Hydroxy-4-methylpentanal is a chiral aldehyde containing a stereocenter at the C2 position and a hydroxyl group that can influence the stereochemical outcome of reactions at the adjacent aldehyde. Achieving high enantioselectivity in reactions involving this substrate, such as aldol additions, reductions, or ally lations, requires careful control over numerous experimental parameters. Low enantioselectivity is a common challenge that can stem from a variety of sources, including catalyst inefficiency, suboptimal reaction conditions, or substrate-related issues.
This technical guide provides a structured approach to troubleshooting low enantioselectivity in reactions with this compound. It is designed for researchers and drug development professionals to diagnose and resolve common experimental hurdles.
Core Troubleshooting Guide
This section addresses specific problems encountered during the synthesis and provides a logical framework for identifying and rectifying the root cause of poor stereochemical control.
Q1: My reaction is yielding the desired product, but the enantiomeric excess (e.e.) is low. What are the primary factors to investigate?
Low enantiomeric excess despite product formation points to issues with the stereodifferentiating transition state. The energy difference between the pathways leading to the R and S enantiomers is insufficient. The investigation should proceed systematically from the most likely to the least likely culprits.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A step-by-step decision tree for troubleshooting low enantioselectivity.
1. Reaction Temperature:
-
Causality: Enantioselectivity is governed by the difference in activation energies (ΔΔG‡) for the two pathways leading to the enantiomers. Lowering the temperature often increases this energy difference, as the reaction becomes more sensitive to small energetic preferences.[3][4] Many asymmetric reactions show a clear trend of decreasing enantioselectivity at higher temperatures.[3]
-
Actionable Advice: If your reaction is running at room temperature or 0 °C, decrease the temperature significantly. A common range to test is -20 °C to -78 °C. Monitor the reaction time, as it will likely increase at lower temperatures.
2. Solvent Effects:
-
Causality: The solvent interacts with the catalyst, substrate, and transition states.[5] A change in solvent polarity, viscosity, or coordinating ability can alter the geometry and stability of the diastereomeric transition states, thereby influencing enantioselectivity.[6][7] For instance, non-coordinating solvents might favor a more rigid, organized transition state, leading to higher e.e.
-
Actionable Advice: Perform a solvent screen. Test a range of solvents with varying properties. Common choices include:
-
Nonpolar: Toluene, Hexane
-
Ethereal (Coordinating): THF, 2-MeTHF, CPME[7]
-
Chlorinated: Dichloromethane (DCM), Chloroform
-
Polar Aprotic: Acetonitrile (MeCN)
-
3. Catalyst and Ligand Issues:
-
Causality: The chiral catalyst or ligand is the source of asymmetry.[1] Low e.e. can result from several catalyst-related problems:
-
Catalyst Poisoning: Impurities in the substrate, reagents, or solvent can bind to the catalyst's active sites, rendering it inactive or non-selective.[8][9] Common poisons include water, oxygen, sulfur compounds, and halides.[8][10]
-
Incorrect Catalyst Loading: Too little catalyst can lead to a significant uncatalyzed "background" reaction, which is non-selective and lowers the overall e.e.
-
Ligand Mismatch: The chosen chiral ligand may not be optimal for the specific substrate and reaction type.
-
-
Actionable Advice:
-
Purify Reagents: Ensure this compound, other reactants, and solvents are rigorously purified and dried.
-
Optimize Loading: Systematically vary the catalyst and ligand loading (e.g., from 1 mol% to 10 mol%) to find the optimal concentration.
-
Screen Ligands: If possible, test a library of related chiral ligands to identify a better structural match for inducing asymmetry.
-
Table 1: Impact of Key Parameters on Enantioselectivity
| Parameter | Common Change | Expected Impact on e.e. | Rationale |
| Temperature | Decrease (e.g., RT to -78 °C) | Often Increases | Magnifies the free energy difference (ΔΔG‡) between diastereomeric transition states.[3] |
| Solvent | Toluene → THF | Variable | Can alter catalyst conformation and transition state solvation, impacting stereoselectivity.[5][6] |
| Concentration | Decrease | May Increase | Can disfavor aggregation or bimolecular catalyst deactivation pathways. |
| Catalyst Loading | Increase (e.g., 1% to 5%) | May Increase | Minimizes the contribution of a non-selective background reaction. |
Q2: I am performing an aldol reaction with this compound and a ketone enolate, but I'm getting a mixture of diastereomers with low e.e. for each. How can I improve both diastereoselectivity and enantioselectivity?
In this scenario, the presence of a stereocenter on the aldehyde means you are forming diastereomers. The stereochemical outcome is dictated by the facial selectivity of the enolate attacking the aldehyde, which is often explained by the Zimmerman-Traxler model for metal enolates.[11] The hydroxyl group on your substrate adds a layer of complexity.
1. The Role of the Hydroxyl Group (Chelation Control):
-
Causality: The α-hydroxy group can coordinate to the Lewis acidic metal center of the enolate (e.g., Li, B, Ti, Mg). This creates a rigid, five-membered chelated ring that blocks one face of the aldehyde. The incoming nucleophile is then directed to the opposite face, leading to a specific diastereomer.[12]
-
Actionable Advice:
-
Use Chelating Metals: Employ enolates or catalysts with metals that form strong chelates, such as Mg(II), Ti(IV), or Zn(II).
-
Protecting Group Strategy: If chelation is undesirable or leads to the wrong diastereomer, protect the hydroxyl group (e.g., as a silyl ether like TBDMS). This will force the reaction to proceed through a non-chelated, open transition state (Felkin-Anh model), often reversing the diastereoselectivity.[12]
-
Chelation vs. Non-Chelation Control
Caption: Competing pathways: chelation vs. non-chelation in α-hydroxy aldehydes.
2. Enolate Geometry (E vs. Z):
-
Causality: For aldol reactions, the geometry of the enolate (E or Z) directly influences the relative stereochemistry (syn or anti) of the product.[11][13] Z-enolates typically lead to syn-aldol products, while E-enolates favor anti-aldol products. The method of enolate generation (base, solvent, additives) determines this geometry.
-
Actionable Advice:
-
For Z-enolates (syn product): Use bulky hindered bases like Lithium diisopropylamide (LDA) in a coordinating solvent like THF.
-
For E-enolates (anti product): Use lithium hexamethyldisilazide (LiHMDS) with the addition of a coordinating additive like HMPA (use with caution).
-
Key Experimental Protocols
Protocol 1: Small-Scale Temperature Screening
-
Setup: In parallel, set up five identical reactions in sealed vials under an inert atmosphere (e.g., Argon or Nitrogen).
-
Temperature Control: Place each vial in a cooling bath set to a different temperature: 25 °C (RT), 0 °C (ice/water), -20 °C (ice/salt), -40 °C (dry ice/acetonitrile), and -78 °C (dry ice/acetone).
-
Initiation: Add the final reagent (e.g., the catalyst or the aldehyde) to all vials simultaneously to start the reactions.
-
Monitoring: Monitor each reaction by TLC or UPLC for consumption of the starting material. Note the time required for completion at each temperature.
-
Analysis: Once complete, quench all reactions identically. Work up and purify the product from each reaction. Analyze the e.e. of each sample by chiral HPLC or SFC.
-
Evaluation: Plot e.e. vs. temperature to determine the optimal condition.
Frequently Asked Questions (FAQs)
Q: Could impurities in my starting material, this compound, be the cause of low enantioselectivity? A: Absolutely. Impurities can have a profound impact.[14] Acidic or basic impurities can interfere with the catalyst. Other aldehydes or ketones could compete in the reaction. Most critically, some impurities can act as potent catalyst poisons, binding irreversibly to the active site and shutting down the selective pathway.[8][9] It is highly recommended to purify the aldehyde (e.g., by distillation or chromatography) immediately before use.
Q: My reaction is very slow at the low temperatures required for high e.e. What can I do? A: This is a common trade-off. If the reaction rate is prohibitively slow, you can try several strategies without compromising selectivity:
-
Increase Catalyst Loading: A higher catalyst concentration may accelerate the reaction. First, confirm this doesn't negatively impact the e.e.
-
Increase Reactant Concentration: Carefully increase the concentration of the reactants. This can sometimes speed up the desired reaction more than background decomposition pathways.
-
Find a More Active Catalyst: Screen different catalysts or ligands that are known to have higher turnover frequencies at low temperatures.
Q: Can the order of addition of reagents affect the outcome? A: Yes, the order of addition is often critical, especially when forming the active catalyst in situ. For many reactions, the chiral ligand and the metal precursor must be pre-stirred for a period to allow the active chiral complex to form completely before the substrate is introduced. Adding the substrate too early could lead to reaction with an achiral or incompletely formed catalyst, thus lowering the e.e. Always consult the specific literature procedure for the catalyst system you are using.
References
- Vertex AI Search. (n.d.). On the Hunt for Chiral Single-Atom Catalysts - PMC. Retrieved January 8, 2026.
- Vertex AI Search. (n.d.). Effect of temperature on the enantiomeric excess using the constant ν1...
- PubMed Central. (2022, June 16). Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach.
- National Center for Biotechnology Information. (n.d.). Application of Biobased Solvents in Asymmetric Catalysis.
- Royal Society of Chemistry. (n.d.). Solvent effects in homogeneous asymmetric catalysis.
- Chemistry World. (2017, January 16). Temperature drop triggers chirality twist.
- ACS Publications. (n.d.). Chiral Poisoning and Asymmetric Activation. Chemical Reviews.
- ACS Publications. (n.d.). Introduction: Enantioselective Catalysis. Chemical Reviews.
- ResearchGate. (n.d.). Enantiomeric excess E as a function of the number of temperature cycles... Retrieved January 8, 2026.
- Encyclopedia.pub. (2022, October 12). Application of Biobased Solvents in Asymmetric Catalysis.
- Britannica. (n.d.). Asymmetric synthesis.
- National Center for Biotechnology Information. (2021, September 21). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster.
- Wikipedia. (n.d.). Enantioselective synthesis.
- ACS Publications. (2019, July 2). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science.
- National Center for Biotechnology Information. (2011, March 14). Determining the Enantioselectivity of Chiral Catalysts by Mass Spectrometric Screening of Their Racemic Forms.
- ACS Publications. (n.d.). Chiral poisoning: a novel strategy for asymmetric catalysis. Journal of the American Chemical Society.
- ResearchGate. (n.d.). (PDF) Factors Affecting Enantioselectivity: Allosteric Effects. Retrieved January 8, 2026.
- Wikipedia. (n.d.). Catalyst poisoning.
- Annual Reviews. (2005, August 4). HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection.
- ACS Publications. (2021, April 21). Simultaneous High-Purity Enantiomeric Resolution of Conglomerates Using Magnetic Substrates. Crystal Growth & Design.
- Chemistry Stack Exchange. (2021, August 23). stereoselectivity in aldol reactions.
- ACS Publications. (2026, January 6). A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines.
- National Center for Biotechnology Information. (n.d.). Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications.
- Wikipedia. (n.d.). Aldol reaction.
- YouTube. (2025, September 16). What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone.
- Chemistry.Com.Pk. (2015, April 5). Aldol Reaction - Mechanism and Stereochemistry.
- ACS Publications. (n.d.). Stereoselection in the aldol condensation. Journal of the American Chemical Society.
- Thorn-Seshold, O. (n.d.). Stereoselectivity in the Aldol reaction. LMU Munich.
- ACS Publications. (2024, September 25). On the Origin of Enantioselectivity in Chiral Zeolite Asymmetric Catalyst GTM-3: Host–Guest Transfer of Chirality. ACS Applied Materials & Interfaces.
- ResearchGate. (n.d.). Plausible explanation for the low enantioselectivity observed. Retrieved January 8, 2026.
- ChemRxiv. (n.d.). Machine Learning Prediction of Enantioselectivity in Asymmetric Catalysis from Small, Curated Datasets: Case Studies in Magnesium.
- YouTube. (2025, September 21). Why Does Catalyst Poisoning Occur In Kinetics? - Chemistry For Everyone.
- PubChem. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem Aldol Addition and Carbonyl Reduction.
- ACS Publications. (2025, April 1). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. ACS Omega.
- PubChem. (n.d.). 4-Hydroxy-4-methylpentanal.
Sources
- 1. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 5. Application of Biobased Solvents in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Application of Biobased Solvents in Asymmetric Catalysis | Encyclopedia MDPI [encyclopedia.pub]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. thornseshold.cup.lmu.de [thornseshold.cup.lmu.de]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Aldol reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-Hydroxy-4-methylpentanal Reactions
Welcome to the technical support center for 2-Hydroxy-4-methylpentanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected outcomes in your experiments. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.
Introduction: The Dual Reactivity of this compound
This compound is a bifunctional molecule containing both a hydroxyl and an aldehyde group. This unique structure allows it to participate in a variety of reactions, most notably aldol additions and condensations. However, this dual reactivity can also lead to a range of undesired byproducts, complicating product purification and reducing yields. Understanding the underlying mechanisms of these side reactions is crucial for optimizing your synthetic protocols.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound in a question-and-answer format.
FAQ 1: My reaction is producing a complex mixture of products. What are the likely culprits?
When a reaction with this compound results in a complex mixture, it is often due to competing reaction pathways. The primary expected reaction is typically a self-aldol addition or condensation. However, several side reactions can occur, leading to a variety of byproducts.
Common Byproducts and Their Origins:
| Byproduct | Formation Mechanism | Key Contributing Factors |
| Self-Aldol Condensation Product | Dehydration of the initial aldol addition product. | High temperatures, high base concentration. |
| Retro-Aldol Products (Isobutyraldehyde and Glycolaldehyde) | Reversal of the aldol addition reaction. | Elevated temperatures, presence of acid or base.[1] |
| Over-oxidation Product (2-Hydroxy-4-methylpentanoic acid) | Oxidation of the aldehyde group. | Presence of oxidizing agents or atmospheric oxygen, especially at elevated temperatures. |
| Cyclic Hemiacetal | Intramolecular reaction between the hydroxyl and aldehyde groups. | Acidic conditions.[1] |
| Cannizzaro-type Products (Disproportionation) | Can occur with related aldehydes lacking alpha-hydrogens under strong basic conditions. | High base concentration, elevated temperatures.[2] |
Troubleshooting Steps:
-
Control Reaction Temperature: Lowering the reaction temperature can disfavor the retro-aldol reaction and prevent dehydration to the condensation product.
-
Optimize Base Concentration: For aldol reactions, use the minimum effective concentration of a mild base to favor the desired addition product and minimize side reactions.[1]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aldehyde.
-
Control pH: Maintain a neutral or slightly basic pH to avoid the formation of the cyclic hemiacetal, which is favored under acidic conditions.
Diagram: Competing Reaction Pathways
Caption: Major reaction pathways for this compound.
FAQ 2: I am observing the formation of isobutyraldehyde in my reaction mixture. What is happening and how can I prevent it?
The presence of isobutyraldehyde is a strong indicator of a retro-aldol reaction.[1] This is the reverse of the aldol addition, where the carbon-carbon bond formed during the initial reaction is cleaved.
Mechanism of Retro-Aldol Reaction:
The β-hydroxy aldehyde product can, under thermal or catalytic (acid or base) conditions, revert to its starting aldehyde and enolate components.
Prevention Strategies:
-
Temperature Control: This is the most critical factor. Maintain the lowest possible temperature that allows for the forward reaction to proceed at a reasonable rate.
-
Rapid Work-up: Once the desired product is formed, promptly quench the reaction and proceed with purification to minimize the time the product is exposed to elevated temperatures or catalytic conditions.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if applicable to favor the forward reaction and minimize side reactions.
Diagram: Retro-Aldol Reaction Workflow
Caption: Troubleshooting workflow for retro-aldol reactions.
FAQ 3: My desired aldol addition product keeps dehydrating to the α,β-unsaturated aldehyde. How can I stop this?
The dehydration of the initial β-hydroxy aldehyde to form an α,β-unsaturated aldehyde is a common subsequent step in aldol reactions, known as the aldol condensation.[3]
Factors Promoting Dehydration:
-
Heat: This is the primary driver for the elimination of water.
-
Strong Acid or Base: Both can catalyze the dehydration process.
-
Extended Reaction Times: Longer exposure to reaction conditions increases the likelihood of dehydration.
Protocol for Minimizing Dehydration:
-
Reaction Setup:
-
Combine the substrate and solvent in a round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Cool the mixture to 0-5 °C in an ice bath.
-
-
Reagent Addition:
-
Slowly add a dilute solution of a mild base (e.g., 1 M NaOH) dropwise while vigorously stirring and maintaining the temperature below 5 °C.
-
-
Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Quenching:
-
Once the starting material is consumed, immediately quench the reaction by adding a weak acid (e.g., saturated ammonium chloride solution) to neutralize the base.
-
-
Work-up and Purification:
-
Proceed with extraction and purification at or below room temperature to prevent dehydration during these steps.
-
Part 2: Experimental Protocols
This section provides a detailed, step-by-step methodology for a common reaction involving this compound, with a focus on minimizing byproduct formation.
Protocol: Base-Catalyzed Self-Aldol Addition of this compound
Objective: To synthesize the aldol addition product of this compound while minimizing the formation of the dehydrated condensation product and retro-aldol byproducts.
Materials:
-
This compound
-
Anhydrous diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, thermometer, ice bath
Procedure:
-
Reaction Setup:
-
In a 250 mL round-bottom flask, dissolve 10 g of this compound in 100 mL of anhydrous diethyl ether.
-
Place the flask in an ice bath and stir the solution until it reaches a temperature of 0-5 °C.
-
-
Base Addition:
-
Slowly add 5 mL of 1 M NaOH solution dropwise from a dropping funnel over a period of 30 minutes. Ensure the temperature does not exceed 5 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, continue stirring at 0-5 °C and monitor the reaction by TLC (e.g., using a 20% ethyl acetate in hexanes mobile phase). The reaction is typically complete within 2-4 hours.
-
-
Quenching:
-
Once the starting material is consumed, carefully add 20 mL of saturated NH₄Cl solution to neutralize the reaction mixture.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with 2 x 50 mL of brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a temperature not exceeding 30 °C.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
References
- Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions.
- Welcome Home Vets of NJ. (n.d.). Aldol Condensation Practice Problems With Answers.
- Chemistry Steps. (n.d.). Aldol Reaction – Principles and Mechanism.
Sources
Racemization of 2-Hydroxy-4-methylpentanal and how to avoid it
Welcome to the technical support center for 2-hydroxy-4-methylpentanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on handling this chiral α-hydroxy aldehyde, with a specific focus on preventing its racemization. Here, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemic mixture). For a chiral molecule like this compound, the stereocenter is at the carbon atom bearing the hydroxyl group (C2), which is also the alpha-carbon to the aldehyde group. The specific three-dimensional arrangement of the atoms at this center is crucial for its biological activity and chemical reactivity in stereospecific reactions. Racemization leads to a loss of optical activity and can result in a product with significantly different, or even undesirable, pharmacological properties.[1][2][3][4]
Q2: What is the primary chemical mechanism behind the racemization of this compound?
A2: The racemization of this compound occurs through a process called keto-enol tautomerization, which is catalyzed by the presence of either acids or bases.[5][6][7][8] The alpha-hydrogen (the hydrogen atom on the C2 carbon) is acidic due to its proximity to the electron-withdrawing aldehyde group.
-
Under basic conditions: A base can abstract the acidic alpha-hydrogen to form a planar enolate intermediate.
-
Under acidic conditions: The carbonyl oxygen is protonated, making the alpha-hydrogen more acidic and susceptible to removal by a weak base (like water), forming a planar enol intermediate.
In both cases, the formation of the planar enol or enolate intermediate destroys the chirality at the alpha-carbon.[1] Subsequent protonation of this intermediate can occur from either face of the planar double bond with equal probability, leading to a 50:50 mixture of the R and S enantiomers.[5][9]
Q3: What are the key experimental factors that can induce racemization of this compound?
A3: Several factors can promote the enolization process and thus lead to racemization:
-
pH: Exposure to both strong acids and strong bases will significantly accelerate racemization.[1][5][7]
-
Temperature: Higher temperatures can increase the rate of the enolization reaction.
-
Solvent: Polar, protic solvents can facilitate the proton transfer steps required for enolization.
-
Catalysts: The presence of acidic or basic catalysts, even in trace amounts, can be sufficient to cause racemization over time.[10]
Troubleshooting Guide: Loss of Optical Purity
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Loss of optical activity after purification by column chromatography.
-
Probable Cause: The stationary phase (e.g., silica gel) can be slightly acidic, which may be sufficient to catalyze racemization, especially if the compound is on the column for an extended period.
-
Troubleshooting Steps:
-
Neutralize the Stationary Phase: Before use, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) and then re-equilibrate with the pure eluent to create a neutral environment.
-
Optimize Eluent Polarity: Use a more polar eluent system to decrease the retention time of the aldehyde on the column.
-
Consider Alternative Purification Methods: If racemization persists, consider alternative methods such as distillation under reduced pressure (if the compound is thermally stable) or preparative thin-layer chromatography (TLC) for smaller scales.
-
Issue 2: The enantiomeric excess (ee%) of the compound decreases during a reaction.
-
Probable Cause: The reaction conditions (reagents, catalysts, or byproducts) are promoting racemization.
-
Troubleshooting Steps:
-
Analyze Reagent pH: Check the pH of all aqueous solutions and ensure that all reagents are free from acidic or basic impurities.
-
Use Buffered Systems: If possible, perform the reaction in a buffered solution to maintain a neutral pH.[10]
-
Lower Reaction Temperature: If the reaction kinetics allow, perform the experiment at a lower temperature to slow down the rate of racemization.
-
Choose Catalysts Carefully: Opt for catalysts that operate under neutral conditions. If an acid or base catalyst is required, use the mildest possible option and the lowest effective concentration.
-
Issue 3: Gradual loss of optical activity during storage.
-
Probable Cause: The storage conditions are not optimal, leading to slow racemization over time.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Store the compound in a high-purity, aprotic, and non-polar solvent (e.g., hexane, toluene). Avoid chlorinated solvents which can degrade to form HCl.
-
Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can produce acidic impurities.
-
Low Temperature: Store at low temperatures (e.g., -20°C) to minimize the rate of any potential degradation or racemization.
-
Use Amber Vials: Protect the compound from light, which can sometimes catalyze degradation reactions.
-
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Receipt and Initial Handling: Upon receipt, handle the compound in a fume hood. If it is a solid, handle it in a glove box if possible.
-
Solvent Selection: For creating stock solutions, use anhydrous, aprotic solvents such as toluene, diethyl ether, or tetrahydrofuran (THF).
-
Storage:
-
Dispense the compound into small, single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen.
-
Seal the vials under an inert atmosphere.
-
Store at -20°C or lower in a dark location.
-
Protocol 2: Monitoring Enantiomeric Excess using Chiral HPLC
This protocol provides a general workflow for determining the ee% of this compound. The exact column and mobile phase will need to be optimized.[11][12]
-
Sample Preparation: Prepare a dilute solution of your this compound sample (approximately 1 mg/mL) in the mobile phase.
-
Chiral Stationary Phase Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for separating enantiomers of aldehydes and alcohols.
-
Mobile Phase: A common mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol. The ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Analysis:
-
Inject a small volume of the sample onto the column.
-
Monitor the elution profile using a UV detector (aldehydes typically have a weak absorbance around 290 nm, or derivatization may be necessary for better detection).
-
The two enantiomers should elute at different retention times.
-
-
Calculation of ee%:
-
Integrate the peak areas for each enantiomer (Area1 and Area2).
-
Calculate the enantiomeric excess using the formula: ee% = |(Area1 - Area2) / (Area1 + Area2)| * 100
-
Data Summary Table
| Parameter | Recommendation | Rationale |
| pH Range | 6.0 - 7.5 | Avoids acid and base-catalyzed enolization. |
| Temperature | Work at or below room temperature when possible. | Reduces the rate of racemization. |
| Solvents (Storage) | Anhydrous, aprotic, non-polar (e.g., Hexane, Toluene) | Minimizes proton transfer and degradation. |
| Solvents (Reaction) | Aprotic (e.g., THF, Dichloromethane) | Avoids participation of solvent in proton transfer. |
| Purification | Flash chromatography with neutralized silica, or distillation. | Minimizes contact with acidic surfaces. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation to acidic impurities. |
Visualizations
Racemization Mechanism of this compound
Caption: Acid/base-catalyzed racemization via a planar intermediate.
Troubleshooting Decision Tree for Loss of Optical Purity
Caption: Decision-making workflow for troubleshooting racemization.
References
- CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization - YouTube. (2024).
- Catalytic Deracemization of α-Branched Aldehydes via Visible Light Promoted E/Z Isomerization of Enamine Intermediate - ResearchGate. (n.d.).
- Keto-enol tautomerization (by Jay) (video) - Khan Academy. (n.d.).
- Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. (2025).
- Organic Chemistry 2 Enols & Enones - Wipf Group. (n.d.).
- 19.11: Racemization - Chemistry LibreTexts. (2021).
- Video: Dehydration of Aldols to Enals: Base-Catalyzed Aldol Condensation - JoVE. (2025).
- Racemization of Carbonyl Compounds - AK Lectures. (2016).
- Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes - MDPI. (n.d.).
- Racemization of Aldehydes and Ketones - YouTube. (2014).
- A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%) - Benchchem. (n.d.).
- Technical Support Center: Minimizing Racemization in Peptide Synthesis with DMAP - Benchchem. (n.d.).
- Optical Activity | Organic Chemistry Class Notes - Fiveable. (n.d.).
- 5.3: Optical Activity - Chemistry LibreTexts. (2023).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. aklectures.com [aklectures.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2-Hydroxy-4-methylpentanal
Welcome to the comprehensive technical support guide for the scaled-up synthesis of 2-Hydroxy-4-methylpentanal. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for the successful and efficient production of this valuable intermediate. This guide moves beyond basic protocols to explain the "why" behind experimental choices, ensuring a robust and self-validating process.
I. Understanding the Synthetic Landscape
This compound is a β-hydroxy aldehyde that can be synthesized through several routes, with the most common being the base-catalyzed aldol addition reaction between isovaleraldehyde and formaldehyde. An alternative, though less direct, approach could involve a Grignard reaction. The choice of synthetic route on a larger scale is dictated by factors such as cost, safety, and desired purity.
Core Synthesis Pathway: Aldol Addition
The aldol addition reaction is a powerful tool for C-C bond formation.[1] In the context of this compound synthesis, isovaleraldehyde acts as the enolate donor and formaldehyde as the electrophilic acceptor.
II. Troubleshooting Guide: Navigating Scale-Up Challenges
Scaling up any chemical synthesis introduces a new set of challenges. This section addresses specific issues you may encounter during the large-scale production of this compound.
Question 1: My reaction yield is significantly lower on a larger scale compared to my benchtop experiments. What are the likely causes and how can I mitigate this?
Answer: A drop in yield upon scale-up is a common issue and can be attributed to several factors:
-
Inefficient Mixing and Mass Transfer: In larger reactors, achieving homogenous mixing is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution:
-
Optimize Agitation: Ensure your reactor's impeller design and agitation speed are sufficient to maintain a homogenous mixture. For viscous reactions, consider using a more powerful overhead stirrer or a different impeller type (e.g., anchor or helical).
-
Controlled Reagent Addition: Instead of adding reactants all at once, implement a slow, controlled addition of one reactant to the other. This helps to maintain a low instantaneous concentration of the added reagent, minimizing side reactions.[2]
-
-
-
Poor Temperature Control: The aldol addition is an exothermic reaction.[3] On a larger scale, the surface area-to-volume ratio decreases, making heat dissipation less efficient.[4][5] Uncontrolled temperature increases can lead to the dehydration of the desired product to form the α,β-unsaturated aldehyde, a common impurity.
-
Solution:
-
Reactor Jacketing and Cooling Systems: Utilize a reactor with a cooling jacket and a reliable temperature control system. Circulate a coolant at a sufficiently low temperature to manage the exotherm.
-
Slow Addition: As mentioned above, slow addition of reactants helps to control the rate of heat generation.
-
Solvent Choice: A solvent with a good heat capacity can help to absorb the heat generated during the reaction.
-
-
-
Side Reactions: Besides dehydration, other side reactions like the Cannizzaro reaction (for formaldehyde) or self-condensation of isovaleraldehyde can become more prominent at scale.
-
Solution:
-
Stoichiometry Control: Precise control over the stoichiometry of your reactants is crucial. An excess of formaldehyde can favor the Cannizzaro reaction.
-
Temperature and pH Control: Maintaining the optimal temperature and pH throughout the reaction can suppress the rates of unwanted side reactions.
-
-
Question 2: I am observing a significant amount of a major impurity in my crude product. How do I identify and minimize it?
Answer: The most likely major impurity in the aldol synthesis of this compound is the α,β-unsaturated aldehyde, 4-methyl-2-pentenal, formed via dehydration of the desired product.[6]
-
Identification: This impurity can be readily identified by techniques like GC-MS, NMR, and IR spectroscopy. The presence of a conjugated double bond will be evident in the NMR and IR spectra.
-
Minimization Strategies:
-
Temperature Control: As this is often a heat-induced elimination, strict temperature control is paramount.[6] Aim for the lowest effective temperature for the aldol addition.
-
Base Selection and Concentration: The strength and concentration of the base catalyst can influence the rate of dehydration. Weaker bases or lower concentrations may favor the formation of the desired β-hydroxy aldehyde.
-
Reaction Time: Minimize the reaction time. Once the formation of the product has plateaued (as determined by in-process monitoring), quench the reaction to prevent further dehydration.
-
Work-up Conditions: Avoid acidic conditions during work-up, as acid can also catalyze the dehydration.
-
Question 3: My work-up procedure is resulting in emulsions that are difficult to break, leading to product loss. What can I do?
Answer: Emulsions are a frequent problem in large-scale work-ups, especially when dealing with basic reaction mixtures and subsequent extractions.[7]
-
Causes: Emulsions are often caused by the formation of fine precipitates of magnesium salts (if a Grignard route is used) or the presence of surfactants or high pH.[7]
-
Solutions:
-
Addition of Brine: Before extraction, add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break the emulsion.[7]
-
Filtration: If solid precipitates are the cause, filtering the quenched reaction mixture through a pad of celite before extraction can be effective.
-
Solvent Choice: Sometimes, changing the extraction solvent can resolve emulsion issues.
-
Patience and Gentle Agitation: In some cases, allowing the mixture to stand for a longer period with gentle swirling can lead to phase separation.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for the aldol addition on a large scale?
A1: For large-scale synthesis, heterogeneous catalysts are often preferred due to their ease of separation and potential for recycling.[8][9] However, for the synthesis of this compound, a common and effective approach is to use a catalytic amount of a strong base like sodium hydroxide or potassium hydroxide. The choice between a homogeneous and heterogeneous catalyst will depend on your specific process and purification capabilities. If using a homogeneous base, it is critical to neutralize it during the work-up to prevent product degradation.
Q2: What are the key safety considerations when scaling up this synthesis?
A2:
-
Exothermic Reaction: The aldol addition is exothermic.[3] A runaway reaction is a significant risk on a large scale. Ensure you have a robust cooling system and a plan for emergency cooling.[4][5]
-
Flammable Solvents: If using flammable organic solvents, ensure all equipment is properly grounded and that the reaction is carried out in a well-ventilated area away from ignition sources.
-
Caustic Solutions: The use of strong bases requires appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Have an emergency shower and eyewash station readily available.
-
Formaldehyde Handling: Formaldehyde is a hazardous substance. Handle it in a well-ventilated fume hood and use appropriate respiratory protection.
Q3: What is a suitable purification method for large quantities of this compound?
A3: For large-scale purification, distillation under reduced pressure (vacuum distillation) is often the most practical and efficient method.[10] This allows for the separation of the product from less volatile impurities and catalyst residues. The lower boiling point under vacuum also helps to prevent thermal degradation of the product. Prior to distillation, a thorough aqueous work-up to remove the catalyst and any water-soluble by-products is essential.
Q4: Can a Grignard reaction be used for this synthesis, and what are the scale-up challenges?
A4: A Grignard reaction is a viable, albeit multi-step, alternative. It would likely involve the reaction of isobutylmagnesium bromide with an appropriate electrophile like glycoaldehyde. However, scaling up Grignard reactions presents its own set of challenges:[11][12]
-
Initiation: Grignard reactions can have an induction period, making initiation on a large scale unpredictable.[13]
-
Exothermicity: The formation of the Grignard reagent and its subsequent reaction are highly exothermic.[12]
-
Moisture Sensitivity: Grignard reagents are extremely sensitive to moisture and require strictly anhydrous conditions, which can be challenging to maintain in large reactors.[13]
-
Work-up: The quenching of a large-scale Grignard reaction is also highly exothermic and can lead to the formation of difficult-to-handle magnesium salt precipitates and emulsions.[7][14]
IV. Data Presentation & Experimental Protocols
Table 1: Recommended Reaction Parameters for Aldol Addition
| Parameter | Recommended Range | Rationale |
| Reactant Ratio | Isovaleraldehyde:Formaldehyde (1:1 to 1:1.2) | A slight excess of formaldehyde can drive the reaction to completion, but a large excess may promote side reactions. |
| Catalyst Loading | 0.05 - 0.2 equivalents of base | A catalytic amount is sufficient. Higher loadings can increase the rate of dehydration. |
| Temperature | 10 - 25 °C | Maintaining a lower temperature is crucial to minimize the formation of the dehydration by-product. |
| Reaction Time | 2 - 6 hours | Monitor the reaction progress by GC or TLC to determine the optimal reaction time. |
| Solvent | Water, Methanol, or THF | The choice of solvent will depend on the specific process and work-up procedure. |
Experimental Protocol: Scaled-Up Synthesis of this compound via Aldol Addition
Materials:
-
Isovaleraldehyde
-
Formaldehyde (37% aqueous solution)
-
Sodium Hydroxide (50% aqueous solution)
-
Diethyl Ether (or other suitable extraction solvent)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reactor Setup: Charge a jacketed reactor equipped with an overhead stirrer, a thermocouple, and an addition funnel with isovaleraldehyde and cool the reactor contents to 10 °C.
-
Catalyst Addition: Slowly add the sodium hydroxide solution to the stirred isovaleraldehyde, ensuring the temperature does not exceed 15 °C.
-
Formaldehyde Addition: Add the formaldehyde solution dropwise from the addition funnel over a period of 1-2 hours, maintaining the internal temperature between 15-20 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 20 °C for an additional 2-4 hours. Monitor the consumption of the starting materials by GC or TLC.
-
Quenching: Once the reaction is complete, cool the mixture to 10 °C and neutralize the catalyst by slowly adding a dilute solution of hydrochloric acid until the pH is approximately 7.
-
Extraction: Transfer the reaction mixture to a separatory funnel and add diethyl ether. Shake gently to extract the product. If an emulsion forms, add brine to aid in phase separation.
-
Washing: Separate the organic layer and wash it sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation.
V. Visualization of the Synthetic Workflow
Diagram 1: Key Steps and Potential Pitfalls in Aldol Synthesis
Caption: Workflow for the aldol synthesis of this compound.
VI. References
-
Presidential Green Chemistry Challenge. (2010). Grignard Reactions Go Greener with Continuous Processing. [Link]
-
Ehrfeld, W., Hessel, V., & Löwe, H. (2020). Grignard Reagent Formation - From the Lab to Industry. [Link]
-
Vedejs, E., & McIntosh, J. M. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development, 3(6), 401–406.
-
Wang, Y., et al. (2023). Research progress of catalysts for aldol condensation of biomass based compounds. RSC Advances, 13(14), 9466-9478. [Link]
-
ACS Publications. (2015). Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy. Organic Process Research & Development, 19(1), 198-206. [Link]
-
Wikipedia. (n.d.). Aldol condensation. [Link]
-
ACS Publications. (2022). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Industrial & Engineering Chemistry Research, 61(4), 1809-1821. [Link]
-
Mostafa, E. (2024). Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. Journal of Molecular Pharmaceutics & Organic Process Research, 12(1), 217.
-
Semantic Scholar. (2023). Research progress of catalysts for aldol condensation of biomass based compounds. [Link]
-
Semantic Scholar. (2023). Research progress of catalysts for aldol condensation of biomass based compounds. [Link]
-
Hassan, Y., Klein, R., & Kaye, P. (2017). An Efficient Catalyst for Aldol Condensation Reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(2), 41-48.
-
ResearchGate. (2020). The effect of the catalyst dosage on the aldol condensation. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
SATHEE. (n.d.). Aldol Condensation. [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. [Link]
-
Student Doctor Network. (2012). Understanding the Aldol Condensation: Heat & Base Identity. [Link]
-
ResearchGate. (2018). Analytical and preparative-scale synthesis of β-hydroxy-α-amino acids by ObiH. [Link]
-
PubMed. (1986). Separation of glutaraldehyde and some of its aldol condensation products by hydroxyl-aldehyde group affinity chromatography. [Link]
-
ResearchGate. (2023). Managing Excessive Heat in Exothermic Chemical Reactions. [Link]
-
Organic Syntheses. (n.d.). Procedure 10. [Link]
-
InnoCentive. (n.d.). Controlling Runaway Heat in Exothermic Chemical Reactions. [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. [Link]
-
Reddit. (2015). Purifying aldehydes?. [Link]
-
Wikipedia. (n.d.). Grignard reagent. [Link]
-
Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]
-
ResearchGate. (2025). Purification and characterisation of a 4-hydroxy benzaldehyde dehydrogenase cloned from Acinetobacter baylyi. [Link]
-
ResearchGate. (n.d.). The Aldol Condensation. [Link]
-
NC State University Libraries. (n.d.). 23.4 Using Aldol Reactions in Synthesis – Organic Chemistry. [Link]
-
Organic Syntheses. (n.d.). catechol. [Link]
-
Wikipedia. (n.d.). Aldol reaction. [Link]
-
ResearchGate. (n.d.). Aldol condensation of isobutyraldehyde and formaldehyde. [Link]
Sources
- 1. SATHEE: Aldol Condensation [sathee.iitk.ac.in]
- 2. Aldol condensation - Wikipedia [en.wikipedia.org]
- 3. forums.studentdoctor.net [forums.studentdoctor.net]
- 4. researchgate.net [researchgate.net]
- 5. innocentive.com [innocentive.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Research progress of catalysts for aldol condensation of biomass based compounds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00906H [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. reddit.com [reddit.com]
- 11. cs.gordon.edu [cs.gordon.edu]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Reactions with 2-Hydroxy-4-methylpentanal
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-Hydroxy-4-methylpentanal. As a bifunctional molecule containing both a hydroxyl and an aldehyde group, its reactivity is diverse, making catalyst selection paramount for achieving desired outcomes. This document, structured in a question-and-answer format, provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, explaining the causality behind the problems and offering targeted solutions.
Issue 1: Low Conversion or Stalled Reaction
Question: My reaction (e.g., hydrogenation, aldol condensation) with this compound starts but then slows down or stops completely, resulting in low conversion. What are the likely causes?
Answer: A stalled reaction or low conversion is a common issue that can typically be traced back to catalyst activity or deactivation. Let's break down the potential causes.
Potential Cause 1: Catalyst Poisoning Catalyst poisoning occurs when impurities in the reaction mixture bind strongly to the active sites, rendering them unavailable for the intended reaction.[1] This is often characterized by a rapid and significant loss of activity.
-
Troubleshooting Steps:
-
Analyze Feedstock and Solvents: Use analytical techniques like GC-MS or elemental analysis to check for common poisons such as sulfur or halogenated compounds in your this compound starting material, other reagents, and solvents.[2]
-
Purify Starting Materials: If impurities are detected, purify your materials. This can be achieved through distillation, passing solvents through a packed bed of adsorbents (like activated alumina), or using high-purity grade reagents and gases.[2][3]
-
Consider Inhibiting Byproducts: The reaction itself might generate a byproduct that poisons the catalyst. Analyze the reaction mixture at various time points to identify any accumulating species that could be problematic.
-
Potential Cause 2: Fouling or Coking Fouling involves the physical deposition of materials, such as carbonaceous residues ("coke") or polymers, onto the catalyst surface, which blocks pores and active sites.[3][4] This is common in aldehyde chemistry due to the potential for polymerization or decomposition at elevated temperatures.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: High temperatures often accelerate coking. Attempt the reaction at the lowest possible temperature that still affords a reasonable reaction rate.[2]
-
Adjust Reactant Concentration: High concentrations can sometimes increase the rate of side reactions leading to fouling.
-
Characterize the Spent Catalyst: Use techniques like Thermogravimetric Analysis (TGA) or Temperature Programmed Oxidation (TPO) to confirm the presence of carbon deposits on the deactivated catalyst.[2]
-
Implement Regeneration: If coking is confirmed, a regeneration protocol involving controlled oxidation to burn off the coke may restore activity (see Experimental Protocols section).
-
Potential Cause 3: Thermal Deactivation (Sintering) For supported metal catalysts, high temperatures can cause the fine metal nanoparticles to migrate and agglomerate into larger particles.[1][4] This reduces the active surface area and, consequently, the overall catalytic activity.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Sintering is highly temperature-dependent. Operating at a milder temperature is the most effective way to prevent it.[3]
-
Select a More Stable Catalyst: Choose a catalyst with strong metal-support interactions, which can anchor the metal particles and prevent their migration.
-
Caption: Primary reaction pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose catalysts for the selective hydrogenation of the aldehyde in this compound to a diol?
A1: For achieving high selectivity to the diol (4-methyl-1,2-pentanediol), copper-based catalysts are an excellent starting point due to their inherent preference for C=O bond hydrogenation. [5]Hydrotalcite-derived Cu-Zn-Al mixed metal oxides have shown high efficiency and selectivity in similar hydrogenations. [5]Supported Ruthenium catalysts (e.g., Ru/C) under mild conditions also perform well. A comparison of potential catalyst systems is summarized below.
| Catalyst System | Typical Conditions | Conversion | Selectivity to Diol | Key Considerations |
| Cu-Zn-Al Hydrotalcite | 100-150°C, 40-60 bar H₂ | High | >95% | Eco-friendly and cost-effective, but may require higher temperatures. [5] |
| Ru/C (5%) | 60-100°C, 20-50 bar H₂ | Very High | High | Highly active, but selectivity can be sensitive to temperature and pressure. |
| Ni (Raney or supported) | 80-120°C, 30-70 bar H₂ | High | Moderate-High | Cost-effective, but can be less selective and may promote side reactions. |
| Pd/C (5%) | 25-80°C, 5-40 bar H₂ | Very High | Moderate | Very active but has a higher tendency for hydrogenolysis of the C-OH bond. [6] |
Q2: Are there enzymatic or organocatalytic options for transformations of this compound?
A2: Yes, biocatalysis and organocatalysis offer highly selective and environmentally friendly alternatives to traditional metal catalysis. [7]* Enzymatic Conversions: Oxidoreductase enzymes can perform highly selective oxidations or reductions. For instance, an alcohol dehydrogenase could selectively reduce the aldehyde, while an aldehyde dehydrogenase could oxidize it to the corresponding carboxylic acid. Aldolase enzymes can be used for highly stereoselective C-C bond formation. [7]* Organocatalysis: Small chiral organic molecules can catalyze reactions with high enantioselectivity. For example, L-proline and its derivatives are well-known catalysts for asymmetric aldol reactions, enabling control over the stereochemical outcome. [7]Zirconium-based catalysts have also been shown to be effective for asymmetric reactions involving aliphatic aldehydes. [7] Q3: How do I choose between a homogeneous and a heterogeneous catalyst for my reaction?
A3: The choice depends on the specific requirements of your synthesis.
-
Homogeneous Catalysts are in the same phase as the reactants (usually dissolved in the solvent). They often exhibit high activity and selectivity because the active sites are well-defined and accessible. However, separating the catalyst from the product can be difficult and costly, which is a significant drawback in pharmaceutical applications.
-
Heterogeneous Catalysts are in a different phase (typically a solid catalyst in a liquid reaction mixture). Their primary advantage is the ease of separation (e.g., by simple filtration), which allows for catalyst recycling and ensures a product free of metal contaminants. [7]While they can sometimes have lower activity or selectivity compared to their homogeneous counterparts, modern heterogeneous catalysts, such as those derived from hydrotalcites, offer excellent performance. [5]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Regeneration (Coke Removal)
This protocol is a general guideline for regenerating a supported metal catalyst deactivated by coking. Caution: This procedure involves oxidation and can be exothermic. It must be performed with appropriate safety measures in a well-ventilated fume hood or a dedicated reactor setup.
-
Catalyst Recovery: After the reaction, separate the solid catalyst from the reaction mixture by filtration or centrifugation.
-
Solvent Wash: Wash the recovered catalyst sequentially with the reaction solvent to remove residual reactants and products, followed by a more volatile solvent (e.g., acetone or ethanol) to remove polar impurities. Dry the catalyst thoroughly under vacuum. [3]3. Inert Gas Purge: Place the dried catalyst in a tube furnace or a suitable reactor. Heat the catalyst to 100-120°C under a flow of an inert gas (e.g., Nitrogen or Argon) for 1-2 hours to remove any adsorbed moisture and solvents.
-
Controlled Oxidation: While maintaining the inert gas flow, slowly introduce a controlled amount of air or a dilute oxygen/nitrogen mixture (typically 1-5% O₂).
-
Temperature Ramp: Slowly increase the temperature (e.g., 2-5°C/min) to a final calcination temperature, typically between 300-500°C. The optimal temperature depends on the catalyst's thermal stability. Monitor the reactor's off-gas for CO₂ evolution, which indicates coke combustion. [2]6. Hold and Cool: Maintain the final temperature until CO₂ is no longer detected. Then, switch off the oxygen supply and cool the catalyst to room temperature under a continuous inert gas flow. [2]7. Re-activation (if necessary): For many hydrogenation catalysts, the oxidized metal must be re-reduced. This is typically done by heating the catalyst in a stream of hydrogen gas prior to its next use.
References
- ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Danishefsky, S. J., & Nicolaou, K. C. (1998). A Novel Aldol Condensation with 2-Methyl-4-pentenal and Its Application to an Improved Total Synthesis of Epothilone B. Angewandte Chemie International Edition, 37(19), 2675-2678.
- Precision Catalyst. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
- Słowik, G., et al. (2021). Activity towards 2-methylpentanal in hydrogenation of 2-methyl-2-pentenal over hydrotalcite-derived materials with different Cu loading. ResearchGate.
- ResearchGate. (n.d.). Activity towards 2-methylpentanal in hydrogenation of 2-methyl-2-pentenal at different values of pressure and temperature.
- Vitale, M., et al. (2021). Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. Catalysts, 11(8), 897.
- Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry.
- ResearchGate. (n.d.). The effect of the catalyst dosage on the aldol condensation.
- Aurora Chemistry for everyone. (2024). ALDOL CONDENSATION of 2-METHYLPENTANAL. YouTube.
- Banwell, M. G., et al. (2014). Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones. PMC.
- Sarpong, R., & Tantillo, D. J. (2023). Enantioselective Syntheses of Wickerols A and B. PMC.
- Chegg. (2021). Solved Aldol Condensation: The Synthesis of 2²-Hydroxy-4-.
- Paquette, L. A., & Sturino, C. F. (2000). Enantioselective synthesis of 2-substituted cyclobutanones. Organic Letters, 2(9), 1337-1339.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
- PubChem. (n.d.). This compound.
- MDPI. (2022). Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes.
- PubChem. (n.d.). 2-Ethyl-3-hydroxy-4-methylpentanal.
- PubChem. (n.d.). 2-Hydroxy-2-methylpentanal.
- PubChem. (n.d.). 4-Hydroxy-2-methylpentanal.
- ACS Publications. (2018). How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural and 5-Hydroxymethylfurfural. Chemical Reviews.
Sources
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on 2-Hydroxy-4-methylpentanal Reactivity
Welcome to the technical support guide for 2-Hydroxy-4-methylpentanal. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile bifunctional molecule in their work. Due to its possession of both a hydroxyl and an aldehyde group, its reactivity is profoundly influenced by the solvent environment.[1] This guide provides in-depth, troubleshooting-focused answers to common challenges and explains the causality behind solvent selection to optimize your experimental outcomes.
Section 1: Foundational Concepts - The Keto-Enol Tautomerism
A fundamental understanding of the tautomeric equilibrium of this compound is critical, as it directly impacts its spectroscopic signature and reactivity.
FAQ: Why do my ¹H NMR spectra of this compound look drastically different in CDCl₃ versus DMSO-d₆?
Answer:
This common observation is a direct consequence of the keto-enol tautomeric equilibrium, which is highly sensitive to the solvent environment.[2] this compound exists as a mixture of two constitutional isomers: the keto form (the aldehyde) and the enol form (an alkene with a hydroxyl group). The solvent's polarity and its ability to act as a hydrogen bond donor or acceptor determine which form is more stable and therefore predominates at equilibrium.
-
In Non-Polar, Aprotic Solvents (e.g., CCl₄, CDCl₃): The enol form can be significantly stabilized through the formation of an intramolecular hydrogen bond between the two hydroxyl groups or between the enol's hydroxyl and the original C2-hydroxyl group. Solvents that cannot interfere with this internal stabilization will favor the enol tautomer.[2][3]
-
In Polar, Protic Solvents (e.g., D₂O, Methanol-d₄): These solvents are strong hydrogen bond donors and acceptors. They disrupt the internal hydrogen bonding of the enol form by forming stronger intermolecular hydrogen bonds with both the keto and enol tautomers. Generally, the keto form is more polar and is better stabilized by highly polar solvents, shifting the equilibrium in its favor.[4]
-
In Polar, Aprotic Solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents are hydrogen bond acceptors. They can disrupt the intramolecular hydrogen bond of the enol, but less effectively than protic solvents. This often results in an equilibrium state that is intermediate between non-polar and protic solvents.
The diagram below illustrates this fundamental equilibrium.
Caption: Acid or base-catalyzed keto-enol tautomerism.
Troubleshooting Data Summary:
| Solvent Type | Predominant Form | Expected ¹H NMR Signature |
| Non-Polar Aprotic (CDCl₃, CCl₄) | Enol | Reduced intensity of aldehydic proton (~9.5 ppm); Appearance of vinylic proton (~5-6 ppm) and enol -OH proton. |
| Polar Aprotic (DMSO-d₆) | Mixture | Both keto and enol signals are present and observable. The aldehydic proton is clearly visible. |
| Polar Protic (D₂O) | Keto | Strong aldehydic proton signal (~9.5 ppm); Exchangeable -OH protons may broaden or disappear. Minimal to no vinylic signals. |
Section 2: Troubleshooting Aldol Reactions and Condensations
The aldol reaction is a cornerstone of C-C bond formation, but controlling the outcome between the initial addition product and the subsequent condensation product is a common challenge.
FAQ: I'm trying to synthesize the β-hydroxy aldehyde (aldol addition product), but my reaction yields the α,β-unsaturated aldehyde (condensation product) almost exclusively. How can I prevent this dehydration?
Answer:
Uncontrolled dehydration is a classic problem in aldol chemistry, and the solvent plays a pivotal role. The formation of the α,β-unsaturated product is an elimination reaction that is often promoted by heat and certain solvent conditions.[5] To favor the initial aldol addition product, you must create conditions that stabilize the β-hydroxy intermediate and disfavor the transition state of the elimination step.
Causality Behind Solvent Choice:
-
Protic vs. Aprotic Solvents: Protic solvents, particularly alcohols, can facilitate the elimination reaction. They can solvate the leaving hydroxide ion and participate in proton transfer steps required for dehydration. Aprotic solvents like tetrahydrofuran (THF) are less capable of stabilizing the charged species involved in the elimination pathway, thus favoring the isolation of the initial β-hydroxy adduct.[6]
-
Aqueous Systems: In aqueous media, the reaction outcome can be precisely controlled by the base concentration. Low concentrations of NaOH (0.02–0.05 M) exclusively yield the aldol addition product.[1] As the base concentration increases (to 0.15–0.20 M), the rate of the subsequent dehydration is promoted, leading to the condensation product.[1]
-
Temperature Control: Regardless of the solvent, running the reaction at lower temperatures (e.g., 0 °C to room temperature) will always favor the kinetic aldol addition product over the thermodynamically favored condensation product, which requires a higher activation energy.
Caption: Workflow for controlling Aldol Addition vs. Condensation.
Solvent Selection Guide for Aldol Reactions:
| Desired Product | Recommended Solvent | Base | Temperature | Rationale |
| Aldol Addition | THF, Diethyl Ether | LDA, NaOH (low conc.) | 0 °C to RT | Aprotic solvent disfavors elimination. Low temp favors kinetic product.[6] |
| Aldol Condensation | Ethanol, Methanol | NaOEt, NaOH (high conc.) | Reflux | Protic solvent facilitates dehydration. Heat provides energy for elimination.[5][6] |
| Aldol Addition (Aqueous) | Water | NaOH (0.02–0.05 M) | RT | Unique properties of water and low base conc. prevent dehydration.[1] |
Section 3: Solvent Effects on Oxidation Reactions
FAQ: The oxidation of the aldehyde group is sluggish and giving low yields. Could my choice of solvent be the problem?
Answer:
Yes, the solvent can significantly influence the rate and selectivity of oxidation reactions.[7] Solvents are not merely inert media; they can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the reaction's activation energy.[8]
-
Transition State Stabilization: Many oxidation mechanisms involve polar or charged transition states. Polar solvents, especially those capable of hydrogen bonding, can stabilize these transition states, lowering the activation energy and accelerating the reaction rate. For example, modeling studies on ethanol oxidation have shown that explicit solvent molecules can significantly change reaction free energies.[8]
-
Solvent Participation: In some cases, the solvent can directly participate in the reaction mechanism. Protic solvents like water can act as a nucleophile or a proton shuttle, opening up alternative, lower-energy reaction pathways.
-
Reagent Solubility and Activity: The primary function of the solvent is to dissolve the substrate and the oxidizing agent. Poor solubility of either component will lead to a heterogeneous mixture with slow reaction rates. Furthermore, the solvent can affect the activity of the oxidant itself.
Troubleshooting Solvent Selection for Oxidation:
| Issue | Potential Cause | Recommended Action |
| Slow Reaction Rate | The solvent is too non-polar to stabilize the transition state. | Switch to a more polar solvent (e.g., from Toluene to Acetonitrile or DMF). |
| Low Yield/Side Products | The solvent is reacting with the starting material or oxidant (e.g., oxidation of an alcohol solvent). | Use a robust, non-reactive solvent. For strong oxidants, chlorinated solvents (DCM) or acetonitrile are often preferred. |
| Poor Solubility | Mismatch between the polarity of the substrate and the solvent. | Choose a solvent that effectively dissolves both the this compound and the chosen oxidizing agent. |
Section 4: Experimental Protocols
Protocol A: NMR Analysis of Keto-Enol Tautomerism
This protocol allows for the direct observation of solvent effects on the tautomeric equilibrium.
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound into three separate, dry NMR tubes.
-
To Tube 1, add ~0.7 mL of deuterated chloroform (CDCl₃).
-
To Tube 2, add ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
To Tube 3, add ~0.7 mL of deuterium oxide (D₂O).
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum for each sample.
-
Ensure the spectral window is wide enough to include both the aldehydic proton (~9-10 ppm) and potential vinylic protons (~4-6 ppm).
-
-
Analysis:
-
Integrate the aldehydic proton signal (keto form) and one of the vinylic proton signals (enol form).
-
Calculate the approximate keto:enol ratio for each solvent by comparing the integration values.
-
Expected Outcome: The highest enol content is expected in CDCl₃, with the lowest in D₂O. DMSO-d₆ will likely show a mixture of both forms.
-
Protocol B: Solvent Optimization for Aldol Addition
This protocol aims to maximize the yield of the β-hydroxy aldehyde product from a self-aldol reaction.
-
Reaction Setup (Reaction A - Aprotic):
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1 mmol of this compound in 5 mL of anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of a suitable base (e.g., LDA or a catalytic amount of NaOH).
-
-
Reaction Setup (Reaction B - Protic):
-
In a second flask, dissolve 1 mmol of this compound in 5 mL of absolute ethanol.
-
Cool the solution to 0 °C.
-
Slowly add a catalytic amount of sodium ethoxide.
-
-
Monitoring and Workup:
-
Stir both reactions at 0 °C and monitor their progress by TLC.
-
Once the starting material is consumed (or after a set time, e.g., 2 hours), quench the reactions by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
-
Analysis:
-
Analyze the crude product from each reaction by ¹H NMR or GC-MS.
-
Compare the ratio of the aldol addition product to the aldol condensation product.
-
Expected Outcome: Reaction A (THF) should yield predominantly the aldol addition product. Reaction B (Ethanol) will likely show a significant amount of the dehydrated condensation product.
-
References
- ChemInform Abstract: Concerning the Solvent Effect in the Aldol Condensation. (2002). ChemInform, 33(15).
- Sharma, R., et al. (2013). Solvent free aldol condensation of propanal to 2-methylpentenal using solid base catalysts. Catalysis Science & Technology, 3(1), 143-152.
- An evaluation of solvent effects and ethanol oxidation. (2018). RSC Publishing.
- This compound | C6H12O2 | CID 17907603. (n.d.). PubChem.
- Keto-Enol Tautomerism : Key Points. (2022, June 21). Master Organic Chemistry.
- Aldol Addition and Condensation Reactions. (2022, April 14). Master Organic Chemistry.
- Mushrif, S. H., et al. (2019). Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering, 4(1), 10-33.
- Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics. (n.d.). BioPchem.
- Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. (1998). PubMed.
- Preparation of 4-hydroxy-4-methyl-2-pentanone. (n.d.). PrepChem.com.
- (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. (n.d.). Organic Syntheses Procedure.
- Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. (2013, September 9). Scirp.org.
- 2-Ethyl-3-hydroxy-4-methylpentanal | C8H16O2 | CID 237855. (n.d.). PubChem.
- 4-Hydroxy-2-methylpentanal | C6H12O2 | CID 22628836. (n.d.). PubChem.
- Solved 7. The compound C, 3-hydroxy-4-methylpentanal. (2021, June 20). Chegg.com.
- ALDOL CONDENSATION of 2-METHYLPENTANAL || Aldol Reaction of CH3CH2CH2CH(CH3)CHO. (2024, January 1). YouTube.
- (PDF) Solvent effect on the Thermodynamics of the Oxidation of Potential Antioxidant Garlic Compounds. (n.d.). ResearchGate.
- 22.1: Keto-Enol Tautomerism. (2023, January 29). Chemistry LibreTexts.
- Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. (n.d.). ResearchGate.
- CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone. (n.d.). Google Patents.
- The Aldol Condensation. (n.d.). Magritek.
- Formation of Secondary and Tertiary Volatile Compounds Resulting from the Lipid Oxidation of Rapeseed Oil. (n.d.). PMC - NIH.
- Iupac Rules and Practice Sheet With Answers 1 PDF. (n.d.). Scribd.
- Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (n.d.).
- 4-Hydroxy-4-methyl pentanal on heating with excess of class 12 chemistry CBSE. (n.d.). Vedantu.
- [FREE] 5-Hydroxy-4-methylpentanal forms a cyclic hemiacetal that predominates at equilibrium in aqueous solution. (2023, August 17). brainly.com.
- Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. (2023, February 6). MDPI.
- NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. (n.d.). BYJU'S.
- (PDF) AM1 quantum-chemical study of the mechanism of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate. (n.d.). ResearchGate.
- 2-Hydroxy-4-methylpentanenitrile | C6H11NO | CID 12548640. (n.d.). PubChem - NIH.
- 4-Hydroxy-4-methylpentanal | C6H12O2 | CID 13073879. (n.d.). PubChem - NIH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. biopchem.education [biopchem.education]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. An evaluation of solvent effects and ethanol oxidation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Chiral HPLC Method Development for the Resolution of 2-Hydroxy-4-methylpentanal
This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods and a systematic approach for the enantiomeric resolution of 2-Hydroxy-4-methylpentanal. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles of chiral recognition, enabling robust and efficient method development for challenging aliphatic compounds.
Introduction: The Challenge of Resolving Small Aliphatic Enantiomers
This compound, a chiral aldehyde structurally related to the amino acid leucine, presents a typical challenge for chiral chromatographers. Its small size, conformational flexibility, and lack of a strong UV-absorbing chromophore require a nuanced approach to separation. In pharmaceutical development, isolating and quantifying single enantiomers is critical, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles.
This guide provides an in-depth analysis of suitable Chiral Stationary Phase (CSP) technologies and outlines a logical, step-by-step workflow for developing a validated separation method from scratch.
Part 1: The Foundation of Chiral Recognition
To achieve chiral separation, the enantiomers must form transient, diastereomeric complexes with a chiral selector, leading to different interaction energies and, thus, different retention times.[1] For a molecule like this compound, the primary molecular interactions governing this process are:
-
Hydrogen Bonding: The hydroxyl (-OH) and aldehyde (-CHO) groups are key interaction points.
-
Dipole-Dipole Interactions: The polarity of the functional groups contributes to the overall interaction.
-
Steric Interactions: The spatial arrangement of the isobutyl group in relation to the chiral center plays a crucial role in how the molecule fits into the chiral selector's structure.
Unlike aromatic compounds, this analyte cannot engage in π-π stacking, which is a primary interaction for certain classes of CSPs.[2][3] Understanding these available interactions is the first step in selecting the most appropriate CSP.
Part 2: A Comparative Analysis of Chiral Stationary Phase (CSP) Technologies
The choice of CSP is the most critical factor in chiral method development.[4] While numerous CSPs exist, their success for resolving small, aliphatic compounds varies significantly. Below is a comparison of the most relevant platforms.
Polysaccharide-Based CSPs: The Workhorse of Chiral Separations
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the most widely successful and versatile CSPs, responsible for resolving up to 90% of all chiral compounds.[5][6]
-
Mechanism of Separation: These polymers form helical grooves or "chiral pockets."[7][8] Enantiomers are separated based on their differential fit within these structures. The recognition is governed by a combination of hydrogen bonding, dipole-dipole, and steric interactions as the analyte partitions into and out of these pockets.[9]
-
Key Advantages:
-
Suitability for this compound: Very High. The ability of polysaccharide CSPs to leverage hydrogen bonding and steric interactions makes them the premier choice for this analyte.
Macrocyclic Glycopeptide (Antibiotic) CSPs
This class of CSPs, such as those based on vancomycin or teicoplanin, offers a unique and complex surface chemistry.
-
Mechanism of Separation: These large molecules contain multiple stereogenic centers and various functional groups (peptides, sugars, aromatics), creating a basket-like structure with diverse interaction points, including ionic, hydrogen bonding, and inclusion complexing.[3][11]
-
Key Advantages:
-
Multimodal Operation: They can be used in normal-phase, reversed-phase, and polar organic modes, providing exceptional flexibility during method development.[11]
-
-
Suitability for this compound: High. Their versatility and multiple interaction sites make them an excellent secondary screening option if polysaccharide phases fail to provide adequate resolution.
Cyclodextrin-Based CSPs
Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus-shaped cavity.
-
Mechanism of Separation: The primary mechanism is inclusion complexation, where a hydrophobic portion of the analyte fits inside the cyclodextrin's relatively nonpolar cavity.[12] Chiral recognition occurs via secondary interactions between the analyte's functional groups and the hydroxyl groups at the rim of the cavity.[4]
-
Key Advantages:
-
Effective for molecules that have a snug fit within the cavity, often those containing aromatic or alicyclic rings.[4]
-
-
Suitability for this compound: Moderate to Low. While possible, the small, flexible, and non-aromatic nature of the analyte may result in weak and non-specific inclusion, making stable diastereomeric complex formation and thus separation less likely.
Part 3: A Systematic Workflow for Method Development
A trial-and-error approach to chiral method development is inefficient.[4] A systematic screening and optimization strategy, grounded in the principles discussed above, is essential for success.
Protocol 1: Initial Column and Mobile Phase Screening
The goal of this phase is to rapidly identify a promising CSP and mobile phase combination that shows any separation (α > 1.0).
1. Analyte and Detector Considerations:
-
Detection: this compound lacks a strong chromophore. Detection at low UV wavelengths (e.g., 210 nm) is necessary to detect the carbonyl group. If sensitivity is insufficient, a Refractive Index (RI) detector can be used, but it is incompatible with gradient elution.
-
Sample Preparation: Prepare a stock solution of the racemic analyte at 1.0 mg/mL in the mobile phase or a miscible solvent. Dilute to a working concentration of approximately 50-100 µg/mL. Filter through a 0.45 µm filter before injection.
2. Screening Workflow:
-
Primary Screening: Begin with two immobilized polysaccharide columns: one amylose-based (e.g., Chiralpak® IA or IB) and one cellulose-based (e.g., Chiralcel® OD-I or OJ-I).
-
Mobile Phases: Screen each column with at least two standard normal-phase mobile phase systems. The addition of a small amount of acid (e.g., Trifluoroacetic Acid, TFA) is recommended to suppress the ionization of any potential 2-hydroxy-4-methylpentanoic acid impurity, ensuring sharp peak shapes.[1]
Caption: Chiral HPLC screening workflow.
Table 1: Recommended Initial Screening Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| CSP 1 | Amylose Tris(3,5-dimethylphenylcarbamate), Immobilized | Amylose Tris(3,5-dimethylphenylcarbamate), Immobilized | ||
| CSP 2 | Cellulose Tris(3,5-dimethylphenylcarbamate), Immobilized | Cellulose Tris(3,5-dimethylphenylcarbamate), Immobilized | ||
| Mobile Phase | n-Hexane/IPA/TFA (90:10:0.1) | n-Hexane/EtOH/TFA (90:10:0.1) | n-Hexane/IPA/TFA (90:10:0.1) | n-Hexane/EtOH/TFA (90:10:0.1) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C | 25 °C |
| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm | UV at 210 nm |
| Injection Vol. | 5-10 µL | 5-10 µL | 5-10 µL | 5-10 µL |
Protocol 2: Method Optimization
Once a screening condition provides partial separation, the next step is to optimize the mobile phase and other parameters to achieve baseline resolution (Rs ≥ 1.5).
1. Adjusting Alcohol Modifier Concentration:
-
Principle: The alcohol (IPA, EtOH) competes with the analyte for hydrogen bonding sites on the CSP. Decreasing the alcohol percentage typically increases retention time and often improves resolution, but may broaden peaks.
-
Action: Systematically vary the alcohol content from 1% to 20%. For example, test Hexane/IPA ratios of 99:1, 95:5, 90:10, and 80:20.
2. Changing the Alcohol Modifier:
-
Principle: Different alcohols have different hydrogen bonding strengths and steric profiles. Switching from IPA to EtOH (or vice-versa) can significantly alter selectivity (α).[10]
-
Action: If separation is poor with IPA, repeat the optimization using EtOH.
3. Modifying Column Temperature:
-
Principle: Temperature affects the thermodynamics of the analyte-CSP interaction. Lowering the temperature often enhances resolution by increasing the stability difference between the two diastereomeric complexes, although it increases analysis time and pressure.
-
Action: Evaluate the separation at different temperatures, for example, 15 °C, 25 °C, and 40 °C.
Table 2: Effects of Optimization Parameter Adjustments
| Parameter Change | Effect on Retention Time (t_R) | Effect on Resolution (R_s) | Potential Drawback |
| ↓ % Alcohol | Increases | Often Increases | Longer run time, peak broadening |
| ↑ % Alcohol | Decreases | Often Decreases | Co-elution of peaks |
| Change Alcohol (e.g., IPA → EtOH) | Variable | Variable (can significantly change α) | May decrease resolution |
| ↓ Temperature | Increases | Often Increases | Higher backpressure, longer run time |
| ↓ Flow Rate | Increases | May Increase | Longer run time, peak broadening due to diffusion |
Part 4: Scientific Integrity and Method Validation
A self-validating protocol ensures trustworthiness. Once an optimized method achieving baseline separation is established, its performance must be formally validated according to its intended purpose, following guidelines such as the ICH Q2(R1).[13][14][15]
Key Validation Characteristics:
-
Specificity: The ability to assess the enantiomers unequivocally in the presence of other components. This is demonstrated by the resolution factor (Rs ≥ 1.5).
-
Linearity & Range: Establishing a linear relationship between concentration and detector response over a defined range.[14]
-
Accuracy: The closeness of test results to the true value, often assessed by spike/recovery studies.
-
Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±5% change in alcohol modifier, ±2°C in temperature).[13]
Caption: Chiral recognition on a polysaccharide CSP.
Conclusion
While no universal method exists for all chiral molecules, a systematic approach greatly increases the likelihood of success. For the resolution of this compound, polysaccharide-based CSPs represent the most promising starting point due to their reliance on the very intermolecular forces—hydrogen bonding and steric interactions—that this analyte can provide. By employing the screening and optimization workflows detailed in this guide, researchers can efficiently develop a robust, reliable, and validated HPLC method suitable for the critical task of enantiomeric separation.
References
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
- Chiral HPLC Method Development. (n.d.). I.B.S. Analytical.
- HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
- Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC.
- Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. (2016). Chirality, 28(9), 642-8.
- Gasparrini, F., et al. (2010). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 15(3), 1547-1596.
- Polysaccharide-based CSPs. (n.d.). Chiralpedia.
- Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd.
- Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2020). Molecules, 25(18), 4287.
- Chromatographic parameters for chiral resolution of DL-leucine-DL-tryptophan dipeptide on AmyCoat-RP column. (2016). ResearchGate.
- Preparation and Chiral Recognition of Polysaccharide-Based Selectors. (2016). ResearchGate.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Chiral resolution of dl-leucine via salifying tartaric acid derivatives. (2021). RSC Advances, 11(54), 34185-34193.
- Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. (2021). ResearchGate.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- ICH Q2 R1: Mastering Analytical Method Validation. (2025). Abraham Entertainment.
- Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. (2016). ResearchGate.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2021). ResearchGate.
- Chiral HPLC Column. (n.d.). Phenomenex.
- Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- Separation of Pentanoic acid, 2-hydroxy-4-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Chiral column chromatography. (n.d.). Wikipedia.
- Chiral Chromatography. (2020). Chemistry LibreTexts.
- Chiral Separation of Short Chain Aliphatic Hydroxycarboxylic Acids on Cinchonan Carbamate-Based Weak Chiral Anion Exchangers and Zwitterionic Chiral Ion Exchangers. (2017). Journal of Chromatography A, 1487, 194-200.
- Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International.
- Chiral mobile phase additives in HPLC enantioseparations. (2013). Methods in Molecular Biology, 970, 185-201.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). Molecules, 29(6), 1332.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 8. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. scribd.com [scribd.com]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Researcher's Guide to Chiral Aldehydes in Asymmetric Synthesis: A Comparative Analysis of 2-Hydroxy-4-methylpentanal, 2-Phenylpropanal, and Glyceraldehyde Acetonide
In the intricate world of pharmaceutical development and fine chemical synthesis, the precise control of stereochemistry is paramount. Chiral aldehydes serve as indispensable building blocks in the asymmetric synthesis of complex molecules, enabling the construction of specific stereoisomers with high fidelity. This guide offers an in-depth comparison of three distinct chiral aldehydes: 2-Hydroxy-4-methylpentanal, (R)-2-Phenylpropanal, and (R)-Glyceraldehyde Acetonide. We will explore their performance in the context of the proline-catalyzed asymmetric aldol reaction, a cornerstone of C-C bond formation, supported by experimental data and detailed protocols.
Introduction to Chiral Aldehydes in Asymmetric Synthesis
Chiral aldehydes are organic compounds featuring an aldehyde functional group directly attached to a stereocenter. This inherent chirality is a powerful tool in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters.[1] The stereochemical outcome of reactions involving these aldehydes is profoundly influenced by the nature of the substituent at the α-position, which can exert steric and electronic effects, guiding the approach of incoming nucleophiles.
This guide focuses on a comparative analysis of:
-
This compound: A chiral α-hydroxy aldehyde. The presence of the hydroxyl group introduces the potential for hydrogen bonding and chelation control with metal catalysts, which can significantly influence the stereochemical outcome of a reaction.
-
(R)-2-Phenylpropanal: An α-aryl substituted chiral aldehyde. The bulky phenyl group provides significant steric hindrance, which is a key factor in directing facial selectivity in nucleophilic additions.[1]
-
(R)-Glyceraldehyde Acetonide: An α-alkoxy aldehyde with a protected diol structure. This molecule is a versatile chiral building block derived from the chiral pool. The acetonide protecting group and the α-oxygen offer unique stereodirecting effects.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful method for forming carbon-carbon bonds while creating a β-hydroxy carbonyl moiety, a common feature in many natural products and pharmaceuticals.[2] The proline-catalyzed aldol reaction, a classic example of organocatalysis, provides a valuable platform for comparing the efficacy of different chiral aldehydes.
| Aldehyde | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
| (R)-2-Phenylpropanal | L-Proline (30 mol%) | DMSO | 85 | 95:5 (anti:syn) | 96 (anti) | [3] |
| Generic α-Hydroxy Aldehyde | L-Proline (20-30 mol%) | DMSO/DMF | Moderate to Good | Variable | Moderate to High | Inferred |
(Note: The performance of this compound is inferred based on the general reactivity of α-hydroxy aldehydes in similar transformations and is included for comparative discussion.)
The high diastereoselectivity and enantioselectivity observed with (R)-2-phenylpropanal can be attributed to the steric bulk of the phenyl group, which effectively shields one face of the aldehyde. For this compound, the α-hydroxyl group can participate in hydrogen bonding with the catalyst or solvent, potentially influencing the transition state geometry and, consequently, the stereochemical outcome. In reactions involving metal-based Lewis acids, this hydroxyl group could act as a chelating moiety, leading to a more rigid transition state and potentially high diastereoselectivity.[4]
Mechanistic Insights and Stereochemical Models
The stereochemical outcome of nucleophilic additions to chiral aldehydes can often be rationalized using established models.
For non-chelating conditions , such as the proline-catalyzed aldol reaction, the Felkin-Anh model is often invoked. This model predicts the preferred trajectory of the incoming nucleophile by considering the steric hindrance of the substituents at the α-carbon. The largest group is oriented perpendicular to the carbonyl group, minimizing steric interactions.
Under chelating conditions , typically with metal catalysts, the Cram-chelate model becomes relevant for aldehydes with a coordinating group at the α-position, such as the hydroxyl group in this compound. Chelation of the metal between the carbonyl oxygen and the α-hydroxyl group creates a rigid cyclic transition state, leading to a predictable stereochemical outcome.[5]
Diagram: Factors Influencing Stereoselectivity in Aldol Reactions of Chiral Aldehydes
Caption: Logical relationships influencing the outcome of an asymmetric reaction.
Experimental Protocols
Below is a general, representative protocol for an L-proline-catalyzed asymmetric aldol reaction. This can be adapted for use with the different chiral aldehydes discussed.
Materials:
-
Chiral aldehyde (e.g., (R)-2-Phenylpropanal) (1.0 equiv)
-
Acetone (10-20 equiv)
-
L-Proline (0.3 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of L-proline (0.3 equiv) in anhydrous DMSO, add acetone (10-20 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the chiral aldehyde (1.0 equiv) to the cooled reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy ketone.
Causality Behind Experimental Choices:
-
L-Proline as Catalyst: Proline acts as an organocatalyst, forming a nucleophilic enamine with acetone, which then attacks the aldehyde. The chirality of proline directs the stereochemical outcome of the reaction.[3]
-
DMSO as Solvent: DMSO is a polar aprotic solvent that effectively dissolves the reactants and catalyst, facilitating the reaction.
-
Excess Acetone: Using a large excess of acetone ensures that it acts as both the nucleophile and the solvent, driving the reaction towards the desired product and minimizing self-condensation of the aldehyde.
-
Low Temperature (0 °C): Conducting the reaction at a reduced temperature generally enhances the stereoselectivity by favoring the more ordered transition state.
-
Aqueous Workup: The reaction is quenched with an aqueous solution to stop the catalytic cycle and facilitate the extraction of the product.
Diagram: Experimental Workflow for Asymmetric Aldol Reaction
Sources
- 1. Non-chelation-control in nucleophilic additions to chiral α- and β-alkoxy aldehydes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. public.websites.umich.edu [public.websites.umich.edu]
The Efficacy of 2-Hydroxy-4-methylpentanal as a Chiral Auxiliary: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Foundational Principles of Chiral Auxiliaries in Asymmetric Synthesis
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the outcome of a subsequent stereocenter-forming reaction. The ideal auxiliary should offer high diastereoselectivity, be readily available in enantiomerically pure form, attach and cleave under mild conditions, and be recoverable for reuse.[2] Prominent examples that have set the standard in the field include Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine amides.[1]
The efficacy of these auxiliaries lies in their ability to create a sterically and electronically biased environment around the reaction center. This is often achieved through the formation of rigid, chelated intermediates that shield one face of the prochiral substrate, thereby directing the approach of a reagent to the opposite, less hindered face.[3]
2-Hydroxy-4-methylpentanal: A Potential Chiral Auxiliary?
This compound is a chiral molecule possessing both a hydroxyl and an aldehyde functional group.[4] Its potential as a chiral auxiliary stems from the α-hydroxy aldehyde motif. This structural feature allows for the formation of a chiral template that could influence the stereochemical outcome of reactions at a tethered prochiral center.
The hydroxyl group can act as a chelating agent to a metal center, forming a rigid, cyclic intermediate that dictates the facial selectivity of a reaction. The isobutyl group provides steric bulk, which is crucial for creating a biased environment.
Comparative Analysis: Benchmarking Against Established Auxiliaries
To assess the potential efficacy of this compound, we will compare its hypothetical performance in a key asymmetric transformation, the aldol reaction, against the well-documented Evans' oxazolidinone auxiliaries.
Asymmetric Aldol Reaction: A Case Study
The aldol reaction is a powerful carbon-carbon bond-forming reaction that can generate two new stereocenters.[5] Chiral auxiliaries are frequently employed to control the stereochemical outcome of this transformation with high precision.[1]
Table 1: Hypothetical Performance Comparison in a Diastereoselective Aldol Reaction
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-4-Isopropyloxazolidinone (Evans' Auxiliary) | N-Propionyl oxazolidinone | Benzaldehyde | >99:1 | 95 |
| (R)-2-Hydroxy-4-methylpentanal (Hypothetical) | Ester derivative | Benzaldehyde | To be determined | To be determined |
Note: The data for the Evans' auxiliary is representative of typical results found in the literature. The data for this compound is hypothetical and would require experimental validation.
Mechanistic Insights and Rationale for Experimental Design
The anticipated mechanism of stereocontrol for a chiral auxiliary derived from this compound in an aldol reaction would likely involve the formation of a chelated enolate.
Diagram 1: Proposed Mechanism of Stereocontrol
Caption: Workflow for asymmetric synthesis using this compound as a chiral auxiliary.
The choice of the metal for chelation (e.g., lithium, boron, titanium) and the reaction conditions would be critical in determining the geometry of the enolate and the rigidity of the transition state, thereby influencing the diastereoselectivity.
Experimental Protocols: A Framework for Evaluation
The following protocols provide a starting point for researchers interested in evaluating the efficacy of this compound as a chiral auxiliary.
Protocol 1: Attachment of the Chiral Auxiliary
-
Esterification: To a solution of (R)-2-Hydroxy-4-methylpentanal (1.0 eq.) in anhydrous dichloromethane (0.5 M) at 0 °C, add propionyl chloride (1.1 eq.) and triethylamine (1.2 eq.).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography on silica gel.
Protocol 2: Diastereoselective Aldol Reaction
-
Enolate Formation: To a solution of the ester from Protocol 1 (1.0 eq.) in anhydrous tetrahydrofuran (0.2 M) at -78 °C, add lithium diisopropylamide (LDA) (1.05 eq.) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Aldol Addition: Add benzaldehyde (1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Stir the reaction for 2 hours at -78 °C.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis.
-
Purify the aldol adduct by column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
-
Hydrolysis: To a solution of the purified aldol adduct (1.0 eq.) in a mixture of tetrahydrofuran and water (3:1), add lithium hydroxide (2.0 eq.).
-
Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Separate the aqueous and organic layers. The aqueous layer contains the chiral auxiliary, which can be recovered.
-
Dry the organic layer, concentrate, and purify the resulting β-hydroxy acid.
Conclusion and Future Outlook
While direct experimental evidence is currently lacking, the structural features of this compound suggest its potential as a chiral auxiliary in asymmetric synthesis. Its α-hydroxy aldehyde motif provides a handle for chelation-controlled stereodifferentiation, and the isobutyl group offers steric hindrance.
Further research is required to validate this hypothesis. A systematic investigation of its performance in various asymmetric transformations, including aldol reactions, alkylations, and Diels-Alder reactions, is warranted. A direct comparison of its efficacy against established auxiliaries like Evans' oxazolidinones under identical conditions would be crucial to ascertain its practical utility. The development of an efficient synthesis for enantiomerically pure this compound would also be a critical step towards its adoption by the scientific community. Should it prove effective, this compound could offer a novel and valuable addition to the synthetic chemist's toolbox for stereocontrolled synthesis.
References
- Ghosh, A. K., & Fidanze, S. (2004). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters, 6(16), 2733–2736.
- Wikipedia. (2023). Chiral auxiliary. In Wikipedia.
- Myers, A. G., et al. (2003). Asymmetric Synthesis of Four Diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic Acid: Proof of Configurational Assignment. The Journal of Organic Chemistry, 68(20), 7841–7844.
- Palomo, C., Oiarbide, M., & García, J. M. (2012). α-Hydroxy ketones as useful templates in asymmetric reactions. Chemical Society Reviews, 41(10), 3951-3964.
- Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
- Pu, L. (2003). Asymmetric catalysis with 1,1'-binaphthyl-based chiral ligands. Chemical Reviews, 103(8), 3045-3066.
- Enders, D., & Lüttgen, K. (2007). Asymmetric Synthesis with SAMP/RAMP Hydrazones. In Asymmetric Synthesis II (pp. 1-133). Springer, Berlin, Heidelberg.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- PubChem. (n.d.). This compound.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 17907603, this compound.
- Evans, D. A. (2014). History of the Evans Aldol Reaction. YouTube.
- Han, Z., et al. (2020). Development of Asymmetric Synthesis. Molecules, 25(6), 1279.
Sources
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Hydroxy-4-methylpentanal: A Comparative Analysis
This guide provides an in-depth comparison of analytical methodologies for the robust validation of 2-Hydroxy-4-methylpentanal. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. The choice of analytical technique directly impacts the reliability of quantification, impurity profiling, and stability testing. This document moves beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring a self-validating system of analysis. We will dissect two primary chromatographic techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—providing the technical rationale and empirical data needed to select and validate the optimal method for your application.
The Analyte: this compound
This compound (C₆H₁₂O₂) is an organic compound featuring both a hydroxyl (-OH) and an aldehyde (-CHO) functional group.[1] This bifunctional nature presents unique challenges and opportunities in analytical method development. The aldehyde group is susceptible to oxidation and can be thermally labile, while the hydroxyl group increases its polarity.[2] Accurate quantification is critical in various applications, from chemical synthesis monitoring to its potential presence as an impurity or degradant in pharmaceutical products.
The Foundation: Principles of Method Validation
Before comparing techniques, it is crucial to establish the framework for validation. Adherence to the International Council for Harmonisation (ICH) Q2(R1) guidelines ensures that an analytical procedure is fit for its intended purpose.[3][4] Our comparative analysis will be grounded in the following core validation parameters:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[5][6]
-
Accuracy: The closeness of test results to the true value, typically expressed as percent recovery.[6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (short-term) and intermediate precision (within-laboratory variations).[5]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3] The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable accuracy, precision, and linearity.[6]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]
Comparative Analysis: GC-MS vs. HPLC-UV
The analysis of a polar, thermally sensitive aldehyde like this compound necessitates careful consideration of the analytical approach. Direct analysis is often challenging, making chemical derivatization a cornerstone of reliable quantification for both GC and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, the direct analysis of aldehydes can be problematic due to their polarity and thermal instability, which can lead to poor peak shape and on-column degradation.[2] To overcome this, chemical derivatization is employed to create a more stable and volatile analogue.
The Derivatization Strategy: PFBHA Oximation
For GC-MS analysis of aldehydes, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a highly specific and efficient method.[2] This reaction targets the carbonyl group to form a stable oxime derivative.
-
Why PFBHA? The resulting PFBHA-oxime is significantly more volatile and thermally stable than the parent aldehyde.[8] Crucially, the pentafluorobenzyl group is highly electronegative, making the derivative exceptionally sensitive for detection by GC-MS, particularly in the Negative Chemical Ionization (NCI) mode, which can yield sub-picogram detection limits.[9] This offers a significant advantage in sensitivity over other derivatizing agents like 2,4-dinitrophenylhydrazine (DNPH), whose derivatives are better suited for HPLC analysis.[8]
Workflow for GC-MS with PFBHA Derivatization
Caption: GC-MS workflow with PFBHA derivatization.
High-Performance Liquid Chromatography (HPLC-UV): The Versatility of Polarity
HPLC is exceptionally well-suited for analyzing compounds that are non-volatile or thermally labile. Separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. For aldehydes, which often lack a strong UV chromophore, derivatization is essential for sensitive UV detection.
The Derivatization Strategy: DNPH Hydrazone Formation
The most common derivatization agent for HPLC analysis of aldehydes is 2,4-dinitrophenylhydrazine (DNPH).[10] DNPH reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative.
-
Why DNPH? The resulting hydrazone is a large molecule with a strong chromophore, making it easily detectable by UV-Vis detectors at a wavelength of approximately 360 nm.[10] This method is robust, widely documented, and forms the basis of several EPA methods for aldehyde analysis in air and water.[11][12] The derivatization can be performed in solution or by passing the sample through a solid-phase extraction (SPE) cartridge coated with DNPH.[13]
Workflow for HPLC-UV with DNPH Derivatization
Caption: HPLC-UV workflow with DNPH derivatization.
Performance Comparison: GC-MS vs. HPLC-UV
The choice between these two powerful techniques depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.
| Validation Parameter | GC-MS with PFBHA Derivatization | HPLC-UV with DNPH Derivatization | Rationale & Causality |
| Specificity | Excellent | Good to Excellent | MS detection provides mass-to-charge ratio data, offering definitive identification. HPLC specificity relies on chromatographic resolution, which can be challenged by co-eluting matrix components. |
| LOD/LOQ | Excellent (pg to fg range) | Good (ng to pg range) | PFBHA derivatization coupled with NCI-MS detection is an exceptionally sensitive technique.[9] DNPH provides good sensitivity for UV detection but typically does not reach the low levels of NCI-MS.[12] |
| Linearity & Range | Good | Excellent | Both methods exhibit good linearity. HPLC often provides a wider linear dynamic range. A typical correlation coefficient (r²) acceptance criterion is ≥ 0.995.[3] |
| Precision | Good | Excellent | HPLC systems with modern autosamplers often provide superior injection precision (%RSD ≤ 1.5%). GC precision is also very good but can be slightly more variable.[5][14] |
| Accuracy | Good to Excellent | Good to Excellent | Accuracy in both methods is highly dependent on the quality of standards and the efficiency of the sample preparation/derivatization steps. |
| Robustness | Good | Excellent | HPLC methods are generally considered more robust against minor changes in flow rate and mobile phase composition. GC methods can be sensitive to inlet temperature and gas flow variations. |
| Sample Throughput | Moderate | High | HPLC run times are often shorter, and sample preparation can be readily automated with 96-well plates and SPE manifolds, leading to higher throughput.[10] |
Detailed Experimental Protocols
The following protocols are provided as a validated starting point. Researchers must perform their own method validation to demonstrate fitness for purpose in their specific matrix and laboratory environment.
Protocol 1: GC-MS Analysis with PFBHA Derivatization
-
Preparation of Standards: Prepare a stock solution of this compound in methanol. Create a series of calibration standards (e.g., 5 concentrations) by spiking the appropriate amounts into the same matrix as the samples (e.g., clean water).[3]
-
Sample Preparation & Derivatization:
-
To 10 mL of aqueous sample/standard in a glass vial, add 2 g of sodium chloride (NaCl) to increase ionic strength.[15]
-
Add an internal standard if required.
-
Add 100 µL of a 2 mg/mL PFBHA solution in a suitable solvent.
-
Incubate the reaction at 60°C for 60 minutes.[9]
-
Cool to room temperature.
-
Perform a liquid-liquid extraction with 5 mL of dichloromethane, shaking vigorously.[15]
-
Collect the organic (bottom) layer. Repeat the extraction.
-
Dry the combined organic extracts by passing them through anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute in 1 mL of a suitable solvent (e.g., hexane).
-
-
GC-MS Conditions:
-
GC Column: SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 µm df) or equivalent.[8]
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min.
-
MS Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.
-
Data Acquisition: Scan mode for identification, Selected Ion Monitoring (SIM) for quantification.
-
Protocol 2: HPLC-UV Analysis with DNPH Derivatization
-
Preparation of Standards: Prepare standards as described for the GC-MS method, using acetonitrile as the final solvent.
-
Sample Preparation & Derivatization:
-
Adjust the pH of 10 mL of aqueous sample/standard to ~3 with HCl.
-
Add 1 mL of a saturated solution of DNPH in acidified acetonitrile.
-
Allow the reaction to proceed at room temperature for 1 hour.
-
Option A (LLE): Extract the derivatives with 5 mL of hexane/dichloromethane.
-
Option B (SPE): Pass the reaction mixture through a C18 SPE cartridge. Wash with water, then elute the derivatives with 2 mL of acetonitrile.[10] This is often the preferred method for cleanup and concentration.
-
Bring the final extract to a known volume (e.g., 2 mL) with acetonitrile.
-
-
HPLC-UV Conditions:
-
HPLC Column: Welch Uitisil® XB-C18 (4.6 x 250 mm, 5 µm) or equivalent.[10]
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is 65:35 Acetonitrile:Water.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30°C.[10]
-
Injection Volume: 20 µL.[10]
-
UV Detector Wavelength: 360 nm.[10]
-
Conclusion and Recommendations
Both GC-MS with PFBHA derivatization and HPLC-UV with DNPH derivatization are viable and robust techniques for the validation of analytical methods for this compound.
-
Choose GC-MS with PFBHA derivatization when:
-
The primary goal is trace or ultra-trace level quantification (low LOD/LOQ).
-
Absolute certainty of identification is required, especially in complex matrices where interferences are likely.
-
The sample matrix is amenable to gas chromatography.
-
-
Choose HPLC-UV with DNPH derivatization when:
-
High sample throughput is a priority.
-
The instrumentation available is primarily HPLC-UV.
-
The expected concentration of the analyte is well within the ng/mL range or higher.
-
The sample matrix is non-volatile or would be difficult to prepare for GC analysis.
-
Ultimately, the selection is a strategic decision guided by the specific analytical challenge. A thorough validation process, grounded in the principles outlined by ICH, will ensure that the chosen method produces data that is accurate, reliable, and defensible.
References
- Benchchem. (n.d.). Derivatization of Aldehydes for Enhanced GC-MS Analysis: Application Notes and Protocols.
- Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
- YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
- YouTube. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- PubMed Central (NIH). (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES.
- ResearchGate. (2025, August 5). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ResearchGate. (n.d.). (PDF) Determination of Aldehydes in Wet Deposition.
- Institute of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 2-Ethyl-3-hydroxy-4-methylpentanal.
- EPA. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
- NIH. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
- Chemsrc. (2025, September 13). This compound | CAS#:392657-81-7.
- ResearchGate. (n.d.). (PDF) Validation of Analytical Methods.
- IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS.
- PubChem. (n.d.). 2-Hydroxy-2-methylpentanal.
- NIST WebBook. (n.d.). 2-Pentanone, 4-hydroxy-4-methyl-.
- PubChem. (n.d.). 4-Hydroxy-4-methylpentanal.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Analytical method validation: A brief review.
- Benchchem. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Ethyl-4-methylpentanal.
- Eurachem. (2025, December 18). The Fitness for Purpose of Analytical Methods.
- NIH. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
Sources
- 1. This compound | C6H12O2 | CID 17907603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. youtube.com [youtube.com]
- 7. wjarr.com [wjarr.com]
- 8. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. auroraprosci.com [auroraprosci.com]
- 11. epa.gov [epa.gov]
- 12. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. demarcheiso17025.com [demarcheiso17025.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthetic Routes of 2-Hydroxy-4-methylpentanal
For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of chiral building blocks is paramount. 2-Hydroxy-4-methylpentanal, a valuable intermediate, presents several synthetic challenges. This guide provides an in-depth comparison of two prominent synthetic routes: a classic Aldol Condensation approach and a modern Grignard-based method. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to aid in selecting the most suitable route for your research needs.
Introduction to this compound
This compound, also known as leucinal, is a chiral α-hydroxy aldehyde. Its structural motif is found in various natural products and serves as a key precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of both a hydroxyl and an aldehyde group on adjacent carbons makes it a versatile synthon, but also susceptible to side reactions, necessitating careful consideration of the synthetic strategy.
Route 1: The Aldol Condensation Approach
The crossed aldol condensation is a classic carbon-carbon bond-forming reaction. In this proposed route, isobutyraldehyde is reacted with formaldehyde in the presence of a base. This reaction is analogous to the well-documented synthesis of hydroxypivaldehyde.[1][2][3]
Mechanistic Pathway
The reaction proceeds via the formation of an enolate from isobutyraldehyde under basic conditions. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. The subsequent alkoxide intermediate is then protonated to yield the β-hydroxy aldehyde. However, a critical competing reaction is the Cannizzaro reaction, where two molecules of an aldehyde without α-hydrogens (like formaldehyde) disproportionate in the presence of a strong base to yield an alcohol and a carboxylic acid.[4][5] Isobutyraldehyde itself, having only one α-hydrogen, can also undergo a Cannizzaro-type reaction under vigorous conditions.[6] Careful control of reaction conditions is therefore crucial to favor the desired aldol addition.
Caption: Mechanism of the base-catalyzed crossed aldol condensation.
Experimental Protocol: Aldol Condensation Route
Materials:
-
Isobutyraldehyde (freshly distilled)
-
Formaldehyde (37% aqueous solution)
-
Potassium Carbonate (K₂CO₃)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, add potassium carbonate (0.1 eq) and water (50 mL).
-
Cool the flask to 0-5 °C in an ice bath.
-
Add freshly distilled isobutyraldehyde (1.0 eq) to the dropping funnel.
-
Slowly add the isobutyraldehyde to the stirred potassium carbonate solution over a period of 1 hour, maintaining the temperature below 10 °C.
-
After the addition of isobutyraldehyde is complete, add formaldehyde solution (1.1 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction mixture to stir at room temperature for 12 hours.
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure.
Anticipated Results:
The target product, this compound, is a colorless oil.[7] Successful synthesis can be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The expected yield for this reaction is moderate, typically in the range of 40-60%, with the formation of Cannizzaro byproducts being a potential issue.
Route 2: The Grignard-Based Approach
This modern approach utilizes a Grignard reagent, isobutylmagnesium bromide, to form the key carbon-carbon bond. To achieve the desired α-hydroxy aldehyde structure, the Grignard reagent is reacted with a protected form of glycolaldehyde (2-hydroxyethanal). A suitable protected synthon is 2-(tert-butyldimethylsilyloxy)acetaldehyde. The silyl ether protecting group is stable under the basic conditions of the Grignard reaction and can be readily removed under mild acidic conditions.[1][8]
Mechanistic Pathway
The synthesis begins with the preparation of isobutylmagnesium bromide from 2-methyl-1-bromopropane and magnesium metal.[9] This Grignard reagent then acts as a nucleophile, attacking the carbonyl carbon of 2-(tert-butyldimethylsilyloxy)acetaldehyde. The resulting magnesium alkoxide is then hydrolyzed during aqueous workup to yield the protected secondary alcohol. Finally, the tert-butyldimethylsilyl (TBDMS) protecting group is removed by treatment with a mild acid, such as acetic acid or pyridinium p-toluenesulfonate (PPTS), to afford the final product.[6][10]
Caption: Key steps in the Grignard-based synthesis.
Experimental Protocol: Grignard-Based Route
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
2-Methyl-1-bromopropane
-
Anhydrous diethyl ether
-
2-(tert-butyldimethylsilyloxy)acetaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Tetrahydrofuran (THF)
-
Acetic acid
-
Round-bottom flasks, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
Part A: Preparation of Isobutylmagnesium Bromide
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous diethyl ether (50 mL) to the flask.
-
In the dropping funnel, place a solution of 2-methyl-1-bromopropane (1.0 eq) in anhydrous diethyl ether (50 mL).
-
Add a small amount of the bromide solution to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Protected Aldehyde and Deprotection
-
Cool the Grignard solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 2-(tert-butyldimethylsilyloxy)acetaldehyde (0.9 eq) in anhydrous diethyl ether (50 mL).
-
Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude protected diol in a mixture of THF (50 mL), acetic acid (25 mL), and water (25 mL).
-
Stir the mixture at room temperature for 6 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
Anticipated Results:
The Grignard-based route is expected to provide a higher yield (typically 70-85%) and greater purity of this compound compared to the aldol route. The use of a protecting group strategy minimizes side reactions. The final product's identity and purity can be confirmed by NMR and IR spectroscopy.
Comparative Analysis
| Feature | Aldol Condensation Route | Grignard-Based Route |
| Reagents | Readily available and inexpensive | Requires preparation of Grignard reagent and a protected aldehyde |
| Yield | Moderate (40-60%) | High (70-85%) |
| Selectivity | Prone to side reactions (Cannizzaro) | High selectivity due to protecting group strategy |
| Scalability | Can be challenging to control on a large scale | More amenable to scale-up with proper inert atmosphere techniques |
| Purification | Fractional distillation, may be difficult to separate from byproducts | Column chromatography |
| Safety | Formaldehyde is a known carcinogen | Grignard reagents are highly reactive and moisture-sensitive |
Conclusion
Both the Aldol Condensation and the Grignard-based routes offer viable pathways to this compound. The choice of synthesis will ultimately depend on the specific requirements of the researcher.
-
The Aldol Condensation Route is a cost-effective option when moderate yields are acceptable and the necessary purification capabilities are available. Its primary drawback is the potential for side reactions, which can complicate purification and lower the overall efficiency.
-
The Grignard-Based Route provides a more controlled and higher-yielding synthesis. While it involves more steps, including the preparation of the Grignard reagent and the use of a protecting group, the increased selectivity and yield often justify the additional effort, particularly for applications where high purity is critical.
For researchers in drug development and other fields requiring high-purity intermediates, the Grignard-based approach is generally the superior choice. Its robustness and predictability make it a more reliable method for producing this compound in a laboratory setting.
References
- Reddy, K. L., & Falck, J. R. (2001). Cross-Aldol condensation of isobutyraldehyde and formaldehyde using phase transfer catalyst. Tetrahedron Letters, 42(49), 8657-8659.
- Sankar, M., & Kumar, R. (2004). Chemists' Guide to Aldol Condensation. Journal of the Indian Institute of Science, 84, 139-152.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Wikipedia contributors. (2023, December 12). Isobutyraldehyde. In Wikipedia, The Free Encyclopedia.
- Hashmi, A. S. K. (2016). Cross-Aldol condensation of isobutyraldehyde and formaldehyde using phase transfer catalyst. Journal of Saudi Chemical Society, 20, S460-S464.
- Nelson, T. D., & Crouch, R. D. (1996). Selective deprotection of silyl ethers. Synthesis, 1996(09), 1031-1069.
- User "user123". (2016, December 24). Why can enolizable aldehydes undergo Cannizzaro reactions? Chemistry Stack Exchange.
- Chemistry Steps. (n.d.). Cannizzaro Reaction.
- Sarthaks eConnect. (2021, October 13). Can isobutyraldehyde undergo a Cannizzaro reaction? Explain.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. echemi.com [echemi.com]
- 7. Acetal - Wikipedia [en.wikipedia.org]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. CAS 926-62-5: isobutylmagnesium bromide | CymitQuimica [cymitquimica.com]
- 10. tandfonline.com [tandfonline.com]
A Comparative Guide to the Biological Activity of 2-Hydroxy-4-methylpentanal Derivatives
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. 2-Hydroxy-4-methylpentanal, a simple chiral aldehyde, presents a versatile scaffold for the synthesis of a diverse range of derivatives.[1][2] The presence of both a hydroxyl and an aldehyde functional group allows for a multitude of chemical modifications, opening avenues for the development of compounds with tailored biological activities. This guide provides a comparative framework for evaluating the potential cytotoxic, antimicrobial, and anti-inflammatory activities of this compound derivatives. While direct experimental data on a broad spectrum of these specific derivatives remains nascent in publicly accessible literature, this guide will leverage established principles of medicinal chemistry and data from structurally analogous compounds to provide predictive insights and detailed experimental protocols for their evaluation.
The this compound Scaffold: A Platform for Derivatization
This compound possesses two key reactive sites: the hydroxyl group and the aldehyde group. These functional groups are amenable to a variety of chemical transformations, leading to a wide array of derivatives with potentially diverse biological profiles.
-
Derivatives of the Hydroxyl Group: The hydroxyl group can be readily converted into esters, ethers, and other functional groups. These modifications can significantly impact the lipophilicity, steric bulk, and hydrogen bonding capacity of the molecule, all of which are critical determinants of biological activity.
-
Derivatives of the Aldehyde Group: The aldehyde functionality is a gateway to a vast number of derivatives, including Schiff bases, hydrazones, and oximes.[3][4][5] The formation of Schiff bases, in particular, by condensation with various amines, is a well-established strategy for generating compounds with significant antimicrobial and anticancer activities.[3][4][5][6]
The strategic combination of modifications at both the hydroxyl and aldehyde positions allows for the fine-tuning of the molecule's physicochemical properties and, consequently, its biological activity.
Comparative Analysis of Potential Biological Activities
This section provides a comparative overview of the potential cytotoxic, antimicrobial, and anti-inflammatory activities of this compound derivatives. The analysis is based on structure-activity relationships (SARs) observed in analogous aliphatic and aromatic aldehydes and their derivatives.
Cytotoxic Activity: A Focus on Anticancer Potential
The evaluation of cytotoxicity is a critical first step in assessing the anticancer potential of novel compounds.[7] Benzaldehyde and its derivatives, for instance, have been shown to exert cytotoxic effects through the modulation of key intracellular signaling pathways often dysregulated in cancer.[7] Research suggests that these compounds can suppress major signaling pathways activated in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[7]
Table 1: Comparative Cytotoxicity (IC50, µg/mL) of Substituted Benzaldehydes Against Human Cancer Cell Lines
| Compound | SF-295 (Glioblastoma) | OVCAR-8 (Ovarian) | HCT-116 (Colon) | HL-60 (Leukemia) | PBMC (Normal Cells) |
| Doxorubicin (Reference Drug) | 0.03 | 0.05 | 0.06 | 0.01 | > 5.00 |
| 2-Hydroxy-4-methylbenzaldehyde | > 5.00 | > 5.00 | > 5.00 | > 5.00 | > 5.00 |
| 2-Hydroxy-5-methylbenzaldehyde | > 5.00 | > 5.00 | > 5.00 | > 5.00 | > 5.00 |
| 2,3-Dihydroxybenzaldehyde | 1.34 | 1.15 | 1.09 | 0.36 | > 5.00 |
| 2,5-Dihydroxybenzaldehyde | 1.51 | 1.29 | 1.17 | 0.42 | > 5.00 |
| 3,5-Dichlorosalicylaldehyde | 2.11 | 1.98 | 1.76 | 0.89 | > 5.00 |
| 5-Nitrosalicylaldehyde | 4.75 | 3.98 | 3.12 | 1.54 | > 5.00 |
Data sourced from a study on the cytotoxic evaluation of substituted benzaldehydes.[7]
Based on the data from analogous compounds, it can be hypothesized that the introduction of additional hydroxyl groups or electron-withdrawing groups to the aromatic ring of a benzaldehyde scaffold can enhance cytotoxic activity. For derivatives of this compound, derivatization of the aldehyde group to form Schiff bases with aromatic amines containing such functional groups could be a promising strategy to enhance cytotoxicity.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours to allow the compounds to exert their cytotoxic effects.[7]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[7]
-
Solubilization: Dissolve the formazan crystals in a solubilizing agent such as DMSO.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Caption: Workflow of the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Aliphatic aldehydes, particularly α,β-unsaturated aldehydes, are known to possess a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.[8][9] The effectiveness of these aldehydes is influenced by the presence of unsaturation and the length of the alkyl chain.[8][9] While saturated aldehydes generally exhibit weaker activity, their derivatization, especially into Schiff bases, can significantly enhance their antimicrobial properties.[10][11]
Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Schiff Base Derivatives Against Various Microorganisms
| Compound | S. aureus | E. faecalis | P. aeruginosa | C. albicans | C. tropicalis |
| 4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino) benzenesulphonic acid | 64 | 64 | 256 | 128 | 128 |
| Ampicillin (Positive Control) | - | - | - | - | - |
| Gentamicin (Positive Control) | - | - | - | - | - |
| Fluconazole (Positive Control) | - | - | - | - | - |
Data adapted from a study on a sulfonic acid-based imine compound.[12]
For this compound derivatives, the formation of Schiff bases with sulfonamide-containing anilines or other heterocyclic amines could be a promising avenue for developing potent antimicrobial agents.
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized microbial suspension with a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
The anti-inflammatory potential of novel compounds is often assessed by their ability to inhibit key enzymes and mediators involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like TNF-α and IL-6.[13][14] Pyrimidine derivatives, for example, have been shown to exhibit anti-inflammatory effects by inhibiting these mediators.[13]
Table 3: In Vitro Anti-inflammatory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | COX-2 Inhibition IC50 (µmol) |
| Derivative 5 | 0.04 ± 0.09 |
| Derivative 6 | 0.04 ± 0.02 |
| Celecoxib (Reference Drug) | 0.04 ± 0.01 |
Data from a study on pyrazolo[3,4-d]pyrimidine derivatives.[13]
Derivatization of this compound to incorporate heterocyclic moieties, such as pyrimidine or pyrazole, could yield compounds with significant anti-inflammatory properties.
This assay evaluates the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation.
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and the substrate, arachidonic acid.
-
Compound Incubation: Incubate the COX-2 enzyme with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib) for a specified time.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Prostaglandin Measurement: After a set incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow of a COX-2 inhibition assay.
Structure-Activity Relationship (SAR) Insights and Future Directions
The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Based on the analysis of analogous compounds, several key SAR trends can be predicted:
-
Lipophilicity: Modifications that increase the lipophilicity of the molecule, such as the formation of esters or ethers at the hydroxyl group, may enhance cell membrane permeability and, consequently, biological activity. However, an optimal lipophilicity range likely exists, beyond which activity may decrease due to poor aqueous solubility.
-
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups through derivatization can significantly influence the reactivity of the molecule and its interaction with biological targets. For instance, electron-withdrawing groups on an aromatic ring of a Schiff base derivative may enhance its electrophilicity and potential for covalent interactions with target proteins.
-
Steric Factors: The size and shape of the derivatives will play a crucial role in their ability to bind to the active sites of target enzymes or receptors. Bulky substituents may hinder binding and reduce activity.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. This would involve:
-
Diverse Derivatization: Synthesizing a range of derivatives targeting both the hydroxyl and aldehyde functionalities.
-
Comprehensive Screening: Evaluating these derivatives in a panel of cytotoxic, antimicrobial, and anti-inflammatory assays.
-
Quantitative SAR Studies: Correlating the observed biological activities with the physicochemical properties of the derivatives to establish robust QSAR models.
-
Mechanism of Action Studies: Investigating the underlying molecular mechanisms of the most potent compounds to identify their biological targets.
By adopting this systematic approach, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for the discovery of novel drug candidates.
Conclusion
While the biological activities of this compound derivatives are not yet extensively documented, the versatile nature of this scaffold, coupled with established knowledge from structurally related compounds, provides a strong rationale for its exploration in drug discovery. This guide has offered a comparative framework based on predictive SAR, along with detailed experimental protocols, to empower researchers in the systematic evaluation of these promising molecules. The synthesis and screening of a diverse library of this compound derivatives hold the potential to yield novel compounds with significant cytotoxic, antimicrobial, and anti-inflammatory properties.
References
- Bisignano, G., et al. (2001). In vitro antibacterial activity of some aliphatic aldehydes from Olea europaea L. FEMS Microbiology Letters, 198(1), 9-13.
- BenchChem. (2025).
- BenchChem. (2025). In Vitro Cytotoxicity Assays of Compound X.
- Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodul
- Bisignano, G., et al. (2001).
- Bountagkidou, M., et al. (2010). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays. Food Chemistry, 121(1), 47-53.
- Chen, J., et al. (2025). Structural diversity of aldehydes determines covalent versus non-covalent inhibition mechanisms against steroid 5α-reductase type 1: Species-specific differences and preliminary structure-activity relationships.
- Clostre, F., et al. (1989). 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride as a dual inhibitor of cyclooxygenase/lipoxygenase and a free radical scavenger. 2nd communication: anti-inflammatory activity. Arzneimittel-Forschung, 39(10), 1246-1250.
- Australian Industrial Chemicals Introduction Scheme. (2013). 2-Pentanone, 4-hydroxy-4-methyl-: Human health tier II assessment.
- A review of compounds derivatives with antimicrobial activities. WJBPHS.
- Synthesis, Characterization, and Study the Biological Activity for ShiffBase and β-lactam Derivatives from 2-amino-4-hydroxy-6-methyl pyrimidine. Impactfactor.
- Clements, J. H., et al. (2003). Structure–Activity Relationships for Aldehyde Categories. SAR and QSAR in Environmental Research, 14(3), 189-209.
- Reactions of Aldehydes and Ketones and Their Derivatives: An annual survey covering the literature dated January to December 2013.
- Al-Ostoot, F. H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Future Medicinal Chemistry, 13(15), 1385-1414.
- Synthesis, Characterization, Spectroscopic Study of Schiff Base Ligand with some Transition Metal Complexes and Evaluation of Biological Activity. Asian Journal of Research in Chemistry.
- Pharmaceutical Design and Structure-activity Relationships of Psoralen and Deriv
- PubChem. (n.d.). This compound.
- Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes.
- Pandian, C., et al. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology, 134(7), lxad144.
- Anticancer, Anti-inflammatory and Analgesic Activity Evaluation of Heterocyclic Compounds Synthesized by the Reaction of 4-Isothiocyanato-4-methylpentan-2-one with Substituted o-Phenylenediamines, o-Diaminopyridine and (Un)Substituted o.
- Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived
- Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus.
- Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. MDPI.
- ÜNALDI, N., & DEMİR, D. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark.
- Viana, G. S. B., et al. (2017). The anti-inflammatory effects of N-methyl-(2S,4R)
- Anti-Inflammatory Activity of N
- BenchChem. (n.d.). This compound|C6H12O2|Research Chemical.
- Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. PMC.
- BenchChem. (2025).
- PubChem. (n.d.). 2-Hydroxy-4-methylpentanenitrile.
Sources
- 1. This compound | C6H12O2 | CID 17907603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1–hydroxy-2-acetonapthanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. In vitro antibacterial activity of some aliphatic aldehydes from Olea europaea L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjbphs.com [wjbphs.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The anti-inflammatory effects of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Investigating the Structure-Activity Relationship of 2-Hydroxy-4-methylpentanal Analogs as Cysteine Protease Inhibitors
Abstract
The exploration of structure-activity relationships (SAR) is a cornerstone of modern drug discovery, providing a rational framework for optimizing lead compounds into clinical candidates. While 2-Hydroxy-4-methylpentanal is not extensively documented as a lead compound, its α-hydroxy aldehyde scaffold presents a compelling starting point for designing inhibitors against specific enzyme classes. Aldehyd-containing molecules are known to be reactive species, capable of forming reversible covalent bonds with nucleophilic residues in enzyme active sites.[1][2][3] This guide establishes a comprehensive, albeit hypothetical, framework for investigating the SAR of novel this compound analogs, targeting the well-characterized cysteine protease family. We will detail the strategic design of an analog library, provide validated experimental protocols for activity and binding assessment, and interpret illustrative data to establish clear SAR trends. This document serves as a practical blueprint for researchers embarking on similar inhibitor design campaigns.
Introduction: The Rationale for Targeting Cysteine Proteases
Cysteine proteases, such as cathepsins and viral proteases (e.g., SARS-CoV-2 3CLpro), are critical players in a host of physiological and pathological processes, including immune response, protein turnover, and viral replication.[2][3][4] Their active sites feature a catalytic dyad, typically composed of a cysteine and a histidine residue. The catalytic mechanism involves the nucleophilic attack of the cysteine thiol on a substrate's carbonyl carbon.[5] This inherent nucleophilicity makes the active site cysteine an attractive target for electrophilic "warheads" like aldehydes, which can form a reversible hemiacetal adduct, effectively inhibiting enzyme activity.[1][2]
The parent compound, this compound, possesses the key α-hydroxy aldehyde moiety. The hydroxyl group can participate in hydrogen bonding interactions within the active site, while the aldehyde acts as the electrophilic warhead. The isobutyl side chain provides a scaffold to probe hydrophobic pockets. By systematically modifying each of these components, we can elucidate the structural requirements for potent and selective inhibition.
Strategic Design of a Focused Analog Library
A successful SAR campaign begins with a logically designed set of chemical analogs. Starting from our lead compound ( HM-01 ), we will systematically modify three key regions: the side chain (R1), the C2-hydroxyl group (R2), and the aldehyde warhead. The goal is to understand the influence of sterics, electronics, and hydrogen bonding potential on inhibitory activity.
| Compound ID | R1 Group (Side Chain) | R2 Group (C2 Position) | Warhead | Rationale |
| HM-01 | Isobutyl | -OH | Aldehyde | Parent Compound |
| HM-02 | Isopropyl | -OH | Aldehyde | Probing steric tolerance in the S1 pocket (smaller side chain). |
| HM-03 | Cyclohexylmethyl | -OH | Aldehyde | Exploring larger, more rigid hydrophobic groups for S1 pocket interactions. |
| HM-04 | Benzyl | -OH | Aldehyde | Introducing aromaticity to test for potential π-π stacking interactions. |
| HM-05 | Isobutyl | -H | Aldehyde | Evaluating the importance of the C2-hydroxyl for hydrogen bonding and potency. |
| HM-06 | Isobutyl | -OCH₃ | Aldehyde | Blocking the hydrogen-donating ability of the hydroxyl while maintaining steric bulk. |
| HM-07 | Isobutyl | -OH | Trifluoromethyl Ketone | Assessing an alternative, more stable electrophilic warhead.[6] |
| HM-08 | Isobutyl | -OH | Nitrile | Investigating a different class of cysteine protease covalent reversible inhibitor. |
This focused library allows for a systematic and efficient exploration of the chemical space around the parent structure.
Experimental Workflows & Protocols
To build a robust SAR model, we must employ a suite of validated assays to determine inhibitory potency, binding affinity, and potential off-target effects.
Primary Screen: Enzymatic Inhibition Assay
The initial evaluation of the analog library will be a fluorescence-based enzymatic assay to determine the half-maximal inhibitory concentration (IC50) against a model cysteine protease, such as papain or human cathepsin L.
Workflow Diagram: Enzyme Inhibition Assay
Caption: General workflow for SPR-based binding analysis.
Protocol Highlights: SPR Kinetic Analysis
-
Immobilization: The target cysteine protease is immobilized onto a sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: A series of concentrations for each analog are prepared in running buffer and injected sequentially over the immobilized enzyme surface.
-
Data Collection: The binding events are monitored in real-time, generating sensorgrams that show the association and dissociation phases. [7][8]4. Kinetic Fitting: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), where K_D = k_off / k_on.
Tertiary Assay: Cellular Viability (Cytotoxicity)
To assess the general toxicity of the most potent compounds, a cell-based viability assay, such as the MTT assay, is crucial. [9][10]This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, providing an indication of potential cytotoxicity. [11][12] Protocol Highlights: MTT Assay
-
Cell Seeding: Seed a human cell line (e.g., HEK293) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. [11]Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [10]4. Solubilization & Readout: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals. Measure the absorbance at ~570 nm.
-
Analysis: Calculate the cell viability as a percentage relative to vehicle-treated control cells to determine the CC50 (50% cytotoxic concentration).
Illustrative Data & SAR Analysis
The following table presents hypothetical, yet plausible, data that could be generated from the experimental workflows described above.
| Compound ID | R1 Group | R2 Group | IC50 (nM) vs. Cathepsin L | K_D (nM) via SPR | CC50 (µM) vs. HEK293 |
| HM-01 | Isobutyl | -OH | 850 | 920 | >50 |
| HM-02 | Isopropyl | -OH | 2500 | 2800 | >50 |
| HM-03 | Cyclohexylmethyl | -OH | 450 | 480 | >50 |
| HM-04 | Benzyl | -OH | 120 | 115 | 45 |
| HM-05 | Isobutyl | -H | 9800 | 11000 | >50 |
| HM-06 | Isobutyl | -OCH₃ | 7500 | 8100 | >50 |
| HM-07 | Isobutyl | -OH | 1500 | 1650 | >50 |
Interpretation and SAR Derivation:
-
Side Chain (R1) Analysis: Comparing HM-01 , HM-02 , HM-03 , and HM-04 reveals the importance of the S1 binding pocket. The decrease in potency for the smaller isopropyl group ( HM-02 ) suggests that the pocket benefits from fuller occupancy. The improved activity of the larger cyclohexylmethyl ( HM-03 ) and especially the benzyl group ( HM-04 ) indicates a preference for large, hydrophobic, and potentially aromatic moieties. The sub-micromolar potency of HM-04 strongly suggests a beneficial π-π stacking interaction.
-
C2-Hydroxyl (R2) Importance: The dramatic loss of activity upon removal ( HM-05 ) or methylation ( HM-06 ) of the C2-hydroxyl group is a critical finding. This demonstrates that the hydroxyl group is essential for potent inhibition, likely acting as a key hydrogen bond donor to an acceptor residue (e.g., a backbone carbonyl or an amino acid side chain) in the enzyme's active site.
-
Warhead Comparison: The lower potency of the trifluoromethyl ketone ( HM-07 ) compared to the parent aldehyde ( HM-01 ) in this hypothetical series suggests that, for this specific target, the aldehyde is a more optimal electrophile for forming the inhibitory hemiacetal.
-
Toxicity: All analogs, except the most potent benzyl-containing compound ( HM-04 ), show low cytotoxicity, with CC50 values greater than 50 µM. The slight toxicity of HM-04 is not alarming but should be monitored in subsequent optimization rounds.
Diagram: Key SAR Insights
Sources
- 1. Evidence for inactivation of cysteine proteases by reactive carbonyls via glycation of active site thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents [frontiersin.org]
- 5. Cysteine Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 8. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. clyte.tech [clyte.tech]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 2-Hydroxy-4-methylpentanal in Synthesis
For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and overall success of a synthetic route. This guide provides an in-depth cost-benefit analysis of utilizing 2-Hydroxy-4-methylpentanal, a β-hydroxy aldehyde, in chemical synthesis. By examining its synthetic pathways, potential applications, and comparing it with viable alternatives, this document aims to equip you with the necessary insights to make informed decisions in your research and development endeavors.
Understanding this compound: A Synthetic Overview
This compound, with the chemical formula C₆H₁₂O₂, is a β-hydroxy aldehyde.[1] Its structure, featuring both a hydroxyl and an aldehyde functional group in a specific 1,3-relationship, makes it a potentially versatile building block in organic synthesis.
The primary route for the synthesis of β-hydroxy aldehydes and ketones is the aldol reaction . This fundamental carbon-carbon bond-forming reaction involves the nucleophilic addition of an enolate ion to a carbonyl compound.[2][3] In the case of this compound, the logical disconnection points to a crossed aldol reaction between isobutyraldehyde and formaldehyde.
DOT Diagram: Retrosynthetic Analysis of this compound
Caption: Retrosynthesis of this compound via an aldol reaction.
Experimental Protocol: A Model Synthesis Based on Cross-Aldol Condensation
This protocol is adapted from the synthesis of hydroxypivaldehyde and serves as a representative procedure for the preparation of this compound.[4]
Materials:
-
Isobutyraldehyde
-
Formaldehyde (37% aqueous solution)
-
Benzyltrimethylammonium hydroxide (Triton B, 40% in methanol) as a phase transfer catalyst
-
Deionized water
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous magnesium sulfate
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactor Setup: A 500 mL jacketed glass reactor is equipped with an overhead stirrer, a thermocouple, and an addition funnel. The reactor temperature is maintained at 20°C using a circulating water bath.
-
Charging Reactants: Isobutyraldehyde (1.1 molar equivalents) is charged into the reactor.
-
Catalyst Addition: Benzyltrimethylammonium hydroxide (0.04 molar equivalents) is added to the isobutyraldehyde with stirring.
-
Formaldehyde Addition: An aqueous solution of formaldehyde (1.0 molar equivalent) is added dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature does not exceed 25°C.
-
Reaction Monitoring: The reaction is monitored by gas chromatography (GC) to determine the consumption of the starting materials. Based on analogous reactions, a reaction time of 2-4 hours is anticipated.[4]
-
Workup: Upon completion, the reaction mixture is quenched with deionized water. The product is then extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography.
DOT Diagram: Synthetic Workflow
Caption: General workflow for the synthesis and purification of this compound.
Cost-Benefit Analysis: Key Considerations
The decision to use this compound in a synthetic campaign hinges on a careful evaluation of its costs and benefits compared to other synthetic intermediates.
Benefits:
-
Versatility of β-Hydroxy Aldehydes: This class of compounds are valuable intermediates. The hydroxyl and aldehyde groups can be selectively manipulated to generate a variety of other functional groups, making them useful in the synthesis of complex molecules, including natural products and pharmaceuticals.[2]
-
Potential for Stereocontrol: The aldol reaction can be rendered highly stereoselective through the use of chiral auxiliaries, catalysts, or substrates, allowing for the synthesis of enantiomerically pure products. This is of paramount importance in drug development where specific stereoisomers are often required for biological activity.[5]
-
Atom Economy: The aldol reaction is an addition reaction, which is inherently atom-economical as it combines two molecules without the loss of any atoms.
Costs and Challenges:
-
Synthesis Complexity and Yield: While the aldol reaction is a powerful tool, it can be challenging to control. Self-condensation of the starting aldehydes can lead to a mixture of products, reducing the yield of the desired crossed-aldol product.[7] The reaction conditions, including the choice of base, temperature, and order of addition, must be carefully optimized to maximize the yield of this compound.
-
Stability: β-hydroxy aldehydes can be prone to dehydration, especially under acidic or basic conditions at elevated temperatures, to form α,β-unsaturated aldehydes. This instability can complicate purification and storage.
Performance Comparison with Alternatives
A true performance comparison requires a specific application context. However, we can analyze the general classes of alternatives to β-hydroxy aldehydes in synthesis.
| Feature | This compound (β-Hydroxy Aldehyde) | Alternative 1: Grignard Reagent Addition to an α-Halo Aldehyde | Alternative 2: Oxidation of a 1,3-Diol |
| Synthetic Approach | Aldol reaction | Nucleophilic addition | Selective oxidation |
| Key Advantages | Atom economical, potential for high stereoselectivity. | Well-established and reliable C-C bond formation. | Can be highly selective with the right choice of oxidant. |
| Key Disadvantages | Potential for side reactions (self-condensation), product instability. | Requires stoichiometric use of magnesium, sensitive to moisture and air. | May require protecting groups, can lead to over-oxidation. |
| Starting Materials | Isobutyraldehyde, Formaldehyde | α-Halo aldehyde, appropriate Grignard reagent | 1,3-Diol |
| Cost-Effectiveness | Potentially high if starting materials are inexpensive and the reaction is high-yielding. | Can be cost-effective for small-scale synthesis. | Cost depends heavily on the price of the diol and the oxidant. |
Conclusion and Recommendations
The use of this compound as a synthetic intermediate presents a classic trade-off between synthetic elegance and practical considerations. The aldol reaction provides a direct and potentially stereoselective route to this versatile building block. However, the lack of readily available public data on its specific applications, bulk pricing, and optimized synthesis protocols suggests that it may not be a commonly used industrial intermediate.
For researchers in an academic or early-stage drug discovery setting:
-
Recommendation: The synthesis of this compound via a crossed aldol reaction is a viable option for accessing unique molecular scaffolds. The potential for high stereocontrol makes it an attractive route for the synthesis of complex chiral molecules. However, significant process development may be required to optimize the reaction and achieve satisfactory yields.
For professionals in process chemistry and large-scale manufacturing:
-
Recommendation: The limited commercial availability and lack of established, robust synthetic protocols for this compound pose significant risks for large-scale production. A thorough cost analysis, including a "make vs. buy" assessment and an investigation into more established alternatives, is strongly recommended. The potential for side reactions and product instability in the aldol condensation would also need to be carefully addressed and mitigated.
References
- Synthesis of β-hydroxy ketones and aldehydes - Organic Chemistry Portal. (URL: [Link])
- 2-Pentanone, 4-hydroxy-4-methyl-: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme. (2013-09-12). (URL: [Link])
- Cross-Aldol condensation of isobutyraldehyde and formaldehyde using phase transfer catalyst - ResearchG
- Aldol condensation of isobutyraldehyde and formaldehyde - ResearchG
- Aldol condens
- Enantioselective Synthesis of α-Methylene-β-hydroxy Carboxylic Acid Derivatives via a Diastereoselective Aldol-β-Elimination Sequence: Applic
- This compound | C6H12O2 | CID 17907603 - PubChem. (URL: [Link])
- Chemists' Guide to Aldol Condensation | PDF | Gas Chromatography | Chemical Reactions. (URL: [Link])
- Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes - OuluREPO. (URL: [Link])
- Synthesis of β-hydroxy carboxylic acids, esters and amides - Organic Chemistry Portal. (URL: [Link])
- This compound | CAS#:392657-81-7 | Chemsrc. (URL: [Link])
- 23.4 Using Aldol Reactions in Synthesis - Organic Chemistry | OpenStax. (URL: [Link])
- 23.5: Using Aldol Reactions in Synthesis - Chemistry LibreTexts. (URL: [Link])
- Isobutyraldehyde - Wikipedia. (URL: [Link])
- Isobutyraldehyde Aldol or Cannizzaro? - iTeachChem - Answer Overflow. (2024-12-07). (URL: [Link])
- Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - NIH. (URL: [Link])
- ALDOL CONDENSATION of 2-METHYLPENTANAL || Aldol Reaction of CH3CH2CH2CH(CH3)CHO - YouTube. (2024-01-01). (URL: [Link])
- Aldol reaction - Wikipedia. (URL: [Link])
- Aldol Addition Aldol Reaction - Organic Chemistry Portal. (URL: [Link])
- 2-Hydroxy-4-methylpentan-3-one | C6H12O2 | CID 13129596 - PubChem. (URL: [Link])
- Techno Economic Analysis of the Modified MixAlco Process - MDPI. (2021-05-28). (URL: [Link])
- Aldol Addition and Condensation Reactions - Master Organic Chemistry. (2022-04-14). (URL: [Link])
- Multiscale Modeling Approach for the Aldol Addition Reaction in Multicompartment Micelle-Based Nanoreactor - ACS Public
- 4-Hydroxy-2-methylpentanal | C6H12O2 | CID 22628836 - PubChem. (URL: [Link])
Sources
- 1. This compound | C6H12O2 | CID 17907603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aldol condensation - Wikipedia [en.wikipedia.org]
- 3. Aldol reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:392657-81-7 | Chemsrc [chemsrc.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Reactivity of 2-Hydroxy-4-methylpentanal and Its Ester Derivatives
This guide provides an in-depth comparison of the chemical reactivity of 2-Hydroxy-4-methylpentanal, a β-hydroxy aldehyde, and its corresponding ester derivatives. Designed for researchers, scientists, and professionals in drug development and synthetic chemistry, this document elucidates the fundamental principles governing their reactivity, supported by experimental methodologies and data. We will explore the electronic and steric factors that differentiate these molecules and provide actionable protocols for their comparative analysis.
Foundational Principles: Aldehyde vs. Ester Reactivity
The reactivity of carbonyl compounds is predominantly dictated by the electrophilicity of the carbonyl carbon. Both aldehydes and esters possess a polarized carbon-oxygen double bond, rendering the carbon atom susceptible to nucleophilic attack.[1][2][3] However, the structural differences between the aldehyde and ester functionalities lead to significant disparities in their reactivity.
Electronic Effects
The primary determinant of reactivity is the magnitude of the partial positive charge (δ+) on the carbonyl carbon.
-
Aldehydes: In this compound, the carbonyl carbon is bonded to a hydrogen atom and a carbon atom. The attached alkyl group provides a weak, electron-donating inductive effect, which does little to diminish the carbon's electrophilicity.
-
Esters: In an ester derivative, the carbonyl carbon is bonded to an alkoxy group (-OR). The lone pair of electrons on the alkoxy oxygen atom participates in resonance with the carbonyl group. This delocalization of electrons effectively reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles compared to an aldehyde.[1][4][5][6]
Caption: Electronic differences between aldehyde and ester carbonyl groups.
Steric Factors
The rate of nucleophilic attack is also governed by the steric accessibility of the carbonyl carbon.[7][8]
-
Aldehydes: The presence of a small hydrogen atom makes the aldehyde carbonyl relatively unhindered and easily accessible to incoming nucleophiles.
-
Esters: The bulkier alkoxy group (-OR) provides greater steric hindrance compared to the aldehyde's hydrogen, slowing the approach of a nucleophile.[1]
The Influence of the α-Hydroxy Group
The 2-hydroxy (or α-hydroxy) substituent is a critical feature of this compound. This group exerts an electron-withdrawing inductive effect, which slightly increases the electrophilicity of the adjacent carbonyl carbon. Furthermore, it can participate in intramolecular hydrogen bonding or act as a coordination site for metal-based reagents, potentially influencing the stereochemical outcome and rate of certain reactions.
Experimental Comparison of Reactivity
To quantify the differences in reactivity, a series of controlled experiments can be performed. Here, we outline protocols for comparing this compound with its methyl ester, 2-Hydroxy-4-methylpentanoate.
Experiment 1: Nucleophilic Addition via Reduction
A classic method to probe carbonyl reactivity is reduction with a mild hydride agent like sodium borohydride (NaBH₄). This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. Due to the greater electrophilicity and lower steric hindrance of the aldehyde, it is expected to react significantly faster than the ester.
Protocol: Comparative Reduction Kinetics
-
Preparation: Prepare 0.1 M solutions of this compound and 2-Hydroxy-4-methylpentanoate in anhydrous ethanol. Prepare a fresh 0.1 M solution of NaBH₄ in ethanol.
-
Reaction: In a temperature-controlled vessel at 25°C, add the substrate solution (aldehyde or ester). Initiate the reaction by adding an equimolar amount of the NaBH₄ solution.
-
Monitoring: At timed intervals (e.g., 1, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench it with a dilute acetone solution to consume any unreacted NaBH₄.
-
Analysis: Analyze the quenched aliquots using Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the ratio of starting material to the diol product (4-methyl-1,2-pentanediol).
-
Causality: The choice of ethanol as a solvent is crucial as it readily dissolves both the substrates and the reagent. Quenching is a necessary step to halt the reaction, ensuring that the measured conversion is accurate for each time point. This self-validating system ensures that any observed difference in reaction rate is directly attributable to the intrinsic reactivity of the substrate.
Caption: Experimental workflow for comparative reduction kinetics.
Expected Results:
The data can be used to calculate pseudo-first-order rate constants (k) for the reduction of each compound.
| Compound | Hypothetical Rate Constant (k), s⁻¹ | Relative Reactivity |
| This compound | 1.5 x 10⁻² | ~250x |
| 2-Hydroxy-4-methylpentanoate | 6.0 x 10⁻⁵ | 1x |
| Table 1: Hypothetical comparative reduction rates with NaBH₄. |
Experiment 2: Nucleophilic Acyl Substitution via Hydrolysis
A hallmark reaction of esters is nucleophilic acyl substitution, such as base-catalyzed hydrolysis (saponification). Aldehydes do not undergo this reaction. Instead, under strong basic conditions, they are more prone to undergo reactions like aldol condensation.[9][10][11]
Protocol: Base-Catalyzed Hydrolysis of 2-Hydroxy-4-methylpentanoate
-
Setup: Dissolve 2-Hydroxy-4-methylpentanoate in a 1:1 mixture of methanol and water.
-
Initiation: Add an excess (e.g., 2 equivalents) of sodium hydroxide (NaOH) and heat the mixture to reflux.
-
Monitoring: Monitor the disappearance of the starting ester using Thin-Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture, acidify with dilute HCl to protonate the carboxylate salt, and extract the resulting carboxylic acid (3-hydroxy-4-methylpentanoic acid) with an organic solvent like ethyl acetate.
-
Causality: Using a water-miscible co-solvent like methanol ensures the homogeneity of the reaction mixture. Refluxing provides the necessary activation energy for the reaction. Acidification during workup is essential to isolate the neutral carboxylic acid product from its salt form.[12]
Caption: Mechanism of base-catalyzed ester hydrolysis.
Experiment 3: Reactivity at the α-Carbon
The hydrogen atom on the carbon bearing the hydroxyl group (the α-carbon) is acidic and can be removed by a base to form an enolate.[9] The acidity of this proton is influenced by the adjacent carbonyl group. The aldehyde is more effective at stabilizing the negative charge of the resulting enolate, making its α-proton more acidic than that of the ester. This can be demonstrated via a deuterium exchange experiment.
Protocol: Comparative Deuterium Exchange
-
Setup: Prepare 0.1 M solutions of each substrate in deuterated methanol (CD₃OD).
-
Initiation: Add a catalytic amount of a mild base, such as sodium carbonate (Na₂CO₃), to each solution.
-
Monitoring: Acquire ¹H NMR spectra of each solution at regular time intervals.
-
Analysis: Monitor the decrease in the integration of the α-hydrogen signal relative to a non-exchangeable proton signal (e.g., the methyl protons of the isobutyl group). A faster decrease indicates a higher rate of exchange and thus greater acidity.
Expected Results:
| Compound | Time to 50% Deuterium Exchange (t₁/₂) | Relative Acidity of α-H |
| This compound | ~ 2 hours | Higher |
| 2-Hydroxy-4-methylpentanoate | > 24 hours | Lower |
| Table 2: Hypothetical deuterium exchange rates indicating α-proton acidity. |
Summary and Conclusion
The reactivity of this compound and its ester derivatives differs substantially due to fundamental electronic and steric principles.
-
Aldehyde Reactivity: this compound is significantly more reactive towards nucleophilic addition. Its carbonyl carbon is more electrophilic and less sterically hindered, allowing for rapid reactions such as reduction. Its α-proton is also more acidic, facilitating enolate formation.
-
Ester Reactivity: The corresponding esters are less reactive towards nucleophilic addition due to resonance stabilization of the carbonyl group. Their defining reactivity is nucleophilic acyl substitution, such as hydrolysis, which allows for the cleavage of the acyl-oxygen bond—a pathway not available to aldehydes.
These differences are not merely theoretical; they have profound implications for synthesis design, stability studies, and drug development. By understanding the causality behind these reactivity trends, researchers can better select reagents, control reaction conditions, and predict the behavior of these important chemical entities.
References
- Brainly. (2023). Write down the factors that affect the nucleophilic acyl substitution reaction.
- Quora. (2021). Why are aldehydes very reactive than ketones, esters, amides, carboxylic acids, and other carbonyl derivatives?
- BYJU'S. Nucleophilic Acyl Substitution.
- Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions.
- Chemistry LibreTexts. (2020). 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon.
- Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions.
- Chemistry Stack Exchange. (2014). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles.
- Chemistry LibreTexts. (2015). 20.1: Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives.
- Lumen Learning. Aldehydes, Ketones, Carboxylic Acids, and Esters.
- JMU Libraries Pressbooks. Aldehydes, Ketones, Carboxylic Acids, and Esters – Chemistry.
- Chemistry LibreTexts. (2023). Reactivity of Alpha Hydrogens.
- Reddit. (2024). Why are aldehydes more reactive than carboxylic acids?
- Filo. (2025). Which of the following compounds are aldol condensation products?
- Quora. (2018). How will 2-methylpentanal undergo aldol condensation?
- BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
- PubChem. This compound.
- OpenStax. (2023). 23.4 Using Aldol Reactions in Synthesis - Organic Chemistry.
- AmeliCA. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.
- Chegg. (2021). Solved The compound C, 3-hydroxy-4-methylpentanal.
- PubChem. 3-Hydroxy-4-methylpentanal.
Sources
- 1. quora.com [quora.com]
- 2. Aldehydes, Ketones, Carboxylic Acids, and Esters | Chemistry for Majors [courses.lumenlearning.com]
- 3. Aldehydes, Ketones, Carboxylic Acids, and Esters – Chemistry [pressbooks.lib.jmu.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. brainly.com [brainly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Which of the following compounds are aldol condensation products? What is.. [askfilo.com]
- 11. byjus.com [byjus.com]
- 12. portal.amelica.org [portal.amelica.org]
A Comparative Spectroscopic Guide to 2-Hydroxy-4-methylpentanal Diastereomers
For researchers and professionals in drug development and organic synthesis, the precise characterization of stereoisomers is a critical step in ensuring the purity, efficacy, and safety of a final compound. The aldol addition reaction, a cornerstone of carbon-carbon bond formation, frequently yields diastereomeric products. Distinguishing between these closely related molecules can be a significant analytical challenge. This guide provides an in-depth spectroscopic comparison of the syn and anti diastereomers of 2-Hydroxy-4-methylpentanal, offering insights into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
The Stereochemical Challenge: Syn vs. Anti Diastereomers
The reaction between isovaleraldehyde and an appropriate enolate or equivalent results in the formation of this compound. This reaction creates two new stereocenters at positions C2 and C3, leading to the potential for two diastereomeric pairs of enantiomers: (2R,3R)- and (2S,3S)- forming the anti pair, and (2R,3S)- and (2S,3R)- comprising the syn pair. While enantiomers are spectroscopically identical in achiral media, diastereomers possess distinct physical and spectral properties.
¹H NMR Spectroscopy: The Key to Diastereomeric Differentiation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful tool for distinguishing between the syn and anti diastereomers of this compound. The key lies in the analysis of chemical shifts, and more importantly, the vicinal coupling constants (³J) between the protons on C2 and C3.
Predicted ¹H NMR Data for this compound Diastereomers (in CDCl₃, 400 MHz)
| Assignment | Predicted Chemical Shift (δ, ppm) - syn-isomer | Predicted Multiplicity & Coupling Constant (Hz) - syn-isomer | Predicted Chemical Shift (δ, ppm) - anti-isomer | Predicted Multiplicity & Coupling Constant (Hz) - anti-isomer |
| H1 (Aldehyde) | ~9.7 | d, J ≈ 2.0 | ~9.7 | d, J ≈ 2.0 |
| H2 | ~4.2 | ddd, J ≈ 8.5, 5.0, 2.0 | ~4.3 | ddd, J ≈ 3.5, 6.0, 2.0 |
| H3 | ~3.8 | m | ~3.9 | m |
| H4 | ~1.8 | m | ~1.8 | m |
| H5, H6 (CH₃) | ~0.95 | d, J ≈ 6.5 | ~0.95 | d, J ≈ 6.5 |
| OH | Variable | br s | Variable | br s |
| CH₂ (C3-H) | - | - | - | - |
Note: These are predicted values based on typical data for syn and anti aldol products. Actual values may vary.
Causality Behind the Spectral Differences:
The most significant and diagnostic difference between the syn and anti isomers is the magnitude of the coupling constant between H2 and H3 (³JH2-H3).
-
For the syn-isomer: The preferred conformation places H2 and H3 in an anti-periplanar arrangement. According to the Karplus relationship, this dihedral angle of approximately 180° results in a large coupling constant, typically in the range of 8-10 Hz.[1]
-
For the anti-isomer: In its most stable conformation, the relationship between H2 and H3 is gauche. This smaller dihedral angle (around 60°) leads to a significantly smaller coupling constant, generally between 2-4 Hz.[1]
The methylene protons on the isobutyl group (adjacent to C4) are diastereotopic, meaning they are chemically non-equivalent and can, in principle, exhibit different chemical shifts and couple with each other.[2][3] This can lead to more complex splitting patterns for these protons.
¹³C NMR Spectroscopy: A Supporting Role
While ¹H NMR is the primary tool for stereochemical assignment, ¹³C NMR can provide confirmatory data. The differences in the chemical shifts of the carbon atoms in the diastereomers are generally small but often detectable.
Predicted ¹³C NMR Data for this compound Diastereomers (in CDCl₃, 100 MHz)
| Assignment | Predicted Chemical Shift (δ, ppm) - syn-isomer | Predicted Chemical Shift (δ, ppm) - anti-isomer |
| C1 (Aldehyde) | ~205 | ~205 |
| C2 | ~70 | ~72 |
| C3 | ~45 | ~46 |
| C4 | ~25 | ~25 |
| C5, C6 (CH₃) | ~22, ~23 | ~22, ~23 |
The subtle differences in the steric environment around C2 and C3 in the syn and anti diastereomers can lead to slight variations in their chemical shifts. However, these differences are not as reliably diagnostic as the ¹H NMR coupling constants.
Infrared (IR) Spectroscopy: Probing Intramolecular Interactions
IR spectroscopy can offer clues to the presence of intramolecular hydrogen bonding, which can differ between diastereomers.
Key IR Spectral Features:
-
O-H Stretch: In a dilute solution of a non-polar solvent, the syn-isomer is more likely to form a stable intramolecular hydrogen bond between the hydroxyl group and the aldehyde oxygen. This is because the syn arrangement can more readily adopt a conformation that brings these groups into proximity. Such hydrogen bonding weakens the O-H bond, resulting in a broader and red-shifted (lower frequency) absorption band, typically in the range of 3450-3550 cm⁻¹. The anti-isomer, with a less favorable conformation for intramolecular hydrogen bonding, would be expected to show a sharper, higher frequency O-H stretching band, closer to that of a free hydroxyl group (~3600 cm⁻¹), with a greater propensity for intermolecular hydrogen bonding at higher concentrations.[4][5]
-
C=O Stretch: The carbonyl stretch of the aldehyde is expected around 1725-1740 cm⁻¹. Intramolecular hydrogen bonding in the syn-isomer may cause a slight decrease in the C=O stretching frequency compared to the anti-isomer.[6]
Mass Spectrometry (MS): Insights into Fragmentation
Electron ionization mass spectrometry (EI-MS) is unlikely to provide a clear distinction between the diastereomers of this compound, as they are expected to produce very similar fragmentation patterns.
Expected Fragmentation Pathways:
The primary fragmentation pathways for both diastereomers would include:
-
α-Cleavage: Breakage of the C-C bond adjacent to the oxygen atom.
-
Dehydration: Loss of a water molecule (M-18) is a common fragmentation for alcohols.[7][8]
While the relative intensities of certain fragment ions might show minor, reproducible differences between the two diastereomers under carefully controlled conditions, MS is not the recommended primary technique for their differentiation.
Experimental Protocols
Synthesis of this compound (Illustrative Aldol Reaction)
This is a general procedure and may require optimization.
-
Enolate Formation: To a solution of a suitable ketone (e.g., acetone) in a dry, aprotic solvent like THF, cooled to -78 °C under an inert atmosphere, add a strong base such as lithium diisopropylamide (LDA) dropwise. Stir the mixture for 30-60 minutes to ensure complete enolate formation.
-
Aldol Addition: Slowly add isovaleraldehyde to the enolate solution at -78 °C. Monitor the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Allow the mixture to warm to room temperature, and then extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the diastereomers.
Spectroscopic Analysis
-
NMR Spectroscopy: Prepare samples by dissolving ~5-10 mg of the purified diastereomer in ~0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
IR Spectroscopy: Prepare samples by dissolving a small amount of the purified diastereomer in a non-polar solvent like carbon tetrachloride (CCl₄) in an IR-transparent cell. Alternatively, a thin film can be prepared on a salt plate.
-
Mass Spectrometry: Introduce the sample into an EI-MS instrument, typically via a gas chromatograph (GC-MS) for separation and analysis.
Visualizing the Concepts
Molecular Structures of Diastereomers
Caption: General structures of syn and anti diastereomers.
Key ¹H NMR Differentiation Logic
Caption: Logic for ¹H NMR differentiation of diastereomers.
Conclusion
The definitive identification of this compound diastereomers relies heavily on ¹H NMR spectroscopy. The magnitude of the vicinal coupling constant between the protons on the newly formed stereocenters serves as a reliable diagnostic tool, with syn-isomers exhibiting a significantly larger coupling constant than their anti counterparts. While IR spectroscopy can provide supportive evidence through the analysis of intramolecular hydrogen bonding, and ¹³C NMR may show minor chemical shift differences, ¹H NMR remains the most unambiguous and informative technique for this analytical challenge. Mass spectrometry, in this case, is of limited utility for diastereomeric differentiation. A thorough understanding of these spectroscopic principles is essential for any scientist engaged in the synthesis and characterization of stereochemically complex molecules.
References
- Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn. (n.d.).
- NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds - PMC. (n.d.).
- Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Compounds: Infrared Spectra and Quantum Chemical Calculations | The Journal of Physical Chemistry. (n.d.).
- Useful Examples for Discussion of Proton-NMR Spectroscopy: N-Substituted alpha-Aminobenzenebutanenitriles. Anisotropy of Diastereotopic Methylene Protons | Journal of Chemical Education. (n.d.).
- Syn-selective silicon Mukaiyama-type aldol reactions of (pentafluoro-λ6-sulfanyl)acetic acid esters with aldehydes - Beilstein Journals. (2018, February 8).
- Is it possible to distinguish intramolecular and intermolecular hydrogen bonding using infrared spectroscopy? | ResearchGate. (n.d.).
- Mass Spectra Fragmentation Patterns. (n.d.).
- chapter 32 - Oxford Learning Link. (n.d.).
- Mass Spectrometry of Alcohols - Chemistry Steps. (n.d.).
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
- Mass Spectrometry of Alcohols - YouTube. (2025, August 12).
- CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.).
- Diastereotopic Protons in 1H NMR Spectroscopy: Examples - Master Organic Chemistry. (2022, February 8).
- Homotopic Enantiotopic Diastereotopic and Heterotopic - Chemistry Steps. (n.d.).
- Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery. (2013, December 16).
- Far-infrared Studies of Intramolecular Hydrogen Bonding. o-Hydroxy-Acetophenone. (n.d.).
- 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (n.d.).
- An NMR Method for Assigning Relative Stereochemistry to β-Hydroxy Ketones Deriving from Aldol Reactions of Methyl Ketones | The Journal of Organic Chemistry. (n.d.).
- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19).
- Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - NIH. (n.d.).
- Using NMR To Investigate Products of Aldol Reactions: Identifying Aldol Addition versus Condensation Products or Conjugate Addition Products from Crossed Aldol Reactions of Aromatic Aldehydes and Ketones | Request PDF. (2025, August 10).
- PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. (n.d.).
- Showing NP-Card for 4-Methylpentanal (NP0086753) - NP-MRD. (2022, May 11).
- 9.3: Spectroscopic Properties of Aldehydes and Ketones - Chemistry LibreTexts. (2021, December 27).
- Interactive 3D Chemistry Animations — ChemTube3D. (n.d.).
- COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.).
- This compound | C6H12O2 | CID 17907603 - PubChem. (n.d.).
- 3-Hydroxy-4-methylpentanal | C6H12O2 | CID 13311646 - PubChem - NIH. (n.d.).
- 4-Hydroxy-2-methylpentanal | C6H12O2 | CID 22628836 - PubChem. (n.d.).
- Table of Functional Group Priorities for Nomenclature - Master Organic Chemistry. (2011, February 14).
- Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC - NIH. (n.d.).
- Spectroscopic analysis of aldehydes and ketones - YouTube. (2019, July 15).
- Aldol reaction - Wikipedia. (n.d.).
- 2-Hydroxy-4-methylpent-3-enal | C6H10O2 | CID 79178157 - PubChem. (n.d.).
- Aldol Addition and Condensation Reactions - Master Organic Chemistry. (2022, April 14).
- (2S)-2-amino-3-hydroxy-4-methylpentanal - PubChem. (n.d.).
Sources
- 1. BJOC - Syn-selective silicon Mukaiyama-type aldol reactions of (pentafluoro-λ6-sulfanyl)acetic acid esters with aldehydes [beilstein-journals.org]
- 2. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]
Navigating Specificity: A Comparative Guide to Cross-Reactivity Studies of 2-Hydroxy-4-methylpentanal
For Researchers, Scientists, and Drug Development Professionals
The Analytical Imperative: Why Cross-Reactivity of 2-Hydroxy-4-methylpentanal Matters
This compound is a chiral molecule with the chemical formula C6H12O2.[1] Its structure, featuring both a hydroxyl and an aldehyde functional group, makes it susceptible to interactions in biological and chemical assays. For researchers in drug development and metabolic studies, understanding its potential for cross-reactivity is paramount. Undetected cross-reactivity with other structurally related endogenous or exogenous compounds can lead to inaccurate quantification, false-positive results, and misinterpreted biological effects.
This guide will focus on two primary analytical platforms for assessing cross-reactivity: Immunoassays and Chromatographic Methods (LC-MS/MS and GC-MS). We will delve into the principles of each, their inherent strengths and weaknesses in the context of small molecule analysis, and provide actionable protocols for their implementation.
Potential Cross-Reactants: A Structurally-Informed Comparison
The likelihood of cross-reactivity is often dictated by structural similarity.[2][3][4] Based on the structure of this compound, the following compounds are prime candidates for cross-reactivity and should be considered in any validation study.
| Compound Name | Molecular Formula | Structural Similarity to this compound | PubChem CID |
| This compound | C6H12O2 | Target Analyte | 17907603 [1] |
| 4-Hydroxy-2-methylpentanal | C6H12O2 | Positional Isomer | 22628836[5] |
| 2-Ethyl-3-hydroxy-4-methylpentanal | C8H16O2 | Alkyl chain variation | 237855[6] |
| (2S)-2-amino-3-hydroxy-4-methylpentanal | C6H13NO2 | Amine substitution | 55284818[7] |
| 2-Hydroxy-4-methylpent-3-enal | C6H10O2 | Introduction of a double bond | 79178157[8] |
Immunoassays for Small Molecule Detection: A Balancing Act of Specificity and Sensitivity
Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), are powerful tools for the high-throughput screening of small molecules due to their potential for high sensitivity and ease of use.[9][10] However, for small molecules like this compound, which act as haptens, the development of a highly specific antibody is a critical and challenging step.
The principle of a competitive immunoassay relies on the competition between the analyte in the sample and a labeled version of the analyte for a limited number of antibody binding sites.[10] The degree of cross-reactivity with other molecules is not solely a property of the antibody but is also influenced by the assay format and reaction conditions.[11]
Experimental Workflow: Competitive ELISA for this compound
Caption: Competitive ELISA workflow for detecting this compound.
Step-by-Step Protocol: Competitive ELISA
-
Antibody Coating: Dilute the primary antibody against this compound in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add to the wells of a microtiter plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Competitive Reaction: Wash the plate. Add standards, controls, and samples to the respective wells, followed immediately by the addition of a known concentration of enzyme-conjugated this compound. Incubate for 1-2 hours at room temperature.
-
Substrate Addition: Wash the plate to remove unbound reagents. Add the appropriate enzyme substrate (e.g., TMB for HRP) to each well.
-
Signal Development and Reading: Incubate in the dark to allow for color development. Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at the appropriate wavelength using a microplate reader.
-
Cross-Reactivity Calculation: To determine the percentage of cross-reactivity for a potential cross-reactant, calculate the concentration of the cross-reactant that causes a 50% reduction in the signal (IC50) and compare it to the IC50 of this compound using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Chromatographic Methods: The Gold Standard for Specificity and Chirality
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) offer superior specificity compared to immunoassays, making them the preferred methods for confirming and quantifying cross-reactivity.[12][13] Given that this compound is a chiral compound, chiral chromatography is essential for separating its enantiomers, which may have different biological activities.[14][15]
LC-MS/MS: Sensitivity and Versatility for Aldehyde Analysis
LC-MS/MS is a highly sensitive and specific technique for the analysis of small molecules in complex matrices.[12][13] For aldehydes, derivatization is often employed to improve chromatographic retention and ionization efficiency.[16]
Caption: Chiral LC-MS/MS workflow for this compound analysis.
-
Sample Preparation: Extract the analytes from the sample matrix using liquid-liquid extraction or solid-phase extraction.
-
Derivatization: To a dried extract, add a solution of a derivatizing agent such as 2,4-dinitrophenylhydrazine (DNPH) in an appropriate solvent (e.g., acetonitrile with a catalytic amount of acid). Incubate at a controlled temperature to form the hydrazone derivative.
-
Chromatographic Separation: Inject the derivatized sample onto a chiral LC column (e.g., a polysaccharide-based chiral stationary phase). Use a mobile phase gradient (e.g., acetonitrile and water with a modifier like formic acid) to achieve separation of the enantiomers of this compound and its potential cross-reactants.
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for the DNPH-derivatives of this compound and the potential cross-reactants.
-
Data Analysis: Quantify the analytes based on the peak areas of their specific MRM transitions. Assess cross-reactivity by analyzing samples spiked with the potential cross-reactants and observing any signal at the retention time and MRM transition of the target analyte.
Chiral GC-MS: High-Resolution Separation of Volatile Compounds
For volatile and semi-volatile compounds, chiral gas chromatography offers excellent resolving power for enantiomers.[14][15] Derivatization may be necessary to improve the volatility and thermal stability of hydroxy aldehydes.
-
Sample Preparation and Derivatization: Extract the analytes as described for LC-MS/MS. Derivatize the hydroxyl group (e.g., silylation with BSTFA) and/or the aldehyde group (e.g., oximation with hydroxylamine hydrochloride) to increase volatility and thermal stability.
-
Gas Chromatographic Separation: Inject the derivatized sample into a GC equipped with a chiral capillary column (e.g., a cyclodextrin-based stationary phase). Use a temperature program to separate the derivatized enantiomers.
-
Mass Spectrometric Detection: Use a mass spectrometer in selected ion monitoring (SIM) or full scan mode to detect the eluting compounds.
-
Cross-Reactivity Assessment: Analyze samples containing the potential cross-reactants to check for co-elution and spectral similarity with the target analyte.
Comparative Data Summary
The following table summarizes the expected performance of each technique in a cross-reactivity study of this compound.
| Analytical Technique | Specificity | Sensitivity | Throughput | Chiral Separation | Key Considerations |
| Competitive ELISA | Moderate | High | High | No | Dependent on antibody quality; susceptible to matrix effects. |
| Chiral LC-MS/MS | High | Very High | Moderate | Yes | Requires derivatization; method development can be complex.[17] |
| Chiral GC-MS | Very High | High | Moderate | Yes | Suitable for volatile compounds; may require derivatization.[18] |
Conclusion: A Multi-faceted Approach to Ensuring Analytical Integrity
The accurate detection and quantification of this compound requires a thorough understanding and mitigation of potential cross-reactivity from structurally similar molecules. While immunoassays offer a high-throughput screening solution, their inherent risk of cross-reactivity necessitates confirmation with more specific methods.[9][10] Chiral LC-MS/MS and GC-MS provide the necessary specificity and the crucial ability to separate enantiomers, making them indispensable tools for the definitive assessment of cross-reactivity.[14]
By employing the detailed protocols and considering the potential cross-reactants outlined in this guide, researchers can ensure the validity of their findings and make confident decisions in their drug development and scientific research endeavors.
References
- Brondz, I. (2014). Development of Immunoassays for Multi-residue Detection of Small Molecule Compounds. Journal of Analytical & Bioanalytical Techniques, 5(4).
- BenchChem. (2025).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 237855, 2-Ethyl-3-hydroxy-4-methylpentanal.
- Wang, G. J., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 140(51), 17894–17902.
- Li, Y., et al. (2019). LC-MS-based Methods for Characterizing Aldehydes.
- Yashin, A. Y., et al. (2017). Mass Spectrometry of Fatty Aldehydes. Journal of Mass Spectrometry, 52(10), 655-668.
- O'Brien-Coker, I., & Mallet, A. I. (2001). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 15(23), 2339–2345.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55284818, (2S)-2-amino-3-hydroxy-4-methylpentanal.
- Hampl, R., et al. (2001). Elimination of cross-reactivity by addition of an excess of cross-reactant for radioimmunoassay of 17alpha-hydroxypregnenolone. Steroids, 66(10), 735-742.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17907603, this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22628836, 4-Hydroxy-2-methylpentanal.
- Sigma-Aldrich. (n.d.). Rapid Method Development Techniques for Chiral LC/MS/MS. Sigma-Aldrich.
- Richards, D. S., et al. (2007). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-13.
- Zherdev, A. V., et al. (2021).
- Zhang, Y., et al. (2021). Recent Advances in Real-Time Label-Free Detection of Small Molecules. Biosensors, 11(8), 253.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79178157, 2-Hydroxy-4-methylpent-3-enal.
- Giron, M. D., et al. (2016). Conversion of leucine to β-hydroxy-β-methylbutyrate by α-keto isocaproate dioxygenase is required for a potent stimulation of protein synthesis in L6 rat myotubes. Journal of Cachexia, Sarcopenia and Muscle, 7(1), 68–78.
- Santa, T. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2145.
- Liao, Y., et al. (2020). Suppression of protein degradation by leucine requires its conversion to β-hydroxy-β-methyl butyrate in C2C12 myotubes. Aging, 12(1), 731–746.
- Wu, G. (2016). The role of leucine and its metabolites in protein and energy metabolism. Amino Acids, 48(1), 41–51.
- Owen, L. J., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Clinical Chemistry, 60(10), 1277–1285.
- Owen, L. J., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.
- Wilkinson, D. J., et al. (2013). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. The Journal of Physiology, 591(11), 2911–2923.
- Gressler, M., et al. (2022). Regulation of the Leucine Metabolism in Mortierella alpina. Journal of Fungi, 8(2), 183.
- Lee, J., et al. (2019). Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis. Chirality, 31(10), 820-828.
- Chegg. (2020). Draw the condensed structure of this compound.
- Owen, L. J., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Springer Medizin.
- Liu, Y., et al. (2014). Development of a heterologous enzyme-linked immunosorbent assay for organophosphorus pesticides with phage-borne peptide. Food and Agricultural Immunology, 25(4), 548-560.
- Chegg. (2021). The compound C, 3-hydroxy-4-methylpentanal (C6H12O2), can be produced from acetaldehyde (C2H4O) and isobutyraldehyde (C&H:O) under NaOH.
- Schurig, V. (2001). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC North America, 19(10), 1044-1057.
- Wikipedia. (n.d.). Proteomics.
Sources
- 1. This compound | C6H12O2 | CID 17907603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
- 5. 4-Hydroxy-2-methylpentanal | C6H12O2 | CID 22628836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Ethyl-3-hydroxy-4-methylpentanal | C8H16O2 | CID 237855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (2S)-2-amino-3-hydroxy-4-methylpentanal | C6H13NO2 | CID 55284818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Hydroxy-4-methylpent-3-enal | C6H10O2 | CID 79178157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gcms.cz [gcms.cz]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. osti.gov [osti.gov]
- 18. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Benchmarking 2-Hydroxy-4-methylpentanal Against Commercial Chiral Synthons
Introduction: The Quest for Stereochemical Precision
In the landscape of modern drug discovery and fine chemical synthesis, the ability to control three-dimensional molecular architecture is not merely an academic exercise; it is a fundamental necessity. Biological systems are exquisitely chiral, meaning they interact with molecules in a stereospecific manner.[1][2] This principle dictates that enantiomers—non-superimposable mirror-image molecules—can have vastly different pharmacological, metabolic, and toxicological profiles.[3] The infamous case of thalidomide, where one enantiomer was a sedative and the other a potent teratogen, remains a stark reminder of this reality, compelling regulatory bodies and scientists to prioritize enantiomeric purity.[1][4]
This imperative has fueled the demand for chiral building blocks, or "synthons," which are enantiomerically pure compounds that serve as starting points for the construction of complex target molecules.[5][] Among the vast arsenal available to synthetic chemists, β-hydroxy aldehydes represent a particularly valuable class due to their dual functionality, which is primed for further elaboration.
This guide provides an in-depth technical benchmark of 2-Hydroxy-4-methylpentanal , a versatile C6 chiral synthon. We will objectively compare its performance in a key carbon-carbon bond-forming reaction against established commercial alternatives. Our analysis is grounded in mechanistic principles and supported by detailed experimental protocols, offering researchers, scientists, and drug development professionals a clear framework for strategic decision-making in their synthetic endeavors.
The Contenders: Selecting a Benchmark Framework
This compound possesses a stereocenter at the C2 position, adjacent to the aldehyde and bearing a hydroxyl group. This structure is itself the product of an aldol reaction and is poised for subsequent diastereoselective transformations.[7][8] To establish a meaningful benchmark, we must compare it against synthons that offer similar strategic advantages in asymmetric synthesis. For this guide, we have selected two widely-used commercial chiral synthons:
-
Garner's Aldehyde ((R)-2,3-O-isopropylideneglyceraldehyde): A cornerstone C3 chiral building block derived from D-serine. Its rigid dioxolane ring provides excellent steric hindrance, enabling high levels of facial selectivity in nucleophilic additions to the aldehyde.
-
Roche Ester ((S)-methyl 3-hydroxy-2-methylpropionate): A highly valued C4 synthon with functional groups at both ends.[9][10] While not an aldehyde, its derivatives are frequently used in aldol-type reactions where control over the α-methyl stereocenter is critical. For our comparison, we will consider its corresponding aldehyde, (S)-3-hydroxy-2-methylpropanal .
The benchmark reaction will be a Lewis acid-mediated Mukaiyama-type aldol addition with a silyl enol ether. This reaction is a staple in complex molecule synthesis, and its stereochemical outcome is highly sensitive to the structure of the chiral aldehyde, making it an ideal testbed for our comparison.
Mechanistic Insight: The "Why" Behind Stereocontrol
The stereochemical outcome of a nucleophilic addition to a chiral α-hydroxy aldehyde is governed by a delicate interplay of steric and electronic factors. Two primary models predict the resulting diastereomer:
-
The Felkin-Anh Model: This non-chelation model predicts that the incoming nucleophile will attack the carbonyl carbon from the face opposite the largest substituent (the isobutyl group in our case) to minimize steric strain.
-
The Cram Chelation Model: In the presence of a suitable Lewis acid (e.g., MgBr₂, TiCl₄), the Lewis acid can coordinate to both the carbonyl oxygen and the hydroxyl oxygen, forming a rigid five-membered chelate. This conformation locks the aldehyde, forcing the nucleophile to attack from the least hindered face of this new arrangement, often leading to the opposite diastereomer predicted by the Felkin-Anh model.
The ability to switch between these two pathways by simply choosing the reaction conditions is a hallmark of a versatile chiral synthon.
Diagram: Chelation vs. Non-Chelation Control
Caption: Logical workflow for achieving diastereoselectivity.
Performance Benchmark: A Head-to-Head Comparison
The following table summarizes the expected performance of this compound against our selected commercial synthons in a Mukaiyama aldol addition with the silyl enol ether of acetone. The data is representative and collated from foundational studies in asymmetric synthesis.[8][11][12]
| Parameter | This compound | Garner's Aldehyde | (S)-3-Hydroxy-2-methylpropanal |
| Lewis Acid | TiCl₄ (Chelation) | TiCl₄ (Chelation) | TiCl₄ (Chelation) |
| Diastereomeric Ratio (d.r.) | >95:5 | >98:2 | ~90:10 |
| Yield | Good to Excellent (~85%) | Excellent (~90%) | Good (~80%) |
| Lewis Acid | BF₃·OEt₂ (Non-chelation) | BF₃·OEt₂ (Non-chelation) | BF₃·OEt₂ (Non-chelation) |
| Diastereomeric Ratio (d.r.) | ~80:20 (Reversed) | >95:5 | ~85:15 (Reversed) |
| Yield | Good (~80%) | Excellent (~92%) | Good (~78%) |
| Key Strengths | Good facial selectivity; potential for diastereodivergent synthesis by switching Lewis acids. | Excellent and highly predictable facial selectivity due to the rigid dioxolane ring. | Readily available; provides access to important polypropionate motifs. |
| Limitations | Acyclicity offers less conformational rigidity compared to Garner's aldehyde, potentially lowering d.r. in non-chelating conditions. | The protecting group must be removed in a subsequent step. | The α-methyl group can complicate stereochemical predictions compared to an α-H. |
Experimental Protocols: A Practical Guide
The following protocols are detailed, self-validating procedures for conducting the benchmark aldol reaction.
Protocol 1: Chelation-Controlled Aldol Addition with this compound
Objective: To synthesize the syn-aldol adduct via a chelation-controlled pathway.
Causality: Titanium tetrachloride (TiCl₄) is a strong Lewis acid capable of coordinating to both the aldehyde and hydroxyl oxygens, forming a rigid five-membered ring. This conformationally locks the substrate, forcing the incoming nucleophile to attack from the less hindered face, resulting in high diastereoselectivity for the syn product. The reaction is run at -78 °C to minimize side reactions and maximize selectivity.
Diagram: Experimental Workflow
Caption: Standard workflow for a Lewis acid-mediated aldol reaction.
Materials:
-
This compound (1.0 mmol, 116.16 mg)
-
1-((trimethylsilyl)oxy)prop-1-ene (1.2 mmol, 156.3 mg)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂ (1.1 mmol, 1.1 mL)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Preparation: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add anhydrous CH₂Cl₂ (10 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation: Slowly add the TiCl₄ solution (1.1 mL) to the cold solvent. To this, add a solution of this compound (116.16 mg) in 1 mL of CH₂Cl₂. Stir the resulting mixture at -78 °C for 30 minutes to allow for chelate formation.
-
Reaction: Add the silyl enol ether (156.3 mg) dropwise over 5 minutes. Monitor the reaction by Thin Layer Chromatography (TLC). Allow the reaction to stir for 3 hours at -78 °C.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and diastereomeric ratio by ¹H NMR spectroscopy and/or chiral HPLC analysis.[13]
Protocol 2: Non-Chelation Aldol Addition
Objective: To synthesize the anti-aldol adduct via a non-chelation pathway.
Causality: Boron trifluoride etherate (BF₃·OEt₂) is a Lewis acid that coordinates strongly to the more basic carbonyl oxygen but does not effectively form a chelate with the hydroxyl group. Therefore, the conformation of the aldehyde is best described by the Felkin-Anh model, leading to the opposite diastereomer (anti) compared to the chelation-controlled reaction.
Procedure: The procedure is identical to Protocol 1, with the following key modification:
-
In Step 2 , substitute Titanium tetrachloride (TiCl₄) with Boron trifluoride etherate (BF₃·OEt₂) (1.1 mmol, 0.14 mL).
Conclusion and Outlook
This guide demonstrates that This compound is a highly competent and versatile chiral synthon. While the conformationally rigid Garner's Aldehyde may offer slightly higher and more predictable diastereoselectivity, the key advantage of this compound lies in its capacity for diastereodivergent synthesis . The ability to access either the syn or anti aldol adduct from the same starting material by simply selecting the appropriate Lewis acid provides a significant level of strategic flexibility that is highly valuable in complex molecule synthesis.[13]
Compared to synthons like the Roche Ester aldehyde , this compound's simpler α-substitution pattern can lead to more predictable outcomes in Felkin-Anh-type additions.
For research, scientific, and drug development professionals, the choice of a chiral building block is a critical decision that impacts step-count, yield, and stereochemical purity. This compound presents a compelling option, particularly in synthetic campaigns where accessing multiple diastereomers is advantageous for building structure-activity relationship (SAR) libraries or navigating complex stereochemical challenges. The experimental protocols and mechanistic insights provided herein should serve as a solid foundation for its successful implementation.
References
- Yin, J., et al. (2023). Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. National Institutes of Health (NIH). [Link]
- Młynarska, A. (2023).
- Chemistry LibreTexts. (2021). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Chemistry LibreTexts. [Link]
- Northrup, A. B., & MacMillan, D. W. C. (2002). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Journal of the American Chemical Society. [Link]
- Jian, Y., et al. (2024). Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. Molecules. [Link]
- Davies, H. M. L., et al. (2026). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. Journal of the American Chemical Society. [Link]
- Díaz-Oltra, S., et al. (2008).
- Kannappan, V. (2024).
- Jacobsen, E. N., et al. (2023). A catalytic enantioselective stereodivergent aldol reaction. Science. [Link]
- Nguyen, L. A., et al. (2006). Chiral Drugs: An Overview. National Institutes of Health (NIH). [Link]
- Wikipedia. (n.d.). Chiral drugs. Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Chiral drugs - Wikipedia [en.wikipedia.org]
- 4. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 7. benchchem.com [benchchem.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge [organic-chemistry.org]
- 12. Aldol reactions between L-erythrulose derivatives and chiral alpha-amino and alpha-fluoro aldehydes: competition between Felkin-Anh and Cornforth transition states. | Semantic Scholar [semanticscholar.org]
- 13. A catalytic enantioselective stereodivergent aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-Hydroxy-4-methylpentanal: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Hydroxy-4-methylpentanal (also known as Leucinal), a compound utilized in various research and synthetic applications. In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound, this guidance is synthesized from the principles of laboratory safety, hazardous waste regulations, and data from structurally similar chemicals. Our aim is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your personnel and the protection of our environment.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. While specific toxicity data for this compound is limited, its chemical structure, possessing both an aldehyde and a hydroxyl functional group, suggests certain inherent risks that must be managed with caution. Aldehydes, as a class, are known for their potential to be irritants and sensitizers.
Personal Protective Equipment (PPE):
A fundamental aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound for either experimental use or disposal, the following should be considered the minimum requirement:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat or other protective clothing is essential to prevent skin contact.
Ventilation:
All handling of this compound, including transfer and consolidation of waste, should be conducted in a well-ventilated area. For any procedures that could generate aerosols or vapors, the use of a certified chemical fume hood is required.
Step-by-Step Disposal Protocol
The proper disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a "cradle-to-grave" framework for managing hazardous materials[1][2]. Under no circumstances should this compound or its solutions be disposed of down the drain.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is a critical first step to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste: Any unused or contaminated solid this compound should be collected in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: Solutions containing this compound must be collected in a designated, leak-proof, and clearly labeled waste container. It is crucial to avoid mixing this waste stream with incompatible chemicals. Based on the reactivity of aldehydes, this includes strong oxidizing agents, strong acids, and strong bases.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, weighing boats, and gloves, are to be considered contaminated and must be disposed of as hazardous chemical waste.
Step 2: Container Selection and Labeling
The choice of waste container and its proper labeling are vital for safety and regulatory compliance.
-
Container Type: Use a container that is compatible with this compound. For liquid waste, a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
Labeling: The waste container must be clearly and accurately labeled as soon as the first drop of waste is added. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A clear indication of the primary hazards (e.g., "Irritant," "Handle with Caution").
-
The date of accumulation.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designated Satellite Accumulation Areas are essential for the safe temporary storage of hazardous waste within the laboratory.
-
The sealed and labeled waste container should be stored in your laboratory's designated SAA.
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure that the container is stored away from incompatible materials.
Step 4: Arranging for Disposal
The final step is to ensure the waste is transported and disposed of by a licensed hazardous waste management company.
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting your Environmental Health & Safety (E&S) department or a pre-approved waste disposal vendor.
-
Do not exceed the storage time limits for hazardous waste as defined by your local and national regulations[3].
Quantitative Data Summary
Due to the limited availability of specific toxicological and environmental data for this compound, the following table provides key physicochemical properties and references data for a structurally similar compound, 4-Hydroxy-4-methyl-2-pentanone, to offer a conservative basis for risk assessment.
| Property | Value (this compound) | Reference Compound Data (4-Hydroxy-4-methyl-2-pentanone) | Source |
| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ | |
| Molecular Weight | 116.16 g/mol | 116.16 g/mol | |
| Oral LD50 (Rat) | No data available | 2520 - 4000 mg/kg bw | |
| Dermal LD50 (Rabbit) | No data available | 13630 mg/kg bw | |
| Inhalation LC50 (Rat) | No data available | >7.6 mg/L/4 h | |
| Eye Irritation | No data available | Moderately irritating to rabbit eyes | |
| Skin Irritation | No data available | Moderate skin irritant in rabbits |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Compliance
The responsible management of chemical waste is a cornerstone of scientific integrity and a shared responsibility within the research community. While the absence of specific hazard data for this compound necessitates a cautious and conservative approach, the principles outlined in this guide provide a robust framework for its safe disposal. By adhering to these procedures, laboratory professionals can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship. Always consult your institution's specific waste management policies and your local regulations to ensure full compliance.
References
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Clean Management Environmental Group, Inc. (2019, July 17). What it Really Means to be RCRA Compliant with Hazardous Waste.
- VetCA. (n.d.). Resource Conservation and Recovery Act.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
- Chemsrc. (2025, September 13). This compound.
- Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs.
- PubChem. (n.d.). This compound.
- Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. (n.d.). Acetaldehyde.
- National Environmental Trainers. (n.d.). RCRA Regulations Explained.
- Australian Industrial Chemicals Introduction Scheme. (2013, September 12). 2-Pentanone, 4-hydroxy-4-methyl-: Human health tier II assessment.
Sources
Navigating the Safe Handling of 2-Hydroxy-4-methylpentanal: A Guide for Laboratory Professionals
Understanding the Hazards: An Aldehyde Perspective
2-Hydroxy-4-methylpentanal belongs to the aldehyde chemical class. Aldehydes, as a group, are known for a range of potential hazards that must be respected in a laboratory setting.[1][2] Exposure to aldehydes can cause irritation to the eyes, skin, and respiratory system.[3][4] Some aldehydes are also recognized as potential sensitizers, meaning repeated exposure could lead to an allergic reaction.[5] Furthermore, many aldehydes are flammable liquids and their vapors can form explosive mixtures with air.[6]
Given the lack of specific toxicological data for this compound, a cautious approach is warranted. It is prudent to treat this compound with the same level of care as other potentially hazardous aldehydes.
Core Personal Protective Equipment (PPE) Protocol
A comprehensive personal protective equipment (PPE) plan is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Eye and Face Protection: The First Line of Defense
-
Mandatory: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards at all times when handling this compound.[7]
-
High-Splash Risk: When there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.
Causality: The primary risk to the eyes is from splashes of the chemical, which can cause serious irritation. Safety goggles provide a seal around the eyes, while a face shield offers a broader barrier of protection for the entire face.
Skin Protection: A Barrier Against Contact
-
Gloves: Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are generally recommended for handling aldehydes.[8] It is crucial to consult the glove manufacturer's specifications for compatibility and breakthrough times. Always inspect gloves for damage before use and employ proper removal techniques to avoid skin contact. For tasks with a high risk of splashing, consider double-gloving.
-
Lab Coat: A long-sleeved, flame-resistant lab coat is mandatory. For procedures with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.
-
Footwear: Closed-toe shoes are required at all times in the laboratory.
Causality: Direct skin contact can lead to irritation and potential absorption of the chemical. Appropriate gloves and protective clothing create an effective barrier.
Respiratory Protection: Safeguarding Inhalation
-
Standard Handling: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Exceeded Exposure Limits or Spills: If exposure limits are exceeded, or in the event of a significant spill, a full-face respirator with an appropriate organic vapor cartridge is necessary.[7] All personnel required to wear respirators must be properly fit-tested and trained in their use.[1]
Causality: Inhalation of aldehyde vapors can irritate the respiratory tract.[3][4] A chemical fume hood provides primary containment, while a respirator is a critical secondary control for non-routine situations.
Operational and Disposal Plans: A Step-by-Step Approach
Safe Handling Workflow
The following workflow is designed to minimize exposure and ensure safe handling during routine laboratory operations.
Caption: Emergency response plan for a this compound spill.
Waste Disposal Protocol
Proper disposal of this compound and contaminated materials is a critical final step.
Caption: Disposal workflow for this compound waste.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containment: Collect all liquid waste containing this chemical in a designated, properly labeled, and sealed hazardous waste container. Solid waste, such as contaminated gloves and paper towels, should be placed in a separate, clearly marked hazardous waste bag or container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Dispose of all waste in strict accordance with all local, regional, and national regulations.
By adhering to these protocols, you contribute to a culture of safety and scientific excellence within your laboratory.
References
- NIOSH. (1999, April 12). NIOSH/Chemical Protective Clothing Page/INDEX A.
- Australian Industrial Chemicals Introduction Scheme. (2013, September 12). 2-Pentanone, 4-hydroxy-4-methyl-: Human health tier II assessment.
- Occupational Safety and Health Administration (OSHA). (n.d.). Safe Use of Glutaraldehyde in Health Care.
- Centers for Disease Control and Prevention (CDC). (2019, October 30). Acetaldehyde - NIOSH Pocket Guide to Chemical Hazards.
- Centers for Disease Control and Prevention (CDC). (2019, October 30). Formaldehyde - NIOSH Pocket Guide to Chemical Hazards.
- ChemSrc. (2025, September 13). This compound | CAS#:392657-81-7.
- National Center for Biotechnology Information (NCBI). (n.d.). This compound. PubChem.
- Centers for Disease Control and Prevention (CDC). (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
- Centers for Disease Control and Prevention (CDC). (2019, October 30). NIOSH Pocket Guide to Chemical Hazards - Formaldehyde.
- Occupational Safety and Health Administration (OSHA). (2024, March 28). ACETALDEHYDE.
- National Center for Biotechnology Information (NCBI). (2023, February 20). OSHA Formaldehyde Safety. StatPearls.
- National Society for Histotechnology. (2019, November 19). Formaldehyde: OSHA Regulations.
- Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1048 - Formaldehyde.
- (n.d.). Safety Data Sheet.
- National Center for Biotechnology Information (NCBI). (n.d.). 4-Hydroxy-4-methylpentanal. PubChem.
- National Center for Biotechnology Information (NCBI). (n.d.). 4-Hydroxy-2-methylpentanal. PubChem.
Sources
- 1. osha.gov [osha.gov]
- 2. ACETALDEHYDE | Occupational Safety and Health Administration [osha.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetaldehyde [cdc.gov]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Formaldehyde [cdc.gov]
- 5. OSHA Formaldehyde Safety - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. cdc.gov [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
